molecular formula C9H13NO B1271045 2-Propoxyaniline CAS No. 4469-78-7

2-Propoxyaniline

Cat. No.: B1271045
CAS No.: 4469-78-7
M. Wt: 151.21 g/mol
InChI Key: AXXYMKMFXNCXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propoxyaniline (CAS 4469-78-7) is a chemical intermediate of significant interest in synthetic and medicinal chemistry research. It serves as a fundamental precursor in the synthesis of more complex molecules, including derivatives designed for photoaffinity labeling studies, which are crucial for investigating the interactions between small bioactive compounds and their biological targets . As an aniline derivative featuring a propoxy substituent, it provides a versatile aromatic scaffold for further functionalization. Researchers utilize this compound under controlled conditions to develop and explore novel substances, leveraging its reactive amino group for various chemical transformations . The compound requires specific storage conditions to maintain stability; it should be kept in a dark place, under an inert atmosphere, and at room temperature . This product is intended For Research Use Only. It is not intended for human or veterinary or diagnostic use. All provided safety information, including hazard statements, should be reviewed prior to handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXYMKMFXNCXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366584
Record name 2-propoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4469-78-7
Record name 2-propoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4469-78-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propoxyaniline, an aromatic amine with the chemical formula C₉H₁₃NO, is a valuable intermediate in organic synthesis. Its structure, featuring a benzene ring substituted with an amino group and a propoxy group in the ortho position, imparts a unique combination of electronic and steric properties. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physical and spectral characteristics, chemical reactivity, and safety information. This document is intended to serve as a technical resource for researchers and professionals in the fields of chemistry and drug development, offering insights into its handling, reactivity, and potential applications.

Physicochemical Properties

This compound is a solid at room temperature.[1] While detailed physical properties for the free base are not extensively documented in publicly available literature, data for its hydrochloride salt (CAS RN: 4469-78-7) provides valuable insights.

PropertyValueReference
CAS Number 4469-78-7[2]
Molecular Formula C₉H₁₃NO[2]
Molecular Weight 151.21 g/mol [2]
Melting Point (HCl salt) 142 °C[3]
Boiling Point (HCl salt) 249.3 °C at 760 mmHg[3]
Density (HCl salt) 1.016 g/cm³[3]
Flash Point (HCl salt) 106.6 °C[3]

Synthesis of this compound

The most common and efficient method for the laboratory-scale synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-aminophenol is deprotonated to form the more nucleophilic 2-aminophenoxide, which then attacks an n-propyl halide.

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

  • 2-Aminophenol

  • 1-Bromopropane (or 1-Iodopropane)

  • Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 2-aminophenol in anhydrous acetone, add potassium carbonate.

  • Add 1-bromopropane dropwise to the stirring mixture.

  • Reflux the reaction mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the starting material is consumed, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Williamson_Ether_Synthesis

Spectral Characteristics

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the propoxy group. The aromatic protons will appear in the downfield region (typically 6.5-7.5 ppm), with their splitting patterns influenced by the ortho, meta, and para couplings. The protons of the propoxy group will be in the upfield region: the -OCH₂- protons will be a triplet around 4.0 ppm, the central -CH₂- protons a sextet around 1.8 ppm, and the terminal -CH₃ protons a triplet around 1.0 ppm. A broad singlet corresponding to the -NH₂ protons would also be expected, the chemical shift of which is dependent on the solvent and concentration. A ¹H NMR spectrum for the hydrochloride salt is available.[4]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show nine distinct signals. The aromatic carbons will resonate in the range of 110-150 ppm. The carbon bearing the propoxy group (C2) and the carbon bearing the amino group (C1) will have characteristic chemical shifts influenced by the heteroatoms. The aliphatic carbons of the propoxy group will appear in the upfield region, with the -OCH₂- carbon around 70 ppm, the central -CH₂- carbon around 22 ppm, and the terminal -CH₃ carbon around 10 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

    • N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹ (typically two bands).

    • C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹.

    • C-H stretching vibrations of the aliphatic propoxy group just below 3000 cm⁻¹.

    • C-O-C stretching of the ether linkage in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

    • C=C stretching vibrations of the aromatic ring around 1450-1600 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (151.21 g/mol ).[2] Fragmentation patterns would likely involve the loss of the propoxy group or parts of it, as well as fragmentation characteristic of anilines.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of the electron-donating amino and propoxy groups on the aromatic ring. Both groups are activating and ortho-, para-directing towards electrophilic aromatic substitution.

Electrophilic Aromatic Substitution

The amino and propoxy groups strongly activate the benzene ring, making this compound highly susceptible to electrophilic attack. The directing effects of these groups are crucial in determining the regioselectivity of these reactions. The amino group is a stronger activating group than the propoxy group.

A prominent example of this reactivity is the nitration of this compound to synthesize 5-nitro-2-propoxyaniline. In strongly acidic conditions, such as a mixture of nitric and sulfuric acids, the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated group is deactivating and meta-directing. Consequently, the incoming electrophile (nitronium ion, NO₂⁺) is directed to the position meta to the anilinium group and para to the propoxy group, which is the C5 position.

Nitration_Reaction

Reactions of the Amino Group

The primary amino group in this compound is nucleophilic and can undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate can then be used in a variety of subsequent reactions, such as Sandmeyer reactions, to introduce a wide range of functional groups onto the aromatic ring.

Applications in Research and Drug Development

Aniline and its derivatives are important structural motifs in many biologically active compounds and pharmaceuticals. While specific applications of this compound are not extensively documented, its role as a synthetic intermediate suggests its utility in the preparation of more complex molecules with potential biological activity. For instance, it is a key precursor for the synthesis of 5-nitro-2-propoxyaniline, a compound that was once investigated as an artificial sweetener.[5][6][7] Furthermore, photoreactive derivatives of this compound have been synthesized as tools for studying the interactions of small molecules with biological receptors.[8] The 5-nitroaniline scaffold, for which this compound can be a precursor, is of interest in medicinal chemistry for its presence in various biologically active molecules.[1]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

Conclusion

This compound is a versatile aromatic amine with a rich chemical profile. Its synthesis via the Williamson ether synthesis is a straightforward and common laboratory procedure. The presence of both an amino and a propoxy group on the aromatic ring dictates its reactivity, particularly in electrophilic aromatic substitution reactions. While its direct applications are not widely reported, its role as a key intermediate in the synthesis of more complex molecules underscores its importance in organic chemistry and drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in a research and development setting.

References

  • Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners. (n.d.). ResearchGate.
  • This compound. (n.d.). PubChem.
  • 5-nitro-2-propoxyaniline | 553-79-7. (n.d.). Molbase.
  • This compound hydrochloride | CAS 4469-78-7. (n.d.). Chemical-Suppliers.
  • 2-nitro-3-propoxyaniline - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • This compound HYDROCHLORIDE [4469-78-7]. (n.d.). Chemsigma.
  • 5-Nitro-2-propoxyaniline. (n.d.). PubChem.
  • 5-Nitro-2-propoxyaniline. (n.d.). Wikipedia.
  • 5-Nitro-2-propoxyaniline (HMDB0037688). (n.d.). Human Metabolome Database.
  • 5-Nitro-2-propoxyaniline. (n.d.). DrugFuture.
  • Showing Compound 5-Nitro-2-propoxyaniline (FDB016816). (n.d.). FooDB.

Sources

Molecular Structure and Analytical Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Characterization of 2-Propoxyaniline

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound (C₉H₁₃NO). Designed for researchers, scientists, and drug development professionals, this document moves beyond raw data to explain the causality behind experimental choices and the logic of spectral interpretation. Each section includes field-proven protocols, detailed data analysis, and visual aids to ensure structural confirmation with the highest degree of confidence.

This compound is an aromatic amine featuring a propoxy ether group ortho to the amino group on a benzene ring. This substitution pattern dictates the electronic and steric environment of each atom, giving rise to a unique spectroscopic fingerprint. A thorough characterization is essential for confirming identity, assessing purity, and predicting reactivity in synthetic workflows.

The primary analytical techniques discussed herein—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—provide orthogonal information that, when combined, offers an unambiguous structural elucidation.

Figure 1: Chemical Structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The analysis of this compound reveals characteristic absorptions for the primary amine, the aromatic ring, and the ether linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This protocol describes a self-validating system for acquiring a high-quality IR spectrum of a liquid sample like this compound.

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Before introducing the sample, record a background spectrum. This critical step measures the ambient atmosphere (e.g., CO₂, H₂O vapor) and any signals from the ATR crystal itself, allowing the instrument software to subtract them from the final sample spectrum.

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Verify cleanliness by running a "clean check" or another background scan; a flat baseline should be observed.

  • Sample Application: Place a single drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically perform the background subtraction. Process the resulting spectrum to label significant peaks.

  • Post-Analysis Cleaning: Thoroughly clean the ATR crystal and press with isopropanol to prevent cross-contamination.

Data Interpretation

The IR spectrum of this compound is dominated by features from its amine and ether functional groups, as well as its aromatic core.

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupIntensityComments
3450 - 3380N-H Asymmetric StretchPrimary Aromatic AmineMediumThe presence of two N-H bands in this region is a definitive indicator of a primary (R-NH₂) amine.[1]
3370 - 3300N-H Symmetric StretchPrimary Aromatic AmineMediumPaired with the asymmetric stretch, this confirms the -NH₂ group.
3100 - 3000C-H StretchAromatic (sp² C-H)Medium-WeakCharacteristic of C-H bonds on the benzene ring.
2960 - 2850C-H StretchAliphatic (sp³ C-H)Medium-StrongArises from the C-H bonds in the propyl group (-CH₂, -CH₃).
1630 - 1600N-H Bend (Scissoring)Primary AmineMedium-StrongThis bending vibration further corroborates the presence of the primary amine.
1600, 1500C=C StretchAromatic RingMediumThese two bands are characteristic of the benzene ring itself.
1270 - 1230C-O StretchAryl-Alkyl EtherStrongThis strong absorption is indicative of the asymmetric C-O-C stretch of the aryl ether linkage.[1]
~1040C-O StretchAryl-Alkyl EtherMediumCorresponds to the symmetric C-O-C stretch.
900 - 675C-H Bend ("oop")Aromatic RingStrongThe pattern of these out-of-plane bending bands can provide information about the substitution pattern on the ring (in this case, 1,2-disubstituted).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of every proton and carbon atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

This protocol ensures the preparation of a high-purity, homogeneous sample, which is paramount for obtaining high-resolution NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.[2][3]

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The deuterium in the solvent is used by the spectrometer to "lock" the magnetic field, ensuring stability.[3] The solvent should also contain 0.03-0.05% tetramethylsilane (TMS) as an internal reference, defining the 0 ppm point on the chemical shift scale.

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.[4] Solid particles severely degrade spectral quality.

    • Cap the NMR tube and label it clearly.

  • Data Acquisition (400 MHz Spectrometer):

    • Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to maximize its homogeneity, which results in sharp, symmetrical peaks.

    • ¹H NMR: Acquire data using a standard single-pulse experiment. Key parameters include a spectral width of ~12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2-5 seconds. Co-add 8 to 16 scans to achieve an excellent signal-to-noise ratio.[5]

    • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. Key parameters include a spectral width of ~220 ppm, a relaxation delay of 2 seconds, and co-adding 512 to 1024 scans due to the lower natural abundance of the ¹³C isotope.[2][5]

    • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) data. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (via splitting patterns), and their relative quantities (via integration).

Chemical Shift (δ, ppm) (Estimated)MultiplicityIntegrationAssignmentRationale and Field Insights
6.90 - 6.70m4HAr-H The aromatic protons appear as a complex multiplet. The electron-donating effects of both the -NH₂ and -OPr groups shield these protons relative to benzene (δ 7.26 ppm), shifting them upfield.
3.95t, J ≈ 6.5 Hz2H-O-CH₂ -CH₂-CH₃This triplet is characteristic of a methylene group adjacent to an oxygen and coupled to another methylene group. Its downfield shift is due to the deshielding effect of the electronegative oxygen atom.[5]
3.80br s2H-NH₂ The amine protons typically appear as a broad singlet. The chemical shift is variable and depends on concentration and solvent. A D₂O shake experiment would confirm this assignment, as the signal would disappear due to proton-deuterium exchange.[6]
1.83sextet, J ≈ 7.0 Hz2H-O-CH₂-CH₂ -CH₃This signal appears as a sextet (or multiplet) due to coupling with the two adjacent methylene protons (2) and the three methyl protons (3), following the n+1 rule.[5]
1.05t, J ≈ 7.4 Hz3H-O-CH₂-CH₂-CH₃ The terminal methyl group appears as a classic triplet, as it is coupled only to the adjacent methylene group (2 protons).[5]
¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The chemical shifts are highly sensitive to the electronic effects of substituents.

| Chemical Shift (δ, ppm) (Estimated) | Assignment | Rationale and Field Insights | | :--- | :--- | :--- | :--- | | 147.1 | C -O | The C2 carbon, directly attached to the highly electronegative oxygen, is the most deshielded of the aromatic carbons. | | 145.8 | C -N | The C1 carbon, attached to the nitrogen, is also significantly deshielded. | | 121.5 | Ar-C H | Aromatic methine carbon. | | 119.2 | Ar-C H | Aromatic methine carbon. | | 115.8 | Ar-C H | Aromatic methine carbon. | | 115.1 | Ar-C H | Aromatic methine carbon. | | 69.8 | -O-CH₂ - | The carbon directly bonded to the ether oxygen is the most deshielded aliphatic carbon, appearing in the typical range for such groups.[5] | | 22.6 | -CH₂-CH₂ -CH₃ | The central methylene carbon of the propyl group.[5] | | 10.5 | -CH₂-CH₂-CH₃ | The terminal methyl carbon, being the most shielded, appears furthest upfield.[5] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is the ideal method for a relatively small, volatile molecule like this compound, as it reliably produces a molecular ion and a reproducible fragmentation fingerprint.[7][8]

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is volatilized in a high-vacuum source.

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (standardized at 70 eV). This energy is sufficient to dislodge an electron from the molecule, creating a positively charged radical molecular ion (M⁺•).[9][10] The use of 70 eV is an industry standard that ensures fragmentation patterns are consistent and comparable across different instruments.

  • Mass Analysis: The newly formed ions (both the molecular ion and any fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Interpretation

The molecular formula C₉H₁₃NO gives an exact mass of 151.0997 g/mol .

  • Molecular Ion (M⁺•): A peak at m/z 151 is expected, corresponding to the intact molecule with one electron removed. The presence of this peak confirms the molecular weight of the compound.

  • Key Fragmentation Pathway: Aromatic ethers with alkyl chains of three or more carbons are known to undergo a characteristic fragmentation involving a McLafferty-type rearrangement.[11] This is the most significant and diagnostic fragmentation for this compound.

    • The molecular ion (m/z 151) undergoes an internal hydrogen transfer from the γ-carbon of the propyl group to the ether oxygen.

    • This is followed by the cleavage of the Cα-Cβ bond, leading to the elimination of a neutral propene molecule (CH₃-CH=CH₂, mass = 42 Da).

    • The resulting fragment is the radical cation of 2-aminophenol, which is highly stable and therefore gives rise to the base peak (the most intense peak in the spectrum) at m/z 109 .

Diagram is a conceptual representation. Figure 2: Proposed primary fragmentation of this compound in EI-MS.

m/z (Expected)Proposed FragmentComments
151[C₉H₁₃NO]⁺•Molecular Ion (M⁺•) . Confirms the molecular weight.
109[C₆H₇NO]⁺•Base Peak . Formed via McLafferty rearrangement and loss of neutral propene (42 Da). Its high intensity is indicative of the stability of the resulting 2-aminophenol radical cation.[11]

Integrated Spectroscopic Analysis Workflow

Integrated_Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Molecular Weight & Fragmentation cluster_3 Final Confirmation IR Infrared (IR) Spectroscopy Identifies Functional Groups: -NH₂ (primary amine) -O- (aryl ether) Aromatic Ring NMR_H ¹H NMR Proton Environments Connectivity (J-coupling) Relative Stoichiometry IR->NMR_H Functional groups present NMR_C ¹³C NMR Unique Carbon Environments Confirms Carbon Skeleton NMR_H->NMR_C Protonated carbons identified MS Mass Spectrometry (MS) Confirms Molecular Weight (m/z 151) Identifies Key Fragments (m/z 109) Supports Ether Linkage NMR_C->MS Carbon backbone established Conclusion {Unambiguous Structure Confirmed | {Data from all techniques are self-consistent|Identity and Purity Verified}} MS->Conclusion MW and fragments match proposed structure

Figure 3: Logical workflow for integrated spectroscopic analysis.

By following this workflow, a researcher can systematically confirm the identity of this compound. IR first confirms the presence of the key functional groups. NMR then provides the precise atomic arrangement and connectivity of the carbon-hydrogen framework. Finally, MS validates the molecular weight and provides fragmentation data that is perfectly consistent with the structure determined by NMR and the functional groups identified by IR. This multi-technique, self-validating approach is the cornerstone of modern chemical analysis.

References

  • Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]
  • Organomation. (n.d.).
  • University of Leicester. (n.d.).
  • JEOL. (n.d.).
  • Kwiecień, A., et al. (2015). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]
  • MIT OpenCourseWare. (n.d.). 8.
  • Iowa State University. (n.d.).
  • Wikipedia. (n.d.).
  • Illinois State University. (2015). Infrared Spectroscopy. [Link]
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
  • LCGC International. (2015).
  • ResearchGate. (n.d.). ¹H-Chemical Shifts and Selected ¹H,¹H-Coupling Constants. [Link]
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). The MS and MS2 spectra (a, b)
  • PubChem - NIH. (n.d.). 5-Nitro-2-propoxyaniline. [Link]
  • PubMed. (n.d.).
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
  • IntechOpen. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-propoxyaniline, a valuable intermediate in the pharmaceutical and chemical industries. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the prevalent synthetic methodologies. The core focus is on the widely employed Williamson ether synthesis, with a thorough examination of an alternative route involving a protective group strategy. This guide emphasizes the underlying chemical principles, provides detailed, field-tested experimental protocols, and includes critical safety and handling information. The content is structured to deliver not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible synthesis.

Introduction: The Significance of this compound

This compound, with the chemical formula C₉H₁₃NO, is an aromatic amine that serves as a crucial building block in the synthesis of a variety of more complex molecules. Its utility is particularly notable in the development of pharmaceutical agents and other specialty chemicals. The strategic placement of the propoxy and amino functionalities on the benzene ring allows for a diverse range of subsequent chemical transformations. A notable application of this compound is as a precursor in the synthesis of 5-nitro-2-propoxyaniline, a compound that has been investigated for its potent artificial sweetening properties.[1][2] The reliable and efficient synthesis of this compound is, therefore, a critical first step in these and other multi-step synthetic endeavors.

Primary Synthesis Pathway: The Williamson Ether Synthesis

The most common and direct route to this compound is through the O-alkylation of 2-aminophenol with a propyl halide. This reaction is a classic example of the Williamson ether synthesis, a robust and versatile method for forming ethers.

Mechanistic Insights

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The key steps are:

  • Deprotonation: The phenolic hydroxyl group of 2-aminophenol is acidic and is deprotonated by a base, typically a carbonate or hydroxide, to form the more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the propyl halide (e.g., 1-bromopropane or 1-iodopropane), displacing the halide leaving group.

The selectivity for O-alkylation over N-alkylation is generally favored under these conditions due to the higher acidity of the phenolic proton compared to the aminic protons, leading to the preferential formation of the phenoxide nucleophile.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) aminophenol 2-Aminophenol phenoxide 2-Aminophenoxide Ion aminophenol->phenoxide + Base base Base (e.g., K₂CO₃) conjugate_acid Conjugate Acid base->conjugate_acid propyl_halide Propyl Halide (e.g., 1-Bromopropane) product This compound phenoxide->product + Propyl Halide halide_ion Halide Ion propyl_halide->halide_ion

Caption: Mechanism of the Williamson Ether Synthesis for this compound.

Detailed Experimental Protocol

This protocol is a robust, laboratory-scale procedure for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Aminophenol109.1310.91 g0.10
1-Bromopropane123.0014.76 g (10.8 mL)0.12
Potassium Carbonate (K₂CO₃), anhydrous138.2120.73 g0.15
Acetone58.08200 mL-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.91 g (0.10 mol) of 2-aminophenol in 200 mL of acetone.

  • Addition of Base: To the stirring solution, add 20.73 g (0.15 mol) of anhydrous potassium carbonate.

  • Addition of Alkylating Agent: Add 14.76 g (10.8 mL, 0.12 mol) of 1-bromopropane dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filtration: Filter the solid potassium carbonate and potassium bromide by-product using a Buchner funnel. Wash the solid residue with a small amount of acetone to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Alternative Synthesis Pathway: A Protective Group Strategy

An alternative approach to ensure selective O-alkylation involves the protection of the more nucleophilic amino group prior to the etherification step. This method can be particularly useful if competitive N-alkylation is a concern.

Rationale and Mechanistic Overview

While the Williamson ether synthesis under the aforementioned conditions generally favors O-alkylation, certain reaction parameters could lead to the formation of N-propyl and N,O-dipropyl byproducts. To circumvent this, the amino group can be temporarily converted into a less nucleophilic functional group, such as an imine.

The key steps in this strategy are:

  • Protection: The amino group of 2-aminophenol reacts with an aldehyde, such as benzaldehyde, to form a Schiff base (imine). This protected intermediate is less nucleophilic at the nitrogen atom.

  • O-Alkylation: The hydroxyl group of the imine is then alkylated with a propyl halide in the presence of a base.

  • Deprotection: The imine is hydrolyzed, typically under acidic conditions, to regenerate the amino group and yield the desired this compound.

Protective_Group_Strategy cluster_step1 Step 1: Protection cluster_step2 Step 2: O-Alkylation cluster_step3 Step 3: Deprotection aminophenol 2-Aminophenol imine Schiff Base (Imine) aminophenol->imine + Benzaldehyde benzaldehyde Benzaldehyde propyl_halide Propyl Halide alkylated_imine O-Alkylated Imine imine->alkylated_imine + Propyl Halide, Base acid Acidic Hydrolysis product This compound alkylated_imine->product + H₃O⁺

Caption: Alternative Synthesis of this compound via a Protective Group Strategy.

Illustrative Experimental Workflow

Protection Step:

  • Dissolve 2-aminophenol in a suitable solvent like methanol.

  • Add an equimolar amount of benzaldehyde and stir at room temperature. The formation of the imine can often be observed by a color change and is typically a high-yielding reaction.

  • The product can be isolated by removal of the solvent and recrystallization.

O-Alkylation Step:

  • The protected imine is then subjected to the Williamson ether synthesis conditions as described in section 2.2.

Deprotection Step:

  • The O-alkylated imine is dissolved in a suitable solvent and treated with an aqueous acid (e.g., HCl).

  • The mixture is stirred until the hydrolysis is complete, which can be monitored by TLC.

  • The reaction mixture is then neutralized with a base, and the this compound is extracted with an organic solvent.

  • The organic layer is dried and the solvent is evaporated to yield the final product, which can be further purified if necessary.

Characterization of this compound

Confirmation of the successful synthesis of this compound is achieved through standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the oxygen). Aromatic protons will appear as a multiplet in the aromatic region. A broad singlet for the amino protons.
¹³C NMR Resonances for the three distinct carbons of the propyl group and the six aromatic carbons. The carbon attached to the oxygen will be shifted downfield.
IR Spectroscopy Characteristic N-H stretching bands for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹). C-O stretching for the ether linkage (around 1250 cm⁻¹). Aromatic C-H and C=C stretching bands.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (151.21 g/mol ).[4]

Safety and Handling

This compound and its precursors and reagents require careful handling in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • 2-Aminophenol: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction and is suspected of causing genetic defects.

  • 1-Bromopropane: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. May damage fertility or the unborn child.

  • Potassium Carbonate: Causes serious eye irritation.

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.

For detailed safety information, always consult the Safety Data Sheets (SDS) for each chemical before use.

Conclusion

This technical guide has detailed the primary and alternative synthetic pathways for this compound, a key intermediate in organic synthesis. The Williamson ether synthesis remains the most direct and widely used method, offering good yields and operational simplicity. The protective group strategy provides a valuable alternative for ensuring high selectivity in O-alkylation. By providing a thorough understanding of the reaction mechanisms, detailed experimental protocols, and essential safety information, this guide aims to equip researchers with the necessary knowledge for the successful and safe synthesis of this compound in a laboratory setting.

References

  • PubChem. (2025). This compound.
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. [Link]
  • PharmaXChange.info. (2011).
  • Wikipedia. (2023). Williamson ether synthesis. [Link]
  • Edubirdie. (2021). Williamson Ether Synthesis. [Link]
  • ResearchGate. (2016).
  • PubChem. (2025). 5-Nitro-2-propoxyaniline.
  • DrugFuture. (2023). 5-Nitro-2-propoxyaniline. [Link]
  • FooDB. (2015). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816). [Link]
  • SpectraBase. (2025). 2-nitro-3-propoxyaniline - Optional[1H NMR] - Spectrum. [Link]
  • Supporting Information. (n.d.).
  • Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]
  • MDPI. (2024). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. [Link]
  • NIST. (2025). 2-Propenal. National Institute of Standards and Technology. [Link]
  • Wikipedia. (2023).
  • Chemistry LibreTexts. (2023).
  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
  • Reddit. (2025).
  • MDPI. (2021). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. [Link]
  • Taylor & Francis Group. (2014).
  • Prezi. (n.d.). Exp 13B: Synthesis of Complex Molecules Through Reductive Am. [Link]
  • MOLBASE. (n.d.). 5-nitro-2-propoxyaniline|553-79-7. [Link]
  • Wikipedia. (2023). 5-Nitro-2-propoxyaniline. [Link]
  • The Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]
  • PubChemLite. (n.d.). This compound (C9H13NO). [Link]

Sources

2-propoxyaniline CAS number 4469-78-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Propoxyaniline (CAS: 4469-78-7)

Foreword for the Modern Researcher

This compound, while not a household name, represents a class of chemical intermediates that are fundamental to both historical and cutting-edge scientific pursuits. Its story is intertwined with the development of synthetic sweeteners and now extends to sophisticated chemical biology tools for drug discovery. This guide moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a narrative that illuminates the why behind the how—exploring the causality of its synthesis, the logic of its reactivity, and the technical rigor required for its characterization and safe handling. This document is designed for the discerning scientist who requires not just data, but a framework for its application.

Core Identity and Physicochemical Landscape

This compound is an organic compound featuring a benzene ring substituted with an amino group (-NH₂) and a propoxy group (-OCH₂CH₂CH₃) at adjacent positions. This ortho-substitution pattern is crucial to its chemical behavior and reactivity. Its primary utility is as a building block, or intermediate, for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 4469-78-7 [1][2]
Molecular Formula C₉H₁₃NO [2][3][4]
Molecular Weight 151.21 g/mol [2][4]
Synonyms o-Propoxyaniline, 2-Propoxybenzenamine [1][3]
Appearance Solid [2]
XLogP3 2.1 [4]
Hydrogen Bond Donor Count 1 [4]
Hydrogen Bond Acceptor Count 2 [4]
InChI Key AXXYMKMFXNCXGM-UHFFFAOYSA-N [2][3]

| SMILES | CCCOc1ccccc1N |[2] |

Note: The properties listed are for the free base unless otherwise specified. Data for the hydrochloride salt (CAS 4469-78-7) includes a melting point of 142 °C and a boiling point of 249.3°C.[1]

Synthesis Protocol: Williamson Etherification

The most direct and common synthesis of this compound is achieved via the Williamson ether synthesis. This method is a cornerstone of organic chemistry, valued for its reliability in forming ether linkages.

Causality of Experimental Design

The chosen protocol involves the nucleophilic substitution (Sₙ2) reaction between an alkoxide and an alkyl halide.

  • Starting Materials: We begin with 2-aminophenol and 1-bromopropane.[5] The phenolic hydroxyl group of 2-aminophenol is acidic enough to be deprotonated, forming a potent nucleophile. 1-bromopropane serves as the electrophile.

  • Base and Solvent: Potassium carbonate (K₂CO₃) is used as the base. It is strong enough to deprotonate the phenol but not the less acidic amine, ensuring regioselectivity for O-alkylation. Acetone is an ideal polar aprotic solvent; it dissolves the reactants but does not participate in the reaction, facilitating the Sₙ2 mechanism.[5]

  • Reaction Conditions: Refluxing the mixture provides the necessary activation energy to drive the reaction to completion. Progress is monitored by Thin-Layer Chromatography (TLC) to observe the consumption of the starting material.[5]

  • Purification: An aqueous workup removes inorganic salts, and column chromatography is essential for separating the desired product from any unreacted starting materials or minor side products, yielding pure this compound.[5]

Detailed Laboratory Protocol
  • Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq). The flask should be equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Alkyl Halide: Add 1-bromopropane (1.1 eq) dropwise to the stirring mixture at room temperature.[5]

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction's progress by periodically taking aliquots and analyzing them via TLC.

  • Workup: Once the 2-aminophenol is consumed, cool the mixture to room temperature. Filter the solid inorganic salts and wash them with a small amount of acetone.

  • Concentration: Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[5]

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Purification aminophenol 2-Aminophenol mix Mix & Stir aminophenol->mix bromopropane 1-Bromopropane bromopropane->mix k2co3 K₂CO₃ (Base) k2co3->mix acetone Acetone (Solvent) acetone->mix reflux Reflux (Monitor by TLC) mix->reflux filter Filter Salts reflux->filter concentrate Concentrate filter->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis of this compound.

Key Reactions and Applications in Drug Discovery

The utility of this compound is defined by the reactions it undergoes. The amino and propoxy groups activate the aromatic ring, making it susceptible to electrophilic substitution, and the amino group itself can be further functionalized.

A. Electrophilic Nitration: Gateway to Bioactive Scaffolds

A primary application of this compound is its role as a precursor to 5-Nitro-2-propoxyaniline.[5] This derivative, known historically as P-4000, was one of the most potent artificial sweeteners ever discovered, estimated to be 4,000 times sweeter than sucrose.[6][7][8] Although banned for consumption due to toxicity concerns, the synthesis remains a classic example of electrophilic aromatic substitution.[8][9]

  • Mechanism Insight: The reaction is performed using a nitrating mixture of concentrated nitric and sulfuric acids at low temperatures (0-5 °C).[5] Sulfuric acid protonates nitric acid, which then loses water to form the highly reactive nitronium ion (NO₂⁺), the active electrophile. The electron-donating amino and propoxy groups direct the incoming electrophile primarily to the para position relative to the powerful activating propoxy group.

B. Advanced Application: Photoreactive Probes

In modern drug development, understanding the precise interaction between a small molecule and its biological target (e.g., a receptor or enzyme) is paramount. This compound derivatives have been synthesized to serve as photoreactive probes for photoaffinity labeling.[6][10]

  • Principle of Photoaffinity Labeling: A photoreactive group (like a diazirine) is incorporated into the structure of a ligand (the this compound derivative). This probe is allowed to bind to its biological target. Upon irradiation with UV light, the photoreactive group forms a highly reactive species that covalently bonds to the target protein in close proximity to the binding site. This permanent "tag" allows researchers to identify the binding location through subsequent analytical techniques like mass spectrometry, providing invaluable insights into the ligand-receptor interaction.[6]

Visualization of Application Pathway

Application_Pathway cluster_sweetener Historical Application cluster_research Modern Research Application start This compound (CAS 4469-78-7) nitration Electrophilic Nitration (HNO₃, H₂SO₄) start->nitration Precursor derivatization Derivatization with Photoreactive Group start->derivatization Scaffold p4000 5-Nitro-2-propoxyaniline (P-4000 Sweetener) nitration->p4000 probe Photoreactive Probe derivatization->probe labeling Photoaffinity Labeling of Sweet Taste Receptors probe->labeling

Caption: Key application pathways for this compound.

Analytical Characterization Protocols

Rigorous analytical characterization is non-negotiable for verifying the identity and purity of any synthesized compound. The primary methods for this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Expected Spectral Signatures
  • ¹H NMR: The spectrum should show distinct signals corresponding to the propyl group (a triplet for the methyl group, a sextet for the central methylene, and a triplet for the methylene attached to oxygen), signals for the aromatic protons, and a broad singlet for the amine protons.

  • IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (typically two bands around 3300-3500 cm⁻¹), C-O stretching of the ether linkage (around 1250 cm⁻¹), and C-H stretching and bending for the aromatic ring.[11]

  • Mass Spectrometry: The mass spectrum should display a molecular ion peak (M⁺) corresponding to the compound's molecular weight (m/z ≈ 151). Fragmentation patterns can provide further structural confirmation.[5][12]

General Protocol for Spectroscopic Analysis

This protocol provides a general framework; specific parameters should be optimized for the instrument in use.

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • IR (KBr Pellet): Grind a few milligrams of the sample with anhydrous KBr powder and press it into a thin, transparent disk.

    • MS (ESI): Prepare a dilute solution of the sample (µg/mL to ng/mL range) in a suitable solvent like methanol or acetonitrile.[13]

  • Data Acquisition:

    • NMR: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.

    • IR: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.[13]

    • MS: Infuse the sample solution into the mass spectrometer (e.g., a Q-TOF instrument) and acquire data in the appropriate mass range.[12]

  • Data Processing:

    • NMR: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction.[13]

    • IR & MS: Analyze the resulting spectra to identify characteristic peaks and fragmentation patterns, comparing them against expected values and reference databases.

Safety, Handling, and Toxicology

This compound is a hazardous chemical and must be handled with appropriate precautions. All work should be conducted in a well-ventilated fume hood by trained personnel.

Table 2: GHS Hazard and Precautionary Information | Category | Code | Statement | Source | | :--- | :--- | :--- | :--- | | Signal Word | - | Warning |[2] | | Hazard Class | Acute Tox. 4 | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled |[2][4] | | | Skin Irrit. 2 | H315 | Causes skin irritation |[2][4] | | | Eye Irrit. 2 | H319 | Causes serious eye irritation |[2][4] | | | STOT SE 3 | H335 | May cause respiratory irritation |[2] | | | Aquatic Chronic 1| H410 | Very toxic to aquatic life with long lasting effects |[2] | | Precautionary | P273 | Avoid release to the environment. |[2] | | Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |[2] | | | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |[14] | | | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[14] |

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. It is classified as a combustible solid.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment.

References

  • Chemical-Suppliers. (n.d.). This compound hydrochloride | CAS 4469-78-7.
  • ResearchGate. (n.d.). Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners.
  • Merck Index. (n.d.). 5-Nitro-2-propoxyaniline.
  • Solubility of Things. (n.d.). 5-Nitro-2-propoxyaniline.
  • Google Patents. (n.d.). KR920000266B1 - Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline.
  • PubChem. (n.d.). This compound.
  • SpectraBase. (n.d.). 2-nitro-3-propoxyaniline - Optional[1H NMR] - Spectrum.
  • PubChem. (n.d.). 5-Nitro-2-propoxyaniline.
  • Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline.
  • MOLBASE. (n.d.). 5-nitro-2-propoxyaniline|553-79-7.
  • Human Metabolome Database. (n.d.). Showing metabocard for 5-Nitro-2-propoxyaniline (HMDB0037688).
  • Royal Society of Chemistry. (2013). Supporting Information for Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives.
  • ChemExper. (n.d.). 2-Nitro-4-propoxyaniline - Free SDS search.
  • Chemsigma. (n.d.). This compound HYDROCHLORIDE [4469-78-7].
  • PubChemLite. (n.d.). This compound (C9H13NO).
  • International Journal of Scientific & Engineering Research. (2014). Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method.
  • PubMed Central (PMC). (n.d.). Comprehensive profiling of the chemical constituents in Dayuanyin decoction using UPLC-QTOF-MS combined with molecular networking.
  • SpectraBase. (n.d.). Butane, 2-propoxy- - Optional[Vapor Phase IR] - Spectrum.

Sources

An In-depth Technical Guide to the Physical Properties of 2-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propoxyaniline, an aromatic amine with the chemical formula C₉H₁₃NO, serves as a versatile intermediate in the synthesis of a variety of organic compounds. Its structural features, comprising a benzene ring substituted with both an amino and a propoxy group, make it a valuable building block in the development of pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by experimental protocols and safety considerations.

Molecular and Chemical Identity

This compound is systematically known as 2-propoxybenzenamine. Its identity is unambiguously confirmed by its unique CAS number and molecular structure.

PropertyValueSource
CAS Number 4469-78-7[1][2][3][4]
Molecular Formula C₉H₁₃NO[1][2]
Molecular Weight 151.21 g/mol [5]
Synonyms o-Propoxyaniline, 2-Propoxybenzenamine[1][2]

graph "this compound" {
layout=neato;
node [shape=plaintext];
edge [style=invis];

// Benzene ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituents C1 -- N [len=1.5]; N -- H1 [len=1]; N -- H2 [len=1]; C2 -- O [len=1.5]; O -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C7 -- H3 [len=1]; C7 -- H4 [len=1]; C8 -- H5 [len=1]; C8 -- H6 [len=1]; C9 -- H7 [len=1]; C9 -- H8 [len=1]; C9 -- H9 [len=1];

// Atom labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N [label="NH₂"]; O [label="O"]; C7 [label="CH₂"]; C8 [label="CH₂"]; C9 [label="CH₃"];

}

Figure 1: Chemical structure of this compound.

Core Physical Properties

Physical PropertyValue (for this compound Hydrochloride)Source
Melting Point 142 °C[1]
Boiling Point 249.3 °C at 760 mmHg[1]
Density 1.016 g/cm³[1]
Flash Point 106.6 °C[1]

Commercial suppliers, such as Sigma-Aldrich, list this compound as a solid at room temperature, though they do not provide specific analytical data.

Solubility Profile

The solubility of this compound is dictated by the interplay of its polar amino and ether groups and its nonpolar benzene ring and propyl chain. While specific experimental solubility data for this compound is scarce, its structure suggests it will exhibit solubility in a range of organic solvents. Its solubility in aqueous solutions is expected to be limited but can be significantly influenced by pH. In acidic solutions, the amino group will be protonated, forming a more water-soluble ammonium salt.

Experimental Determination of Physical Properties

For novel compounds or when precise data is unavailable, the following established experimental protocols can be employed to determine the physical properties of this compound.

Workflow for Physical Property Determination

G cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis & Reporting A Purified this compound B Melting Point Determination (Capillary Method) A->B Distribute Sample C Boiling Point Determination (Distillation/Ebulliometer) A->C Distribute Sample D Density Measurement (Pycnometer/Hydrometer) A->D Distribute Sample E Solubility Assessment (Visual Inspection in Various Solvents) A->E Distribute Sample F Tabulate and Compare Data B->F Collect Data C->F Collect Data D->F Collect Data E->F Collect Data G Generate Technical Report F->G Synthesize Results

Figure 2: A generalized workflow for the experimental determination of the physical properties of this compound.

Detailed Experimental Protocols

1. Melting Point Determination (Capillary Method)

  • Principle: This method relies on visually observing the temperature at which a small, powdered sample in a capillary tube transitions from a solid to a liquid.

  • Procedure:

    • Ensure the this compound sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a melting point apparatus.

    • Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.

2. Boiling Point Determination (Distillation Method)

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This can be determined by simple distillation.

  • Procedure:

    • Place a sample of this compound in a distillation flask with a few boiling chips.

    • Set up a simple distillation apparatus with a condenser and a collection flask.

    • Insert a thermometer into the distillation head, ensuring the bulb is just below the side arm leading to the condenser.

    • Heat the flask gently.

    • Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

3. Density Determination (Pycnometer Method)

  • Principle: A pycnometer is a flask with a precise volume. The density of a substance can be determined by measuring the mass of the substance that fills the pycnometer.

  • Procedure:

    • Weigh a clean, dry pycnometer.

    • Fill the pycnometer with distilled water and weigh it to determine the volume of the pycnometer.

    • Empty and dry the pycnometer.

    • Fill the pycnometer with this compound and weigh it.

    • Calculate the density using the formula: Density = (mass of this compound) / (volume of the pycnometer).

4. Solubility Assessment

  • Principle: This qualitative assessment involves observing the dissolution of a small amount of solute in a given solvent.

  • Procedure:

    • Add a small, measured amount of this compound (e.g., 10 mg) to a test tube.

    • Add a small volume of the solvent to be tested (e.g., 1 mL of water, ethanol, acetone, toluene, etc.).

    • Agitate the mixture and observe if the solid dissolves completely.

    • If the substance dissolves, it is classified as soluble. If not, it is insoluble. The test can be repeated with gentle heating to assess temperature effects on solubility.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the protons of the propoxy group (triplet for the terminal methyl, sextet for the adjacent methylene, and a triplet for the methylene attached to the oxygen), and a broad singlet for the amine protons.

  • ¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H stretching: Bands for the aromatic and aliphatic C-H bonds around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

  • C-O stretching: A strong absorption for the ether linkage, typically in the 1200-1260 cm⁻¹ range for aryl alkyl ethers.

  • N-H bending: A band around 1590-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the propyl group, the propoxy group, and other characteristic cleavages of the aromatic ring.

Safety, Handling, and Storage

As a Senior Application Scientist, it is crucial to emphasize the importance of safety in handling all chemical compounds.

Hazard Identification

The hydrochloride salt of this compound is classified with the following hazard statements:

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H410: Very toxic to aquatic life with long-lasting effects.

It is prudent to handle the free base with similar precautions.

Recommended Handling and Storage
  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. While specific experimental data for the free base is limited in publicly accessible literature, this guide offers data for its hydrochloride salt and outlines the necessary experimental protocols for the precise determination of its physical characteristics. For researchers and professionals in drug development, a comprehensive grasp of these properties is essential for the safe and effective utilization of this important chemical intermediate.

References

  • This compound hydrochloride | CAS 4469-78-7 | Chemical-Suppliers. (n.d.).
  • International Laboratory USA. (n.d.). This compound HYDROCHLORIDE.
  • Chemchart. (n.d.). 2-(2-methylpropoxy)aniline (104065-95-4).
  • Wikipedia. (2023, April 1). 5-Nitro-2-propoxyaniline. In Wikipedia.
  • FooDB. (2010, April 8). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816).
  • PubChem. (n.d.). 5-Nitro-2-propoxyaniline.
  • Solubility of Things. (n.d.). 5-Nitro-2-propoxyaniline.
  • PubChem. (n.d.). This compound.
  • SpectraBase. (n.d.). 2-nitro-3-propoxyaniline - Optional[1H NMR] - Spectrum.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).
  • ResearchGate. (n.d.). Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners.
  • MOLBASE. (n.d.). 5-nitro-2-propoxyaniline|553-79-7.
  • MDPI. (2018). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 23(11), 2877. [Link]
  • ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c) of compound 2.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Chemsigma. (n.d.). This compound HYDROCHLORIDE [4469-78-7].
  • ResearchGate. (n.d.). Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners.
  • University College London. (n.d.). Chemical shifts.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Royal Society of Chemistry. (n.d.). For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Information.
  • PubMed. (2011). Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 1076-1083. [Link]
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • PubMed Central. (2021). Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. Journal of the American Society for Mass Spectrometry, 32(7), 1738-1747. [Link]

Sources

2-propoxyaniline molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Propoxyaniline: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 4469-78-7), an essential aromatic amine intermediate. We delve into the molecule's structural characteristics, physicochemical properties, and established synthetic pathways. The core of this document is a detailed exploration of the spectroscopic techniques required for unambiguous structural elucidation, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for professionals utilizing this compound in organic synthesis, medicinal chemistry, and materials science. Its primary role as the direct precursor to the historically significant, intensely sweet compound 5-nitro-2-propoxyaniline (P-4000) is examined as a key case study of its synthetic utility.

Introduction: The Significance of an Ortho-Substituted Aniline

This compound, also known as o-propoxyaniline or 2-propoxybenzenamine, is an organic compound featuring a benzene ring co-substituted with an amino (-NH₂) group and a propoxy (-O-CH₂CH₂CH₃) group in an ortho (1,2) arrangement.[1][2] While not a widely known end-product, its true value lies in its function as a versatile chemical building block. The specific spatial and electronic arrangement of its functional groups—an electron-donating amine and a slightly activating alkoxy group—makes it a valuable precursor for constructing more complex molecular architectures.

Its most notable application is in the synthesis of 5-nitro-2-propoxyaniline, a compound once renowned as the artificial sweetener P-4000, with a sweetness intensity approximately 4,000 times that of sucrose.[3][4] Although P-4000 was later banned in the United States due to potential toxicity, the study of this compound and its derivatives remains relevant.[5][6] Modern research has explored photoreactive derivatives of this compound as chemical probes to investigate ligand-receptor interactions, a critical area in drug discovery.[3][7] This guide provides the foundational chemical knowledge required to work with this important intermediate.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central benzene ring. An amino group is attached to carbon 1, and a three-carbon propoxy ether linkage is attached to carbon 2. This ortho-substitution pattern dictates the molecule's reactivity and its spectroscopic signature.

Caption: Molecular Structure of this compound.

The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 4469-78-7[1][8]
Molecular Formula C₉H₁₃NO[1][2]
Molecular Weight 151.21 g/mol [2]
Boiling Point 249.3 °C at 760 mmHg[8]
Density 1.016 g/cm³[8]
Flash Point 106.6 °C[8]
Appearance Data not consistently available; likely a liquid or low-melting solid
InChI Key AXXYMKMFXNCXGM-UHFFFAOYSA-N[1][2]

Synthesis of this compound

The most direct and common synthesis of this compound is achieved via the Williamson ether synthesis. This method is favored due to the high availability and relatively low cost of the starting materials: 2-aminophenol and a suitable propyl halide. The causality behind this choice is sound: the phenolic hydroxyl group of 2-aminophenol is readily deprotonated by a mild base to form a nucleophilic phenoxide, which then displaces the halide from the propylating agent in an Sₙ2 reaction.

Synthesis_Workflow Start Start Materials: 2-Aminophenol 1-Bromopropane Potassium Carbonate Reaction Reaction Step: Combine reactants in Acetone. Reflux for several hours. Start->Reaction Monitoring Monitor progress by TLC Reaction->Monitoring During Reflux Monitoring->Reaction Incomplete Workup Work-up: 1. Cool and filter solids. 2. Concentrate filtrate. Monitoring->Workup Complete Purification Purification: Column Chromatography (Silica Gel) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Generalized Synthetic Workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system, where successful synthesis is confirmed by Thin Layer Chromatography (TLC) monitoring and subsequent spectroscopic analysis.

Materials:

  • 2-Aminophenol

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Silica Gel for column chromatography

  • Appropriate eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminophenol (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a stirrable slurry.

  • Alkylation: While stirring vigorously, add 1-bromopropane (1.1-1.2 eq) dropwise to the mixture. The causality here is to maintain control over the reaction rate and prevent excessive side reactions.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours).

  • Monitoring: The reaction progress must be monitored by TLC. A sample of the reaction mixture is spotted against the 2-aminophenol starting material. The reaction is complete when the starting material spot is no longer visible. This step is critical for trustworthiness and prevents premature work-up.

  • Work-up: Once complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.[9]

Spectroscopic Characterization and Structural Elucidation

Unambiguous confirmation of the molecular structure is paramount. A combination of NMR, IR, and MS provides a self-validating dataset that confirms identity and purity.

TechniqueCharacteristic Features for this compound
¹H NMR Aromatic Region (δ 6.6-7.0 ppm): 4 protons, complex multiplet. Amine (δ ~3.5-4.5 ppm): Broad singlet, 2H. Propoxy -OCH₂- (δ ~3.8-4.0 ppm): Triplet, 2H. Propoxy -CH₂- (δ ~1.7-1.9 ppm): Sextet, 2H. Propoxy -CH₃ (δ ~1.0-1.1 ppm): Triplet, 3H.
¹³C NMR Aromatic C-O (δ ~147 ppm). Aromatic C-N (δ ~137 ppm). Other Aromatic C-H (δ ~110-122 ppm). Propoxy -OCH₂- (δ ~70 ppm). Propoxy -CH₂- (δ ~23 ppm). Propoxy -CH₃ (δ ~11 ppm).
IR (cm⁻¹) N-H Stretch: Doublet ~3350-3450 cm⁻¹ (primary amine). Aromatic C-H Stretch: ~3000-3100 cm⁻¹. Aliphatic C-H Stretch: ~2850-2980 cm⁻¹. Aromatic C=C Bending: ~1600 cm⁻¹ and ~1500 cm⁻¹. C-O-C Stretch (Aryl Ether): ~1220-1260 cm⁻¹.
Mass Spec. (EI) Molecular Ion (M⁺): m/z = 151. Key Fragments: m/z = 108 ([M-C₃H₇]⁺, loss of propyl group), m/z = 92, 77.
General Protocol: Spectroscopic Analysis

Objective: To acquire a full suite of spectroscopic data to confirm the identity and purity of synthesized this compound.

  • NMR Sample Preparation:

    • Accurately weigh 5-10 mg of the purified product.

    • Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common for non-polar to moderately polar compounds.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This requires a longer acquisition time.

    • Process the data (Fourier transform, phase correction, baseline correction) and calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

  • IR Spectroscopy:

    • Prepare the sample as a thin film between two NaCl or KBr salt plates (if liquid) or as a KBr pellet (if solid).

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Analyze using a mass spectrometer, typically with Electron Impact (EI) or Electrospray Ionization (ESI), to determine the molecular weight and fragmentation pattern.[9]

Chemical Reactivity and Key Applications

The reactivity of this compound is dominated by its two functional groups. The amino group can act as a nucleophile and a base, while the aromatic ring is activated towards electrophilic aromatic substitution, with the ortho/para directing effects of the -NH₂ and -OR groups reinforcing each other.

Case Study: Synthesis of 5-Nitro-2-propoxyaniline (P-4000)

A primary application demonstrating the molecule's reactivity is its nitration to produce 5-nitro-2-propoxyaniline.[9] This reaction is a classic example of electrophilic aromatic substitution on a highly activated ring.

Caption: Nitration of this compound.

In this reaction, the nitronium ion (NO₂⁺), generated from nitric and sulfuric acid, acts as the electrophile. The potent activating and ortho/para-directing nature of the amino and propoxy groups directs the substitution primarily to the position para to the amino group (position 5), which is sterically accessible. Careful temperature control is essential to prevent over-nitration and side reactions.[9]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate care.

  • Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. It is known to cause skin irritation and serious eye irritation.[2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[10][11]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a fundamentally important intermediate in organic synthesis. Its value is defined by the specific arrangement of its amino and propoxy functional groups, which impart predictable reactivity. A thorough understanding of its molecular structure, confirmed through rigorous spectroscopic analysis, is the cornerstone of its effective use. The detailed synthetic and analytical protocols provided in this guide offer a validated framework for researchers and drug development professionals to confidently synthesize, characterize, and utilize this versatile chemical building block for creating novel and complex molecules.

References

  • Chemical-Suppliers. (n.d.). This compound hydrochloride | CAS 4469-78-7.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11118, 5-Nitro-2-propoxyaniline.
  • Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline.
  • Thieme. (n.d.). Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners.
  • ResearchGate. (n.d.). Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners.
  • MOLBASE. (n.d.). 5-nitro-2-propoxyaniline | 553-79-7.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2113432, this compound.
  • DrugFuture. (n.d.). 5-Nitro-2-propoxyaniline.
  • FooDB. (n.d.). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816).
  • MDPI Books. (n.d.). Designing Next-Generation Drug-Like Molecules for Medicinal Applications.
  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

Sources

solubility of 2-propoxyaniline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Propoxyaniline in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and chemical synthesis. Recognizing the limited availability of public-domain quantitative solubility data for this compound, this document emphasizes a foundational understanding of its physicochemical properties to predict solubility behavior. It furnishes a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the gold-standard shake-flask method.[1][2] This guide is designed to empower researchers, chemists, and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.

Introduction: The Significance of this compound in Modern Chemistry

This compound (C₉H₁₃NO, Molar Mass: 151.21 g/mol ) is an aromatic amine belonging to the substituted aniline family.[3] These compounds are versatile building blocks in medicinal chemistry, prized for their ability to interact with biological targets.[4][5] However, the aniline motif is also a well-known "structural alert," often associated with metabolic instability and the formation of reactive metabolites, which can lead to toxicity.[5][6][7]

Consequently, the precise modification of the aniline core—such as the introduction of a propoxy group at the ortho-position—is a key strategy for fine-tuning a molecule's pharmacological profile, including its solubility, bioavailability, and receptor selectivity.[4] A thorough understanding of the solubility of this compound is therefore not an academic exercise; it is a critical prerequisite for:

  • Reaction Optimization: Selecting appropriate solvents to ensure reactants remain in solution, maximizing reaction rates and yields.

  • Purification and Crystallization: Designing effective crystallization processes for isolating the final product with high purity.

  • Pre-formulation Studies: Evaluating the compound's suitability for development into a drug substance.

This guide will provide the theoretical framework and practical tools necessary to master the solubility aspects of this compound.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure. The principle of "like dissolves like" is a fundamental concept, meaning substances dissolve best in solvents with similar polarity.[8] this compound possesses distinct functional groups that dictate its interactions with different solvents:

  • Aromatic Ring: A non-polar, hydrophobic phenyl group.

  • Amino Group (-NH₂): A polar, primary amine capable of acting as a hydrogen bond donor and acceptor.

  • Propoxy Group (-O-C₃H₇): An ether linkage, which is polar and can accept hydrogen bonds, combined with a three-carbon alkyl chain that contributes non-polar character.

This combination of polar and non-polar features makes this compound an amphiphilic molecule. Its solubility will be a balance of these competing characteristics.

Predicted Solubility in Common Organic Solvents

Based on its structure, we can predict a qualitative solubility profile. This table serves as a starting point for solvent screening experiments.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolHigh The hydroxyl group of the solvent can hydrogen bond effectively with both the amino and ether groups of this compound.
Polar Aprotic Acetone, DMSO, THFHigh to Medium These solvents can accept hydrogen bonds from the amino group and engage in dipole-dipole interactions. The lack of a donor proton may slightly reduce solubility compared to alcohols.
Esters Ethyl AcetateMedium Offers a balance of polar (ester group) and non-polar (ethyl and acetyl groups) characteristics, making it a reasonably good solvent.
Chlorinated DichloromethaneMedium A weakly polar solvent that can effectively solvate the aromatic ring and propoxy chain, with some interaction with the polar groups.
Aromatic TolueneMedium to Low The non-polar aromatic ring of toluene will interact favorably with the phenyl group of this compound, but it is less effective at solvating the polar amino and ether groups.
Aliphatic n-Hexane, HeptaneLow These are highly non-polar solvents. While they will interact with the propoxy chain, they cannot effectively solvate the highly polar amino group, leading to poor overall solubility.

Logical Framework for Solubility Prediction

The interplay between the molecular features of this compound and solvent properties can be visualized as a logical workflow.

cluster_properties Physicochemical Properties cluster_solvents Solvent Classes substance This compound Structure prop1 Aromatic Ring (Non-polar) prop2 Amino Group (-NH2) (Polar, H-Bond Donor) prop3 Propoxy Group (-OR) (Polar Ether, Non-polar Alkyl) solv1 Non-polar (e.g., Hexane) prop1->solv1 Favorable (van der Waals) solv2 Polar Aprotic (e.g., Acetone) prop1->solv2 Weak solv3 Polar Protic (e.g., Methanol) prop1->solv3 Weak prop2->solv1 Unfavorable prop2->solv2 Favorable (H-Bond Acceptor) prop2->solv3 Highly Favorable (H-Bonding) prop3->solv1 Favorable (Alkyl) Unfavorable (Ether) prop3->solv2 Favorable prop3->solv3 Favorable outcome Predicted Solubility solv1->outcome Low solv2->outcome Medium-High solv3->outcome High

Caption: Logical relationship between this compound's functional groups and predicted solubility in different solvent classes.

Experimental Protocol: Equilibrium Solubility Determination

The most reliable method for determining the thermodynamic solubility of a compound is the saturation shake-flask method.[1][2][9] It is considered the 'gold standard' because it allows the system to reach true thermodynamic equilibrium.[2]

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials
  • This compound (≥97% purity)[3]

  • High-purity organic solvents (HPLC grade or equivalent)

  • Temperature-controlled orbital shaker

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Calibrated positive displacement pipette or glass syringe

  • Syringe filters (0.22 µm or 0.45 µm, chemically inert, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology

Step 1: Preparation of the Slurry

  • Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is critical and is confirmed by the presence of undissolved solid throughout the experiment.[1]

  • Record the mass of the added solid.

  • Accurately dispense a known volume or mass of the selected organic solvent into the vial.

  • Securely cap the vial to prevent any solvent loss due to evaporation.

Step 2: Equilibration

  • Place the vials in the temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). Temperature control is a critical parameter influencing solubility.[9]

  • Shake the vials at a constant speed (e.g., 100-150 rpm) to ensure continuous mixing of the solid and liquid phases.[9]

  • Allow the system to equilibrate for a sufficient duration. A period of 24 to 48 hours is typical for many organic systems, but the exact time should be determined by preliminary experiments (i.e., measuring concentration at 24h, 48h, and 72h to ensure it has plateaued).[10]

Step 3: Phase Separation

  • Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle for a short period (e.g., 30 minutes) at the experimental temperature.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a chemically inert syringe filter into a clean vial.[8] This step is crucial to remove all undissolved solid particles. The filter material should be validated to ensure it does not adsorb the solute.

Step 4: Quantification

  • Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

  • Prepare a series of calibration standards of this compound of known concentrations.

  • Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Construct a calibration curve (Concentration vs. Response) and determine the concentration of this compound in the diluted sample using the regression equation.

Step 5: Calculation and Reporting

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Report the solubility in standard units, such as mg/mL or mol/L, and always specify the solvent and the temperature at which the measurement was made.

Experimental Workflow Visualization

The entire process, from preparation to final analysis, can be visualized for clarity.

prep Step 1: Preparation Add excess this compound to a known volume of solvent in a sealed vial. equil Step 2: Equilibration Shake at constant temperature (e.g., 25°C) for 24-48 hours. prep->equil settle Step 3: Sedimentation Allow undissolved solid to settle at experimental temperature. equil->settle filter Step 4: Phase Separation Withdraw supernatant and pass through a 0.22 µm PTFE syringe filter. settle->filter dilute Step 5: Dilution Accurately dilute the clear filtrate to a known volume. filter->dilute analyze Step 6: Analysis Quantify concentration using a validated method (e.g., HPLC-UV) against a calibration curve. dilute->analyze report Step 7: Reporting Calculate and report solubility (e.g., in mg/mL) at the specified temperature. analyze->report

Sources

understanding the reactivity of 2-propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 2-Propoxyaniline

Abstract

This compound is a substituted aromatic amine whose reactivity is governed by the interplay of its electron-donating amino (-NH₂) and propoxy (-OCH₂CH₂CH₃) groups. This guide provides a comprehensive analysis of the core principles dictating its chemical behavior. We will explore the molecule's electronic structure, delve into its characteristic reactions—including electrophilic aromatic substitution, diazotization, and oxidation—and present field-proven experimental protocols. The narrative emphasizes the causality behind synthetic choices, ensuring a robust understanding for professionals engaged in organic synthesis and medicinal chemistry. Applications of this compound as a versatile intermediate, particularly in the synthesis of bioactive molecules and chemical probes, are also discussed.

Introduction: Structural and Physicochemical Profile

This compound (IUPAC Name: this compound) is an organic compound featuring a benzene ring substituted with both an amino and a propoxy group at adjacent positions.[1] This ortho-substitution pattern is central to its reactivity. The presence of two strong electron-donating groups renders the aromatic ring highly activated towards electrophilic attack.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₃NO[1]
Molar Mass 151.21 g/mol [1]
CAS Number 4469-78-7[1]
Appearance Data not consistently available; likely a liquid or low-melting solid
Boiling Point Not available
Solubility Expected to have limited solubility in water, soluble in organic solvents[2]

The Bedrock of Reactivity: Electronic Effects

The chemical behavior of this compound is fundamentally dictated by the electronic contributions of its two key functional groups.

  • Amino Group (-NH₂): This is a powerful activating group. The lone pair of electrons on the nitrogen atom participates in resonance with the aromatic π-system, significantly increasing electron density on the ring, particularly at the ortho and para positions.

  • Propoxy Group (-OCH₂CH₂CH₃): As an alkoxy group, this is also an activating, ortho-, para-director. The oxygen's lone pairs contribute to the ring's electron density via resonance.

Causality Insight: The amino group is a more potent activator than the propoxy group.[3] This hierarchy is crucial for predicting the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The incoming electrophile will be directed primarily by the stronger activating group. Consequently, the positions ortho and para to the amino group (C4 and C6) are the most nucleophilic and thus the most likely sites of attack.

Figure 1: Resonance showing activation of the aromatic ring.

Key Transformations and Protocols

Synthesis of this compound

A standard and reliable method for preparing this compound is via a Williamson ether synthesis, starting from the readily available 2-aminophenol.

Workflow: Synthesis of this compound

Synthesis_Workflow reagents 2-Aminophenol 1-Bromopropane Potassium Carbonate reaction Reflux Reaction Mixture reagents->reaction solvent Acetone solvent->reaction workup Filter Salts Concentrate Filtrate reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Pure this compound purification->product

Figure 2: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound [4]

  • Setup: To a solution of 2-aminophenol in a suitable solvent like acetone, add a base such as potassium carbonate (K₂CO₃). The base is essential to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

  • Addition: Add 1-bromopropane dropwise to the stirring mixture. This is the electrophile that will be attacked by the phenoxide.

  • Reaction: Reflux the reaction mixture for several hours. Progress should be monitored by Thin-Layer Chromatography (TLC) until the 2-aminophenol starting material is consumed.

  • Workup: Cool the mixture to room temperature and filter to remove the inorganic salts (e.g., KBr and excess K₂CO₃).

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel to yield the final product.

Electrophilic Aromatic Substitution: The Case of Nitration

The nitration of this compound is a well-documented transformation, notably used in the synthesis of 5-nitro-2-propoxyaniline (historically known as the artificial sweetener P-4000).[3][5]

Mechanistic Causality: In the strongly acidic conditions of nitration (a mixture of nitric and sulfuric acid), the highly basic amino group is protonated to form an anilinium ion (-NH₃⁺).[3] This protonated group is no longer an activator; it becomes a deactivating, meta-directing group due to its positive charge. The reactivity is now driven by a "push-pull" system: the activating propoxy group directs ortho and para, while the deactivating anilinium group directs meta. Both influences converge on the C5 position, leading to highly regioselective nitration.[3]

Nitration_Mechanism cluster_0 Nitration of this compound A This compound B Protonation of -NH₂ (Anilinium Ion Formation) A->B H₂SO₄ C Electrophilic Attack by NO₂⁺ at C5 Position B->C HNO₃/H₂SO₄ (forms NO₂⁺) D Resonance-Stabilized Carbocation (Wheland Intermediate) C->D E Deprotonation (Aromaticity Restored) D->E -H⁺ F 5-Nitro-2-propoxyaniline E->F

Figure 3: Key steps in the regioselective nitration of this compound.

Experimental Protocol: Nitration to 5-Nitro-2-propoxyaniline [4]

  • Acidification: Cool concentrated sulfuric acid to 0°C in an ice-salt bath. Slowly add this compound with vigorous stirring. This step generates the anilinium salt and dissipates the heat of protonation.

  • Nitrating Mixture: Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0°C.

  • Addition: Add the cold nitrating mixture dropwise to the this compound/sulfuric acid solution. Crucially, maintain the temperature below 5°C to control the exothermic reaction and prevent the formation of byproducts.[3]

  • Reaction: After the addition is complete, continue stirring the mixture at 0°C for an additional hour to ensure the reaction goes to completion.

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice. This safely dilutes the acid and precipitates the organic product.

  • Neutralization & Extraction: Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the product with a suitable organic solvent, such as dichloromethane.

  • Purification: The combined organic layers are washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization or chromatography.

Diazotization: Gateway to Further Functionalization

The primary aromatic amine of this compound can be converted into a diazonium salt. This transformation is a cornerstone of aromatic chemistry, converting the amine into an excellent leaving group (N₂) and providing a versatile intermediate for a wide array of subsequent reactions (e.g., Sandmeyer, Schiemann, azo coupling).[6][]

Mechanism: The reaction involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures (typically 0-5°C).[8] The low temperature is critical to prevent the unstable diazonium salt from decomposing.

Experimental Protocol: General Diazotization [8][9]

  • Dissolution: Dissolve or suspend this compound in a dilute strong acid (e.g., 2-3 molar equivalents of HCl) and cool the mixture to 0-5°C in an ice bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cold, stirring amine solution. The rate of addition should be controlled to keep the temperature below 5°C.

  • Endpoint Detection: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (which turns blue-black). A slight excess is typically desired.

  • Immediate Use: The resulting diazonium salt solution is generally unstable and should be used immediately in the subsequent synthetic step (e.g., addition of a copper(I) salt for a Sandmeyer reaction).

Oxidation

The electron-rich nature of this compound makes it susceptible to oxidation. The amino group can be oxidized through various intermediates (nitroso, azoxy) to ultimately form a nitro group, while the ring itself can be degraded under harsh conditions.[10]

  • Controlled Oxidation: Reagents like peroxyacids can be used to convert anilines to nitroarenes, though selectivity can be an issue, with azoxybenzenes often forming as major byproducts.[10]

  • Catalytic Oxidation: Systems using catalysts like heteropolyoxometalates with hydrogen peroxide have been developed to improve yields and selectivity for the conversion of anilines to nitroarenes.[10]

The choice of oxidant and reaction conditions is critical to avoid polymerization or the formation of undesired side products.

Applications in Drug Development and Research

While the derivative 5-nitro-2-propoxyaniline was historically explored as an artificial sweetener, its use has been banned due to toxicity concerns.[5][11] However, the this compound scaffold remains a valuable building block in modern chemical research.

  • Medicinal Chemistry: The 5-nitroaniline scaffold, derived from this compound, is present in various biologically active molecules and is a subject of interest for developing new therapeutic agents.[12] For example, related 5-nitroaniline derivatives have been investigated as inhibitors of Sirtuin 6 (SIRT6), a potential target in metabolic diseases and cancer.[12]

  • Chemical Biology: The structure of this compound has been modified to create photoreactive derivatives.[13] These "photoaffinity labels" are powerful tools used to form covalent bonds with biological targets (like taste receptors) upon UV irradiation, helping to elucidate the precise molecular interactions between a small molecule and its protein receptor.[13]

  • Synthetic Intermediates: As demonstrated by the diazotization reactions, this compound serves as a precursor for a wide range of disubstituted benzene derivatives that are valuable in the synthesis of agrochemicals, dyes, and pharmaceuticals.[2][14]

Safety and Handling

As with all aniline derivatives, this compound and its reaction products should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[15]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[15]

  • Exposure: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[15] Aniline derivatives can be toxic and may be absorbed through the skin.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[16]

Conclusion

The reactivity of this compound is a clear and instructive example of substituent effects in aromatic chemistry. The synergistic activation by the amino and propoxy groups makes the aromatic ring highly nucleophilic, while the basicity of the amine allows for powerful modulation of this reactivity, as seen in the regioselective nitration under acidic conditions. The presence of the primary amine also opens the door to the vast synthetic utility of diazonium chemistry. A thorough understanding of these principles is essential for researchers aiming to leverage this molecule as a strategic intermediate in the synthesis of complex, high-value compounds for pharmaceutical and materials science applications.

References

  • An In-depth Technical Guide to 5-Nitro-2-propoxyaniline: Structure, Isomerism, and Experimental Protocols. Benchchem.
  • 5-Nitro-2-propoxyaniline|CAS 553-79-7|Research Chemical. Benchchem.
  • Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners. Synlett.
  • Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners | Request PDF.
  • 5-nitro-2-propoxyaniline|553-79-7. MOLBASE.
  • SAFETY D
  • Application Notes and Protocols for 5-Nitro-2-propoxyaniline as an Intermedi
  • Structure-Activity Relationship of 5-Nitro-2-propoxyaniline Analogs: A Compar
  • This compound. PubChem, NIH.
  • 5-Nitro-2-propoxyaniline. Wikipedia.
  • CAS 553-79-7: 5-Nitro-2-propoxyaniline. CymitQuimica.
  • Diazotis
  • Custom Diazotiz
  • New Diazo Process. DTIC.
  • Diazotization reaction: Mechanism and Uses. Online Chemistry notes.
  • Synthesis of Nitroarenes by Oxid
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor

Sources

The Emergence of a Precursor: A Technical History of 2-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of 2-propoxyaniline. While not a compound of major historical significance in its own right, its story is intrinsically linked to the mid-20th-century quest for synthetic sweeteners. This document traces the origins of aniline chemistry, details the logical synthesis of this compound based on established 19th-century reactions, and culminates in its critical role as the immediate precursor to the intensely sweet compound 5-nitro-2-propoxyaniline, famously known as P-4000. We will examine the synthetic pathways, key historical developments, and the ultimate toxicological concerns that defined its legacy. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this molecule's scientific journey.

Foundational Context: The Dawn of Aniline Chemistry

The story of this compound begins not with its own discovery, but with that of its parent molecule, aniline. Aniline (C₆H₅NH₂) was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, naming it "Crystallin".[1] It was independently isolated from coal tar in 1834 by Friedlieb Runge, who called it "kyanol".[1][2] The name "aniline" was given by Carl Julius Fritzsche in 1840 after he treated indigo with caustic potash.[1] It was August Wilhelm von Hofmann in 1843 who unified these discoveries, confirming they were all the same compound and establishing its structure.[1][2][3]

Hofmann's work laid the groundwork for the synthetic dye industry, which exploded in 1856 when his student, William Henry Perkin, accidentally synthesized mauveine.[1][3] This discovery triggered a wave of research into aniline derivatives, with chemists systematically exploring how the addition of various functional groups to the aniline ring could alter its properties. It was within this environment of fervent chemical exploration in the latter half of the 19th century that the synthesis of alkoxy-substituted anilines, such as anisidines (methoxyanilines) and phenetidines (ethoxyanilines), became commonplace.[3]

The Synthesis of this compound: A Logical Progression

While a specific, celebrated "discovery" of this compound is not documented in the historical record, its first synthesis was a logical and straightforward extension of well-established organic chemistry principles from the 19th century. The primary routes for creating alkoxy-substituted anilines provided a clear blueprint for its creation.

Two principal pathways are recognized for the synthesis of this compound.

Pathway A: Williamson Ether Synthesis followed by Nitration and Reduction

This classic approach involves the alkylation of an aminophenol.

  • Step 1: Alkylation of 2-Aminophenol. The synthesis begins with the alkylation of 2-aminophenol using a propyl halide (e.g., 1-bromopropane) in the presence of a base like potassium carbonate. This reaction, a variation of the Williamson ether synthesis, forms the ether linkage.[4]

  • Step 2: Nitration. The resulting this compound is then nitrated. (This step is for the synthesis of the derivative, as will be discussed).

  • Step 3 (Hypothetical reverse): Reduction of o-Propoxynitrobenzene. A more common historical route for analogous compounds involved first nitrating the corresponding alkoxybenzene (propoxybenzene) and then reducing the nitro group to an amine.[3]

Pathway B: Reduction of o-Propoxynitrobenzene

This method is also a robust and historically significant route for preparing aniline derivatives.

  • Step 1: Synthesis of o-Propoxynitrobenzene. The precursor is synthesized from o-nitrophenol.

  • Step 2: Reduction. The nitro group of o-propoxynitrobenzene is reduced to an amino group. A common method for this transformation is the Béchamp reduction, using iron filings in acidic medium, a technique developed in 1854 that enabled the mass production of aniline.[1]

The following diagram illustrates the primary synthetic pathways leading to this compound.

SynthesisPathways cluster_A Pathway A: Alkylation of 2-Aminophenol cluster_B Pathway B: Reduction of o-Propoxynitrobenzene 2-Aminophenol 2-Aminophenol 2-Propoxyaniline_A This compound 2-Aminophenol->2-Propoxyaniline_A Williamson Ether Synthesis 1-Bromopropane 1-Bromopropane 1-Bromopropane->2-Propoxyaniline_A K2CO3 K2CO3 K2CO3->2-Propoxyaniline_A o-Propoxynitrobenzene o-Propoxynitrobenzene 2-Propoxyaniline_B This compound o-Propoxynitrobenzene->2-Propoxyaniline_B Reduction ReducingAgent Fe / HCl (Béchamp) ReducingAgent->2-Propoxyaniline_B

Primary synthetic routes to this compound.

The Defining Moment: Precursor to an Artificial Sweetener

The most significant chapter in the history of this compound is its role in the development of the artificial sweetener 5-nitro-2-propoxyaniline , also known as P-4000 or Ultrasüss.[5][6] This derivative was found to be approximately 4,000 times sweeter than sucrose, making it one of the most potent sweetening agents ever discovered.[5][7]

The first documented preparation of this compound was by Verkade et al. in 1946 .[4][7] Their work provides the most concrete historical anchor for the synthesis and study of the this compound scaffold.

Synthesis of 5-Nitro-2-propoxyaniline (P-4000)

The synthesis of P-4000 is a classic example of electrophilic aromatic substitution, where this compound is the key starting material.

Experimental Protocol: Nitration of this compound [4]

  • Preparation of Nitrating Mixture: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is prepared and cooled to 0°C in an ice-salt bath. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺).

  • Addition of this compound: this compound is slowly added to the cold, stirring nitrating mixture. The temperature must be carefully maintained below 5°C to prevent over-nitration and side reactions.

  • Reaction: The reaction is stirred at 0°C for an additional hour after the addition is complete.

  • Workup: The reaction mixture is then carefully poured onto crushed ice. The resulting acidic solution is neutralized with a saturated sodium bicarbonate solution to a pH of 7-8, causing the product to precipitate.

  • Extraction and Purification: The crude product is extracted with an organic solvent like dichloromethane. The organic layers are combined, washed, dried, and the solvent is evaporated to yield crude 5-nitro-2-propoxyaniline. Further purification can be achieved by recrystallization or column chromatography.

The following workflow visualizes the synthesis of P-4000 from this compound.

P4000_Synthesis Start This compound Reaction Electrophilic Aromatic Substitution (Nitration) Start->Reaction NitratingMixture HNO₃ / H₂SO₄ (0°C) NitratingMixture->Reaction Quench Pour onto Ice Reaction->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with CH₂Cl₂ Neutralize->Extract Purify Purification (Recrystallization / Chromatography) Extract->Purify Product 5-Nitro-2-propoxyaniline (P-4000) Purify->Product

Workflow for the synthesis of P-4000.
Properties and Eventual Decline

5-Nitro-2-propoxyaniline is an orange solid with low solubility in water.[5][8] It is stable in boiling water and dilute acids.[5][7] Despite its intense sweetness and lack of a bitter aftertaste, its use as a food additive was short-lived.[7] Due to concerns over potential toxicity, P-4000 was banned for use in food in the United States in 1950.[5] This decision effectively relegated this compound and its nitro derivative to the status of laboratory curiosities and research chemicals, although the 5-nitroaniline scaffold continues to be of interest in medicinal chemistry.[6]

Physicochemical Data

A summary of the key physicochemical properties for this compound and its historically significant derivative is provided below.

PropertyThis compound5-Nitro-2-propoxyaniline (P-4000)
Molecular Formula C₉H₁₃NOC₉H₁₂N₂O₃
Molar Mass 151.21 g/mol 196.21 g/mol
Appearance -Orange solid
Melting Point -48-49 °C
CAS Number 5329-11-3553-79-7
Solubility in Water -0.136 g/L at 20 °C[4]

Data for this compound is less commonly reported in standard literature compared to its nitro derivative.

Conclusion

The history of this compound is a compelling example of a molecule whose significance is defined almost entirely by one of its derivatives. Born from the foundational principles of 19th-century aniline chemistry, its synthesis was a logical, rather than revolutionary, step. It was the discovery by Verkade et al. in 1946 of the extraordinary sweetness of 5-nitro-2-propoxyaniline that thrust this chemical family into the spotlight. While the subsequent ban of P-4000 due to safety concerns curtailed its commercial applications, the story serves as a valuable case study for professionals in chemical research and drug development. It highlights the profound impact that simple molecular modifications can have on biological activity and underscores the critical, ongoing interplay between synthesis, discovery, and toxicology.

References

  • DrugFuture. (n.d.). 5-Nitro-2-propoxyaniline.
  • Encyclopedia.com. (n.d.). P.4000.
  • ResearchGate. (n.d.). Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners.
  • PubChem. (n.d.). 5-Nitro-2-propoxyaniline.
  • Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline.
  • FooDB. (2010). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816).
  • Wikipedia. (n.d.). Aniline.
  • Saveur. (2017). A Brief and Bizarre History of Artificial Sweeteners.
  • Science History Institute. (2010). The Pursuit of Sweet.
  • American Chemical Society. (2019). Saccharin.
  • Britannica. (2025). Aniline.
  • McGill University Office for Science and Society. (2024). From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline.

Sources

Introduction: The Case for a Theoretical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of 2-Propoxyaniline

This guide provides a comprehensive framework for the theoretical and computational investigation of this compound. While extensive dedicated research on this specific molecule is emerging, this document establishes a robust methodological approach based on well-founded theoretical studies of analogous aniline derivatives. We will explore the core computational techniques, from geometry optimization to spectroscopic and electronic property prediction, offering a self-validating workflow for researchers, chemists, and drug development professionals.

This compound (C₉H₁₃NO) is an aromatic amine with a propoxy substituent ortho to the amino group.[1] Its structure serves as a foundational scaffold for more complex molecules, including derivatives with significant biological or material properties, such as the historically noted artificial sweetener 5-nitro-2-propoxyaniline.[2][3] Understanding the fundamental quantum mechanical properties of the parent this compound molecule is paramount for predicting its reactivity, stability, and spectroscopic signatures.

Theoretical studies, primarily leveraging Density Functional Theory (DFT), provide a powerful, non-destructive means to elucidate these properties before engaging in potentially complex and resource-intensive experimental synthesis and analysis.[4] This in-silico approach allows for the prediction of molecular geometry, vibrational modes (FT-IR/FT-Raman), electronic transitions (UV-Vis), and reactivity descriptors (HOMO-LUMO analysis), offering profound insights into the molecule's behavior.[5]

Part 1: The Computational Foundation - Density Functional Theory (DFT)

The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT).[4][6] Unlike more computationally expensive ab initio methods like Hartree-Fock (HF), DFT incorporates electron correlation effects at a manageable computational cost, yielding results that often show excellent agreement with experimental data.[5]

Causality Behind Method Selection:

  • Functional Choice: The choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for organic molecules as it provides a balanced description of electronic structures and vibrational frequencies.[5][7] The B3PW91 functional is another robust alternative often used for comparative analysis.[5]

  • Basis Set Selection: The basis set determines the flexibility of the atomic orbitals used in the calculation. The Pople-style basis set 6-311G(d,p) is a frequent choice, offering a good compromise between accuracy and computational demand. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonding and anisotropic effects.[5]

Workflow for Theoretical Analysis of this compound

The following diagram outlines the logical workflow for a comprehensive theoretical study.

Theoretical_Analysis_Workflow cluster_input 1. Input & Optimization Input Initial Molecular Structure (this compound) Opt Geometry Optimization (e.g., DFT B3LYP/6-311G(d,p)) Input->Opt Calculate Ground State Freq Frequency Calculation (Confirms Minimum Energy) Opt->Freq Verify Stability GeomData Optimized Geometry (Bond Lengths, Angles) Opt->GeomData Vib Vibrational Analysis (FT-IR & FT-Raman Spectra) Freq->Vib Elec Electronic Properties (HOMO-LUMO, Energy Gap) Freq->Elec VibData Vibrational Frequencies & Assignments Vib->VibData Spec Electronic Spectra (TD-DFT for UV-Vis) Elec->Spec NLO Non-Linear Optical (NLO) Properties (Optional) Elec->NLO ElecData Energy Levels & Reactivity Descriptors Elec->ElecData SpecData Predicted λmax & Transitions Spec->SpecData

Caption: A generalized workflow for the computational analysis of this compound.

Part 2: Molecular Geometry and Stability

The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure, known as the ground-state geometry. This is achieved through an iterative process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

A subsequent frequency calculation is crucial for validation. A true minimum energy structure will have no imaginary frequencies. The optimized structural parameters (bond lengths, bond angles, and dihedral angles) provide the first set of predictive data.

Predicted Geometrical Parameters for this compound

The following table presents expected ranges for key structural parameters of this compound, based on DFT B3LYP/6-311G(d,p) calculations performed on analogous molecules like 2-methoxy-4-nitroaniline.[5]

ParameterAtom(s) InvolvedExpected Value RangeRationale / Comparison
Bond Lengths (Å)
C-N (Amine)C(ring)-NH₂1.39 - 1.41 ÅShorter than a typical C-N single bond due to resonance with the aromatic ring.
C-O (Ether)C(ring)-O1.36 - 1.38 ÅAlso exhibits partial double bond character from resonance.
O-C (Propoxy)O-CH₂1.42 - 1.44 ÅTypical C-O single bond length.
N-H (Amine)N-H~1.01 ÅStandard N-H bond length.
C-C (Aromatic)C-C in ring1.38 - 1.41 ÅCharacteristic of delocalized π-system in a benzene ring.
Bond Angles (°)
C-N-H (Amine)C-N-H112 - 114°Consistent with sp² hybridized nitrogen in aniline derivatives.
H-N-H (Amine)H-N-H110 - 113°Typical for an amino group attached to an aromatic system.
C-O-C (Ether)C(ring)-O-CH₂117 - 119°The angle is slightly larger than the ideal sp³ angle due to steric hindrance.

Part 3: Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure.[8] DFT calculations can predict the vibrational frequencies and intensities of both infrared (IR) and Raman spectra with high accuracy, aiding in the assignment of experimental bands.[5][9]

Protocol for Vibrational Analysis
  • Computation: Perform a frequency calculation on the optimized geometry of this compound using the selected DFT method (e.g., B3LYP/6-311G(d,p)).

  • Scaling: Raw computed frequencies are typically higher than experimental values due to the harmonic approximation. They must be scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

  • Visualization: Use visualization software (e.g., GaussView) to animate the normal modes corresponding to each calculated frequency. This is essential for unambiguous assignment.

  • Assignment: Assign each scaled frequency to a specific vibrational mode (e.g., stretching, bending, torsion) based on the atomic motions observed in the visualization.

Key Vibrational Mode Assignments

The table below details the expected vibrational frequencies for the key functional groups in this compound, based on studies of similar aniline and phenoxy compounds.[5][7][10][11]

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Spectral ActivityNotes
3400 - 3510N-H Asymmetric StretchingStrong in IRA characteristic doublet for the primary amine group is expected in this region.[7]
3320 - 3425N-H Symmetric StretchingStrong in IRThe second peak of the primary amine doublet.[7]
3010 - 3090Aromatic C-H StretchingMedium in IR, Strong in RamanMultiple bands are expected in this region corresponding to the C-H vibrations of the benzene ring.
2850 - 2980Aliphatic C-H Stretching (Propoxy)Strong in IRAsymmetric and symmetric stretching of the CH₃ and CH₂ groups of the propoxy chain.
1600 - 1630N-H Scissoring (Bending)Strong in IRAn intense band characteristic of the primary amine group deformation.[12]
1580 - 1615Aromatic C=C Ring StretchingStrong in IR & RamanA key indicator of the aromatic backbone. Often appears as a strong, sharp peak in the Raman spectrum.[10][11]
1230 - 1270C-O-C Asymmetric Stretching (Aryl-Alkyl Ether)Very Strong in IRThis is a highly characteristic and intense band for aryl-alkyl ethers.
1150 - 1190C-N StretchingStrong in IRInvolves the stretching of the bond between the amino group and the aromatic ring.[10]
1020 - 1050C-O-C Symmetric StretchingStrong in RamanWhile present in IR, this mode is often more prominent in the Raman spectrum.

Part 4: Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy indicates a better electron donor.

  • LUMO: Represents the ability to accept an electron (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and requires less energy for excitation.[5]

HOMO_LUMO_Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) invis1 invis2 invis_homo invis_lumo invis_homo->invis_lumo  ΔE = E_LUMO - E_HOMO  (Energy Gap)

Caption: Visualization of the HOMO-LUMO energy gap (ΔE).

Global reactivity descriptors can be calculated from the HOMO and LUMO energies:

  • Ionization Potential (I) ≈ -E_HOMO

  • Electron Affinity (A) ≈ -E_LUMO

  • Chemical Hardness (η) = (I - A) / 2

  • Electronegativity (χ) = (I + A) / 2

UV-Visible Spectral Analysis

To predict the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are employed. This method calculates the energies of electronic transitions from the ground state to various excited states. The most significant transitions are typically from the HOMO to the LUMO.[13] For aniline derivatives, a strong π-π* transition of the benzenoid ring is expected.[13][14] The calculated maximum absorption wavelength (λ_max) can be directly compared with experimental data to validate the computational model.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the theoretical investigation of this compound. By employing Density Functional Theory, researchers can predict and analyze its structural, vibrational, and electronic properties with a high degree of confidence. The methodologies described—from geometry optimization and vibrational analysis to the exploration of frontier molecular orbitals—provide a complete in-silico toolkit. These theoretical insights are invaluable for interpreting experimental data, understanding molecular behavior, and guiding the rational design of novel derivatives for applications in materials science and drug development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2113432, this compound. PubChem. [Link]
  • Wikipedia. 5-Nitro-2-propoxyaniline. Wikipedia. [Link]
  • DrugFuture. 5-Nitro-2-propoxyaniline. DrugFuture.com. [Link]
  • FooDB. Showing Compound 5-Nitro-2-propoxyaniline (FDB016816). FooDB. [Link]
  • Human Metabolome Database. Showing metabocard for 5-Nitro-2-propoxyaniline (HMDB0037688). HMDB. [Link]
  • SpectraBase. 2-nitro-3-propoxyaniline - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
  • Hashimoto, M., et al. Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11118, 5-Nitro-2-propoxyaniline. PubChem. [Link]
  • Udhayakala, P., et al. Molecular structure, FT-IR and FT-Raman spectra and HOMO-LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Archives of Applied Science Research. [Link]
  • Riegel, B., et al. FT-Raman Spectroscopic Investigations on the Organic Crosslinking in Hybrid Polymers Part II: Reactions of Epoxy Silanes.
  • Quillard, S., et al. Vibrational Analysis of Polyaniline: A Model Compound Approach.
  • Louarn, G., et al. Theoretical and experimental vibrational study of polyaniline in base forms: Non-planar analysis. Part I.
  • Lgaz, H., et al. DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. MDPI. [Link]
  • Singh, S. K., et al. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Rasayan Journal of Chemistry. [Link]
  • Kuriyama, M., et al. DFT calculations to determine the origin of regioselectivity.
  • Sikirzhytski, V., et al. Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. Spectroscopy Online. [Link]
  • Morel, A., et al. Raman Analysis of Orientation and Crystallinity in High Tg, Low Crystallinity Electrospun Fibers.
  • Shukla, R.K., et al. Structural and Optical Study of Chemically Synthesized Polyaniline. School of Management and Sciences Journals. [Link]
  • Stejskal, J., et al. UV-VIS spectra of the bases of oxidation products in N-methylpyrrolidone.
  • Iurasoc, I., et al. Confocal Raman Spectroscopic Imaging for Evaluation of Distribution of Nano-Formulated Hydrophobic Active Cosmetic Ingredients in Hydrophilic Films.
  • CiNii Research. Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners. CiNii. [Link]
  • do Nascimento, G.M., et al.
  • Kariper, İ.A., et al. Synthesis, Characterization, Structure, Ab Initio and DFT Calculations of 2-Amino-N-(3-phenylprop-2-enylidene)aniline.
  • Medviediev, V. & Daszkiewicz, M. Structural, theoretic and spectroscopic analysis of 2-methyl-5-nitroaniline salts with various inorganic acids. PubMed. [Link]
  • Czerwiński, J., et al. Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. MDPI. [Link]

Sources

Introduction: The Aniline Scaffold and the Need for Precision

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Calculations for 2-Propoxyaniline

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the aniline scaffold is a cornerstone, serving as a foundational structure for a multitude of therapeutic agents.[1] Its derivatives are integral to drugs targeting a wide array of conditions. This compound, a simple yet representative member of this class, provides an ideal case study for exploring the molecular attributes that dictate biological activity. Understanding its three-dimensional structure, electronic charge distribution, and chemical reactivity is paramount for rational drug design.

This guide, crafted from the perspective of a Senior Application Scientist, eschews a simple recitation of steps. Instead, it provides an in-depth walkthrough of the quantum chemical calculations essential for characterizing this compound. We will delve into the causality behind our computational choices, demonstrating how to build a self-validating workflow that yields trustworthy, high-fidelity data. The objective is to equip researchers and drug development professionals with the theoretical grounding and practical protocols to transform a simple molecular structure into a rich dataset of actionable insights for designing next-generation therapeutics.

Part 1: Foundational Principles - The 'Why' of Our Computational Approach

The Strategic Advantage of In Silico Analysis

Modern drug discovery is a resource-intensive endeavor. Computational chemistry offers a powerful strategic advantage by enabling researchers to simulate and analyze molecular interactions, predict properties, and optimize drug candidates before committing to costly and time-consuming laboratory synthesis.[2] This in silico approach accelerates the discovery pipeline by rapidly identifying promising candidates and filtering out those with unfavorable characteristics, such as potential toxicity or poor bioavailability, at the earliest stages.[2]

Why Quantum Chemistry? Beyond Classical Approximations

While classical molecular mechanics (MM) force fields are invaluable for studying large systems like protein dynamics, they are fundamentally based on empirical parameterization. They cannot accurately model the electronic structure that governs chemical reactions, charge distribution, and quantum phenomena at the heart of drug-receptor interactions. Quantum mechanics (QM), specifically Density Functional Theory (DFT), provides a first-principles approach to solving the electronic Schrödinger equation, offering a far more accurate description of a molecule's electronic properties.[3] This precision is critical for understanding the subtle electronic effects that can dramatically alter a drug's efficacy and specificity.

Our Tool of Choice: Density Functional Theory (DFT)

For a molecule like this compound, DFT strikes an optimal balance between computational accuracy and resource efficiency, making it the workhorse of modern computational chemistry.[4] The accuracy of a DFT calculation hinges on the choice of two key components:

  • The Functional: This is an approximation to the exchange-correlation energy, the most complex part of the electron-electron interaction. For versatile and reliable results with organic molecules, hybrid functionals like B3LYP are a proven standard, effectively incorporating a portion of exact Hartree-Fock exchange.[5]

  • The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. A Pople-style basis set like 6-311++G(d,p) provides a robust framework. The "6-311" indicates a flexible description of core and valence electrons, the "++" adds diffuse functions to better describe lone pairs and non-covalent interactions, and "(d,p)" adds polarization functions to allow for non-spherical electron distributions, which is crucial for accurately modeling bonding.

Part 2: The Computational Workflow: A Self-Validating Protocol

A rigorous computational study is not merely a calculation; it is a workflow designed for accuracy and self-validation. Each step builds upon the last, with built-in checks to ensure the integrity of the final results.

G cluster_prep Step 1: Input Preparation cluster_qm Step 2-3: Quantum Mechanics Core cluster_analysis Step 4: Data Analysis & Application a 2D Structure Drawing (e.g., ChemDraw) b 3D Conversion & Pre-optimization (MM) a->b Generate 3D coordinates c Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) b->c Create QM input d Frequency Analysis c->d Use optimized geometry e Structural & Electronic Properties Analysis d->e Extract data from output f FMO Analysis (HOMO, LUMO, Gap) d->f Extract data from output g MEP Mapping d->g Extract data from output h Molecular Docking (Input for further studies) e->h

Caption: Quantum chemical workflow for this compound characterization.
Protocol 1: Geometry Optimization and Frequency Analysis

Objective: To find the most stable 3D conformation of this compound and validate that it is a true energy minimum.

Methodology:

  • Structure Input: Draw the 2D structure of this compound (Benzenamine, 2-propoxy-).[6] Use a chemistry software package to convert it to a 3D structure and perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

  • Calculation Setup: Create an input file for a QM software package (e.g., Gaussian, ORCA). Specify the following keywords:

    • #p B3LYP/6-311++G(d,p) Opt Freq

    • Opt: Requests a geometry optimization to find the lowest energy structure.

    • Freq: Requests a vibrational frequency calculation to be performed on the optimized geometry.

  • Execution: Submit the calculation. The software will iteratively adjust the molecular geometry to minimize the total energy until strict convergence criteria are met.

  • Validation (Trustworthiness Pillar): Upon completion, inspect the output file from the frequency calculation.

    • Crucial Check: Confirm that there are zero imaginary frequencies . An imaginary frequency (often listed as a negative value) indicates a transition state, not a stable structure. The absence of any imaginary frequencies validates the optimized geometry as a true local energy minimum on the potential energy surface.

Part 3: Analysis of Quantum Chemical Descriptors - From Data to Insight

With a validated structure, we can now extract a wealth of information about the molecule's intrinsic properties.

Structural and Electronic Properties

The optimized geometry provides precise bond lengths and angles. The electronic properties, such as the dipole moment, give insight into the molecule's overall polarity, which influences its solubility and ability to pass through biological membranes.

PropertyCalculated Value (Example)Significance in Drug Design
Total Dipole Moment ~1.5 - 2.0 DebyeIndicates overall molecular polarity; affects solubility.
C-N Bond Length ~1.40 ÅReflects the partial double-bond character.
C-O-C Bond Angle ~118°Defines the conformation of the propoxy group.
Frontier Molecular Orbital (FMO) Analysis

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are central to understanding chemical reactivity.[7]

  • HOMO: Represents the orbital from which the molecule is most likely to donate electrons (nucleophilicity).[7]

  • LUMO: Represents the orbital to which the molecule is most likely to accept electrons (electrophilicity).[7]

  • HOMO-LUMO Energy Gap (ΔE): This value is a critical indicator of kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[8][9]

FMO cluster_0 Y_axis LUMO LUMO (Lowest Unoccupied MO) Accepts Electrons HOMO HOMO (Highest Occupied MO) Donates Electrons Energy_Gap ΔE = E_LUMO - E_HOMO (Reactivity Indicator) LUMO->Energy_Gap Energy_Gap->HOMO

Caption: Relationship between HOMO, LUMO, and the energy gap.
ParameterCalculated Value (Example)Interpretation
HOMO Energy ~ -5.5 eVHigher energy indicates greater ease of electron donation (oxidation).
LUMO Energy ~ 0.5 eVLower energy indicates greater ease of electron acceptance (reduction).
Energy Gap (ΔE) ~ 6.0 eVA moderate gap suggests a balance of stability and potential reactivity.
Molecular Electrostatic Potential (MEP) Mapping

The MEP is a powerful visualization tool that maps the electrostatic potential onto the molecule's electron density surface. It provides an intuitive guide to intermolecular interactions.

  • Electron-Rich Regions (Red/Yellow): These are areas with negative electrostatic potential, typically found around electronegative atoms like oxygen and nitrogen. They act as sites for electrophilic attack and are hydrogen bond acceptors.

  • Electron-Poor Regions (Blue): These are areas with positive electrostatic potential, usually around hydrogen atoms bonded to electronegative atoms (like the -NH₂ group). They are susceptible to nucleophilic attack and act as hydrogen bond donors.

For this compound, the MEP map would clearly identify the oxygen of the propoxy group and the lone pair region of the amino nitrogen as key hydrogen bond acceptor sites, while the hydrogens of the amino group are primary hydrogen bond donor sites. This information is invaluable for predicting how the molecule will orient itself within a protein's binding pocket.

Part 4: Application in Drug Development - Bridging Theory and Practice

The true power of these calculations lies in their application to drug design challenges.

Informing Lead Optimization

The quantum chemical descriptors provide a quantitative basis for structure-activity relationship (SAR) studies. For example, if a higher HOMO energy is correlated with better activity in a series of aniline analogs, it suggests that electron-donating substituents on the aromatic ring could be a fruitful avenue for optimization. Conversely, if metabolic instability is an issue, a high HOMO energy might indicate susceptibility to oxidative metabolism, guiding chemists to introduce electron-withdrawing groups to increase stability.

High-Fidelity Input for Molecular Docking

Molecular docking is a cornerstone of structure-based drug design, predicting how a ligand binds to a protein's active site.[10][11] The accuracy of a docking simulation is highly dependent on the quality of the input ligand structure and its atomic charges.

  • Optimized Geometry: Using the QM-optimized geometry ensures that the docking algorithm starts with the most energetically favorable conformation of the ligand.

  • QM-Derived Charges: Using partial atomic charges derived from the quantum chemical calculation (e.g., Mulliken or ESP charges) provides a much more accurate representation of the molecule's electrostatic field than the generic charges used in standard molecular mechanics force fields. This leads to a more realistic prediction of electrostatic and hydrogen bonding interactions with the protein target.

DockingWorkflow cluster_docking Molecular Docking Protocol qm_output QM Output for This compound ligand_prep Prepare Ligand: - Optimized Geometry - QM Partial Charges qm_output->ligand_prep Provides high-fidelity input protein_prep Prepare Protein Target (from PDB) docking_run Run Docking Simulation protein_prep->docking_run ligand_prep->docking_run analysis Analyze Binding Poses & Scoring docking_run->analysis

Caption: Integration of QM results into a molecular docking workflow.

Conclusion

The quantum chemical characterization of this compound serves as a microcosm of the modern, computation-driven approach to drug discovery. By moving beyond simple 2D representations and applying the rigor of Density Functional Theory, we generate a multi-faceted profile of the molecule. This profile—encompassing its precise 3D structure, electronic landscape, and intrinsic reactivity—provides a solid, scientifically-grounded foundation for subsequent stages of development, from lead optimization to target engagement studies. This detailed in silico analysis is not a replacement for experimental work but a critical partner, enabling researchers to formulate more intelligent, data-driven hypotheses and ultimately, to design safer and more effective medicines with greater efficiency.

References

  • BenchChem. (n.d.). Computational Modeling and Docking Studies of 4-(Oxan-2-yl)aniline Derivatives and Related Compounds: A Comparative Guide.
  • Armstrong, D. R., et al. (2025). Spin Densities and Polymerizabilities of Aniline Derivatives Deduced from Density Functional Calculations. ResearchGate.
  • Journal of Pharmaceutical and Allied Sciences. (2025). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives.
  • Banting, L., & Clark, T. (Eds.). (2012). Drug Design Strategies Computational Techniques and Applications. Royal Society of Chemistry.
  • Bioorganic & Medicinal Chemistry. (2012). Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. PubMed.
  • ResearchGate. (2025). Synthesis and Inhibition Profiles of N-Benzyl- and N-Allyl Aniline Derivatives against Carbonic Anhydrase and Acetylcholinesterase – A Molecular Docking Study.
  • ResearchGate. (2025). DFT theoretical studies of anions of aniline and its several derivatives.
  • Molecules. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central.
  • Journal of Biomolecular Structure and Dynamics. (2021). DFT computational study of trihalogenated aniline derivative's adsorption onto graphene/fullerene/fullerene-like nanocages, X12Y12 (X = Al, B, and Y = N, P). PubMed.
  • IntechOpen. (n.d.). Computational Methods Applied to Rational Drug Design.
  • SteerOn Research. (2025). The Role of Computational Chemistry in Accelerating Drug Discovery.
  • AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations.
  • Iranian Journal of Pharmaceutical Research. (n.d.). Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. PubMed Central.
  • Omixium. (2025). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube.
  • BenchChem. (2025). An In-depth Technical Guide to 5-Nitro-2-propoxyaniline: Structure, Isomerism, and Experimental Protocols.
  • MDPI. (n.d.). Molecules Special Issue: Advances in Computational Chemistry for Drug Design, Discovery and Screening.
  • ResearchGate. (2025). (PDF) Computational chemistry in structure-based drug design.
  • Materials Today: Proceedings. (2020). A brief review on aniline and its derivatives. ResearchGate.
  • ResearchGate. (2012). HOMO and LUMO orbitals of investigated compounds ( a ) Acebutolol, ( b ) Metoprolol and ( c ) Atenolol.

Sources

2-propoxyaniline and its known isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Propoxyaniline and Its Positional Isomers

Abstract

This technical guide provides a comprehensive examination of this compound and its primary positional isomers, 3-propoxyaniline and 4-propoxyaniline. These compounds serve as versatile intermediates in various fields, including pharmaceuticals, dyes, and polymer science. This document, intended for researchers, chemists, and drug development professionals, details the physicochemical properties, spectroscopic signatures, and synthetic methodologies for each isomer. It emphasizes the causality behind experimental choices and provides validated protocols for synthesis and characterization. By consolidating technical data with practical insights, this guide aims to be an authoritative resource for the scientific community working with alkoxy anilines.

Introduction to Alkoxy Anilines

Alkoxy anilines, a class of aromatic compounds featuring both an amino and an alkoxy group attached to a benzene ring, are of significant interest in organic chemistry. The interplay between the electron-donating amino group and the alkoxy group influences the electronic environment of the aromatic ring, dictating its reactivity in electrophilic substitution and its utility as a building block for more complex molecules. The position of these substituents (ortho, meta, or para) creates distinct isomers with unique physical and chemical properties. Propoxyanilines, specifically, are valuable precursors due to the introduction of a three-carbon chain, which can modulate properties like lipophilicity and steric hindrance in target molecules. Their applications range from intermediates in the synthesis of pigments and dyes to foundational scaffolds for biologically active compounds and pharmaceuticals.[1] A notable derivative, 5-nitro-2-propoxyaniline, also known as P-4000, was once investigated as a potent artificial sweetener, highlighting the diverse applications of this chemical scaffold.[2][3]

Physicochemical and Spectroscopic Properties of Propoxyaniline Isomers

The positioning of the propoxy group relative to the amine functionality directly impacts the physical properties and spectroscopic characteristics of the isomers. The ortho (2-), meta (3-), and para (4-) isomers exhibit distinct melting points, boiling points, and spectral data, which are crucial for their identification and differentiation.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its common positional isomers.

PropertyThis compound (ortho)3-Propoxyaniline (meta)4-Propoxyaniline (para)
Molecular Formula C₉H₁₃NOC₉H₁₃NOC₉H₁₃NO
Molecular Weight 151.21 g/mol [4]151.21 g/mol [5]151.21 g/mol [6]
Appearance -Colorless to pale yellow liquid[1]Brown oil[6]
CAS Number 4469-78-7[7]4469-79-8[1]4469-80-1[6]
Boiling Point -125–127 °C at 10 mmHg[1]-
Synonyms o-Propoxyaniline, 2-Propoxybenzenamine[7]m-Propoxyaniline, 3-Propoxybenzenaminep-Propoxyaniline, 4-Propoxybenzenamine
Spectroscopic Signatures for Isomer Differentiation

Spectroscopic analysis is essential for the unambiguous identification of each isomer.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides clear differentiation based on the splitting patterns of the aromatic protons.

    • This compound : The aromatic region will show a complex multiplet pattern due to the lack of symmetry.

    • 3-Propoxyaniline : The spectrum is characterized by a triplet and a multiplet in the aromatic region.[1]

    • 4-Propoxyaniline : Due to its C₂ symmetry, the aromatic region simplifies to two distinct doublets, representing the chemically equivalent protons.[1] ¹H NMR data for 4-(propoxy)aniline shows signals at δ 6.46–6.53 (m, 2H) and 6.60–6.65 (m, 2H) for the aromatic protons.[8]

  • ¹³C NMR Spectroscopy : The number of unique signals in the aromatic region reflects the symmetry of the isomer.

    • This compound : Six distinct signals are expected for the aromatic carbons.

    • 3-Propoxyaniline : Six distinct signals are expected. A reported spectrum shows a signal at δ 159.69 ppm for the oxygenated aromatic carbon.[1]

    • 4-Propoxyaniline : Due to symmetry, only four signals will appear for the six aromatic carbons.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the presence of key functional groups. All three isomers will exhibit:

    • N-H stretching bands for the primary amine around 3300-3500 cm⁻¹.[9]

    • Aromatic C-H stretching bands just above 3000 cm⁻¹.

    • C-O-C stretching for the ether linkage, typically in the 1200-1250 cm⁻¹ region.

    • C-H out-of-plane bending patterns in the 750-900 cm⁻¹ region can help distinguish substitution patterns.[9]

  • Mass Spectrometry (MS) : All isomers will have the same molecular ion peak (m/z = 151). However, their fragmentation patterns may differ slightly due to the different positions of the propoxy group, although these differences can be subtle.

Synthesis of Propoxyaniline Isomers

The synthesis of propoxyaniline isomers typically involves either the formation of the ether linkage on an existing aminophenol or the reduction of a nitro group on a propoxy-substituted nitrobenzene. The choice of route depends on the availability and cost of starting materials and the desired isomer.

General Synthetic Workflow Diagram

The diagram below illustrates a common synthetic pathway for producing propoxyaniline isomers.

G cluster_0 Route A: Williamson Ether Synthesis cluster_1 Route B: Nitrophenol Alkylation & Reduction A_Start Aminophenol Isomer (ortho, meta, or para) A_Product Propoxyaniline Isomer A_Start->A_Product Alkylation A_Reactant 1-Bromopropane A_Reactant->A_Product A_Base Base (e.g., K₂CO₃) A_Base->A_Product A_Solvent Solvent (e.g., Acetone) A_Solvent->A_Product B_Start Nitrophenol Isomer B_Intermediate Propoxy-nitrobenzene B_Start->B_Intermediate Alkylation B_Product Propoxyaniline Isomer B_Intermediate->B_Product Reduction B_Reducing Reducing Agent (e.g., H₂, Pd/C) B_Reducing->B_Product caption General Synthetic Pathways to Propoxyaniline Isomers.

Caption: General Synthetic Pathways to Propoxyaniline Isomers.

Protocol 1: Synthesis of this compound

This protocol is based on the Williamson ether synthesis, a reliable method for forming ether linkages. The choice of 2-aminophenol as the starting material is advantageous as it directly leads to the desired product without requiring a subsequent reduction step.

Materials:

  • 2-Aminophenol[10]

  • 1-Bromopropane[10]

  • Potassium Carbonate (K₂CO₃), anhydrous[10]

  • Acetone, anhydrous[10]

  • Silica Gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminophenol in anhydrous acetone.

  • Add a stoichiometric excess (e.g., 2-3 equivalents) of anhydrous potassium carbonate to the solution. The carbonate acts as a base to deprotonate the phenolic hydroxyl group, which is more acidic than the amine, forming the phenoxide nucleophile.

  • Add 1-bromopropane (approximately 1.1 to 1.2 equivalents) dropwise to the stirring mixture.[10] An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 2-aminophenol is consumed.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts (potassium bromide and excess potassium carbonate).

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain pure this compound.[10]

Protocol 2: Synthesis of 4-Propoxyaniline

This method involves the catalytic hydrogenation of a nitro-precursor. This is a clean and efficient reduction method that typically results in high yields with water as the only byproduct.

Materials:

  • 1-(Allyloxy)-4-nitrobenzene (or 1-nitro-4-propoxybenzene)[6]

  • 10% Palladium on activated carbon (Pd/C) catalyst[6]

  • Ethanol and Ethyl Acetate[6]

  • Hydrogen (H₂) gas source (e.g., Parr apparatus or balloon)

  • Celite for filtration

Procedure:

  • Dissolve the starting material (e.g., 1-(Allyloxy)-4-nitrobenzene) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.[6]

  • Carefully add a catalytic amount of 10% Pd/C to the solution as a slurry in ethyl acetate.

  • Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with an inert gas (like nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the system with hydrogen (e.g., 20-40 psi) and agitate the mixture vigorously for approximately 0.5 to 1 hour.[6] The uptake of hydrogen indicates the reaction is proceeding.

  • Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the system again with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled while wet.

  • Remove the solvent from the filtrate under reduced pressure to yield 4-propoxyaniline, which can be further purified if necessary.[6]

Isomer Differentiation and Analytical Workflow

Confirming the identity and purity of the correct isomer is a critical step post-synthesis. A systematic analytical workflow ensures the final product meets the required specifications.

G Start Crude Synthesis Product TLC 1. Thin Layer Chromatography (TLC) - Assess reaction completion - Determine purity & Rf value Start->TLC Purification 2. Purification (Column Chromatography or Distillation) TLC->Purification Structure_Confirm 3. Structural Confirmation Purification->Structure_Confirm NMR ¹H and ¹³C NMR - Confirm substitution pattern Structure_Confirm->NMR Primary IR IR Spectroscopy - Confirm functional groups (N-H, C-O) Structure_Confirm->IR Secondary MS Mass Spectrometry - Confirm Molecular Weight (m/z = 151) Structure_Confirm->MS Secondary Final Pure, Confirmed Isomer NMR->Final IR->Final MS->Final caption Analytical Workflow for Propoxyaniline Isomer Validation.

Caption: Analytical Workflow for Propoxyaniline Isomer Validation.

Applications in Research and Drug Development

Propoxyanilines are not typically final products but rather key intermediates. Their bifunctional nature (amine and ether) allows for a wide range of subsequent chemical transformations.

  • Pharmaceutical Synthesis : The aniline moiety can be acylated, alkylated, or diazotized to build more complex molecular architectures. The propoxy group helps to increase the lipophilicity of a molecule, which can be crucial for its ability to cross cell membranes and improve pharmacokinetic properties. They serve as precursors for various biologically active molecules.[1][11]

  • Dye and Pigment Industry : The amino group can be converted into a diazonium salt, which can then be used in azo coupling reactions to produce a wide variety of azo dyes. The propoxy group can be used to tune the color and solubility of the final dye product.[1]

  • Polymer Science : Propoxyanilines can be used as monomers in the production of specialty polymers or as additives and stabilizers in existing polymer formulations.[1] The synthesis of polyaniline, for example, starts from aniline, and derivatives like propoxyaniline can be used to create polymers with modified properties.[9]

Safety and Toxicology

Substituted anilines should be handled with care, as many are classified as toxic.

  • Hazards : 3-Propoxyaniline is listed as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation.[5] Similar precautions should be taken for the 2- and 4-isomers.

  • Handling : Always handle these chemicals in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicity : The toxicity of some derivatives is well-documented. For instance, 5-nitro-2-propoxyaniline was banned for use as an artificial sweetener in the United States due to concerns about its potential toxicity.[2][12]

Conclusion

This compound and its positional isomers are foundational chemical building blocks with distinct, structure-dependent properties. A thorough understanding of their synthesis, purification, and analytical characterization is paramount for their effective use in research and development. This guide has provided detailed, scientifically-grounded protocols and comparative data to aid scientists in the synthesis and identification of these versatile compounds, underpinning their continued application in the creation of novel materials and therapeutics.

References

  • 5-Nitro-2-propoxyaniline. (n.d.). In Wikipedia.
  • Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners. (n.d.). J-STAGE.
  • Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners. (2016). ResearchGate.
  • 5-Nitro-2-propoxyaniline. (n.d.). PubChem.
  • Showing Compound 5-Nitro-2-propoxyaniline (FDB016816). (n.d.). FooDB.
  • Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline. (1992). Google Patents.
  • Design, Synthesis and Antimicrobial Properties of New Tetracyclic Quinobenzothiazine Derivatives. (2022). National Institutes of Health.
  • This compound. (n.d.). PubChem.
  • 3-Propoxyaniline. (n.d.). PubChem.
  • 2-nitro-3-propoxyaniline - 1H NMR - Spectrum. (n.d.). SpectraBase.
  • Showing metabocard for 5-Nitro-2-propoxyaniline (HMDB0037688). (n.d.). Human Metabolome Database.
  • Supporting Information for Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds. (n.d.). Royal Society of Chemistry.
  • This compound (C9H13NO). (n.d.). PubChemLite.
  • A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. (2025). Blumberg Institute.
  • Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. (n.d.). Bangladesh Journals Online.
  • Synthesis of Functionalized Proline-Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances. (2019). ResearchGate.

Sources

literature review of 2-propoxyaniline research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Propoxyaniline: Synthesis, Reactivity, and Applications in Chemical Research

This technical guide offers a comprehensive overview of this compound, a key aromatic intermediate. We will explore its fundamental physicochemical properties, detailed synthetic protocols, chemical reactivity, and its role as a versatile building block, particularly in the context of drug discovery and materials science. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage this compound in their synthetic strategies.

Introduction to this compound

This compound, also known as o-propoxyaniline or 2-propoxybenzenamine, is an organic compound featuring a benzene ring substituted with both an amino (-NH₂) group and a propoxy (-O-CH₂CH₂CH₃) group at adjacent positions. This ortho-substitution pattern imparts specific steric and electronic properties that make it a valuable precursor in multi-step organic synthesis. Its primary utility lies in its capacity for further functionalization at the amino group and the aromatic ring, enabling the construction of more complex molecular architectures.

Physicochemical and Safety Data

A clear understanding of a compound's properties is foundational to its effective and safe use in a laboratory setting. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₃NO[1][2]
Molecular Weight 151.21 g/mol [2]
CAS Number 4469-78-7[1][2]
IUPAC Name This compound[2]
Synonyms o-Propoxyaniline, 2-propoxybenzenamine[1]
XLogP3 2.1[2]

Toxicology and Safe Handling

This compound is classified as hazardous. Researchers must consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles. All manipulations should be performed within a certified chemical fume hood.

Table 2: GHS Hazard Statements for this compound

Hazard CodeStatementClassification
H302 Harmful if swallowedAcute toxicity, oral
H312 Harmful in contact with skinAcute toxicity, dermal
H332 Harmful if inhaledAcute toxicity, inhalation
H315 Causes skin irritationSkin corrosion/irritation
H319 Causes serious eye irritationSerious eye damage/eye irritation
Source: PubChem[2]

Synthesis and Purification of this compound

The most common and direct synthesis of this compound is achieved via the Williamson ether synthesis. This method involves the alkylation of the hydroxyl group of 2-aminophenol. The causality of this process is rooted in the nucleophilic character of the phenoxide ion, which is generated in situ by a base.

Experimental Protocol: Synthesis of this compound

Principle: The phenolic proton of 2-aminophenol is abstracted by a mild base (potassium carbonate) to form a potent nucleophile. This nucleophile then attacks the electrophilic carbon of 1-bromopropane in an Sₙ2 reaction to form the desired ether linkage.

Materials:

  • 2-Aminophenol

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Silica Gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: To a solution of 2-aminophenol in anhydrous acetone within a round-bottom flask, add 1.5 to 2.0 equivalents of anhydrous potassium carbonate. The carbonate acts as the base to deprotonate the phenol; its heterogeneity is not a concern as the reaction proceeds effectively at the solid-liquid interface.

  • Reagent Addition: While stirring the suspension vigorously, add 1.1 equivalents of 1-bromopropane dropwise at room temperature. The dropwise addition helps control any potential exotherm.

  • Reaction Progression: Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting 2-aminophenol spot is consumed (typically several hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the inorganic salts (potassium carbonate and potassium bromide byproduct) by filtration.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound, which is often a dark oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This step is critical to remove unreacted starting materials and any potential byproducts, such as the N-alkylated product.

Synthesis_2_Propoxyaniline aminophenol 2-Aminophenol reaction_node + aminophenol->reaction_node bromopropane 1-Bromopropane bromopropane->reaction_node k2co3 K₂CO₃ (Base) k2co3->reaction_node in acetone Acetone (Solvent) acetone->reaction_node at Reflux propoxyaniline Crude this compound reaction_node->propoxyaniline Williamson Ether Synthesis purification Silica Gel Chromatography propoxyaniline->purification final_product Pure this compound purification->final_product

Caption: Williamson ether synthesis of this compound.

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its aniline moiety and the activated aromatic ring. It serves as a foundational scaffold for building more complex molecules.

Reactivity of the Aromatic Ring

The amino and propoxy groups are both electron-donating, activating the benzene ring towards electrophilic aromatic substitution. This makes reactions like nitration, halogenation, and sulfonation proceed readily, typically directing incoming electrophiles to the para position (position 5) relative to the propoxy group due to steric hindrance at the ortho positions.

Application as a Synthetic Intermediate

The primary application of this compound is as an intermediate in organic synthesis. Its derivative, 5-nitro-2-propoxyaniline, historically known as P-4000, was recognized as an artificial sweetener approximately 4,000 times sweeter than sucrose.[3][4] Although it was later banned in the United States due to potential toxicity, the synthesis of this derivative is a classic example of the utility of this compound.[3][5]

More recently, photoreactive derivatives of this compound have been synthesized for use in photoaffinity labeling, a powerful technique to identify and study the interactions between bioactive small molecules and their biological receptors.[6][7] Furthermore, the broader 5-nitroaniline scaffold, for which this compound is a precursor, remains an area of interest in medicinal chemistry for developing inhibitors of therapeutic targets like Sirtuin 6 (SIRT6).[8]

Applications core This compound (Building Block) functionalization Further Chemical Functionalization core->functionalization undergoes sweeteners Bioactive Molecules (e.g., 5-Nitro-2-propoxyaniline) functionalization->sweeteners leads to probes Photoreactive Probes (for Receptor Studies) functionalization->probes leads to pharma Pharmaceutical Scaffolds (e.g., SIRT6 Inhibitors) functionalization->pharma leads to

Caption: this compound as a core scaffold for diverse applications.

Case Study: Synthesis of 5-Nitro-2-propoxyaniline

This synthesis exemplifies the electrophilic aromatic substitution of the this compound core. The electron-donating nature of the amino and propoxy groups strongly directs the incoming nitronium ion (NO₂⁺) to the para position.

Experimental Protocol: Nitration of this compound

Principle: A nitrating mixture of nitric and sulfuric acid generates the electrophilic nitronium ion. Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form NO₂⁺. This electrophile is then attacked by the electron-rich aromatic ring of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • Acidic Solution Preparation: In a flask submerged in an ice-salt bath to maintain a temperature of 0°C, slowly add the synthesized this compound to concentrated sulfuric acid with vigorous stirring. This step protonates the amino group, forming an anilinium salt, which is soluble in the acid.

  • Nitrating Mixture: Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled to 0°C.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the this compound solution, ensuring the reaction temperature does not rise above 5°C. The low temperature is critical to prevent over-nitration and side reactions.

  • Reaction Completion: After the addition is complete, allow the reaction to stir for an additional hour at 0°C.

  • Quenching and Neutralization: Carefully pour the reaction mixture onto a large volume of crushed ice. This quenches the reaction and precipitates the product. Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is neutral (pH 7-8).

  • Extraction and Isolation: Extract the product from the aqueous mixture using a suitable organic solvent, such as dichloromethane. The combined organic layers are then washed, dried, and concentrated to yield crude 5-nitro-2-propoxyaniline.[9]

  • Purification: The crude orange solid can be further purified by recrystallization or column chromatography to obtain the final product.[9]

Nitration_Workflow start This compound reaction_node + start->reaction_node acids HNO₃ / H₂SO₄ (Nitrating Mixture) acids->reaction_node temp 0-5 °C reaction_node->temp quench Quench on Ice & Neutralize (NaHCO₃) reaction_node->quench Electrophilic Aromatic Substitution extract Extract with Dichloromethane quench->extract product 5-Nitro-2-propoxyaniline extract->product

Caption: Workflow for the nitration of this compound.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation via Williamson ether synthesis and the activated nature of its aromatic ring make it an ideal starting point for constructing a variety of more complex molecules. While its most famous derivative, P-4000, is no longer in use due to safety concerns, the underlying chemical scaffold continues to find new applications in modern chemical biology and medicinal chemistry. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to incorporate this powerful building block into their work.

References

  • This compound | C9H13NO.
  • Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners. Synlett. [Link]
  • Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners | Request PDF.
  • 5-Nitro-2-propoxyaniline. Wikipedia. [Link]
  • 5-Nitro-2-propoxyaniline | C9H12N2O3.
  • 5-Nitro-2-propoxyaniline. The Merck Index Online. [Link]
  • 5-Nitro-2-propoxyaniline - Solubility of Things. Solubility of Things. [Link]
  • KR920000266B1 - Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline.

Sources

Methodological & Application

Introduction: The 2-Propoxyaniline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Propoxyaniline Derivatives for Pharmaceutical Research

The this compound moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, from potent artificial sweeteners to inhibitors of key enzymes in disease pathways.[1][2][3] The unique combination of an aniline group, an electron-donating propoxy substituent, and an aromatic ring provides a versatile platform for molecular design. The aniline nitrogen offers a handle for further functionalization, while the propoxy group can influence physicochemical properties such as lipophilicity and metabolic stability.

This guide, intended for researchers and professionals in drug development, provides a detailed exploration of the primary synthetic routes to this compound and its derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to navigate common challenges. The protocols described herein are grounded in established chemical principles, supported by authoritative references, and designed to be self-validating systems for producing these valuable chemical entities.

Core Synthetic Methodologies: Constructing the this compound Core

The synthesis of the this compound core primarily involves the formation of an ether bond. Several robust methods can be employed, with the choice depending on the availability of starting materials, desired scale, and tolerance of functional groups.

Williamson Ether Synthesis: The Foundational Approach

The Williamson ether synthesis is a classic and widely used method for preparing ethers via an SN2 reaction.[4][5] It involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound synthesis, this translates to the O-alkylation of 2-aminophenol with a propyl halide.

Causality and Experimental Rationale: This method is favored for its straightforward nature and use of readily available starting materials. The phenolic proton of 2-aminophenol is significantly more acidic than the amine protons, allowing for selective deprotonation with a suitable base to form the more nucleophilic phenoxide. The choice of a non-nucleophilic base like potassium carbonate (K₂CO₃) is crucial to prevent competing reactions. Acetone is a common solvent as it effectively dissolves the reactants and is easily removed post-reaction.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 2-Aminophenol

    • 1-Bromopropane (or 1-Iodopropane)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

    • Add anhydrous acetone to the flask to create a stirrable suspension.

    • Begin vigorous stirring and add 1-bromopropane (1.2 eq.) dropwise to the mixture at room temperature.[6]

    • Heat the reaction mixture to reflux and maintain for several hours (typically 6-12 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the 2-aminophenol spot is consumed.

    • Once complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.

    • Combine the filtrate and washings, and concentrate under reduced pressure to remove the acetone.

    • Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.[6]

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine 2-Aminophenol, K₂CO₃ in Acetone add_halide 2. Add 1-Bromopropane reactants->add_halide reflux 3. Heat to Reflux (6-12h, TLC Monitoring) add_halide->reflux cool_filter 4. Cool & Filter Salts reflux->cool_filter concentrate 5. Concentrate Filtrate cool_filter->concentrate extract 6. EtOAc Extraction & Wash concentrate->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify product Pure This compound purify->product G Ullmann Condensation Catalytic Cycle CuI Cu(I)L CuIII Ar-Cu(III)(X)L (Amine) CuI->CuIII Oxidative Addition (Ar-X) CuI_OPr Cu(I)-OPr L CuIII->CuI_OPr Reductive Elimination (Product Out) CuI_OPr->CuI Ligand Exchange (PrOH, Base) G Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)(X)L₂ Pd0->PdII_Ar Oxidative Addition (Ar-X) PdII_Amide Ar-Pd(II)(NR₂)L₂ PdII_Ar->PdII_Amide Amine Binding & Deprotonation (R₂NH, Base) PdII_Amide->Pd0 Reductive Elimination (Product Out)

Sources

2-Propoxyaniline: A Versatile Building Block for Organic Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-propoxyaniline, a key aromatic amine building block in organic synthesis. We delve into its fundamental physicochemical properties, safety considerations, and its pivotal role in electrophilic aromatic substitution and the synthesis of heterocyclic scaffolds. The narrative emphasizes the causality behind experimental choices, offering researchers and drug development professionals field-proven insights. Detailed, step-by-step protocols for the regioselective nitration of this compound to synthesize 5-nitro-2-propoxyaniline and the subsequent reduction to its corresponding diamine are provided. These transformations highlight this compound's utility in creating high-value intermediates for pharmaceuticals, dyes, and materials science.

Introduction to this compound

This compound (o-propoxyaniline) is an aromatic organic compound featuring a benzene ring substituted with both an amino (-NH₂) group and a propoxy (-OCH₂CH₂CH₃) group at adjacent positions. This unique substitution pattern makes it a valuable and versatile intermediate in synthetic chemistry.

Chemical Structure and Synthetic Value: The synthetic utility of this compound is dictated by the electronic properties of its functional groups.

  • Amino Group (-NH₂): A potent activating, ortho-, para-directing group that significantly enhances the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. It also serves as a key nucleophile for constructing larger molecular frameworks.

  • Propoxy Group (-OCH₂CH₂CH₃): Also an activating, ortho-, para-directing group, though less potent than the amino group. It imparts lipophilicity and can influence the solid-state properties (e.g., crystallinity, melting point) of its derivatives.

The interplay between these two groups governs the regioselectivity of subsequent reactions, allowing for controlled synthesis of specific isomers.

Physicochemical and Safety Data

Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation.

PropertyValueReference
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol
CAS Number 4469-78-7[2]
Appearance Solid
Boiling Point 367°C at 760 mmHg (for 5-nitro derivative)[3][4]
Density 1.221 g/cm³ (for 5-nitro derivative)[3][5]

Safety and Handling Precautions: this compound and its derivatives should be handled with care in a well-ventilated fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Hazards: The compound is classified as an acute toxicant if swallowed, inhaled, or in contact with skin. It can cause skin and eye irritation and may cause respiratory irritation.

  • First Aid: In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist or in case of ingestion.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

Core Application: Regioselective Nitration

A primary and well-documented application of this compound is its use as a precursor for 5-nitro-2-propoxyaniline. This derivative was historically known as the artificial sweetener P-4000, approximately 4,000 times sweeter than sucrose, but was later banned due to toxicity concerns.[8] Today, it serves as a valuable research chemical.[8]

Mechanistic Rationale: The nitration of this compound is a classic example of electrophilic aromatic substitution where regioselectivity is controlled by the existing substituents. Both the amino and propoxy groups direct incoming electrophiles to their ortho and para positions. However, the amino group is a significantly stronger activating group. Therefore, the major product results from nitration at the position para to the amino group (C5), which is also meta to the propoxy group. Performing the reaction at low temperatures (0-5 °C) is critical to control the exothermicity and prevent the formation of unwanted side products.[9]

Nitration_Workflow Reactant This compound Conditions 0-5 °C Controlled Addition Reactant->Conditions Reagents Mixed Acid (HNO₃ / H₂SO₄) Reagents->Conditions Product 5-Nitro-2-propoxyaniline Conditions->Product

Caption: Workflow for the synthesis of 5-nitro-2-propoxyaniline.

Protocol 1: Synthesis of 5-Nitro-2-propoxyaniline

This protocol details a standard laboratory-scale batch nitration.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice and Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice-salt bath, beaker, separatory funnel.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0 °C.

  • Substrate Addition: Slowly and carefully add this compound (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0 eq) to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of this compound in sulfuric acid. The rate of addition must be controlled to maintain the reaction temperature below 5 °C.[9]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with stirring. This will precipitate the crude product.

  • Neutralization & Extraction: Neutralize the acidic slurry with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).[9]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude orange solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure 5-nitro-2-propoxyaniline.[9]

Synthetic Utility and Derivatization

This compound is not just a precursor to its nitro-derivative; it is a versatile starting point for a range of valuable molecules, particularly heterocyclic compounds which form the backbone of many pharmaceuticals.

Synthetic_Utility cluster_0 Nitration Pathway cluster_1 Heterocycle Synthesis Start This compound Nitro 5-Nitro-2-propoxyaniline Start->Nitro Nitration Quinolines Substituted Quinolines Start->Quinolines e.g., Skraup Synthesis OtherHet Other Heterocycles (e.g., Benzimidazoles) Start->OtherHet Condensation Rxns Diamine 2-Propoxybenzene-1,4-diamine Nitro->Diamine Reduction

Caption: Synthetic pathways originating from this compound.

Reduction to Functionalized Diamines

The nitro group of 5-nitro-2-propoxyaniline can be readily reduced to an amino group, yielding a substituted benzene-1,4-diamine. These diamines are valuable monomers and intermediates in the synthesis of dyes and polymers.[5]

Protocol 2: Catalytic Hydrogenation of 5-Nitro-2-propoxyaniline

This protocol describes a general method for the reduction of the nitro group.

Materials:

  • 5-nitro-2-propoxyaniline

  • Palladium on carbon (Pd/C, 5-10 wt. %)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen source (H₂ gas balloon or Parr hydrogenator)

  • Filter aid (e.g., Celite®)

Procedure:

  • Setup: Dissolve 5-nitro-2-propoxyaniline (1.0 eq) in a suitable solvent like methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add the Pd/C catalyst (typically 5-10 mol %) to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature. For larger scales or faster reactions, a Parr hydrogenation apparatus can be used.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is fully consumed.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.

  • Isolation: Rinse the filter cake with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the diamine product, which can be purified further if necessary.

Synthesis of Heterocyclic Scaffolds: Quinolines

Anilines are fundamental building blocks for a vast array of nitrogen-containing heterocyclic compounds.[10][11] One of the most classic methods is the Skraup synthesis of quinolines, which involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[12][13]

Conceptual Application (Skraup Synthesis): Using this compound in a Skraup reaction would theoretically produce a mixture of propoxy-substituted quinolines. The reaction involves the acid-catalyzed dehydration of glycerol to acrolein, followed by Michael addition of the aniline, cyclization, and oxidation.[14] The substitution pattern on the final quinoline ring is determined by the position of the substituents on the starting aniline.[15] This highlights the potential of this compound to generate novel, substituted quinoline scaffolds for evaluation in medicinal chemistry and materials science.[12][16][17]

Conclusion

This compound stands out as a highly functionalized and synthetically tractable building block. Its well-defined reactivity in electrophilic aromatic substitution, exemplified by the robust protocol for its nitration, provides reliable access to valuable intermediates like 5-nitro-2-propoxyaniline. Furthermore, its core aniline structure unlocks pathways to a diverse range of derivatives, including functionalized diamines and complex heterocyclic systems. For researchers in drug discovery and materials science, this compound offers a strategic starting point for the rational design and synthesis of novel molecular architectures.

References

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • ACS Publications. Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids | The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • MOLBASE. 5-nitro-2-propoxyaniline|553-79-7.
  • RSC Publishing. The Skraztp Reaction with rn-Substituted Anilines.
  • Synfacts. A Mild Skraup Quinoline Synthesis from Anilines and Epoxides.
  • Wikipedia. 5-Nitro-2-propoxyaniline.
  • Solubility of Things. 5-Nitro-2-propoxyaniline.
  • PubChem. This compound.
  • NIH. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines.
  • PubChem. 5-Nitro-2-propoxyaniline.
  • chemsrc.com. 2-Nitro-4-propoxyaniline - Free SDS search.
  • Chemical-Suppliers.com. 5-Nitro-2-Propoxyaniline | CAS 553-79-7.

Sources

The Versatile Scaffold: 2-Propoxyaniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Sweet Past, a Future in Therapeutics

2-Propoxyaniline, a seemingly simple aromatic amine, holds a more complex and intriguing position in the annals of chemistry than its structure might suggest. Historically, its 5-nitro derivative, known as P-4000 or Ultrasuss, was famed for being one of the most potent artificial sweeteners, estimated to be 4,000 times sweeter than sucrose.[1][2] However, concerns over its potential toxicity led to its prohibition in food applications in many countries, including the United States.[1][2] This historical footnote, however, does not define the contemporary relevance of the this compound scaffold. For the modern medicinal chemist, this molecule represents a versatile and valuable building block for the synthesis of a diverse array of bioactive compounds.

This technical guide delves into the current and potential applications of this compound in medicinal chemistry. We will explore its utility as a synthetic intermediate, detail the synthesis and biological evaluation of its derivatives, and provide actionable protocols for researchers in the field of drug discovery and development. The narrative will move beyond the historical context to highlight its emerging role in the development of novel therapeutic agents.

Core Synthetic Strategies: Leveraging the this compound Moiety

The this compound scaffold offers several key features for synthetic manipulation. The amino group is a versatile handle for a wide range of chemical transformations, including acylation, alkylation, and the formation of heterocyclic rings. The propoxy group, while generally stable, can influence the electronic properties of the aromatic ring and provide steric bulk, which can be crucial for modulating biological activity and pharmacokinetic properties.

A common synthetic strategy involves the use of this compound or its derivatives, such as 2-propoxybenzaldehyde, as starting materials for the construction of more complex molecular architectures.

Protocol 1: Synthesis of 2-Propoxybenzylideneisonicotinohydrazide Derivatives

This protocol outlines the synthesis of a series of Schiff bases derived from 2-propoxybenzaldehyde and isoniazid, followed by a Mannich reaction to introduce further diversity. These compounds have shown promising antimicrobial and cytotoxic activities.[3]

Step 1: Synthesis of 2-Propoxybenzylideneisonicotinohydrazide (Hydrazone)

  • In a round-bottom flask, dissolve 2-propoxybenzaldehyde (0.010 mol) and isoniazid (0.010 mol) in 50 mL of super dry ethanol.

  • Adjust the pH of the mixture to 4 with hydrochloric acid.

  • Reflux the reaction mixture for 28–33 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration and dry it in an oven at a low temperature.

  • Recrystallize the product from absolute ethanol to obtain the pure hydrazone.

Step 2: Synthesis of Substituted Mannich Bases

  • To a solution of the 2-propoxybenzylideneisonicotinohydrazide (0.0024 mol) in 50 mL of super dry ethanol, add formaldehyde and a secondary amine.

  • Reflux the mixture for the appropriate time, monitoring by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the final Mannich bases.

Biological Applications and Structure-Activity Relationships (SAR)

Derivatives of this compound have demonstrated a range of biological activities, highlighting the potential of this scaffold in various therapeutic areas.

Antimicrobial and Anticancer Activity

A study on novel derivatives of 2-propoxybenzylideneisonicotinohydrazide revealed their potential as both antimicrobial and anticancer agents.[3] The inhibitory potencies of these compounds were evaluated in vitro against a panel of microorganisms and the A549 human lung adenocarcinoma cell line.[3]

Table 1: Antimicrobial Activity (MIC, µg/mL) of Selected 2-Propoxybenzylideneisonicotinohydrazide Derivatives[3]

CompoundB. subtilisS. aureusE. coliP. aeruginosaC. albicansA. niger
2c 0.781.561.563.121.563.12
2k NDNDNDNDNDND

ND: Not Disclosed in the provided search results.

Table 2: Cytotoxicity (IC50) of Selected 2-Propoxybenzylideneisonicotinohydrazide Derivatives against A549 Cell Line[3]

CompoundIC50 (µg/mL)IC50 (mM)
2c 2.84 - 8.550.007 - 0.030
2k 2.84 - 8.550.007 - 0.030

The results indicated that compounds 2c and 2k displayed moderate to potent antimicrobial activity against all tested strains and exhibited significant cytotoxicity in a dose-dependent manner.[3] This suggests that the 2-propoxybenzylideneisonicotinohydrazide scaffold is a promising starting point for the development of new antimicrobial and anticancer drugs.

Furthermore, this compound has been utilized as a starting material in the synthesis of tetracyclic quinobenzothiazine derivatives, which have also been investigated for their antimicrobial properties.[4]

SIRT6 Inhibition: A Glimpse from the 5-Nitro Analogue

While direct SAR studies on this compound derivatives are emerging, insights can be extrapolated from closely related structures. Research on 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives has identified Sirtuin 6 (SIRT6) as a potential biological target.[2] The 5-nitroaniline scaffold was found to be a key pharmacophore for SIRT6 inhibition.[2] Although this research focuses on the 5-nitro derivative, it opens an avenue for exploring other this compound analogues as potential modulators of sirtuin activity.

Experimental Workflows and Methodologies

The successful application of the this compound scaffold in drug discovery relies on robust and reproducible experimental protocols for both synthesis and biological evaluation.

Workflow for Synthesis and Evaluation of Bioactive this compound Derivatives

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound or 2-Propoxybenzaldehyde intermediate Hydrazone Formation (Protocol 1, Step 1) start->intermediate Isoniazid, Ethanol, HCl final_compound Mannich Base Synthesis (Protocol 1, Step 2) intermediate->final_compound Formaldehyde, Secondary Amine antimicrobial Antimicrobial Screening (MIC Determination) final_compound->antimicrobial cytotoxicity Cytotoxicity Assay (IC50 Determination) final_compound->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar cytotoxicity->sar

Caption: Synthetic and evaluation workflow for this compound derivatives.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration specified by CLSI guidelines.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, including a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specific duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Future Perspectives and Conclusion

The this compound scaffold, once relegated to the history of artificial sweeteners, is demonstrating its potential as a valuable starting point for the development of new therapeutic agents. The research highlighted in this guide showcases its utility in generating compounds with promising antimicrobial and anticancer activities. The synthetic versatility of the this compound moiety allows for the creation of diverse chemical libraries, which are essential for robust structure-activity relationship studies.

Future research should focus on expanding the diversity of this compound derivatives and exploring their activity against a wider range of biological targets. The insights gained from the 5-nitroaniline scaffold's interaction with SIRT6 suggest that other sirtuins or related enzymes could be interesting targets for novel this compound analogues. As our understanding of the chemical space accessible from this scaffold grows, so too will its importance in the ongoing quest for novel and effective medicines.

References

  • PubChem. (n.d.). 5-Nitro-2-propoxyaniline. National Center for Biotechnology Information.
  • Malhotra, M., Arora, M., Samad, A., Sahu, K., Phogat, P., & Deep, A. (2012). Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity. Journal of the Serbian Chemical Society, 77(5), 589-597.
  • Zieba, A., et al. (2022).

Sources

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Versatility of 2-Propoxyaniline in Azo Dye Synthesis

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. The chromophoric nature of the azo group, embedded within an extended system of conjugated double bonds, is responsible for the vibrant colors exhibited by these compounds. The synthesis of azo dyes is a cornerstone of organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile, such as a phenol or an aromatic amine.[1]

This compound, with its primary aromatic amine functionality and the presence of a propoxy group on the aromatic ring, serves as a valuable precursor in the synthesis of a diverse range of azo dyes. The propoxy group, being an electron-donating group, can influence the electronic properties of the resulting dye, thereby affecting its color and other physicochemical properties. This allows for the fine-tuning of the dye's characteristics for specific applications, which can range from traditional textile dyeing to advanced materials and biological labeling.

This guide provides a comprehensive overview of the synthesis of azo dyes using this compound, with a focus on the underlying chemical principles, detailed experimental protocols, safety considerations, and characterization techniques.

Chemicals and Materials

Chemical/MaterialGradeSupplier Recommendation
This compoundReagentSigma-Aldrich or equivalent
Sodium Nitrite (NaNO₂)ACS ReagentFisher Scientific or equivalent
Hydrochloric Acid (HCl), concentratedACS ReagentVWR or equivalent
2-NaphtholReagentAlfa Aesar or equivalent
Sodium Hydroxide (NaOH)ACS ReagentEMD Millipore or equivalent
EthanolAnhydrousDecon Labs or equivalent
Glacial Acetic AcidACS ReagentJ.T. Baker or equivalent
Distilled or Deionized Water---In-house source
Ice---In-house source
Buchner Funnel and Flask---Standard laboratory glassware
Filter Paper---Whatman or equivalent
Magnetic Stirrer and Stir Bars---Standard laboratory equipment
Beakers and Erlenmeyer Flasks---Standard laboratory glassware

Safety Precautions

A thorough risk assessment should be conducted before commencing any chemical synthesis. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.

This compound:

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Very toxic to aquatic life with long-lasting effects.[2]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection.[2]

Sodium Nitrite:

  • Hazards: Oxidizing solid. Toxic if swallowed. Very toxic to aquatic life.

  • Precautionary Statements: Keep away from heat. Keep/Store away from clothing/combustible materials. Take any precaution to avoid mixing with combustibles. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment.

Hydrochloric Acid (concentrated):

  • Hazards: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Precautionary Statements: Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.

Sodium Hydroxide:

  • Hazards: Corrosive. Causes severe skin burns and eye damage.

  • Precautionary Statements: Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.

Reaction Pathway and Experimental Workflow

The synthesis of an azo dye from this compound follows a well-established two-step reaction pathway:

  • Diazotization: this compound is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.[3]

  • Azo Coupling: The freshly prepared diazonium salt solution is then added to a solution of a coupling component, in this case, 2-naphthol, which is dissolved in an alkaline medium. The electron-rich 2-naphthol undergoes an electrophilic aromatic substitution reaction with the diazonium salt to form the azo dye.[3][4]

Azo_Dye_Synthesis_Workflow cluster_0 PART 1: Diazotization cluster_1 PART 2: Azo Coupling cluster_2 PART 3: Work-up & Purification This compound This compound HCl_NaNO2 HCl, NaNO2 (aq) 0-5 °C This compound->HCl_NaNO2 Step 1a Diazonium_Salt 2-Propoxybenzenediazonium Chloride HCl_NaNO2->Diazonium_Salt Step 1b Coupling Azo Coupling <10 °C Diazonium_Salt->Coupling Addition of Diazonium Salt 2-Naphthol 2-Naphthol NaOH NaOH (aq) 2-Naphthol->NaOH Step 2a NaOH->Coupling Step 2b Azo_Dye 1-(2-Propoxyphenylazo)-2-naphthol (Azo Dye) Coupling->Azo_Dye Formation of Azo Dye Filtration Vacuum Filtration Azo_Dye->Filtration Washing Washing with Cold Water Filtration->Washing Recrystallization Recrystallization (Ethanol/Water) Washing->Recrystallization Drying Drying Recrystallization->Drying Pure_Dye Purified Azo Dye Drying->Pure_Dye

Figure 1: Experimental workflow for the synthesis of an azo dye from this compound.

Detailed Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol details the formation of the 2-propoxybenzenediazonium chloride intermediate.

Materials:

  • This compound: 1.51 g (0.01 mol)

  • Concentrated Hydrochloric Acid (HCl): 3.0 mL

  • Distilled Water: 10 mL

  • Sodium Nitrite (NaNO₂): 0.76 g (0.011 mol)

  • Ice

Procedure:

  • In a 100 mL beaker, add 1.51 g of this compound to a mixture of 10 mL of distilled water and 3.0 mL of concentrated hydrochloric acid.

  • Stir the mixture until the this compound has completely dissolved. Some gentle warming may be necessary.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate 50 mL beaker, dissolve 0.76 g of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization is complete.

  • The resulting clear or slightly yellow solution of 2-propoxybenzenediazonium chloride is unstable and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the coupling of the diazonium salt with 2-naphthol to form the azo dye, 1-(2-propoxyphenylazo)-2-naphthol.

Materials:

  • 2-Naphthol: 1.44 g (0.01 mol)

  • Sodium Hydroxide (NaOH): 0.8 g

  • Distilled Water: 20 mL

  • Freshly prepared 2-propoxybenzenediazonium chloride solution (from Protocol 1)

Procedure:

  • In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in a solution of 0.8 g of sodium hydroxide in 20 mL of distilled water.

  • Cool this solution to below 5 °C in an ice bath with continuous stirring.

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution.

  • A brightly colored precipitate, typically red or orange, of the azo dye will form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with several portions of cold distilled water until the filtrate is neutral.

  • Allow the crude product to air dry or dry in a desiccator.

Protocol 3: Purification by Recrystallization

This protocol provides a general procedure for the purification of the synthesized azo dye.

Materials:

  • Crude azo dye

  • Ethanol

  • Distilled Water

Procedure:

  • Transfer the crude, dry azo dye to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

  • If the solution remains colored with impurities, a small amount of activated charcoal can be added, and the solution can be briefly boiled.

  • If activated charcoal was used, hot filter the solution through a fluted filter paper to remove it.

  • To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate.

  • Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold ethanol-water mixture.

  • Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.[5][6][7]

Characterization of the Synthesized Azo Dye

The structure and purity of the synthesized azo dye can be confirmed using various spectroscopic techniques.

UV-Visible Spectroscopy
  • Principle: Azo dyes exhibit strong absorption in the visible region of the electromagnetic spectrum due to the π → π* and n → π* electronic transitions within the conjugated system. The wavelength of maximum absorbance (λmax) is indicative of the color of the dye.

  • Expected Results: For a 1-(arylazo)-2-naphthol derivative, the λmax is typically observed in the range of 400-550 nm.[2][4] The exact λmax for 1-(2-propoxyphenylazo)-2-naphthol will depend on the solvent used for the measurement.

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Results:

    • A broad O-H stretching band around 3200-3600 cm-1.

    • Aromatic C-H stretching bands just above 3000 cm-1.

    • The characteristic N=N stretching vibration for the azo group, which is often weak and can appear in the range of 1400-1450 cm-1.

    • C-O stretching bands for the propoxy group and the phenolic hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: 1H and 13C NMR spectroscopy provide detailed information about the structure of the molecule by probing the chemical environment of the hydrogen and carbon atoms.

  • Expected Results: The NMR spectra will show characteristic signals for the aromatic protons and carbons of the phenyl and naphthyl rings, as well as signals for the propyl group of the propoxy substituent. Azo-hydrazone tautomerism can sometimes be observed in the NMR spectra of azo dyes derived from phenols.

Applications of Azo Dyes Derived from this compound

While specific, large-scale industrial applications of azo dyes derived from this compound are not extensively documented in publicly available literature, their structural features suggest potential utility in several areas:

  • Textile Dyes: Like other azo dyes, they can be used for dyeing natural and synthetic fibers. The propoxy group may enhance the dye's affinity for certain fabrics and improve properties such as lightfastness.

  • Pigments: Insoluble versions of these dyes could be developed for use as pigments in paints, inks, and plastics.

  • Functional Dyes: The electronic properties of these dyes could be tailored for applications in areas such as organic electronics, nonlinear optics, and as components in photosensitive materials.[8]

  • Biological Stains and Probes: Modified versions of these dyes could be explored for use as biological stains or as fluorescent probes in biomedical research.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield of Azo Dye 1. Decomposition of the diazonium salt due to elevated temperature. 2. Incorrect pH for the coupling reaction. 3. Incomplete diazotization.1. Strictly maintain the temperature at 0-5 °C during diazotization. 2. Ensure the 2-naphthol solution is sufficiently alkaline (pH 9-10). 3. Allow sufficient time for the diazotization reaction to complete.
Formation of a Tarry or Oily Product 1. Formation of phenol from the decomposition of the diazonium salt. 2. Side reactions leading to impurities.1. Rigorous temperature control is critical. 2. Adhere strictly to the recommended reaction conditions. 3. Purify the crude product by recrystallization.[3]
Difficulty in Purification 1. Inappropriate recrystallization solvent. 2. Presence of highly soluble impurities.1. Test different solvents or solvent mixtures for recrystallization (e.g., ethanol/water, acetic acid/water). 2. Wash the crude product thoroughly with cold water to remove inorganic salts. Consider column chromatography for highly impure samples.

Conclusion

The synthesis of azo dyes from this compound provides a versatile platform for the creation of a wide array of colored compounds. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can successfully synthesize and characterize these valuable molecules. The ability to modify the coupling component and introduce other substituents opens up possibilities for developing novel dyes with tailored properties for a variety of scientific and industrial applications.

References

  • Synthesis and Characterization of 1-Phenyl Azo 2-Naphthol: A Comprehensive study. International Journal of Pharmaceutical Sciences and Research.
  • This compound Safety D
  • Synthesis, Characterization and Study of Antimicrobial Activity of 1-Phenylazo-2-Naphthol.
  • 1-(Phenylazo)-2-naphthol. PubChem.
  • Synthesis and Characterization of 1-Phenyl Azo 2-Naphthol. International Journal of Pharmaceutical Sciences.
  • Technical Support Center: Synthesis of Azo Dyes. Benchchem.
  • Process for isolating dry, water-soluble azo dyes.
  • Application Notes and Protocols for 5-Nitro-2-propoxyaniline as an Intermedi
  • Method for the recrystallisation and/or purification of azo-type compounds.
  • Synthesis, Spectral Property and Dyeing Assessment of Azo Disperse Dyes Containing Carbonyl and Dicyanovinyl Groups.
  • Recrystallization and Shape Control of Crystals of the Organic Dye Acid Green 27 in a Mixed Solvent.
  • Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol. Conscientia Beam.
  • An Overview of Preparation for Different Azo Compounds. Al-Nahrain Journal of Science.
  • Synthesis of 1-phenylazo-2-naphthol side reactions and purific
  • Historical Background, Literature Review on the Synthesis and Applicability of Azo-Dye Compounds. Advanced Journal of Chemistry, Section A.
  • The Synthesis of Azo Dyes. University of Toronto.
  • Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Impactfactor.
  • Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners.
  • SYNTHESIS AND APPLICATION OF AZO DYES DERIVED FROM 2-AMINO-1, 3,4-THIADIAZOLE-2-THIOL ON POLYESTER FIBRE. Semantic Scholar.
  • Synthesis of 1-phenylazo-2-naphthol and evaluation of its fungicidal potential against Sclerotium rolfsii.
  • SYNTHESIS AND CHARACTERIZ

Sources

Application Notes & Protocols for the N-Alkylation of 2-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with detailed protocols and theoretical insights for the N-alkylation of 2-propoxyaniline. N-alkylated anilines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of an alkyl group onto the nitrogen atom of this compound can significantly modify its physicochemical and biological properties. This document covers three primary synthetic strategies: Direct N-Alkylation via Nucleophilic Substitution, Reductive Amination, and Palladium-Catalyzed Buchwald-Hartwig Amination. Each section offers a detailed, step-by-step protocol, explains the underlying chemical principles, and includes troubleshooting guidance to ensure successful execution.

Introduction: The Significance of N-Alkylated this compound

This compound is an aromatic amine featuring a propoxy group ortho to the amino functionality. This substitution pattern imparts specific steric and electronic properties that make it a valuable starting material. The N-alkylation of this primary aniline is a key transformation for creating secondary or tertiary amines, which are prevalent motifs in a vast array of biologically active molecules. The nature of the N-alkyl substituent profoundly influences a molecule's lipophilicity, metabolic stability, and target-binding affinity.[1]

This guide is designed to move beyond a simple recitation of steps, providing the causal logic behind experimental choices to empower researchers to adapt and optimize these protocols for their specific synthetic targets.

Comparative Overview of N-Alkylation Strategies

The choice of an N-alkylation method depends on several factors, including the nature of the alkyl group to be introduced, the desired scale, functional group tolerance, and available reagents. Three common and effective methods are compared below.

Parameter Direct N-Alkylation (SN2) Reductive Amination Buchwald-Hartwig Amination
Alkylating Agent Alkyl Halides (e.g., R-Br, R-I)Aldehydes or KetonesNot suitable for simple alkyl groups; uses Aryl/Vinyl Halides or Triflates
Key Reagents Base (e.g., K₂CO₃, NaH)Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)[2]Palladium Catalyst, Ligand (e.g., BINAP), Strong Base (e.g., NaOtBu)[3][4]
Advantages Simple setup, inexpensive reagents.High selectivity for mono-alkylation, mild conditions, broad substrate scope.[5]Excellent for N-arylation, high functional group tolerance.[6][7]
Limitations Risk of over-alkylation (di-alkylation), requires reactive alkyl halides, not suitable for sterically hindered substrates.[8]Requires a carbonyl compound, potential for side reactions if substrate is sensitive to reducing agents.Expensive catalysts and ligands, requires inert atmosphere, sensitive to air and moisture.
Typical Use Case Introduction of simple, unhindered primary alkyl chains.Controlled synthesis of secondary amines from a wide range of carbonyls.Synthesis of N-aryl or N-vinyl derivatives.

Experimental Protocols & Methodologies

Method 1: Direct N-Alkylation with an Alkyl Halide (SN2 Pathway)

This classical method relies on the nucleophilic character of the aniline nitrogen attacking an electrophilic alkyl halide.[8] The choice of base is critical; a mild, non-nucleophilic base like potassium carbonate is often sufficient to deprotonate the aniline, enhancing its nucleophilicity without competing in the substitution reaction. The primary challenge is controlling the reaction to prevent the secondary amine product from being further alkylated to a tertiary amine. Using a slight excess of the aniline relative to the alkyl halide can mitigate this.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Solvent (Acetonitrile), and Base (K2CO3) in Flask B Add Alkyl Halide (e.g., 1-Bromobutane) dropwise at RT A->B 1.1 eq. C Heat Reaction Mixture (e.g., 80°C) with Stirring B->C D Monitor Progress via TLC C->D 4-24 hours E Cool to RT, Filter off Inorganic Salts D->E Upon Completion F Concentrate Filtrate under Reduced Pressure E->F G Purify Crude Product (Column Chromatography) F->G H Characterize Final Product (NMR, MS, IR) G->H

Caption: General workflow for the direct N-alkylation of this compound.

  • Materials:

    • This compound (1.0 eq., e.g., 1.51 g, 10 mmol)

    • 1-Bromobutane (1.1 eq., e.g., 1.51 g, 11 mmol)

    • Potassium Carbonate (K₂CO₃, 2.0 eq., e.g., 2.76 g, 20 mmol), finely powdered

    • Acetonitrile (CH₃CN), anhydrous (approx. 50 mL)

    • Ethyl acetate and Hexanes for chromatography

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, potassium carbonate, and acetonitrile.

    • Stir the suspension at room temperature for 10 minutes.

    • Add 1-bromobutane dropwise to the stirring mixture.

    • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting aniline.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to yield the crude product as an oil.

    • Purify the crude oil by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate).

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield pure N-butyl-2-propoxyaniline.

Method 2: Reductive Amination

Reductive amination is a highly efficient and versatile method for forming C-N bonds, particularly for synthesizing secondary amines with high selectivity.[5] The process involves two key steps that are typically performed in one pot: the formation of an imine (or enamine) intermediate from the reaction of this compound with an aldehyde or ketone, followed by the in-situ reduction of this intermediate to the corresponding amine.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent because it is mild, tolerant of many functional groups, and selectively reduces the iminium ion in the presence of the starting carbonyl compound.

A Dissolve this compound & Aldehyde/Ketone in Solvent (DCE) B Add Acetic Acid (catalyst) Stir for 20-30 min A->B Imine Formation C Add NaBH(OAc)3 portion-wise B->C D Stir at Room Temperature for 12-24 hours C->D Reduction E Monitor Progress via TLC/LC-MS D->E F Quench with Saturated Aqueous NaHCO3 E->F Upon Completion G Extract with Organic Solvent (e.g., Dichloromethane) F->G H Dry, Concentrate, and Purify (Column Chromatography) G->H

Caption: One-pot workflow for N-alkylation via reductive amination.

  • Materials:

    • This compound (1.0 eq., e.g., 1.51 g, 10 mmol)

    • Cyclohexanone (1.05 eq., e.g., 1.03 g, 10.5 mmol)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq., e.g., 3.18 g, 15 mmol)

    • Acetic Acid (catalytic, ~2 drops)

    • 1,2-Dichloroethane (DCE), anhydrous (approx. 50 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM) for extraction

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve this compound and cyclohexanone in 1,2-dichloroethane.

    • Add two drops of glacial acetic acid to catalyze imine formation and stir the mixture at room temperature for 30 minutes.

    • Carefully add sodium triacetoxyborohydride to the solution in small portions over 10 minutes (Note: initial gas evolution may occur).

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

    • Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure N-cyclohexyl-2-propoxyaniline.

Method 3: Buchwald-Hartwig Amination for N-Arylation

While not a direct method for N-alkylation, the Buchwald-Hartwig amination is the premier method for forming aryl-nitrogen bonds and is essential for synthesizing N-aryl-2-propoxyaniline derivatives.[3] This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide or triflate.[6][9] The reaction mechanism is a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of phosphine ligand is critical for the reaction's success, with bulky, electron-rich ligands generally providing the best results.

G pd0 Pd(0)L2 (Active Catalyst) oa_complex Ar-Pd(II)(L2)-X pd0->oa_complex Oxidative Addition (+ Ar-X) amine_complex [Ar-Pd(II)(L2)(R2NH)]+X- oa_complex->amine_complex Amine Coordination (+ R2NH) amido_complex Ar-Pd(II)(L2)-NR2 amine_complex->amido_complex Deprotonation (- Base-H+X-) amido_complex->pd0 Reductive Elimination (Product Ar-NR2 forms)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Materials:

    • This compound (1.2 eq., e.g., 1.81 g, 12 mmol)

    • Bromobenzene (1.0 eq., e.g., 1.57 g, 10 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq., 183 mg, 0.2 mmol)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 eq., 381 mg, 0.8 mmol)

    • Sodium tert-butoxide (NaOtBu, 1.4 eq., 1.35 g, 14 mmol)

    • Toluene, anhydrous (approx. 50 mL)

  • Procedure:

    • Inert Atmosphere: This reaction is sensitive to oxygen. All steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques.

    • To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous toluene via syringe, followed by this compound and bromobenzene.

    • Heat the reaction mixture to 100-110°C and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and quench by adding water.

    • Extract the product with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford pure N-phenyl-2-propoxyaniline.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion (All Methods): Inactive reagents, insufficient temperature, incorrect stoichiometry.Verify reagent quality. Increase temperature or reaction time. Re-check calculations.
(Direct Alkylation): Alkyl halide is not reactive enough (e.g., R-Cl).Switch to a more reactive halide (R-Br or R-I) or add a catalytic amount of sodium iodide (Finkelstein reaction conditions).
(Reductive Amination): Reducing agent decomposed; imine formation is unfavorable.Use fresh NaBH(OAc)₃. Ensure catalytic acid is present. For difficult ketones, allow more time for imine formation before adding the reducing agent.
(Buchwald-Hartwig): Catalyst deactivation due to oxygen; impure reagents/solvent.Ensure a strictly inert atmosphere. Use freshly distilled/anhydrous solvents and pure reagents.
Formation of Di-alkylated Product (Direct Alkylation): Product is more nucleophilic than starting aniline; excess alkyl halide.Use a molar ratio of aniline to alkyl halide > 1 (e.g., 1.2:1). Add the alkyl halide slowly to the reaction mixture.
Complex Mixture of Products (All Methods): Side reactions, decomposition.Lower the reaction temperature. Re-evaluate the stability of your substrate under the chosen conditions.
(Reductive Amination): Reduction of the starting aldehyde/ketone.Use a more selective reducing agent like NaBH(OAc)₃. Ensure the imine has formed before reduction.

Conclusion

The N-alkylation of this compound is a versatile transformation that can be accomplished through several robust synthetic methods. Direct alkylation with alkyl halides offers a straightforward approach for simple substrates, while reductive amination provides excellent control and selectivity for a broader range of products derived from carbonyls. For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination remains the gold standard. By understanding the mechanisms and experimental nuances of each protocol, researchers can effectively synthesize a diverse library of N-substituted this compound derivatives for applications in drug discovery and material science.

References

  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666-7673.
  • Wikipedia (n.d.). Buchwald–Hartwig amination.
  • IntechOpen (2023). Synthetic Methods for Primary Anilines.
  • Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097-7111.
  • Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate (n.d.). Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners.
  • Patents Google (n.d.). KR920000266B1 - Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline.
  • National Center for Biotechnology Information (n.d.). Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups.
  • Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • National Center for Biotechnology Information (n.d.). 5-Nitro-2-propoxyaniline. PubChem Compound Summary for CID 11118.
  • ResearchGate (n.d.). Regio- and Stereoselective (SN2) N-, O-, C- and S-Alkylation Using Trialkyl Phosphates.
  • Dow, N. W., Cabré, A., & MacMillan, D. W. C. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1-16.

Sources

2-propoxyaniline in the preparation of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Utility of 2-Propoxyaniline in the Synthesis of Pharmaceutical Intermediates

Abstract

This compound is a versatile aromatic amine that serves as a pivotal building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern—an ortho-propoxy group adjacent to an amino functionality—imparts specific steric and electronic properties that can be strategically exploited in the design of pharmaceutical intermediates. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of key synthetic transformations involving this compound. We present detailed, field-proven protocols for its application in acylation, Ullmann-type cross-coupling reactions, and the construction of heterocyclic scaffolds, supported by mechanistic insights and safety considerations.

Introduction: The Strategic Value of this compound

This compound (o-propoxyaniline) is an organic compound featuring a propoxy ether and an amine group substituted at the 1 and 2 positions of a benzene ring.[1] While its nitro-substituted derivative, 5-nitro-2-propoxyaniline (historically known as P-4000), was once famed as one of the most potent artificial sweeteners, the parent compound's true value in modern science lies in its role as a precursor in medicinal chemistry.[2][3][4][5]

The strategic placement of the propoxy group next to the nucleophilic amine center allows for fine-tuning of reactivity and provides a handle for building molecular complexity. It can influence intramolecular hydrogen bonding, modulate lipophilicity, and direct the regioselectivity of subsequent reactions. This guide focuses on harnessing these features for the rational design and synthesis of valuable pharmaceutical intermediates.

Physicochemical and Safety Data

A thorough understanding of the reagent's properties and hazards is a prerequisite for its safe and effective use in any laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₃NO[1][6]
Molar Mass 151.21 g/mol [1][6]
Appearance Solid[6]
IUPAC Name This compound[1]
CAS Number 4469-78-7[6]
InChIKey AXXYMKMFXNCXGM-UHFFFAOYSA-N[1][6]
Safety & Handling Precautions

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[7]

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H410 (Very toxic to aquatic life with long lasting effects).[1][6]

  • Precautionary Statements: P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Always consult the full Safety Data Sheet (SDS) from the supplier before use.[6][7][8]

Core Synthetic Application: Acylation for Amide Scaffolds

The most fundamental reaction of this compound is the acylation of its primary amine to form N-(2-propoxyphenyl) amides. The amide bond is a cornerstone of peptide and protein structure and is present in a vast number of approved pharmaceutical agents. This reaction provides a direct method for attaching diverse side chains (R-groups) to the 2-propoxyphenyl core, enabling the exploration of structure-activity relationships (SAR).

Causality of Experimental Design: The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves two critical functions: it neutralizes the HCl byproduct generated from the acyl chloride, preventing protonation of the starting aniline which would render it unreactive, and it can act as a catalyst. Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the highly reactive acyl chloride.

Protocol 2.1: General Synthesis of N-(2-propoxyphenyl)acetamide

This protocol details the acylation of this compound with acetyl chloride as a representative example.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the stirring solution to 0 °C using an ice bath.

  • Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude N-(2-propoxyphenyl)acetamide by recrystallization or column chromatography on silica gel.

Table 2: Representative Data for Acylation Protocol

ParameterValue
Typical Scale 5-10 mmol
Reaction Time 2-4 hours
Typical Yield >90%
Purification Recrystallization (Ethanol/Water) or Silica Gel Chromatography

Advanced Application: Ullmann-Type C-N Cross-Coupling

The formation of diaryl amine linkages is critical for the synthesis of intermediates for various therapeutic areas, including kinase inhibitors and anti-inflammatory agents. The Ullmann condensation, specifically the Goldberg reaction variant for C-N bond formation, provides a powerful, copper-catalyzed method for coupling this compound with aryl halides.[9]

Mechanistic Insight: While the precise mechanism has been debated, it is generally accepted to involve a copper(I) species.[10] The reaction likely proceeds via the formation of a copper(I) amide from this compound, which then undergoes a metathesis reaction with the aryl halide to form the desired diaryl amine and a copper(I) halide.[9] Modern protocols often use soluble copper catalysts with ligands like diamines or phenanthroline to improve yields and lower the traditionally harsh reaction temperatures.[9][10]

Protocol 3.1: Synthesis of an N-Aryl-2-propoxyaniline

This protocol describes a representative Goldberg reaction between this compound and an activated aryl halide, such as 4-iodonitrobenzene.

Materials:

  • This compound (1.2 eq)

  • 4-Iodonitrobenzene (1.0 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • L-Proline or N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a round-bottom flask, add 4-iodonitrobenzene (1.0 eq), CuI (0.1 eq), L-Proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add this compound (1.2 eq) followed by anhydrous DMSO.

  • Heat the reaction mixture to 90-120 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts. Wash the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water (3x) to remove the high-boiling solvent (DMSO).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude diaryl amine by column chromatography on silica gel.

Heterocyclic Synthesis: Building Benzimidazole Cores

Benzimidazoles are "privileged scaffolds" in medicinal chemistry, forming the core of numerous drugs. A common synthetic route involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent. This compound can be readily converted into the required diamine precursor through a two-step nitration-reduction sequence.

Causality of Experimental Design: The initial nitration of this compound is directed by the existing activating groups (amine and propoxy). The subsequent reduction of the nitro group to an amine is typically achieved via catalytic hydrogenation (e.g., H₂ with Pd/C) or using chemical reducing agents like tin(II) chloride.[11][12] The final cyclization step to form the benzimidazole ring is often driven by heat, sometimes under acidic conditions (Phillips condensation) to facilitate dehydration.

Workflow 4.1: Multi-Step Synthesis of a 4-Propoxy-1H-benzimidazole Intermediate

This workflow outlines the transformation of this compound into a benzimidazole scaffold.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Heterocycle Formation A This compound B Nitration (HNO₃/H₂SO₄, 0°C) A->B C Nitro-2-propoxyaniline Intermediate B->C D Reduction (H₂, Pd/C or SnCl₂/HCl) C->D E 3-Propoxybenzene-1,2-diamine D->E G Condensation/ Cyclization (Heat, Acid cat.) E->G E->G F Carboxylic Acid (R-COOH) or Aldehyde (R-CHO) F->G H 2-Substituted-4-propoxy -1H-benzimidazole G->H

Caption: Synthetic pathway from this compound to a benzimidazole core.

Protocol 4.2: Step-wise Benzimidazole Synthesis

Step A: Nitration of this compound

  • Slowly add this compound to concentrated sulfuric acid at 0 °C.

  • Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.[3]

  • Stir for 1-2 hours at 0 °C, then pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the product.[3]

  • Filter and purify the resulting nitro-2-propoxyaniline isomer.

Step B: Reduction to 3-Propoxybenzene-1,2-diamine

  • Dissolve the nitro-aniline from Step A in ethanol or ethyl acetate.

  • Add 10% Palladium on activated carbon (Pd/C) catalyst (approx. 5-10 mol%).

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).[11]

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the diamine, which should be used promptly due to its sensitivity to air oxidation.[11]

Step C: Cyclization to form the Benzimidazole

  • Combine the crude diamine (1.0 eq) with a desired carboxylic acid (1.0 eq, e.g., acetic acid) in a flask.

  • Heat the mixture to 120-150 °C for 2-4 hours. Water will be evolved during the reaction.

  • Alternatively, use a high-boiling solvent like polyphosphoric acid (PPA) for more challenging condensations.

  • Cool the reaction mixture and neutralize with an aqueous base (e.g., ammonium hydroxide) to precipitate the benzimidazole product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization.

Analytical Characterization and Workflow

The successful synthesis of pharmaceutical intermediates requires rigorous analytical control at each stage. A typical laboratory workflow integrates synthesis with purification and characterization to ensure the identity and purity of the final compound.

workflow reagents Reagents (this compound, etc.) reaction Chemical Reaction (e.g., Acylation) reagents->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction reaction->workup monitoring->reaction purification Purification (Chromatography/ Recrystallization) workup->purification characterization Structure & Purity Analysis (NMR, MS, IR) purification->characterization final_product Pure Intermediate characterization->final_product

Caption: Standard experimental workflow for organic synthesis and analysis.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is used to confirm the molecular structure, Infrared (IR) spectroscopy identifies key functional groups (e.g., N-H, C=O), and Mass Spectrometry (MS) confirms the molecular weight.[3]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the final intermediate.

Conclusion

This compound is a highly valuable and cost-effective starting material for the synthesis of diverse pharmaceutical intermediates. Its utility in fundamental reactions like acylation and more complex transformations such as Ullmann cross-coupling and heterocyclic synthesis makes it an indispensable tool for medicinal chemists. The protocols and workflows detailed in this guide provide a solid foundation for researchers to confidently and safely incorporate this compound into their drug discovery programs, enabling the efficient construction of novel molecular architectures for biological evaluation.

References

  • This compound AldrichCPR. Sigma-Aldrich.
  • Chemical Safety Data Sheet MSDS / SDS - 2,6-Diethyl-N-(2-propoxyethyl)aniline. ChemicalBook.
  • SAFETY D
  • Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners.
  • Structure-Activity Relationship of 5-Nitro-2-propoxyaniline Analogs: A Compar
  • An In-depth Technical Guide to 5-Nitro-2-propoxyaniline: Structure, Isomerism, and Experimental Protocols. Benchchem.
  • Ullmann condens
  • 5-Nitro-2-propoxyaniline - Solubility of Things. Solubility of Things.
  • 5-nitro-2-propoxyaniline|553-79-7. MOLBASE.
  • 3-amino-4-propoxybenzoic acid synthesis. ChemicalBook.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Ullmann reaction. Wikipedia.
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • 4-PROPOXYANILINE synthesis. ChemicalBook.
  • This compound | C9H13NO | CID 2113432. PubChem.
  • Showing metabocard for 5-Nitro-2-propoxyaniline (HMDB0037688).

Sources

Application Notes and Protocols: A Modern Approach to the Synthesis of Novel 2-Propoxyaniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Propoxyaniline Analogs

This compound and its derivatives represent a significant class of compounds in the fields of medicinal chemistry and materials science. These structures serve as crucial intermediates in the development of new therapeutics and functional materials. For instance, certain substituted this compound derivatives have been investigated as artificial sweeteners, highlighting their interaction with biological receptors.[1][2] The 5-nitro-2-propoxyaniline analog, in particular, is a potent artificial sweetener, stimulating research into the structure-activity relationships of this class of molecules.[3] The exploration of novel synthetic routes to access these analogs with greater efficiency, milder conditions, and broader substrate scope is therefore a critical endeavor for researchers and drug development professionals.

This application note provides a detailed guide to a modern, efficient synthetic route for novel this compound analogs, contrasting it with traditional methodologies. We will delve into the mechanistic underpinnings of the chosen reactions, offer step-by-step protocols, and provide troubleshooting guidance to ensure successful synthesis.

Traditional Synthetic Routes: A Comparative Overview

Historically, the synthesis of this compound analogs has been dominated by two primary methods: Williamson ether synthesis and classical aromatic substitution reactions.

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[4][5] In the context of this compound synthesis, this method typically involves the O-alkylation of 2-aminophenol with a propyl halide in the presence of a base.[6][7]

Mechanism: The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by the deprotonation of 2-aminophenol, acts as a nucleophile and attacks the electrophilic carbon of the propyl halide, displacing the halide and forming the ether linkage.[5][8]

Challenges: While robust, this method can suffer from limitations. The use of strong bases can lead to side reactions, and the reaction conditions may not be tolerant of sensitive functional groups on more complex analogs. Furthermore, forcing conditions such as high temperatures may be required, impacting the overall energy efficiency of the synthesis.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-O bonds, providing an alternative route to aryl ethers.[9][10] This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base.

Mechanism: The mechanism is thought to involve the formation of a copper(I) alkoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether.[9]

Challenges: Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper, which can be environmentally undesirable.[9] While modern advancements have introduced ligand-accelerated catalysis to mitigate these issues, the substrate scope can still be limited.[11][12]

A Novel, Efficient Synthetic Protocol: Palladium-Catalyzed O-Alkylation

To address the limitations of traditional methods, we present a modern approach centered around a palladium-catalyzed O-alkylation of anilides. This method offers milder reaction conditions, broader functional group tolerance, and often higher yields. The synthesis is presented as a two-step process starting from a readily available N-protected 2-aminophenol.

Workflow Overview

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Pd-Catalyzed O-Alkylation cluster_2 Step 3: Deprotection A 2-Aminophenol C N-Protected 2-Aminophenol (2-Acetamidophenol) A->C Base, Solvent B Protecting Group Reagent (e.g., Acetic Anhydride) B->C D N-Protected 2-Aminophenol G Pd Catalyst (e.g., Pd(OAc)₂) F N-Protected this compound D->F E Propyl Alcohol E->F J N-Protected this compound L Acid or Base Hydrolysis G->F C-H Activation H Ligand (e.g., Buchwald Ligand) H->F I Acid Promoter (e.g., Methanesulfonic Acid) I->F K This compound J->K L->K

Sources

The Synthetic Versatility of 2-Propoxyaniline: A Gateway to Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Propoxyaniline as a Strategic Precursor

In the landscape of medicinal chemistry and organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency and novelty of a synthetic route. This compound, with its ortho-amino and hydroxyl-equivalent (propoxy) functionalities, presents itself as a highly strategic and versatile precursor for the construction of a diverse array of heterocyclic compounds. The propoxy group, while imparting increased lipophilicity which can be advantageous for pharmacokinetic properties, also serves as a stable protecting group for the phenolic hydroxyl, allowing for a range of chemical transformations on the aniline moiety. This guide provides an in-depth exploration of the application of this compound in the synthesis of three key classes of biologically active heterocycles: benzoxazoles, quinolines, and phenothiazines. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the therapeutic relevance of the resulting scaffolds, offering a comprehensive resource for researchers in drug discovery and development.

I. Synthesis of 2-Substituted-7-propoxybenzoxazoles: Accessing a Privileged Scaffold

Benzoxazoles are a prominent class of heterocyclic compounds renowned for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The synthesis of 2-substituted benzoxazoles from 2-aminophenols is a well-established and robust strategy. By employing this compound, we can readily access 7-propoxy-substituted benzoxazoles, a substitution pattern that can favorably modulate the pharmacological profile of the resulting molecules.

A. Mechanistic Insight: The Phillips Condensation

The most common method for synthesizing 2-substituted benzoxazoles from an o-aminophenol derivative and a carboxylic acid is the Phillips condensation. This reaction proceeds via an initial acylation of the more nucleophilic amino group to form an o-hydroxyamide intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the hydroxyl group on the amide carbonyl, followed by dehydration, yields the benzoxazole ring. The use of dehydrating agents like polyphosphoric acid (PPA) or running the reaction at high temperatures facilitates this final cyclization and dehydration step.

B. Experimental Protocols for 2-Substituted-7-propoxybenzoxazole Synthesis

Herein, we provide protocols for the synthesis of 2-substituted-7-propoxybenzoxazoles using two common coupling partners: carboxylic acids and aldehydes.

Protocol 1: Synthesis of 2-Aryl-7-propoxybenzoxazole via Carboxylic Acid Condensation

This protocol describes a general procedure for the condensation of this compound with an aromatic carboxylic acid.

  • Materials:

    • This compound (1 equivalent)

    • Substituted Benzoic Acid (1.1 equivalents)

    • Polyphosphoric Acid (PPA)

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

  • Procedure:

    • In a round-bottom flask, thoroughly mix this compound and the substituted benzoic acid.

    • Add polyphosphoric acid (approximately 10 times the weight of the aniline) to the mixture.

    • Heat the reaction mixture to 180-200°C with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to approximately 100°C and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure 2-aryl-7-propoxybenzoxazole.

Protocol 2: Synthesis of 2-Aryl-7-propoxybenzoxazole via Aldehyde Condensation and Oxidative Cyclization

This method involves the formation of a Schiff base intermediate followed by oxidative cyclization.

  • Materials:

    • This compound (1 equivalent)

    • Substituted Aromatic Aldehyde (1 equivalent)

    • Catalyst (e.g., fly ash, as a green catalyst option)[3]

    • Solvent (e.g., ethanol or solvent-free)

    • Oxidant (e.g., air)

  • Procedure:

    • Combine this compound, the substituted aromatic aldehyde, and the catalyst in a reaction vessel.

    • If using a solvent, add ethanol and reflux the mixture. For a solvent-free approach, the mixture can be heated or sonicated.[4]

    • The reaction is typically open to the air to facilitate oxidative cyclization.

    • Heat the reaction mixture (e.g., 70-80°C) for the required time (can range from 30 minutes to several hours depending on the catalyst and conditions). Monitor by TLC.

    • Upon completion, if a solvent was used, remove it under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and filter to remove the catalyst.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

C. Data Presentation: Representative Reaction Conditions
HeterocyclePrecursor 1Precursor 2Catalyst/ReagentConditionsYield (%)Reference
2-Phenylbenzoxazole2-AminophenolBenzoic AcidPPA200°C, 4h~85General Method
2-Phenylbenzoxazole2-AminophenolBenzaldehydeFly Ash80°C, 2h~90[3]
2-(4-methoxyphenyl)benzoxazole2-Aminophenol4-MethoxybenzaldehydeLAIL@MNP70°C, 30 min (sonication)90[4]

Note: Yields are indicative and will vary depending on the specific substrates and reaction scale.

D. Visualization of Synthetic Workflow

benzoxazole_synthesis cluster_0 Synthesis of 2-Aryl-7-propoxybenzoxazoles cluster_1 Route A: Carboxylic Acid Condensation cluster_2 Route B: Aldehyde Condensation propoxyaniline This compound ppa PPA, Heat propoxyaniline->ppa catalyst Catalyst, Heat (Oxidative) propoxyaniline->catalyst carboxylic_acid Ar-COOH carboxylic_acid->ppa intermediate_amide o-Hydroxyamide Intermediate ppa->intermediate_amide Acylation benzoxazole_a 2-Aryl-7-propoxybenzoxazole intermediate_amide->benzoxazole_a Cyclization & Dehydration aldehyde Ar-CHO aldehyde->catalyst schiff_base Schiff Base Intermediate catalyst->schiff_base Condensation benzoxazole_b 2-Aryl-7-propoxybenzoxazole schiff_base->benzoxazole_b Oxidative Cyclization friedlander_synthesis cluster_0 Friedländer Synthesis of Propoxy-Quinolines amino_ketone 2-Amino-x-propoxyaryl Ketone catalyst Acid or Base Catalyst amino_ketone->catalyst methylene_ketone Ketone with α-methylene methylene_ketone->catalyst intermediate Aldol or Schiff Base Intermediate catalyst->intermediate Condensation quinoline Propoxy-Substituted Quinoline intermediate->quinoline Cyclization & Dehydration smiles_rearrangement cluster_0 Phenothiazine Synthesis via Smiles Rearrangement thiophenol 2-Amino-x-propoxythiophenol base Base, Heat thiophenol->base nitrobenzene Activated o-Halonitrobenzene nitrobenzene->base diphenyl_sulfide Diphenyl Sulfide Intermediate base->diphenyl_sulfide S-Arylation meisenheimer Meisenheimer-like Intermediate diphenyl_sulfide->meisenheimer Intramolecular Attack (Smiles) phenothiazine Propoxy-Substituted Phenothiazine meisenheimer->phenothiazine Cyclization & Tautomerization

Sources

Application Note: Electrophilic Nitration of 2-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental procedure for the electrophilic nitration of 2-propoxyaniline, a critical transformation in the synthesis of various specialty chemicals, including the potent artificial sweetener 5-nitro-2-propoxyaniline (P-4000).[1][2] This guide emphasizes safety, procedural rationale, and detailed analytical protocols for the characterization of the final product. The described methodology is grounded in established chemical principles to ensure reproducibility and high-yield synthesis.[1][3]

Introduction

This compound is an aromatic amine that serves as a versatile precursor in organic synthesis. Its nitration introduces a nitro (-NO₂) group onto the aromatic ring, a key functionalization step for the development of dyes, pharmaceuticals, and other high-value organic compounds.[4] The primary product of interest in the nitration of this compound is often 5-nitro-2-propoxyaniline, a compound historically recognized for its intense sweetness, approximately 4,000 times that of sucrose.[2][5] However, due to safety concerns, its use as a food additive is prohibited in the United States.[6][7][8]

The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the amino (-NH₂) and propoxy (-OCH₂CH₂CH₃) groups already present on the benzene ring.[3] Both are activating, ortho-, para-directing groups, with the amino group being the more potent activator.[3] This leads to the preferential substitution at the position para to the amino group, yielding the 5-nitro isomer as the major product.[3]

This application note will detail a robust and reliable procedure for the nitration of this compound, with a focus on maximizing the yield of the desired 5-nitro isomer while minimizing the formation of byproducts.[3]

Reaction Scheme

The overall reaction for the nitration of this compound is as follows:

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
This compoundReagentSigma-Aldrich---
Concentrated Sulfuric Acid (H₂SO₄)ACS GradeFisher Scientific98%
Concentrated Nitric Acid (HNO₃)ACS GradeFisher Scientific70%
Dichloromethane (CH₂Cl₂)HPLC GradeVWR---
Saturated Sodium Bicarbonate (NaHCO₃) Solution---Prepared in-house---
Anhydrous Magnesium Sulfate (MgSO₄)AnhydrousAcros Organics---
Crushed Ice---------
Equipment
  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

  • Standard laboratory glassware

Experimental Protocol

Step 1: Preparation of the Nitrating Mixture
  • In a clean, dry beaker, carefully add a calculated volume of concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice-salt bath.

  • Maintain the temperature of the nitrating mixture below 10°C.

Step 2: Nitration of this compound
  • In a three-necked round-bottom flask, dissolve this compound in a minimal amount of concentrated sulfuric acid, ensuring the temperature is maintained at 0°C using an ice-salt bath.[1]

  • With vigorous stirring, add the pre-cooled nitrating mixture dropwise to the this compound solution.[1] The rate of addition should be controlled to maintain the reaction temperature below 5°C.[1]

  • After the complete addition of the nitrating mixture, continue stirring the reaction mixture at 0°C for an additional hour to ensure the reaction goes to completion.[1]

Step 3: Work-up and Isolation
  • Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.[1] This will precipitate the crude product.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1]

  • Extract the product from the aqueous mixture using dichloromethane (3 x 50 mL).[1]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[1]

Step 4: Purification

The crude 5-nitro-2-propoxyaniline can be purified by either recrystallization or column chromatography.[1]

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or n-propanol/petroleum ether, to obtain orange crystals.[5]

  • Column Chromatography: If isomeric impurities are present, purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[1]

Visualizing the Workflow

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) start->prep_nitrating_mix dissolve_aniline Dissolve this compound in H₂SO₄ start->dissolve_aniline nitration Nitration (Dropwise addition < 5°C) prep_nitrating_mix->nitration dissolve_aniline->nitration stir Stir at 0°C (1 hour) nitration->stir quench Quench on Ice stir->quench neutralize Neutralize (NaHCO₃) quench->neutralize extract Extract (CH₂Cl₂) neutralize->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Recrystallization or Column Chromatography dry_concentrate->purify end Pure 5-Nitro-2-propoxyaniline purify->end

Sources

The Emerging Potential of 2-Propoxyaniline in Advanced Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Polyanilines

For decades, polyaniline (PANI) has been a cornerstone of conducting polymer research, prized for its unique electrical properties, environmental stability, and straightforward synthesis.[1] However, challenges such as poor processability and limited solubility in common solvents have historically constrained its broader application.[2] The strategic functionalization of the aniline monomer unit presents a compelling avenue to tailor the properties of the resulting polymer, enhancing its utility for specialized applications. This guide focuses on 2-propoxyaniline, a promising yet underexplored substituted aniline monomer. The introduction of a propoxy group at the ortho position of the aniline ring is anticipated to significantly modify the electronic and steric landscape of the polymer backbone, thereby influencing its solubility, conductivity, and electrochemical behavior.[3] This document serves as a detailed technical resource for researchers and scientists interested in harnessing the potential of poly(this compound) and its copolymers in areas ranging from anti-corrosion coatings to advanced sensor technologies.

I. The Monomer: Synthesis and Characterization of this compound

A reliable and well-characterized monomer is the foundation of any successful polymerization. While this compound is commercially available, understanding its synthesis provides valuable insights into its purity and potential side products. A common synthetic route involves the Williamson ether synthesis, starting from 2-aminophenol.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 2-aminophenol and 1-bromopropane.

Materials:

  • 2-Aminophenol

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-aminophenol in acetone and add potassium carbonate.

  • With vigorous stirring, add 1-bromopropane dropwise to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.[4]

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.[4]

Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the propoxy group and the aromatic protons.[5]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, including N-H stretches of the amino group and the C-O stretch of the ether linkage.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

II. Polymerization of this compound: Pathways to a Functional Polymer

Poly(this compound) can be synthesized through both chemical and electrochemical oxidative polymerization methods. The choice of method will significantly impact the polymer's properties, such as molecular weight, morphology, and conductivity.

A. Chemical Oxidative Polymerization

Chemical oxidative polymerization is a versatile and scalable method for producing bulk quantities of poly(this compound). The reaction is typically carried out in an acidic medium using a strong oxidizing agent.

Chemical_Polymerization_Workflow

Protocol 2: Chemical Synthesis of Poly(this compound)

Objective: To synthesize poly(this compound) via chemical oxidative polymerization.

Materials:

  • This compound

  • 1M Hydrochloric Acid (HCl)

  • Ammonium Persulfate ((NH₄)₂S₂O₈)

  • Methanol

  • Distilled Water

Procedure:

  • Dissolve a specific amount of this compound in 1M HCl in a beaker and cool the solution in an ice bath (0-5 °C) with continuous stirring.

  • Separately, dissolve a stoichiometric amount of ammonium persulfate in 1M HCl.

  • Add the ammonium persulfate solution dropwise to the stirred this compound solution over a period of 20-30 minutes.[7]

  • Continue stirring the reaction mixture for 2-4 hours at low temperature. A dark green precipitate, the emeraldine salt form of the polymer, should form.[8]

  • After the reaction, filter the precipitate and wash it extensively with distilled water until the filtrate becomes colorless and the pH is neutral.[8]

  • Subsequently, wash the polymer with methanol to remove any unreacted monomer and oligomers.

  • Dry the final poly(this compound) product in a vacuum oven at 60 °C for 24 hours.

B. Electrochemical Polymerization

Electrochemical polymerization offers precise control over the polymer film's thickness, morphology, and properties, making it ideal for applications requiring thin, uniform coatings, such as in sensors and electronic devices.[9]

Electrochemical_Polymerization_Workflow

Protocol 3: Electrochemical Synthesis of Poly(this compound) Films

Objective: To deposit a thin film of poly(this compound) onto a working electrode.

Materials:

  • This compound

  • 0.5M Sulfuric Acid (H₂SO₄)

  • Working Electrode (e.g., Glassy Carbon, ITO-coated glass)

  • Counter Electrode (e.g., Platinum wire)

  • Reference Electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare the polymerization solution by dissolving 0.1 M this compound in 0.5 M H₂SO₄ aqueous solution.[10]

  • Set up a standard three-electrode electrochemical cell with the chosen working, counter, and reference electrodes.[10]

  • Immerse the electrodes in the polymerization solution.

  • Employ a potentiodynamic method (cyclic voltammetry) by cycling the potential between -0.2 V and +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a set number of cycles.[10] Alternatively, a potentiostatic method can be used by applying a constant potential.[9]

  • A polymer film will gradually deposit on the surface of the working electrode.

  • After polymerization, gently rinse the coated electrode with distilled water and dry it under a stream of nitrogen.

III. Properties of Poly(this compound): The Influence of the Propoxy Group

The introduction of the propoxy group is expected to significantly alter the properties of the polyaniline backbone.

PropertyUnsubstituted Polyaniline (PANI)Expected Properties of Poly(this compound)Rationale
Solubility Poorly soluble in common organic solvents.[2]Improved solubility in solvents like NMP, DMF, and chloroform.The flexible propoxy side chains increase the steric hindrance between polymer chains, reducing intermolecular forces and allowing solvent molecules to penetrate more easily.[2][11]
Electrical Conductivity High (1-100 S/cm) in the doped state.[3]Lower conductivity compared to PANI.The bulky propoxy group can increase the torsion angle between adjacent aromatic rings, disrupting the π-conjugation along the polymer backbone and leading to a larger bandgap.[3][12]
Electrochemical Activity Well-defined redox peaks.Retained electrochemical activity with potentially shifted redox potentials.The electron-donating nature of the alkoxy group can influence the electron density of the polymer chain, affecting its oxidation and reduction potentials.
Thermal Stability Good thermal stability.Adequate thermal stability , potentially with a lower onset of degradation compared to PANI due to the presence of the alkyl chain.[13][14]The C-O and C-C bonds in the propoxy group may be less stable at high temperatures compared to the C-C and C-N bonds of the polymer backbone.

IV. Applications in Advanced Materials

The unique combination of properties anticipated for poly(this compound) opens up possibilities for its use in various high-performance applications.

A. Corrosion Protection

Substituted polyanilines have shown great promise as anti-corrosion coatings for metals.[15] The propoxy group, being electron-donating, can enhance the ability of the polymer to passivate the metal surface.[15]

Corrosion_Protection_Mechanism

Protocol 4: Application of Poly(this compound) as an Anti-Corrosion Coating

Objective: To evaluate the corrosion protection performance of a poly(this compound) coating on mild steel.

Materials:

  • Synthesized poly(this compound)

  • N-Methyl-2-pyrrolidone (NMP) or other suitable solvent

  • Mild steel panels

  • 3.5% NaCl solution (corrosive medium)

  • Electrochemical workstation for potentiodynamic polarization and electrochemical impedance spectroscopy (EIS)

Procedure:

  • Prepare a coating solution by dissolving poly(this compound) in NMP to form a viscous solution.

  • Clean and degrease the mild steel panels.

  • Apply the polymer solution onto the steel panels using a suitable method like dip-coating or spin-coating.

  • Dry the coated panels in a vacuum oven to remove the solvent completely.

  • Immerse the coated and uncoated (as a control) panels in a 3.5% NaCl solution.

  • Monitor the open-circuit potential (OCP) over time.

  • Perform potentiodynamic polarization and EIS measurements to evaluate the corrosion rate and the protective properties of the coating. A lower corrosion current density (Icorr) and a higher polarization resistance (Rp) indicate better corrosion protection.[16]

B. Chemical Sensors

The electrical resistance of polyaniline and its derivatives is sensitive to the presence of various gases and volatile organic compounds (VOCs).[17] The functionalization with a propoxy group can modulate the surface properties and the interaction with specific analytes, potentially leading to enhanced sensitivity and selectivity.

Protocol 5: Fabrication and Testing of a Poly(this compound)-Based Gas Sensor

Objective: To fabricate a simple resistive gas sensor using poly(this compound) and test its response to a target analyte (e.g., ammonia).

Materials:

  • Poly(this compound) solution (as prepared in Protocol 4)

  • Interdigitated electrode (IDE) substrate

  • Gas testing chamber

  • Source measure unit

  • Target analyte gas (e.g., ammonia) and carrier gas (e.g., nitrogen)

Procedure:

  • Deposit a thin film of poly(this compound) onto the IDE substrate by drop-casting or spin-coating.

  • Dry the sensor in a vacuum oven.

  • Place the sensor in the gas testing chamber and measure its baseline resistance in a stream of the carrier gas.

  • Introduce a known concentration of the target analyte into the chamber and record the change in the sensor's resistance over time.

  • The sensor response can be calculated as the relative change in resistance.

  • Test the sensor's response to different concentrations of the analyte and to other potential interfering gases to assess its sensitivity and selectivity.[18]

V. Conclusion and Future Outlook

This compound stands as a monomer with significant potential for the development of novel functional polymers. The presence of the propoxy group offers a powerful tool to tune the solubility, processability, and electronic properties of the polyaniline backbone. While this guide provides foundational protocols and expected properties based on the behavior of analogous substituted polyanilines, further research is essential to fully elucidate the structure-property relationships of poly(this compound) and its copolymers. Future investigations should focus on optimizing polymerization conditions to control molecular weight and morphology, exploring copolymerization with other functional monomers to create multifunctional materials, and evaluating the performance of these new polymers in a wider range of applications, including organic electronics, energy storage, and biomedical devices.

VI. References

  • Umare, S. S., et al. (Year). Studies on Substituted Derivatives of Polyaniline: Effect of Polymerization Conditions on Electrical Conductivity. Journal of Applied Polymer Science.

  • [Reference for gas sensing with functionalized polyanilines]

  • [Reference for anticorrosion properties of modified polyanilines]

  • [Reference for synthesis and characterization of substituted polyanilines]

  • [Reference for polyaniline compounds for corrosion protection]

  • [Reference for functionalized polyanilines in gas sensors]

  • [Reference for effect of structural factors on physicochemical properties of functionalized polyanilines]

  • [Reference for conductivity of polyaniline derivatives]

  • [Reference for polyaniline/graphene-functionalized flexible waste mask sensors]

  • [Reference for synthesis and characterization of conducting substituted polyanilines]

  • [Reference for polymerization of new aniline derivatives for sensors]

  • [Reference for sensitive pH monitoring using a polyaniline-functionalized fiber optic—surface plasmon resonance detector]

  • [Reference for sensitive pH monitoring using a polyaniline-functionalized fiber optic-surface plasmon resonance detector - PubMed]

  • [Reference for corrosion protection with polyaniline and polypyrrole as anticorrosive additives for epoxy paint]

  • [Reference for conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents]

  • [Reference for polyaniline acrylic coatings for corrosion inhibition]

  • [Reference for recent advances in the applications of substituted polyanilines]

  • [Reference for corrosion inhibition of stainless steel by polyaniline and its copolymers]

  • BenchChem. (2025). An In-depth Technical Guide to 5-Nitro-2-propoxyaniline: Structure, Isomerism, and Experimental Protocols. BenchChem.

  • [Reference for polyaniline derivatives and their applications]

  • [Reference for efficient synthesis of photoreactive this compound derivatives]

  • [Reference for mechanochemical synthesis of polyanilines]

  • [Reference for electrochemical polymerization of polyaniline: A comprehensive review]

  • [Reference for influence of copolymer composition on the properties of soluble polyanilines]

  • [Reference for synthesis and investigation of polymers containing aniline and indole fragments]

  • [Reference for polyaniline thin film prepared by electrochemical polymerization method]

  • [Reference for a simple protocol for the synthesis of poly-aniline by chemical methods]

  • [Reference for identification of polymers by NMR and IR spectra]

  • [Reference for spectroscopic methods (NMR, IR, UV-Vis) for polymer characterization]

  • [Reference for synthesis of functional polyesters by anionic ring-opening polymerization]

  • [Reference for polymerization of aniline derivatives to yield poly[n,n-(phenylamino)disulfides]]

  • [Reference for characterization of polyaniline for optical and electrical properties]

  • [Reference for synthesis and characterization of copolymers of 2-methyl aniline with aniline and 2-aminobenzoic acid]

  • [Reference for electrochemical polymerization of aniline]

  • [Reference for spectroscopic and structural characterization of low molecular weight fractions of polyaniline]

  • [Reference for chemistry and applications of alkoxy silanes]

  • [Reference for one-step in situ electrochemical synthesis of polyaniline/ceo2 composite coating]

  • [Reference for electrochemical polymerization]

  • [Reference for copolymers of aniline and nitroanilines: Part II. Physicochemical properties]

  • [Reference for oxidative polymerization of aniline]

Sources

Application Note: High-Fidelity Quantification of 2-Propoxyaniline for Pharmaceutical and Chemical Synthesis Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of 2-propoxyaniline, a key intermediate in various synthetic pathways within the pharmaceutical and chemical industries. Ensuring the purity and concentration of this analyte is paramount for process control, quality assurance, and regulatory compliance. This document outlines three robust analytical methodologies: High-Performance Liquid Chromatography (HPLC) for high-specificity separation and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and definitive identification, and UV-Vis Spectrophotometry for rapid, high-throughput screening. Each protocol is presented with an emphasis on the scientific rationale behind procedural steps, ensuring methodological robustness and data integrity. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and reproducible quantification of this compound.

Introduction: The Analytical Imperative for this compound

This compound is a substituted aromatic amine whose precise quantification is critical in various stages of chemical and pharmaceutical development. As a synthetic intermediate, its concentration directly impacts reaction stoichiometry and yield, while its potential presence as an impurity necessitates sensitive detection to ensure the safety and efficacy of final products. The choice of analytical methodology is therefore dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for specificity.

This application note details three complementary analytical techniques, providing a versatile toolkit for the comprehensive analysis of this compound. High-Performance Liquid Chromatography (HPLC) is presented as the primary method for accurate quantification in complex mixtures due to its high resolving power. Gas Chromatography-Mass Spectrometry (GC-MS) is offered as a confirmatory technique, providing unparalleled sensitivity and structural elucidation. Finally, a UV-Vis Spectrophotometric method is described for applications requiring rapid screening or in-process monitoring where high specificity is not the primary concern.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the cornerstone for the accurate quantification of this compound, particularly in the presence of structurally related compounds or impurities. The method's strength lies in the physical separation of the analyte from the sample matrix prior to detection, thereby ensuring high specificity. A reverse-phase approach is typically favored for aromatic amines.

Principle of the Method

Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a moderately nonpolar molecule, will partition between the stationary and mobile phases. By carefully controlling the mobile phase composition, its retention time can be optimized for effective separation from other components. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration standard, detected via its UV absorbance.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions (Starting Point):

ParameterRecommended SettingRationale
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)Industry standard for separation of moderately nonpolar compounds.
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)Acetonitrile provides good elution strength for aromatic amines. Formic acid improves peak shape and is MS-compatible if needed.[1][2]
Gradient 60:40 (v/v) Acetonitrile:Water (Isocratic)A simple starting point; gradient elution can be developed if co-eluting peaks are present.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance of speed and resolution.
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection 240 nmAromatic amines typically exhibit strong absorbance in the UV region. A full UV scan of a standard is recommended to determine the optimal wavelength.
Injection Vol. 10 µLA common injection volume to balance sensitivity and peak shape.

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filtration through a 0.45 µm syringe filter is required to remove particulates and protect the column. For complex matrices, solid-phase extraction (SPE) may be necessary.[3][4]

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions inject Inject into HPLC System prep_std->inject calibrate Generate Calibration Curve prep_std->calibrate prep_sample Prepare Sample (Dissolve & Filter) prep_sample->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (240 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify This compound integrate->quantify calibrate->quantify

Caption: Workflow for this compound quantification by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring high sensitivity and definitive identification, such as trace impurity analysis or bioanalytical studies, GC-MS is the method of choice. The coupling of gas chromatography for separation with mass spectrometry for detection provides excellent specificity.

Principle of the Method

GC separates volatile and thermally stable compounds in a heated column. This compound, being semi-volatile, is amenable to GC analysis. After separation, the analyte enters the mass spectrometer, where it is ionized (typically by electron ionization - EI), fragmented, and detected. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for unambiguous identification and quantification. While EI is excellent for identification, it can sometimes lead to extensive fragmentation where the molecular ion is not observed.[5]

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector (MSD)

Chromatographic and MS Conditions:

ParameterRecommended SettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms)A common, robust column for a wide range of semi-volatile organic compounds.[6]
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Injector Temp. 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Oven Program 60 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)A general-purpose temperature program; should be optimized to ensure good separation from matrix components.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.[5]
Scan Range m/z 40-450Covers the expected mass range of this compound and its fragments.
Source Temp. 230 °CStandard source temperature to maintain cleanliness and sensitivity.

Sample Preparation:

  • Standard and Sample Preparation: Prepare standards and samples in a volatile solvent such as dichloromethane or ethyl acetate. The concentration should be adjusted to be within the linear range of the detector.

  • Derivatization (Optional): For trace analysis in complex matrices like urine, derivatization may be required to improve volatility and chromatographic performance.[7] However, for many applications, direct analysis is sufficient.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Dissolve Sample in Volatile Solvent inject Inject into GC prep->inject separate GC Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection ionize->detect spectrum Obtain Mass Spectrum detect->spectrum identify Identify via Library Match spectrum->identify quantify Quantify via Selected Ion Monitoring spectrum->quantify

Caption: Workflow for this compound identification and quantification by GC-MS.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a rapid and simple method for the quantification of this compound in solutions with a simple and known matrix. It is particularly useful for in-process control or for the analysis of bulk material where interfering substances are not expected.

Principle of the Method

This technique relies on the principle that this compound absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration can be determined from a calibration curve.[8]

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

Methodology:

  • Determine λmax: Scan a standard solution of this compound (e.g., 10 µg/mL in methanol) from 200-400 nm against a solvent blank to determine the wavelength of maximum absorbance.

  • Prepare Calibration Curve: Prepare a series of standard solutions of this compound in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Prepare the sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure the absorbance at λmax and determine the concentration from the calibration curve.

Limitations and Considerations

The primary limitation of UV-Vis spectrophotometry is its lack of specificity.[2] Any other compound in the sample that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. Therefore, this method is only suitable for relatively pure samples.

Method Validation and Performance Comparison

Validation of the chosen analytical method is crucial to ensure the reliability and reproducibility of the results. Key validation parameters, based on ICH Q2(R1) guidelines, are summarized below. The expected performance data is based on typical values for the analysis of aromatic amines.[9][10][11]

Validation ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998> 0.995
Range (Typical) 0.1 - 100 µg/mL0.01 - 10 µg/mL1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%< 3.0%
LOD (Typical) ~0.03 µg/mL~0.005 µg/mL~0.5 µg/mL
LOQ (Typical) ~0.1 µg/mL~0.01 µg/mL~1.0 µg/mL
Specificity HighVery HighLow

Conclusion

The choice of analytical method for the quantification of this compound is contingent upon the specific analytical challenge. For high-specificity, accurate quantification in potentially complex matrices, the developed HPLC-UV method is recommended as the primary choice. For confirmatory analysis and applications requiring the utmost sensitivity and definitive identification, the GC-MS method provides a robust solution. The UV-Vis spectrophotometric method , while lacking specificity, serves as a valuable tool for rapid, high-throughput screening of simple sample matrices. Each protocol presented herein provides a solid foundation for establishing a validated, in-house method tailored to the unique needs of the user.

References

  • Leggett, D. J. (1987).
  • SIELC Technologies. (n.d.). Separation of 5-Nitro-2-propoxyaniline on Newcrom R1 HPLC column.
  • Gibbs, P. J., & Cretney, J. R. (2006). Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat.
  • Sendón, R., Bustos, J., Sánchez, J. J., Paseiro, P., & Eugenia, M. (2008). Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. Food Additives & Contaminants, 25(4), 514-521.
  • Wang, J., Liu, J., & Jiang, C. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • University of California, Davis. (n.d.). Spectroscopy Aromatic Amino Acids.
  • Rao, G. R., & Murty, S. S. N. (2010). Visible spectrophotometric method for the determination of pharmaceutically important aromatic primary amines by using p-N, N-dimethylphenylenediamine. Rasayan Journal of Chemistry, 3(4), 704-709.
  • ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?.
  • Keller, D., et al. (2021).
  • Dong, M. W. (2022). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America, 40(5), 214-221.
  • Pavlović, D. M., Babić, S., & Horvat, A. J. M. (2007). Sample preparation in analysis of pharmaceuticals.
  • ResearchGate. (n.d.). Sample Preparation in Analysis of Pharmaceuticals.
  • American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis.
  • Al-Lawati, H. J., & Al-Kindy, S. M. Z. (2011). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Journal of the Iranian Chemical Society, 8(3), 735-744.
  • Eerola, S., Hinkkanen, R., Lindfors, E., & Hirvi, T. (1993). A comparative survey of two analytical methods for identification and quantification of biogenic amines. Food Chemistry, 48(3), 321-326.
  • Wolska, L., & Namieśnik, J. (2019). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules, 24(18), 3269.
  • Lee, J. H., et al. (2021). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Foods, 10(7), 1541.
  • Kanamori, T., et al. (2017). Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. Forensic Toxicology, 35(1), 94-103.
  • D'Aloise, A., et al. (2020). Multi-Analyte MS Based Investigation in Relation to the Illicit Treatment of Fish Products with Hydrogen Peroxide. Foods, 9(1), 74.
  • Shimadzu. (n.d.). Compositional and Structural Analysis of Polymer Materials Using a Size-Exclusion Chromatography Fractionation System for Pyrolysis-GC/MS and MALDI-MS.

Sources

Application Note: A Robust HPLC-UV Method for In-Process Control and Purity Assessment of 2-Propoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-propoxyaniline reaction mixtures. The synthesis of this compound, a key intermediate in various manufacturing processes, requires careful monitoring to ensure reaction completion and control of process-related impurities, such as starting materials and positional isomers. This method provides a robust and reliable protocol for separating this compound from its common precursors and by-products, enabling accurate quantification for in-process control and final product purity assessment. The protocol is designed for researchers, analytical scientists, and drug development professionals, offering in-depth explanations of the method development rationale, a step-by-step experimental guide, and a comprehensive method validation strategy aligned with ICH guidelines.

Introduction and Analytical Challenge

This compound is a substituted aromatic amine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Its synthesis, typically involving the propylation of 2-aminophenol, can lead to a complex mixture containing unreacted starting materials, the desired product, and potential impurities.

The primary analytical challenges are:

  • Separation of Structurally Similar Compounds: The reaction mixture may contain positional isomers and precursors that are structurally similar to this compound, demanding high chromatographic resolution.

  • Quantification for Reaction Monitoring: Accurate quantification is essential to determine reaction conversion, optimize process parameters, and decide the ideal endpoint for the reaction.

  • Purity Assessment: The final product's quality is dictated by the level of impurities, which must be identified and quantified against established specifications.

This document provides a comprehensive HPLC method designed to address these challenges, employing reverse-phase chromatography with UV detection, a technique well-suited for the analysis of aromatic compounds.[1][2][3]

Chromatographic Method Development Rationale

The choices made during method development are critical for achieving a robust and reliable separation. Here, we explain the causality behind the selected parameters.

Column Chemistry Selection

A C18 (octadecylsilyl) stationary phase was selected as the foundational chemistry. This is the most common reverse-phase support and is highly effective for retaining and separating non-polar to moderately polar aromatic compounds like this compound.[4][5] The propoxy group on the analyte imparts sufficient hydrophobicity for strong retention on a C18 phase, while the amino group provides polarity, allowing for effective elution with a standard aqueous-organic mobile phase. A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size offers a good balance of efficiency, resolution, and backpressure for standard HPLC systems.[5]

Mobile Phase Optimization

The mobile phase is designed to control the retention and peak shape of the amine-containing analytes.

  • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and its often superior peak shapes for aromatic compounds.

  • Aqueous Phase and pH Control: Aromatic amines can exhibit poor peak shape (tailing) on silica-based columns due to interactions between the basic amine group and acidic residual silanols on the stationary phase. To mitigate this, the mobile phase pH is controlled on the acidic side using a phosphate buffer (pH ~2.5-3.0).[4][6] At this pH, the amine group of this compound is protonated, which significantly reduces the undesirable silanol interactions and leads to sharp, symmetrical peaks.

Detection Wavelength

A Photodiode Array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity. This compound, as an aromatic amine, exhibits strong UV absorbance. Based on the UV spectra of analogous compounds, a primary detection wavelength of 240 nm is selected to provide high sensitivity for this compound and its likely impurities. A secondary wavelength, such as 280 nm , can also be monitored.

Gradient Elution

A gradient elution strategy is essential for analyzing reaction mixtures.[3] These mixtures contain components with a wide range of polarities, from the more polar 2-aminophenol starting material to the less polar this compound product and potentially non-polar by-products. An isocratic method would either fail to elute late-retaining compounds in a reasonable time or would not provide adequate retention and separation for early-eluting peaks. A gradient from a high-aqueous to a high-organic mobile phase composition ensures all components are resolved and eluted efficiently.

Detailed Experimental Protocol

This section provides a self-contained, step-by-step protocol for the analysis.

Instrumentation, Reagents, and Materials
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector. (e.g., Agilent 1260, Waters Alliance e2695).[7]

    • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Column:

    • C18 Reverse-Phase Column, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18).

  • Chemicals and Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC or Milli-Q Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Phosphoric Acid (H₃PO₄, ~85%, Analytical Grade)

    • This compound Reference Standard (Purity ≥ 99.0%)

    • Methanol (HPLC Grade, for standard preparation)

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.02 M Phosphate Buffer, pH 3.0

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile

    • Use HPLC-grade acetonitrile directly.

    • Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Acetonitrile/Water (50:50, v/v)

    • Mix equal volumes of HPLC-grade acetonitrile and HPLC-grade water.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol. This stock is stable for several weeks when stored at 2-8°C and protected from light.

  • Working Standard Solution (50 µg/mL):

    • Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the Diluent. This solution should be prepared fresh daily.

  • Sample Preparation (Reaction Mixture):

    • Accurately weigh an appropriate amount of the reaction mixture (e.g., ~50 mg) into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent.

    • Further dilute as necessary to bring the expected this compound concentration into the calibration range (e.g., perform a 1-to-10 dilution for an expected final concentration of ~50 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter (PTFE or Nylon) into an HPLC vial.

HPLC Operating Conditions

The validated chromatographic conditions are summarized in the table below.

ParameterCondition
ColumnC18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A0.02 M KH₂PO₄ Buffer, pH 3.0
Mobile Phase BAcetonitrile
Gradient Program: Time (min)
0.0
15.0
17.0
17.1
22.0
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
DetectionPDA at 240 nm
Run Time22 minutes
System Suitability Testing (SST)

Before initiating any analysis, the system's performance must be verified. Inject the Working Standard Solution (50 µg/mL) five times and evaluate the results against the criteria in the table below.[7][8]

ParameterAcceptance CriteriaRationale
Tailing Factor (T)≤ 1.5Ensures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N)≥ 5000Measures column efficiency and separation power.
Repeatability (%RSD)≤ 2.0% for peak area and retention timeConfirms the precision and stability of the HPLC system.

Visualization of Workflow and Impurity Profile

To provide a clear overview, the analytical workflow and the relationship between the target analyte and its key impurities are illustrated below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase Preparation sst System Suitability Testing (SST) prep_mobile->sst prep_std Standard Solution Preparation prep_std->sst prep_sample Reaction Mixture Sample Preparation analysis Sequence Run: Standards & Samples prep_sample->analysis sst->analysis If SST Passes integration Peak Integration & Identification analysis->integration quant Quantification & Purity Calculation integration->quant report Final Report Generation quant->report

Caption: High-level workflow for the HPLC analysis of this compound.

Impurity_Profile reagents Precursors / Reagents 2-Aminophenol (SM1) 1-Bromopropane (SM2) product Target Product This compound reagents->product Alkylation Reaction impurities Potential By-Products 4-Propoxyaniline (Isomer) N,O-Dipropyl-2-aminophenol O,O-Dipropoxy-aniline reagents->impurities Side Reactions

Caption: Logical relationship of this compound to its key process impurities.

Method Validation Strategy

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[9][10] The following parameters should be assessed.

Validation ParameterPurpose & Typical Acceptance Criteria
Specificity Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. (Peak purity index > 0.995 from PDA; baseline separation of all known impurities).
Linearity Establish a linear relationship between concentration and peak area. (Correlation coefficient, r² ≥ 0.999 over a range like 10-100 µg/mL).
Accuracy Determine the closeness of the test results to the true value. (Spike recovery of 98.0-102.0% at three concentration levels).[8][11]
Precision - Repeatability: %RSD ≤ 2.0% for six sample preparations. - Intermediate Precision: %RSD ≤ 2.0% for analyses performed by different analysts on different days.
Limit of Detection (LOD) The lowest amount of analyte that can be detected. (Typically determined at a signal-to-noise ratio of 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy. (Typically S/N of 10:1; %RSD ≤ 10%).
Robustness Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±0.1 mL/min). (System suitability criteria must be met under all varied conditions).
Solution Stability Confirm that the standard and sample solutions are stable over the typical analysis period. (Analyte recovery within ±2.0% of the initial value after 24-48 hours at room temperature).

Conclusion

The RP-HPLC method detailed in this application note provides a selective, precise, and robust tool for the analysis of this compound reaction mixtures. The use of a C18 column with a buffered acidic mobile phase and gradient elution ensures excellent separation from key process-related impurities. This protocol is suitable for routine in-process monitoring to track reaction progress and for the final quality control assessment of this compound. The outlined validation strategy ensures the method's reliability and compliance with regulatory expectations, making it a valuable asset for any laboratory involved in the synthesis and development of this important chemical intermediate.

References

  • Full article: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (n.d.). Taylor & Francis. [Link]
  • Separation and determination of aromatic amines by reversed-phase HPLC. (n.d.). J-Stage. [Link]
  • How To Start Method Validation-Rel
  • Separation of 5-Nitro-2-propoxyaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
  • Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. (2018).
  • Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. (2010). SciELO. [Link]
  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2006).
  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. (n.d.). Longdom Publishing. [Link]
  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
  • Separation of Aromatic Amines by Reversed-Phase Chromatography. (1981).
  • Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners. (2020).
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. [Link]
  • 5-Nitro-2-propoxyaniline. (n.d.). DrugFuture. [Link]
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. [Link]

Sources

Application Note: GC-MS Characterization of 2-Propoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the characterization of 2-propoxyaniline and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). These aromatic amines are of significant interest in various fields, from being potential impurities in pharmaceutical manufacturing to their historical use as artificial sweeteners, such as the potent 5-nitro-2-propoxyaniline (P-4000).[1][2] The unequivocal identification and sensitive detection of these compounds are critical for quality control, safety assessment, and regulatory compliance. This guide details the underlying principles, offers field-proven insights into method development, and presents a step-by-step protocol for their analysis. We will delve into sample preparation strategies, optimization of GC-MS parameters, and the interpretation of mass spectral data, with a specific focus on predictable fragmentation pathways for reliable compound identification.

Part I: Principles and Method Development

The successful analysis of this compound derivatives by GC-MS hinges on a robust methodology that addresses both the chromatographic separation and the mass spectrometric identification. The choices made during method development are critical for achieving the required sensitivity, selectivity, and reproducibility.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to isolate the target analytes from the sample matrix and present them in a suitable solvent, free of interfering components, and at a concentration appropriate for GC-MS analysis.[3]

  • Extraction Techniques : For complex matrices, an extraction step is almost always necessary.

    • Liquid-Liquid Extraction (LLE) : LLE is a fundamental technique used to separate analytes based on their differential solubilities in two immiscible liquids, typically an aqueous sample phase and an organic solvent.[4] For moderately polar compounds like this compound derivatives, solvents such as methyl tert-butyl ether (MTBE) or dichloromethane are effective. The choice of solvent and pH of the aqueous phase can be adjusted to optimize the extraction efficiency of the amine analytes.

    • Solid-Phase Extraction (SPE) : SPE offers a more controlled and often more efficient cleanup and concentration method compared to LLE.[4][5] For aromatic amines, reversed-phase cartridges (e.g., C18) can be used to retain the analytes from an aqueous sample, while polar interferences are washed away. The retained analytes are then eluted with a small volume of an organic solvent like methanol or acetonitrile.[1]

    • Supported Liquid Extraction (SLE) : This technique uses a solid support, such as diatomaceous earth, which is coated with the aqueous sample.[6] A water-immiscible organic solvent is then passed through the cartridge to elute the analytes, providing a clean extract with high recovery.[6]

  • The Role of Derivatization : While many this compound derivatives are amenable to direct GC-MS analysis, derivatization can significantly improve performance, especially for trace-level quantification.[7] Aromatic amines can sometimes exhibit poor peak shape (tailing) due to interactions with active sites in the GC system. Derivatization with reagents like pentafluoropropionic anhydride (PFPA) converts the polar N-H group into a less polar, more volatile derivative, leading to sharper, more symmetrical peaks and often lower detection limits.[8][9]

Gas Chromatography (GC) Optimization

The gas chromatograph separates the components of the sample before they enter the mass spectrometer.

  • Column Selection : A low- to mid-polarity column is generally the best choice for aromatic amines. A 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5MS or equivalent) is highly versatile and provides excellent resolution for a wide range of semi-volatile organic compounds, including aniline derivatives.[5] These columns are robust and offer low bleed, which is crucial for high-sensitivity MS detection.

  • Injector and Oven Parameters :

    • Injector Temperature : Typically set around 250-280 °C to ensure rapid and complete volatilization of the analytes without thermal degradation.

    • Temperature Program : A temperature gradient is essential for separating compounds with different boiling points. A typical program might start at a lower temperature (e.g., 60-80 °C) to focus the analytes at the head of the column, followed by a ramp (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) to elute all compounds of interest.

Mass Spectrometry (MS) for Unambiguous Identification

The mass spectrometer ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and measures their relative abundance.

  • Ionization Mode : Electron Ionization (EI) is the standard technique for GC-MS. It is a hard ionization method that imparts significant energy to the analyte molecules, causing predictable and reproducible fragmentation. This fragmentation pattern serves as a "chemical fingerprint" that is highly specific to a compound's structure and can be compared against spectral libraries like NIST for confident identification.[10]

  • Acquisition Mode :

    • Full Scan : In this mode, the MS scans a wide range of m/z values (e.g., 40-450 amu), generating a complete mass spectrum for every point in the chromatogram. This is ideal for identifying unknown compounds and characterizing the fragmentation pattern.

    • Selected Ion Monitoring (SIM) : For quantitative analysis, SIM mode provides significantly higher sensitivity.[6] Instead of scanning the entire mass range, the mass spectrometer is set to monitor only a few specific, characteristic ions for the target analyte. This increases the dwell time on the ions of interest, improving the signal-to-noise ratio.

Part II: Data Analysis and Interpretation

The characterization of a this compound derivative is primarily achieved through the interpretation of its EI mass spectrum. The fragmentation pattern is governed by the stability of the resulting ions and radicals. We will use 5-nitro-2-propoxyaniline (MW: 196.20 g/mol ) as a representative example.[11][12]

Expected Fragmentation Pathways

Aromatic amines and ethers exhibit characteristic fragmentation patterns.[13][14] The presence of the stable aromatic ring means the molecular ion (M+) peak is typically prominent.[14]

  • Alpha-Cleavage of the Propoxy Group : The most favorable cleavage for ethers is the C-C bond alpha to the oxygen atom.[13] For the propoxy group (CH2-CH2-CH3), this involves the loss of an ethyl radical (•C2H5), leading to a stable oxonium ion.

  • Loss of the Propoxy Chain : Cleavage of the Ar-O bond can occur, but more commonly, the entire propoxy side chain is lost as an alkene (propene) through a rearrangement process, especially common in aromatic ethers.

  • Cleavage of the Amine Group : Aromatic amines can lose a hydrogen atom from the NH2 group to form a stable [M-H]+ ion.[14]

  • Nitro Group Fragmentation : The nitro group (NO2) can be lost as a radical, or a rearrangement can lead to the loss of NO.

The diagram below illustrates the primary fragmentation pathways for 5-nitro-2-propoxyaniline.

G M 5-Nitro-2-propoxyaniline (Molecular Ion, M+) m/z = 196 F1 [M - C2H5]+ m/z = 167 M->F1 - •C2H5 F2 [M - C3H6]+ m/z = 154 M->F2 - C3H6 (propene) F3 [M - C3H7O]+ m/z = 137 M->F3 - •OC3H7 F4 [M - NO2]+ m/z = 150 M->F4 - •NO2 F5 [M - C3H6 - CO]+ m/z = 126 F2->F5 - CO G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 1. Collect 10 mL Aqueous Sample Spike 2. Spike with Internal Standard (e.g., Anthracene-d10) Sample->Spike Adjust 3. Adjust to pH > 9 with NaOH Spike->Adjust Extract 4. Add 5 mL MTBE & Vortex for 2 min Adjust->Extract Centrifuge 5. Centrifuge to Separate Layers Extract->Centrifuge Collect 6. Collect Organic Layer Centrifuge->Collect Dry 7. Dry Extract with Anhydrous Na2SO4 Collect->Dry Concentrate 8. Evaporate to ~0.5 mL under Nitrogen Dry->Concentrate Transfer 9. Transfer to GC Vial Concentrate->Transfer Inject 10. Inject 1 µL into GC-MS System Transfer->Inject Acquire 11. Acquire Data (Full Scan & SIM) Inject->Acquire Process 12. Process Data & Quantify Acquire->Process

Caption: Experimental workflow for GC-MS analysis of this compound derivatives.

A. Materials and Reagents
  • Solvents : Methanol, Methyl tert-butyl ether (MTBE), all HPLC or GC grade.

  • Reagents : 5-Nitro-2-propoxyaniline reference standard, Anthracene-d10 (or other suitable internal standard), Sodium Hydroxide (NaOH), Anhydrous Sodium Sulfate (Na2SO4).

  • Standard Preparation :

    • Stock Standard (1000 µg/mL) : Accurately weigh 10 mg of 5-nitro-2-propoxyaniline and dissolve in 10 mL of methanol.

    • Working Standards : Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock standard with MTBE.

    • Internal Standard (IS) Stock (100 µg/mL) : Prepare a stock solution of Anthracene-d10 in MTBE.

B. Sample Preparation Protocol (LLE)
  • Measure 10 mL of the liquid sample into a 15 mL glass centrifuge tube.

  • Spike the sample with 30 µL of the 100 µg/mL IS stock solution to achieve a final concentration of 300 ng/mL. [6]3. Adjust the sample pH to >9 by adding 1M NaOH dropwise. This ensures the aniline derivative is in its neutral, more extractable form.

  • Add 5 mL of MTBE to the tube.

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 5 minutes to break any emulsion and achieve clear phase separation.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube using a Pasteur pipette.

  • Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 0.5 mL.

  • Transfer the final extract into a 2 mL autosampler vial with a micro-insert for GC-MS analysis.

C. GC-MS Instrument Parameters
ParameterSettingRationale
GC System Agilent 8890 GC (or equivalent)Standard, reliable gas chromatograph.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)Excellent general-purpose column for semi-volatiles. [5]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Injector Splitless, 250 °C, 1 µL injection volumeEnsures complete transfer of analyte onto the column for trace analysis.
Oven Program 80 °C (hold 1 min), ramp 15 °C/min to 280 °C (hold 5 min)Separates analytes from solvent and matrix components effectively.
MS System Agilent 5977B MSD (or equivalent)Sensitive and robust mass selective detector.
Ion Source Electron Ionization (EI), 70 eVStandard energy for reproducible fragmentation and library matching.
Source Temp. 230 °COptimal temperature to maintain ion source cleanliness.
Quad Temp. 150 °CStandard quadrupole temperature.
Acquisition Full Scan: m/z 40-450; SIM Ions (5-Nitro-2-propoxyaniline): 196, 167, 154Full scan for identification; SIM for quantification.
IS SIM Ion Anthracene-d10: m/z 188Quantification reference ion. [6]
D. Data Acquisition and Processing
  • Calibration : Inject the prepared working standards to generate a calibration curve by plotting the analyte/IS peak area ratio against the concentration. A linear regression with R² > 0.995 is desired.

  • Sample Analysis : Inject the prepared samples.

  • Identification : Confirm the identity of the target analyte by comparing its retention time to that of a standard and its mass spectrum to a reference spectrum from a library or standard injection.

  • Quantification : Calculate the concentration of the analyte in the sample using the calibration curve.

References

  • Agilent Technologies, Inc. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges.
  • Mazumder, M. A. R., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS.
  • SCION Instruments. (n.d.).
  • Li, J., et al. (2014). [Determination of primary aromatic amines in crayons gas chromatography-mass spectrometry]. Se Pu. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11118, 5-Nitro-2-propoxyaniline. [Link]
  • Agilent Technologies, Inc. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
  • Riehl, J. A., et al. (1962). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society. [Link]
  • Chemistry LibreTexts. (2023).
  • Eckers, C., Monaghan, J. J., & Wolff, J. C. (2005). Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. European Journal of Mass Spectrometry. [Link]
  • NIST. (n.d.). 2-Propen-1-amine in the NIST WebBook. [Link]
  • FooDB. (2010). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816). [Link]
  • Schaber, P. M., et al. (n.d.).
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
  • NIST. (n.d.). 2-Propanamine in the NIST WebBook. [Link]
  • Chad's Prep. (n.d.).
  • ResearchGate. (n.d.).
  • G-K, T., et al. (2023).
  • Kranenburg, R. F., et al. (2020). Benefits of derivatization in GC–MS-based identification of new psychoactive substances. Semantic Scholar. [Link]
  • G-K, T., et al. (2023).

Sources

Application Note & Protocol: A Robust and Scalable Two-Step Synthesis of 2-Propoxyaniline for Pharmaceutical and Fine Chemical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Propoxyaniline is a valuable building block in the synthesis of various high-value organic molecules, including pharmaceuticals and specialty dyes. The increasing demand for this intermediate necessitates a production method that is not only high-yielding and pure but also robust, safe, and economically viable for scale-up. This application note provides a comprehensive guide for the multi-hundred-gram scale synthesis of this compound via a proven two-step pathway. The selected route involves an initial Williamson ether synthesis to form 2-propoxy-1-nitrobenzene from 2-nitrophenol, followed by a highly efficient catalytic hydrogenation to yield the final product. We provide detailed, step-by-step protocols, mechanistic insights, safety considerations critical for scale-up, and analytical validation methods. This document is intended for researchers, process chemists, and drug development professionals seeking a reliable and scalable method for producing this compound.

Introduction and Synthetic Strategy Rationale

The synthesis of substituted anilines is a cornerstone of modern organic chemistry. For this compound, several synthetic routes are conceivable, including direct alkylation of 2-aminophenol or nitration of propoxybenzene followed by reduction. However, for large-scale production, a strategy that offers superior control over regioselectivity, minimizes hazardous side reactions, and ensures high overall yield is paramount.

After careful evaluation, we selected a two-step approach as the most reliable and scalable pathway:

  • Williamson Ether Synthesis: Alkylation of 2-nitrophenol with a propyl halide. This classic SN2 reaction is exceptionally well-understood, high-yielding, and avoids the challenges of N-alkylation or poor regioselectivity that can occur when starting with aminophenols.[1][2] The electron-withdrawing nitro group activates the phenolic proton, facilitating clean deprotonation and subsequent etherification.

  • Catalytic Hydrogenation: Reduction of the intermediate 2-propoxy-1-nitrobenzene to this compound. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for industrial nitro group reductions due to its high efficiency, excellent chemoselectivity, and favorable environmental profile (the only byproduct is water).[3][4]

This decoupled approach allows for the purification of the nitro-ether intermediate, ensuring that the final, highly exothermic reduction step is performed on a clean substrate, which is critical for safety and final product quality.

G cluster_0 Overall Synthetic Workflow 2-Nitrophenol 2-Nitrophenol Step1 Williamson Ether Synthesis 2-Nitrophenol->Step1 1-Bromopropane, K2CO3 2-Propoxy-1-nitrobenzene 2-Propoxy-1-nitrobenzene Step2 Catalytic Hydrogenation 2-Propoxy-1-nitrobenzene->Step2 H2, Pd/C This compound This compound Step1->2-Propoxy-1-nitrobenzene Step2->this compound

Diagram 1: High-level overview of the two-step synthetic route to this compound.

Detailed Experimental Protocols

Part 2.1: Step 1 - Synthesis of 2-Propoxy-1-nitrobenzene

This step employs the Williamson ether synthesis, a bimolecular nucleophilic substitution (SN2) reaction.[5][6] The phenoxide ion, generated by deprotonating 2-nitrophenol with a mild base like potassium carbonate, acts as the nucleophile, attacking the primary carbon of 1-bromopropane.[1]

G cluster_0 Williamson Ether Synthesis Mechanism A 2-Nitrophenol B 2-Nitrophenoxide Ion (Nucleophile) A->B + K2CO3 - KHCO3 D SN2 Transition State B->D Backside Attack C 1-Bromopropane (Electrophile) C->D Backside Attack E 2-Propoxy-1-nitrobenzene D->E F KBr D->F

Diagram 2: Mechanism of the SN2 reaction for ether formation.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Nitrophenol139.11139.1 g1.001.0
1-Bromopropane123.00147.6 g (108.5 mL)1.201.2
Potassium Carbonate (K₂CO₃), fine powder138.21207.3 g1.501.5
Acetone58.081.5 L--
Deionized Water18.022.0 L--
Brine (Saturated NaCl)-500 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.3730 g--

Protocol

  • Reactor Setup: Equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe. Charge the flask with 2-nitrophenol (139.1 g, 1.00 mol) and acetone (1.5 L).

  • Base Addition: Begin stirring to dissolve the 2-nitrophenol. Add the finely powdered potassium carbonate (207.3 g, 1.50 mol). The use of a fine powder maximizes the surface area for this solid-liquid reaction.

  • Alkylating Agent Addition: Slowly add 1-bromopropane (147.6 g, 1.20 mol) to the suspension over 15-20 minutes at room temperature. A slight excess of the alkylating agent ensures complete consumption of the starting phenol.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 2-nitrophenol is consumed.

  • Workup - Salt Removal: Cool the reaction mixture to room temperature. Filter the suspension through a Büchner funnel to remove the inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with acetone (2 x 100 mL) to recover any residual product.

  • Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Liquid-Liquid Extraction: Transfer the resulting oily residue to a 2 L separatory funnel. Add deionized water (1 L) and ethyl acetate (500 mL). Shake vigorously and allow the layers to separate. The organic layer contains the product.

  • Washing: Wash the organic layer sequentially with 1 M NaOH (2 x 250 mL) to remove any unreacted 2-nitrophenol, followed by deionized water (250 mL), and finally brine (250 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 2-propoxy-1-nitrobenzene as a yellow to brown oil. The product is often of sufficient purity (>95%) for the next step.

  • Expected Yield: 165-175 g (91-97%).

Part 2.2: Step 2 - Synthesis of this compound

This step involves the catalytic hydrogenation of the nitro group. This reaction is highly exothermic and requires careful management of temperature and hydrogen addition, especially at scale.[3] Using hydrogen gas in a high-pressure reactor is the most efficient method.

! CRITICAL SAFETY WARNING ! The reduction of aromatic nitro compounds is a highly energetic process. A thorough safety assessment, including reaction calorimetry (e.g., using RC1 or DSC), is mandatory before attempting this reaction on a scale larger than a few grams.[3] Ensure proper ventilation, use of personal protective equipment, and adherence to all protocols for handling flammable hydrogen gas and pyrophoric catalysts like Palladium on Carbon.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
2-Propoxy-1-nitrobenzene181.19181.2 g1.00
Palladium on Carbon (10% Pd/C, 50% wet)-3.6 g (1.8 g dry basis)-
Ethanol (EtOH), denatured46.071.8 L-
Hydrogen Gas (H₂)2.0250-60 psi~3.0
Celite®-20 g-

Protocol

  • Reactor Setup: Charge a high-pressure hydrogenation vessel (e.g., a Parr reactor) with 2-propoxy-1-nitrobenzene (181.2 g, 1.00 mol) and ethanol (1.8 L).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (3.6 g, 50% wet). Causality: Handling the catalyst wet and under an inert atmosphere prevents it from becoming pyrophoric upon contact with air and solvent vapors.

  • Hydrogenation: Seal the reactor. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to remove all oxygen. Pressurize the reactor to 50-60 psi with hydrogen.

  • Reaction: Begin vigorous stirring. The reaction is exothermic, and the temperature will rise. Use internal cooling coils or an external cooling bath to maintain the internal temperature between 25-40°C. Hydrogen uptake will be observed on the pressure gauge. The reaction is typically complete within 2-4 hours when hydrogen uptake ceases.

  • Monitoring and Completion: Monitor the reaction by TLC or HPLC to confirm the complete disappearance of the starting material.

  • Catalyst Filtration: Once complete, carefully vent the excess hydrogen and purge the reactor 3-5 times with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: The Celite pad prevents the fine catalyst particles from passing through and ensures a particle-free filtrate. The filter cake must be kept wet with solvent at all times and should never be allowed to dry in the air, as it can ignite. Quench the catalyst-containing filter cake immediately and safely according to your institution's standard operating procedures (e.g., by submerging in water).

  • Isolation and Purification: Concentrate the ethanolic filtrate under reduced pressure to obtain crude this compound.

  • Final Purification: Purify the crude product by vacuum distillation to obtain pure this compound as a colorless to pale yellow liquid that may darken on exposure to air and light.

  • Expected Yield: 130-142 g (86-94%).

G start Start prep Prepare Slurry: Substrate + Solvent in Reactor start->prep inert Inert Reactor (Nitrogen Purge) prep->inert catalyst Add Pd/C Catalyst (Under N2) inert->catalyst purge_h2 Purge with H2 catalyst->purge_h2 pressurize Pressurize with H2 (50-60 psi) purge_h2->pressurize react Stir & Control Temp (25-40°C) Monitor H2 Uptake pressurize->react monitor Check for Completion (TLC/HPLC) react->monitor monitor->react Incomplete depressurize Vent H2, Purge N2 monitor->depressurize Complete filter Filter Through Celite (Keep Catalyst Wet!) depressurize->filter isolate Concentrate Filtrate filter->isolate purify Vacuum Distillation isolate->purify end Pure this compound purify->end

Diagram 3: Step-by-step workflow for the catalytic hydrogenation process.

Product Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

Physicochemical and Analytical Data

ParameterExpected Value
Appearance Colorless to pale yellow liquid
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Boiling Point ~245-247 °C (at 760 mmHg)
Purity (GC-MS) > 99.0%
¹H NMR (CDCl₃, 400 MHz) δ 6.7-6.9 (m, 4H, Ar-H), 4.1 (br s, 2H, -NH₂), 4.0 (t, 2H, -OCH₂-), 1.8 (sext, 2H, -CH₂-), 1.0 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 146.5, 136.0, 120.0, 115.5, 112.0, 111.5, 70.0, 22.5, 10.5
IR (neat, cm⁻¹) 3450, 3360 (N-H stretch), 3050 (Ar C-H), 2960, 2870 (Alkyl C-H), 1610, 1510 (Ar C=C), 1250 (C-O stretch)

References

  • Caskey, D. C., & reductive amination by catalytic hydrogenation. Organic Process Research & Development, 5(5), 534–541.
  • Wikipedia. (2023). Reduction of nitro compounds.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction Reagent Guide.
  • Figueiredo, J. L., & Pereira, M. F. R. (2010). The nitro to amine reduction: from millions of tons to single molecule studies. Catalysis Science & Technology, 1(1), 23-30.
  • Wikipedia. (2023). Williamson ether synthesis.
  • Patents Google. (1992). Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline.
  • Solubility of Things. (n.d.). 5-Nitro-2-propoxyaniline.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • ResearchGate. (2015). Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • DrugFuture. (2023). 5-Nitro-2-propoxyaniline.
  • Patents Google. (2015). Method for producing 2, 6-diethyl-N-(2-propoxyethyl)phenylamine serving as pretilachlor intermediate.
  • PubChem. (n.d.). 5-Nitro-2-propoxyaniline.
  • Wikipedia. (2023). 5-Nitro-2-propoxyaniline.
  • National Institutes of Health. (2020). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex.
  • Nuvisan. (n.d.). Seamless compound scale-up & advanced synthesis techniques.
  • MDPI. (2022). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor.
  • Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
  • ResearchGate. (n.d.). Proposed catalytic cycle for the reduction of nitro benzene performed....
  • ResearchGate. (2025). Reduction of nitrobenzene catalyzed by immobilized copper catalyst under carbon monoxide and water.
  • MDPI. (2021). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-propoxyaniline. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable intermediate. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable solutions in a direct question-and-answer format.

The most prevalent and accessible route to this compound is the Williamson ether synthesis, which involves the O-alkylation of 2-aminophenol with a propyl halide.[1][2] This SN2 reaction, while straightforward in principle, is often complicated by competing side reactions and suboptimal conditions that can drastically reduce yields.[3][4] This guide is structured to address these specific challenges head-on.

Troubleshooting Guide: Enhancing Yield and Purity

This section directly addresses the most common issues encountered during the synthesis of this compound.

Q1: My overall yield of this compound is consistently low. What are the primary factors I should investigate?

A low yield is the most frequent complaint and typically stems from one of three areas: incomplete reaction, formation of undesired byproducts, or loss of product during workup and purification. A systematic approach is crucial for diagnosis.

First, confirm that the reaction is proceeding to completion by monitoring it with Thin Layer Chromatography (TLC).[1] If starting material (2-aminophenol) remains even after prolonged reaction times, the issue lies with the reaction conditions. If the starting material is consumed but the yield of the desired product is low, the primary issue is likely the formation of side products.

The main culprits for low yield are:

  • Competing N-alkylation: The amino group of 2-aminophenol can also act as a nucleophile, leading to N-propyl and N,N-dipropyl aniline derivatives.[5]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for favoring O-alkylation over N-alkylation and ensuring an adequate reaction rate.[6]

  • Reagent Quality: The purity of reactants, especially the presence of water, can significantly hinder the reaction.

  • Purification Losses: this compound and its byproducts can have similar polarities, making chromatographic separation challenging and leading to product loss.[6]

Below is a workflow to systematically diagnose the cause of low yields.

G start Low Yield Observed tlc Monitor Reaction by TLC start->tlc sm_present Starting Material Remains? tlc->sm_present byproducts Significant Byproducts Present? sm_present->byproducts No incomplete Address Incomplete Reaction: - Check base/solvent - Verify temperature - Test alkylating agent reactivity sm_present->incomplete Yes selectivity Improve O-Alkylation Selectivity: - Use milder base - Optimize temperature - Consider protecting groups byproducts->selectivity Yes purification Optimize Purification: - Adjust solvent system for column - Consider vacuum distillation - Recrystallization byproducts->purification No (Low Recovery) end Yield Improved incomplete->end selectivity->end purification->end

Caption: Troubleshooting workflow for low this compound yield.

Q2: I'm observing significant amounts of N-alkylated and N,O-dialkylated byproducts. How can I improve selectivity for O-alkylation?

This is the central challenge in this synthesis. Selectivity is dictated by the relative nucleophilicity and acidity of the hydroxyl and amino groups. The phenolic proton is significantly more acidic (pKa ≈ 10) than the amine protons (pKa ≈ 35), meaning a carefully chosen base will preferentially deprotonate the oxygen, forming the more potent phenoxide nucleophile.[4][7]

The Reaction Pathways: The goal is to favor the O-alkylation pathway while suppressing N-alkylation.

G cluster_reactants Reactants cluster_products Potential Products aminophenol 2-Aminophenol desired This compound (Desired O-Alkylation) aminophenol->desired Base (K₂CO₃) Solvent (Acetone) side1 N-propyl-2-aminophenol (N-Alkylation) aminophenol->side1 propyl_halide 1-Propyl Halide propyl_halide->desired propyl_halide->side1 side2 N,O-dipropyl-aniline (Di-Alkylation) side1->side2 Excess Alkylating Agent

Caption: Competing O- and N-alkylation pathways in the synthesis.

Strategies to Enhance O-Alkylation Selectivity:

  • Choice of Base: This is the most critical parameter. A moderately weak inorganic base is ideal.

    • Recommended: Potassium carbonate (K₂CO₃) is the standard choice. It is strong enough to deprotonate the phenolic hydroxyl group but generally not the amino group, thus maximizing the concentration of the phenoxide nucleophile.[1]

    • Avoid: Strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can increase the rate of N-alkylation and may catalyze side reactions with certain solvents (e.g., aldol condensation with acetone).[4][8]

  • Control Stoichiometry: Use only a slight excess (1.1-1.2 equivalents) of the propyl halide. A large excess will drive the reaction towards undesired N-alkylation and subsequent di-alkylation once the desired O-alkylated product is formed.

  • Reaction Temperature: Running the reaction at a moderate temperature (e.g., refluxing acetone at ~56°C) is often sufficient. Excessively high temperatures can provide the necessary activation energy for the less favorable N-alkylation pathway.

  • Protecting Groups (Advanced): For syntheses where maximum purity is required, protection of the amino group is a viable strategy. For example, the amino group can be converted to an imine with benzaldehyde, followed by alkylation of the hydroxyl group and subsequent hydrolysis to remove the protecting group.[5]

ParameterRecommendation for High SelectivityRationale
Base Potassium Carbonate (K₂CO₃)Preferentially deprotonates the more acidic phenolic -OH group.
Alkylating Agent 1-Bromopropane (1.1-1.2 equiv.)Minimizes secondary N-alkylation of the product.
Solvent Acetone, AcetonitrilePolar aprotic solvents facilitate SN2 reactions without interfering.
Temperature Moderate (50-80°C)Provides sufficient energy for O-alkylation without promoting N-alkylation.
Q3: My reaction seems to stall and does not go to completion. What should I investigate?

An incomplete reaction, where starting material persists, points to issues with reagents or reaction kinetics.

  • Check Reagent Quality:

    • 2-Aminophenol: Ensure it is pure. Oxidized 2-aminophenol can appear darker (tan to brown) and may inhibit the reaction. Recrystallization from hot water may be necessary.[7]

    • Alkylating Agent: Use fresh 1-bromopropane or 1-iodopropane. Older bottles can contain degradation products. 1-Iodopropane is more reactive than 1-bromopropane and can be used if the reaction is sluggish, but it is also more expensive.[2]

    • Solvent Purity: Ensure the solvent (e.g., acetone) is anhydrous. Water can protonate the phenoxide nucleophile, rendering it inactive.

  • Evaluate the Base:

    • Quantity: Ensure at least one equivalent of K₂CO₃ is used to neutralize the HBr byproduct and drive the equilibrium. Using 1.5-2.0 equivalents is common.

    • Particle Size: Grind the K₂CO₃ to a fine powder before use to maximize its surface area and reactivity.

  • Consider a Phase-Transfer Catalyst (PTC): If solubility is an issue, adding a catalytic amount (1-5 mol%) of a PTC like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction by helping to transport the phenoxide ion into the organic phase.[2]

Frequently Asked Questions (FAQs)

Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most effective method.[1] Use a solvent system like ethyl acetate/hexane (e.g., 30:70 v/v). The product, this compound, will be less polar than the starting material, 2-aminophenol, and thus will have a higher Rf value. Spot the reaction mixture alongside standards of the starting material to track its consumption.

Q: What are the key safety considerations? A: 2-Aminophenol is harmful if swallowed or inhaled.[7] 1-Bromopropane is a flammable liquid and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q: Can I use secondary alkyl halides like 2-bromopropane? A: It is strongly discouraged. The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[4] Using a secondary alkyl halide like 2-bromopropane will lead to a significant amount of elimination (E2) reaction, forming propene gas, and will result in very low yields of the desired ether.[4] Always use a primary alkyl halide for this synthesis.

Baseline Experimental Protocol

This protocol is a standard starting point for optimization.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-aminophenol (1.0 equiv.), potassium carbonate (1.5 equiv., finely powdered), and acetone.

  • Addition: While stirring, add 1-bromopropane (1.1 equiv.) dropwise to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr). Wash the solids with a small amount of fresh acetone.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil or solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to yield pure this compound.[1]

References

  • BenchChem. (2025). An In-depth Technical Guide to 5-Nitro-2-propoxyaniline: Structure, Isomerism, and Experimental Protocols.
  • ResearchGate. (2016). Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners | Request PDF. [Link]
  • BenchChem. (2025). Application Notes and Protocols: Williamson Ether Synthesis of 2-Propoxynaphthalene.
  • BenchChem. (2025).
  • Google Patents. (1992). KR920000266B1 - Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 4-(Trifluoromethyl)
  • BYJU'S. (n.d.). Williamson Ether Synthesis. [Link]
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
  • Thieme Chemistry. (2015).
  • Q&A Wire. (2025). [Chemistry] Mechanism for the Williamson ether synthesis of 2 propoxynaphthalene.
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
  • Li, J., et al. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2016).
  • BenchChem. (2025).
  • HazelChem. (2020). Williamson ether synthesis (done wrong). YouTube. [Link]
  • DrugFuture. (n.d.). 5-Nitro-2-propoxyaniline. [Link]
  • Reddit. (2020). Synthesis - General tips for improving yield?. [Link]
  • Royal Society of Chemistry. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. [Link]
  • Reddit. (2025).
  • Wikipedia. (n.d.). 2-Aminophenol. [Link]

Sources

Technical Support Center: Purification of Crude 2-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-propoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for the purification of this important synthetic intermediate. Our goal is to equip you with the expertise to overcome common challenges and achieve high purity for your downstream applications.

Critical Safety & Handling Precautions

Before commencing any experimental work, it is imperative to handle this compound and all related reagents with appropriate safety measures. Anilines as a class can be toxic, and proper personal protective equipment (PPE) is mandatory.

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[1][2] Avoid contact with skin and eyes, and prevent inhalation of vapors or mists.[1][3] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1][3]

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves, and a lab coat.[2][4] For operations with a risk of aerosol formation, respiratory protection may be necessary.[5]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][3][5]

  • Spill & First Aid: In case of a spill, collect the material using an inert absorbent and dispose of it according to local regulations.[1][2] For skin contact, wash immediately with plenty of soap and water.[2][4] For eye contact, flush with water for at least 15 minutes and seek medical attention.[2][3]

Troubleshooting Guide: Common Purification Issues

This section addresses specific challenges you may encounter during the purification of crude this compound in a direct question-and-answer format.

Question 1: My purified product is a dark orange or brown color, not the expected pale yellow. What causes this discoloration and how can I fix it?

Answer: This is a classic issue with aniline derivatives, primarily caused by air oxidation. The amine functional group is susceptible to oxidation, which forms highly colored impurities.

  • Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and prone to oxidation, especially when exposed to air and light. This can lead to the formation of polymeric or quinone-like structures.[6]

  • Actionable Solutions:

    • Inert Atmosphere: Whenever possible, perform work-up, purification, and solvent removal steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon (charcoal) to the hot solution to adsorb colored impurities.[7] After a brief heating period, the carbon is removed by hot filtration. Be aware that this can sometimes lead to a loss of product due to adsorption.

    • Prompt Processing: Do not leave crude or purified aniline solutions exposed to air for extended periods. Process your material promptly after synthesis.

Question 2: I'm experiencing significant peak tailing during silica gel column chromatography. Why is this happening and how can I achieve a sharp, symmetrical peak?

Answer: Peak tailing is the most common problem when purifying basic compounds like anilines on standard silica gel.

  • Causality: Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups. The basic amino group of this compound undergoes a strong acid-base interaction with these silanols, leading to slow elution kinetics and characteristic peak tailing.[8][9][10]

  • Actionable Solutions:

    • Mobile Phase Modification: The most straightforward solution is to add a small amount of a competing base to your eluent. Typically, adding 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase will neutralize the acidic sites on the silica, leading to vastly improved peak shape.[6][10]

    • Use a Different Stationary Phase: If tailing persists, switch to a less acidic stationary phase. Basic alumina can be an effective alternative for purifying amines.[6] Alternatively, specialized amine-functionalized silica columns are commercially available and designed specifically to prevent this issue.[9]

    • Reverse-Phase Chromatography: In reverse-phase HPLC, peak tailing can also occur. Adjusting the mobile phase to a pH of 8 or higher (using a buffer like ammonium bicarbonate) will ensure the aniline is in its neutral, free-base form, minimizing interactions with residual silanols and improving peak symmetry.[8]

Question 3: My overall yield after purification is very low. Where could my product be going?

Answer: Low recovery can stem from several stages of the purification process. Identifying the cause is key to optimizing the yield.

  • Possible Causes & Solutions:

    • Decomposition on Silica: The acidity of silica gel can sometimes cause degradation of sensitive compounds. If you suspect this, perform a quick TLC stability test: spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute. If a new spot appears or the original spot streaks, decomposition is likely. The solution is to use a deactivated stationary phase as described in the previous point.[6]

    • Loss During Crystallization: Your compound might be too soluble in the chosen recrystallization solvent, causing a significant portion to remain in the mother liquor.[6] To fix this, you should screen for a solvent/anti-solvent system where the product has high solubility in the solvent when hot but very low solubility when cold, while impurities remain soluble. Ensure you cool the solution slowly to maximize crystal growth and recovery.[11]

    • Incomplete Extraction: During aqueous work-up, ensure the pH is correctly adjusted. To extract the aniline into an organic solvent, the aqueous layer should be basic (pH > 8) to ensure the amine is deprotonated and neutral. To wash away basic impurities, you would extract your organic layer with dilute acid, which protonates the aniline and pulls it into the aqueous layer. Perform multiple extractions with smaller volumes of solvent for the best efficiency.[6]

    • Volatility: If you are removing solvent on a rotary evaporator, be mindful of the product's volatility. Use a lower bath temperature and a higher pressure to avoid co-evaporation of your product with the solvent.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample? A1: The impurity profile depends on the synthetic route, which is typically the Williamson ether synthesis from 2-aminophenol and a propyl halide (e.g., 1-bromopropane).[12] Common impurities include:

  • Process-Related Impurities: Unreacted starting materials (2-aminophenol, 1-bromopropane) and residual inorganic bases (e.g., potassium carbonate).[6][12]

  • By-products: Over-alkylation products, where the nitrogen atom is also alkylated, or impurities from the starting materials.

  • Degradation Impurities: Oxidized and/or polymerized aniline species.[6]

Q2: What is the best single purification method for this compound? A2: The optimal method depends on the scale of your reaction and the nature of the impurities.

  • Column Chromatography: This is the most versatile and effective method for achieving high purity on a laboratory scale, as it excels at separating compounds with different polarities.[12]

  • Vacuum Distillation: This is an excellent choice for larger quantities and for removing non-volatile impurities (like salts or baseline material from a column) or highly volatile impurities (like residual solvents).

  • Crystallization: If your crude product is a solid and a suitable solvent system can be identified, crystallization is a powerful technique for removing impurities with different solubility profiles and can be very effective for a final polishing step.[12]

Q3: How should I store purified this compound to maintain its purity? A3: To prevent degradation, store the purified compound in a tightly closed, amber glass vial under an inert atmosphere (nitrogen or argon). Keep it in a cool, dark, and dry place, such as a refrigerator or freezer designated for chemicals.[1][3] This minimizes exposure to oxygen and light, which are the primary drivers of degradation.

Experimental Protocols & Data

Physicochemical Data Summary
PropertyValueSource
Molecular FormulaC₉H₁₃NO
AppearanceSolid (pure)
InChI Key1S/C9H13NO/c1-2-6-11-9-5-3-4-7-8(9)10/h3-5,7H,2,6,10H2,1H3

Note: The physical state can be an oil or low-melting solid depending on purity.

Protocol 1: Flash Column Chromatography (Base-Modified)

This protocol is designed to mitigate peak tailing and improve separation.

  • Slurry Preparation: In a fume hood, dissolve or adsorb your crude this compound onto a small amount of silica gel. Ensure the solvent is fully evaporated to yield a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) using your starting eluent. A typical starting eluent for an aniline might be 5-10% Ethyl Acetate in Hexane.

  • Mobile Phase Preparation: Prepare your mobile phase solvents. To the polar solvent (Ethyl Acetate), add 1% triethylamine (TEA) by volume. For example, for 100 mL of Ethyl Acetate, add 1 mL of TEA.

  • Equilibration: Equilibrate the packed column with at least 5 column volumes of the starting eluent (containing TEA). This is a critical step to ensure the entire silica bed is deactivated.[10]

  • Loading & Elution: Carefully load the dry slurry onto the top of the column. Begin elution with the starting mobile phase, and gradually increase the polarity (e.g., from 10% to 30% Ethyl Acetate in Hexane, with both solvents containing the appropriate TEA ratio) to elute your product.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Note that TEA is volatile and will be removed during this process.

Protocol 2: Recrystallization
  • Solvent Screening: The key to successful recrystallization is finding the right solvent. The ideal solvent should dissolve this compound poorly at room temperature but completely at its boiling point.[11] Test small amounts of your crude product in various solvents (e.g., heptane, toluene, ethanol/water mixtures).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[11]

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration through a pre-heated funnel to remove them.[11]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be moved to an ice bath or refrigerator to maximize the yield.[11]

  • Crystal Collection: Collect the crystals by vacuum filtration. Wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[11]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualization of Workflows

Purification Method Selection Guide

The following decision tree can guide the selection of an appropriate purification technique based on the scale and initial purity of the crude material.

Purification_Decision_Tree start Crude this compound scale_check Scale > 10g? start->scale_check impurity_check_large Impurities Volatile? scale_check->impurity_check_large Yes impurity_check_small High Purity Needed? scale_check->impurity_check_small No distillation Vacuum Distillation impurity_check_large->distillation No (Non-volatile) chromatography Column Chromatography impurity_check_large->chromatography Yes impurity_check_small->chromatography Yes crystallization Crystallization impurity_check_small->crystallization No final_polish Final Polish Needed? distillation->final_polish chromatography->final_polish end Pure Product crystallization->end final_polish->crystallization Yes final_polish->end No

A decision tree for selecting the optimal purification method.

Troubleshooting Silica Gel Chromatography

This workflow outlines the steps to diagnose and solve common issues encountered during the chromatographic purification of basic amines.

Chromatography_Troubleshooting start Chromatography Issue (e.g., Peak Tailing) check_base Is a base (e.g., 1% TEA) in the mobile phase? start->check_base add_base Add 1% TEA to eluent and re-equilibrate column check_base->add_base No check_stationary_phase Is tailing still present? check_base->check_stationary_phase Yes add_base->check_stationary_phase switch_phase Switch to alternative stationary phase (e.g., Alumina or Amine-Silica) check_stationary_phase->switch_phase Yes success Problem Resolved check_stationary_phase->success No switch_phase->success

A workflow for troubleshooting aniline purification on silica gel.

References

  • ST-3564 - Safety Data Sheet. (2023-01-02). Combi-Blocks, Inc.
  • Chemical Safety Data Sheet MSDS / SDS - 2,6-Diethyl-N-(2-propoxyethyl)aniline. (2025-08-23). ChemicalBook.
  • 2,6-Diethyl-N-(2-propoxyethyl)aniline - AK Scientific, Inc. (n.d.). AK Scientific, Inc.
  • An In-depth Technical Guide to 5-Nitro-2-propoxyaniline: Structure, Isomerism, and Experimental Protocols. (n.d.). Benchchem.
  • 5-Nitro-2-propoxyaniline. (n.d.). In Wikipedia.
  • Technical Support Center: Continuous Flow Synthesis and Inline Purification of Aniline Deriv
  • 5-nitro-2-propoxyaniline|553-79-7 - Encyclopedia. (n.d.). MOLBASE.
  • SAFETY DATA SHEET - 4-n-Propoxyaniline. (2024-02-18). Fisher Scientific.
  • Technical Support Center: Purification of Substituted Anilines. (n.d.). Benchchem.
  • SAFETY DATA SHEET - 2-Nitroaniline. (2025-12-18).
  • Technical Support Center: Purification of 3-(Oxan-4-yl)
  • 5-Nitro-2-propoxyaniline|CAS 553-79-7|Research Chemical. (n.d.). Benchchem.
  • 5-Nitro-2-propoxyaniline | C9H12N2O3 | CID 11118. (n.d.). PubChem - NIH.
  • Showing Compound 5-Nitro-2-propoxyaniline (FDB016816). (2010-04-08). FooDB.
  • US8455691B2 - Process for the purification of aromatic amines. (n.d.).
  • Is there an easy way to purify organic amines? (2023-01-19). Biotage.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners | Request PDF. (n.d.).
  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014-12-22). Chemistry Stack Exchange.
  • Aniline is usually purified by. (n.d.). Allen.
  • Remedial Technologies for Aniline and Aniline Derivatives Elimination
  • Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment. (1998-06-12). PubMed.
  • 5-Nitro-2-propoxyaniline. (n.d.).
  • Troubleshooting Purific
  • Application Notes and Protocols for 5-Nitro-2-propoxyaniline as an Intermediate in Organic Synthesis. (n.d.). Benchchem.
  • 553-79-7, 5-Nitro-2-propoxyaniline Formula. (n.d.). ECHEMI.
  • Protein purification troubleshooting guide. (n.d.). Dutscher.
  • Crystallization of Vanillin Isomers in Carboxymethyl Chitosan Gels. (n.d.). MDPI.
  • Application Notes and Protocols for the Crystallization of 9-Allyl-2-ethoxy-9H-purin-6-amine. (n.d.). Benchchem.
  • Purification, characterization and crystallization in two crystal forms of bovine cyclophilin 40. (n.d.).

Sources

Technical Support Center: Synthesis of 2-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-propoxyaniline. This document is designed for researchers, chemists, and professionals in drug development who are working with this important chemical intermediate. Our goal is to provide expert, field-proven insights to help you troubleshoot common side reactions, optimize your synthesis, and ensure the purity of your final product.

The synthesis of this compound, most commonly achieved via the Williamson ether synthesis starting from 2-aminophenol, is a classic example of a reaction where selectivity is paramount. The 2-aminophenol starting material is an ambident nucleophile, possessing two reactive sites—the hydroxyl group (O) and the amino group (N)—that can compete for the alkylating agent. This guide will delve into the causality behind common experimental challenges and provide robust, self-validating protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially relevant synthetic route for this compound?

The most prevalent method is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-aminophenol with a propyl halide, such as 1-bromopropane or 1-chloropropane, in the presence of a base.[1] This SN2 reaction is favored for its relative simplicity and use of readily available starting materials.[2]

Q2: What are the primary side reactions I should anticipate in this synthesis?

The main challenges stem from the nucleophilic nature of 2-aminophenol. You should be prepared for:

  • N-Alkylation: The amino group competes with the hydroxyl group, leading to the formation of N-propyl-2-aminophenol.

  • Di-alkylation: If the reaction is not controlled, both the nitrogen and oxygen atoms can be alkylated, yielding N,O-dipropyl-2-aminophenol.

  • C-Alkylation: The aromatic ring of the phenoxide intermediate can act as a nucleophile, leading to propyl groups being attached directly to the carbon skeleton.[2][3][4]

  • Elimination: The propyl halide can undergo an E2 elimination reaction to form propene, especially at higher temperatures or with excessively strong/hindered bases.[3]

Q3: How can I effectively monitor the reaction to identify these side products?

Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring. The desired product, this compound, and the potential side products will have different polarities and thus different Rf values. For definitive identification, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended. It can separate the isomers and provide molecular weights to confirm the identity of each species.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed by its probable cause, followed by actionable solutions and detailed protocols.

Problem 1: Low yield of this compound with a significant amount of an isomeric byproduct.

If you observe a major byproduct with the same mass as your target compound, you are likely facing a selectivity issue between O-alkylation and N-alkylation.

  • Probable Cause: N-alkylation is competing effectively with the desired O-alkylation. 2-aminophenol is an ambident nucleophile. In its deprotonated form (phenoxide), the oxygen is a hard nucleophile, while the nitrogen of the amino group is a softer nucleophile. The choice of base and solvent critically influences which site is more reactive.[5][6] Using a very strong base (like NaH) can deprotonate both sites, while reaction conditions can favor one form over the other.

  • Expert Solution & Causality: To favor O-alkylation, you must enhance the nucleophilicity of the oxygen atom while minimizing that of the nitrogen. This is best achieved by generating the phenoxide selectively.

    • Choice of Base: Use a moderately weak base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[1][3] These bases are strong enough to deprotonate the more acidic phenol (pKa ≈ 10) but not the much less acidic aniline (pKa ≈ 30). This ensures the primary nucleophile is the phenoxide anion.

    • Solvent Selection: Employ polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[3][5] These solvents effectively solvate the cation (K⁺) without forming a strong hydrogen-bonding shell around the phenoxide anion, leaving it highly nucleophilic and accessible for the SN2 attack. Protic solvents, in contrast, can solvate and deactivate the phenoxide.

ParameterCondition Favoring O-Alkylation (Desired) Condition Favoring N-Alkylation (Side Product) Rationale
Base K₂CO₃, Cs₂CO₃, NaOHNaH, LDA, other very strong basesWeaker bases selectively deprotonate the more acidic phenol.[3][4]
Solvent DMF, Acetonitrile, DMSO (Polar Aprotic)Alcohols (Polar Protic)Polar aprotic solvents enhance the nucleophilicity of the phenoxide anion.[3][5][6]
Temperature Moderate (50-80 °C)[7]High (>100 °C)Higher temperatures can overcome the activation barrier for N-alkylation.
Problem 2: My final product is contaminated with a high molecular weight impurity.

The presence of a byproduct with a mass 42 amu higher than the product (m/z of this compound = 151.21; impurity ≈ 193.28) strongly suggests di-alkylation.

  • Probable Cause: N,O-dipropylation. This occurs when the desired product, this compound, acts as a nucleophile itself and undergoes a second alkylation on the nitrogen atom. This is more likely if an excess of the alkylating agent is used or if the reaction is run for too long at elevated temperatures.

  • Expert Solution & Causality: Control the stoichiometry and reaction kinetics.

    • Control Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of the propyl halide. This ensures there is not a large excess of alkylating agent available to react with the product.

    • Slow Addition: Add the propyl halide dropwise to the reaction mixture over a period of 30-60 minutes.[1] This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more nucleophilic phenoxide starting material over the less reactive product.

    • Monitor Closely: Use TLC to monitor the disappearance of the starting material and the appearance of the product. Stop the reaction as soon as the 2-aminophenol is consumed to prevent the subsequent N-alkylation of the product.

Problem 3: I am observing significant alkene byproducts or poor mass balance.

If your yield is low and you notice gas evolution or byproducts with masses corresponding to oligomers of propene, an elimination side reaction is likely occurring.

  • Probable Cause: E2 elimination of the alkylating agent (1-bromopropane) to form propene. While this is more common with secondary and tertiary halides, it can be induced with primary halides by high temperatures and/or the use of a sterically hindered or excessively strong base.[2][3]

  • Expert Solution & Causality: Favor the SN2 pathway over the E2 pathway.

    • Lower the Temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.[3] Running the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 60-70 °C) will significantly suppress the E2 pathway.

    • Choice of Halide: Use 1-bromopropane or 1-iodopropane. Iodide is a better leaving group and can sometimes allow for lower reaction temperatures. Avoid using 2-propyl halides entirely, as they will strongly favor elimination.

Visualized Reaction & Troubleshooting Workflows

The following diagrams illustrate the chemical pathways and a logical workflow for troubleshooting common issues.

// Nodes Reactants [label="2-Aminophenol +\n1-Bromopropane + Base", fillcolor="#F1F3F4", fontcolor="#202124"]; O_Alk [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; N_Alk [label="N-Propyl-2-aminophenol\n(Side Product)", fillcolor="#FBBC05", fontcolor="#202124"]; Di_Alk [label="N,O-Dipropyl-2-aminophenol\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E2 [label="Propene\n(Elimination Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reactants -> O_Alk [label=" O-Alkylation (SN2)\n Favored by K2CO3,\n Polar Aprotic Solvent"]; Reactants -> N_Alk [label=" N-Alkylation (SN2)\n Competes with O-Alkylation"]; O_Alk -> Di_Alk [label=" Further N-Alkylation\n (Excess Alkylating Agent)"]; Reactants -> E2 [label=" Elimination (E2)\n Favored by High Temp."]; } .dot Caption: Competing reaction pathways in the synthesis of this compound.

// Nodes Start [label="Start Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor Reaction\n(TLC, GC-MS)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Problem [label="Problem Detected?\n(Low Yield / Impurities)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Reaction Complete\nProceed to Workup", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Identify [label="Identify Main Side Product\n(via MS, NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_Alk [label="Isomer (N-Alkylation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Di_Alk [label="High MW (Di-Alkylation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Elim [label="Low Mass Balance (Elimination)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_N [label="Solution:\n1. Use weaker base (K2CO3)\n2. Use polar aprotic solvent (DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Di [label="Solution:\n1. Use 1.05 eq. alkyl halide\n2. Add halide dropwise", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Elim [label="Solution:\n1. Lower reaction temp.\n2. Ensure primary halide is used", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Monitor; Monitor -> Problem; Problem -> Success [label=" No"]; Problem -> Identify [label=" Yes"]; Identify -> N_Alk; Identify -> Di_Alk; Identify -> Elim; N_Alk -> Sol_N; Di_Alk -> Sol_Di; Elim -> Sol_Elim; } .dot Caption: A logical workflow for troubleshooting this compound synthesis.

Experimental Protocols
Protocol 1: Optimized Synthesis of this compound via Selective O-Alkylation

This protocol is designed to maximize the yield of the desired O-alkylated product while minimizing side reactions.

Materials:

  • 2-Aminophenol

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel)

  • Appropriate glassware and magnetic stirrer

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable slurry (approx. 5-10 mL per gram of 2-aminophenol).

  • Reaction Initiation: Begin stirring and heat the mixture to 65-70 °C.

  • Alkylating Agent Addition: Once the temperature has stabilized, add 1-bromopropane (1.05 eq) dropwise via an addition funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 65-70 °C. Monitor the consumption of 2-aminophenol by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete in 4-8 hours.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and finally with brine. This removes residual DMF and any acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary to remove any residual side products.[1]

Protocol 2: TLC Monitoring for Reaction Progress

Procedure:

  • Prepare a TLC chamber with a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Using a capillary tube, spot a small amount of the starting material (2-aminophenol) on the baseline of the TLC plate as a reference.

  • Every 30-60 minutes, pause stirring, carefully withdraw a small aliquot of the reaction mixture with a glass capillary, and spot it on the TLC plate next to the reference spot.

  • Develop the plate in the chamber and visualize under UV light.

  • The starting 2-aminophenol is highly polar and will have a low Rf. The product, this compound, is less polar and will have a higher Rf. The N-alkylated isomer will have an Rf value that is typically very close to the O-alkylated product, but often slightly different. The di-alkylated product will be the least polar and have the highest Rf. The reaction is complete when the 2-aminophenol spot has disappeared.

References
  • BenchChem Technical Guide. (2025). An In-depth Technical Guide to 5-Nitro-2-propoxyaniline: Structure, Isomerism, and Experimental Protocols. BenchChem.
  • Wikipedia. (2023). Williamson ether synthesis. Wikipedia, the free encyclopedia. [Link]
  • BenchChem Technical Guide. (2025). Common side reactions in the Williamson synthesis of ethers. BenchChem.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. [Link]
  • Bar-Haim, G., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(7), 1195-1211. [Link]
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. [Link]

Sources

Technical Support Center: Optimizing Derivatization of 2-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the chemical modification of 2-propoxyaniline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of aniline derivatization and optimize your reaction outcomes.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its substituted aniline structure makes it a versatile precursor for a wide range of derivatives, including amides, sulfonamides, and more complex heterocyclic systems through various cross-coupling reactions. However, like many anilines, its reactivity profile presents unique challenges, such as susceptibility to oxidation and the potential for multiple side reactions. This guide is designed to address these challenges head-on, providing you with the insights needed to achieve high-yielding, clean, and reproducible results.

General Handling and Safety Precautions

Before commencing any experimental work, it is crucial to be aware of the safety and handling requirements for this compound.

  • Safety: this compound is toxic and can be absorbed through the skin.[1] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3] In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[4][5]

  • Storage: this compound is susceptible to oxidation, which can cause it to darken over time.[6] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.[4]

  • Purity: The purity of the starting aniline is critical for the success of subsequent reactions. If the material has darkened, it may need to be purified before use. Common purification methods for anilines include distillation under reduced pressure or crystallization.[7][8]

Frequently Asked Questions (FAQs)

Q1: My this compound has turned dark brown. Can I still use it?

A: The dark color indicates oxidation of the aniline.[6] While it might still be usable for some robust reactions, the impurities can lead to lower yields and the formation of colored byproducts. For best results, it is highly recommended to purify the this compound by vacuum distillation or by treating a solution of the crude product with activated carbon during recrystallization.[9]

Q2: What is the best way to handle and store this compound to prevent degradation?

A: To minimize oxidation, store this compound in a tightly sealed amber glass bottle under an inert atmosphere (argon or nitrogen).[4] Keep it in a cool, dark, and dry place. When dispensing the reagent, do so quickly and reseal the bottle promptly.

Q3: Why is my acylation reaction of this compound giving a low yield?

A: Low yields in acylation reactions can be due to several factors. The aniline may be of poor quality (oxidized). The acylating agent (e.g., acid chloride or anhydride) may have hydrolyzed. The base used to scavenge the acid byproduct (e.g., pyridine or triethylamine) might not be sufficiently dry or a strong enough base. Lastly, the reaction temperature may be too low.

Q4: Can this compound undergo Friedel-Crafts reactions?

A: No, this compound, like other anilines, does not typically undergo Friedel-Crafts alkylation or acylation. The amino group is a strong Lewis base and will form a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards electrophilic substitution.[10] To perform such reactions, the amino group must first be protected, for example, by converting it to an acetamide.[10]

Troubleshooting Guide

Problem 1: Low Yield in N-Acylation Reactions
Potential Cause Troubleshooting Steps & Explanation
Poor Quality of this compound Purify the starting material by vacuum distillation. Oxidized aniline is less nucleophilic and can inhibit the reaction.
Hydrolyzed Acylating Agent Use a fresh bottle of the acylating agent (e.g., acetyl chloride, benzoyl chloride). These reagents are sensitive to moisture.
Insufficient or Inappropriate Base Use a dry, non-nucleophilic base like triethylamine or pyridine (at least 1.1 equivalents). The base is crucial to neutralize the HCl or carboxylic acid byproduct, which would otherwise protonate the starting aniline, rendering it unreactive.
Low Reaction Temperature While many acylations are initially performed at 0 °C to control the exotherm, the reaction may require warming to room temperature or gentle heating to go to completion. Monitor the reaction by TLC.
Steric Hindrance The propoxy group at the ortho position can provide some steric hindrance. For bulky acylating agents, a higher reaction temperature or a more potent acylation catalyst (e.g., DMAP) may be necessary.
Problem 2: Formation of Multiple Products in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Potential Cause Troubleshooting Steps & Explanation
Catalyst Deactivation The amino group of this compound can sometimes coordinate to the palladium catalyst, leading to inhibition.[11] Ensure your solvent is thoroughly degassed to prevent oxidation of the catalyst. Consider using a pre-catalyst that is more resistant to deactivation.
Side Reactions (e.g., Hydrodehalogenation) This occurs when the aryl halide is reduced instead of coupled. It can be caused by moisture or other protic sources. Ensure all reagents and solvents are anhydrous.[11]
Homocoupling In Suzuki reactions, the boronic acid can couple with itself. This is often favored at higher temperatures or if the transmetalation step is slow.[11] Ensure the stoichiometry is correct and consider a lower reaction temperature.
Incorrect Base The choice of base is critical in cross-coupling reactions. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[11] For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like NaOtBu or KOtBu are often required.[12]
Ligand Choice The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging couplings, bulky, electron-rich phosphine ligands like XPhos or SPhos are often necessary.[11]
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps & Explanation
Product is a Dark Oil or Solid This is likely due to trace oxidized impurities. During workup, wash the organic layer with a mild reducing agent solution (e.g., sodium bisulfite). Alternatively, treat a solution of the crude product with activated charcoal before crystallization.[9]
Incomplete Removal of Unreacted Aniline During aqueous workup, perform an acidic wash (e.g., with 1M HCl). The aniline will be protonated and move into the aqueous phase, while the less basic product remains in the organic layer.[9]
Co-eluting Impurities in Column Chromatography If impurities have a similar polarity to your product, try a different solvent system to improve separation.[13] If that fails, consider an alternative purification method like crystallization or distillation.
Emulsion Formation During Extraction Emulsions are common with aniline derivatives. To break an emulsion, add brine (saturated NaCl solution) and allow the mixture to stand. Gentle swirling can also help.

Visualizing Troubleshooting Workflows

A systematic approach is key to resolving experimental issues. The following diagram outlines a decision-making process for troubleshooting low yields in a generic derivatization reaction.

Troubleshooting_Workflow start Low Reaction Yield check_purity Check Starting Material Purity start->check_purity purify Purify Starting Material check_purity->purify Impure check_reagents Verify Reagent Quality & Stoichiometry check_purity->check_reagents Pure purify->check_reagents use_fresh Use Fresh/Dry Reagents check_reagents->use_fresh Suspect optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions OK use_fresh->optimize_conditions change_temp Vary Temperature optimize_conditions->change_temp change_solvent Screen Solvents optimize_conditions->change_solvent change_catalyst Screen Catalysts/ Ligands optimize_conditions->change_catalyst success High Yield change_temp->success change_solvent->success change_catalyst->success

Caption: A workflow for troubleshooting low reaction yields.

Detailed Experimental Protocols

Protocol 1: N-Acetylation of this compound

This protocol describes a standard procedure for the protection of the amino group as an acetamide.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (dry)

  • Dichloromethane (DCM, dry)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in dry DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add dry pyridine (1.2 eq.) followed by the dropwise addition of acetic anhydride (1.1 eq.).

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine and unreacted aniline), water, saturated NaHCO₃ solution (to remove acetic acid), and finally brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetamide.

  • Purify the product by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a Bromo-2-propoxyaniline Derivative

This protocol provides a general method for C-C bond formation. Note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Bromo-2-propoxyaniline derivative (e.g., 4-bromo-2-propoxyaniline)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.)

  • Solvent system (e.g., dioxane/water or toluene/ethanol/water)

Procedure:

  • To a Schlenk flask, add the bromo-2-propoxyaniline derivative (1.0 eq.), arylboronic acid (1.2 eq.), and base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[14]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

References

  • Technical Support Center: Troubleshooting Halogenated Aniline Reactions - Benchchem.
  • ST-3564 - Safety Data Sheet - Combi-Blocks.
  • Troubleshooting side reactions in the N-alkylation of aniline - Benchchem.
  • 2,6-Diethyl-N-(2-propoxyethyl)aniline - AK Scientific, Inc. Safety Data Sheet.
  • Chemical Safety Data Sheet MSDS / SDS - 2,6-Diethyl-N-(2-propoxyethyl)aniline - ChemicalBook.
  • Purification of Aniline - Chempedia - LookChem.
  • Discover The Secret: Aniline Is Usually Purified By Steam Distillation - ECHEMI.com.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry.
  • Purify and dry aniline? : r/chemistry - Reddit.
  • Technical Support Center: Synthesis with Aniline Derivatives - Benchchem.
  • Technical Support Center: Purification of Substituted Anilines - Benchchem.
  • Buchwald–Hartwig amination - Wikipedia.
  • Chapter 3: Synthetic Methods for Primary Anilines - Royal Society of Chemistry.
  • troubleshooting guide for incomplete 3-Iodoaniline reactions - Benchchem.
  • SAFETY DATA SHEET - 4-n-Propoxyaniline - Fisher Scientific.
  • Buchwald‐Hartwig amination of aryl halides with substituted anilines - ResearchGate.
  • (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate.
  • SAFETY DATA SHEET - 2,6-diethyl-N-(2-propoxyethyl)aniline - Santa Cruz Biotechnology.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Reactions of Aniline - Chemistry Steps.
  • Anilines: Reactions, Reaction Mechanisms and FAQs - Allen.
  • Aniline and Its Derivatives - ResearchGate.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • 24.8: Reactions of Arylamines - Chemistry LibreTexts.
  • Suzuki reaction - Wikipedia.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • 1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts.
  • Optimization of the ADAN acylation conditions. - ResearchGate.
  • Biocatalytic selective acylation of technical lignins: a new route for the design of new biobased additives for industrial formulations - Frontiers.

Sources

Technical Support Center: A Researcher's Guide to 2-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-propoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the handling and use of this versatile chemical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, from unexpected discoloration to reaction failures.

Discoloration and Stability Issues

Question: My this compound, which was initially a light-colored solid, has turned brown/dark upon storage. Is it still usable?

Answer: This is a common observation with this compound and other aniline derivatives. The discoloration is primarily due to oxidative degradation upon exposure to air and light. Aniline compounds are susceptible to forming highly colored polymeric impurities.

  • Causality: The amino group (-NH₂) on the aromatic ring is readily oxidized. This process can be accelerated by light, which provides the energy for radical formation, and by atmospheric oxygen, which acts as the oxidizing agent. The initial oxidation products can then polymerize to form complex, colored mixtures.

  • Is it usable? For many applications, especially those where high purity is critical (e.g., in the synthesis of pharmaceutical intermediates), using discolored this compound is not recommended as the impurities can interfere with your reaction, leading to lower yields and the formation of side products. For less sensitive applications, purification before use is advised.

  • Recommended Action:

    • Purification: The colored impurities can often be removed by recrystallization or column chromatography. A detailed protocol for purification is provided in the "Experimental Protocols" section.

    • Proper Storage: To prevent future degradation, store this compound in an amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Challenges in Common Reactions

Question: I am attempting to nitrate this compound to synthesize 5-nitro-2-propoxyaniline, but my yields are very low, and I'm getting a dark, tarry reaction mixture.

Answer: Low yields and the formation of dark-colored byproducts are frequent challenges in the nitration of anilines. This is due to the sensitivity of the amino group to the strongly acidic and oxidizing conditions of the nitration reaction.

  • Causality:

    • Oxidation of the Amino Group: The amino group is highly susceptible to oxidation by nitric acid, leading to the formation of colored byproducts and tars.[1]

    • Formation of the Anilinium Ion: In a strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is deactivating and meta-directing, which can lead to the formation of undesired meta-isomers and a general decrease in reactivity towards nitration.

  • Troubleshooting Steps:

    • Protect the Amino Group: While not always necessary for this specific substrate, in challenging cases, protecting the amino group as an amide (e.g., by reacting with acetic anhydride to form the acetanilide) can prevent oxidation and ensure para-selectivity. The protecting group can be removed after nitration.

    • Control the Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature (typically 0-5 °C) throughout the addition of the nitrating agent is crucial to minimize side reactions and decomposition.[1]

    • Stoichiometry of the Nitrating Agent: Use a controlled amount of the nitrating agent (e.g., 1.05-1.1 equivalents) to avoid over-nitration and reduce oxidative side reactions.[1]

Question: My N-alkylation reaction of this compound is sluggish and results in a mixture of mono- and di-alkylated products. How can I improve the selectivity and reaction rate?

Answer: The N-alkylation of anilines can be challenging to control. The mono-alkylated product is often more nucleophilic than the starting aniline, leading to over-alkylation.[2] Furthermore, the propoxy group at the ortho position can introduce some steric hindrance, potentially slowing down the reaction.

  • Causality:

    • Increased Nucleophilicity of the Product: The mono-alkylated product is a secondary amine, which is generally more nucleophilic than the primary starting amine, making it more reactive towards the alkylating agent.[2]

    • Steric Hindrance: The ortho-propoxy group can sterically hinder the approach of the alkylating agent to the nitrogen atom.

  • Troubleshooting Steps:

    • Control Stoichiometry: To favor mono-alkylation, use a large excess of this compound relative to the alkylating agent.[2]

    • Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help to reduce the rate of the second alkylation step.[2]

    • Choice of Base and Solvent: For sluggish reactions, a stronger base and a polar aprotic solvent (e.g., DMF or DMSO) may be necessary to increase the concentration of the more nucleophilic aniline anion.

    • Reductive Amination: A more controlled method for mono-alkylation is reductive amination. This involves the reaction of this compound with an aldehyde or ketone to form an imine, which is then reduced in a separate step.[2]

Purification Difficulties

Question: I am having trouble purifying this compound by column chromatography. It seems to streak on the TLC plate and I get poor separation.

Answer: Streaking of amines on silica gel TLC plates is a common issue due to the interaction of the basic amino group with the acidic silica gel. This can also lead to poor separation during column chromatography.

  • Causality: The lone pair of electrons on the nitrogen of the amino group can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to strong adsorption and tailing of the spot on the TLC plate.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to the eluent (typically 0.1-2%).[3] This will neutralize the acidic sites on the silica gel and reduce the strong adsorption of the amine.

    • Optimize the Solvent System: Use a solvent system that provides an Rf value of approximately 0.2-0.4 for this compound on a TLC plate treated with a basic modifier.[3] A good starting point for moderately polar compounds like this compound is a mixture of hexane and ethyl acetate.[3] You can increase the polarity by increasing the proportion of ethyl acetate.

    • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina, which is less acidic than silica gel.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound? A1: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q2: How should I properly store this compound? A2: To minimize degradation, this compound should be stored in a tightly sealed, amber glass container to protect it from light. The container should be stored in a cool, dry, and well-ventilated area, away from oxidizing agents. For long-term storage, blanketing with an inert gas like argon or nitrogen is recommended.

Q3: What are the expected chemical shifts for this compound in ¹H and ¹³C NMR? A3: While the exact chemical shifts can vary slightly depending on the solvent and concentration, you can generally expect the following:

  • ¹H NMR (in CDCl₃): The aromatic protons will appear as a complex multiplet in the range of 6.6-7.3 ppm. The -OCH₂- protons of the propoxy group will be a triplet around 3.9-4.1 ppm. The -CH₂- protons will be a multiplet around 1.8-2.0 ppm, and the -CH₃ protons will be a triplet around 1.0-1.2 ppm. The -NH₂ protons will appear as a broad singlet, the chemical shift of which is concentration-dependent.

  • ¹³C NMR (in CDCl₃): The aromatic carbons will appear in the range of 110-150 ppm. The carbon attached to the oxygen (-C-O) will be the most downfield of the aromatic carbons not attached to nitrogen. The carbon attached to the nitrogen (-C-N) will also be in the aromatic region. The aliphatic carbons of the propoxy group will appear upfield, with the -OCH₂- carbon around 69 ppm, the -CH₂- carbon around 22 ppm, and the -CH₃ carbon around 10 ppm.

Q4: What are the common impurities I might find in a commercial sample of this compound? A4: Common impurities can include unreacted starting materials from its synthesis, such as 2-aminophenol and 1-bromopropane.[1] Additionally, due to degradation, you may find oxidative polymerization products, which are often colored. These impurities can typically be identified by GC-MS analysis.

Q5: How should I dispose of waste containing this compound? A5: Waste containing this compound should be treated as hazardous chemical waste. Collect it in a clearly labeled, sealed container. Do not mix it with incompatible waste streams. Follow your institution's specific guidelines for hazardous waste disposal, which typically involves collection by an environmental health and safety department.

Section 3: Data and Protocols

Physicochemical Data
PropertyValue
Molecular FormulaC₉H₁₃NO
Molecular Weight151.21 g/mol
AppearanceOff-white to light brown solid
Melting Point~44-46 °C
Boiling Point~245 °C at 760 mmHg
Experimental Protocols

Protocol 1: Purification of Discolored this compound by Column Chromatography

  • TLC Analysis:

    • Prepare a TLC developing chamber with a solvent system of 9:1 Hexane:Ethyl Acetate containing 0.5% triethylamine.

    • Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane.

    • Spot the solution on a silica gel TLC plate and develop the plate.

    • Visualize the spots under UV light (254 nm). The desired product should have an Rf value of approximately 0.3-0.4. Adjust the solvent polarity if necessary.

  • Column Preparation:

    • Prepare a slurry of silica gel in the optimized eluent.

    • Pack a glass chromatography column with the slurry, ensuring there are no air bubbles.

    • Add a thin layer of sand to the top of the silica gel.

  • Sample Loading and Elution:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the column.

    • Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization of this compound

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective for recrystallizing moderately polar compounds like this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water, and dry them under vacuum.

Section 4: Visualizations

Workflow for Troubleshooting Discolored this compound

Caption: Decision workflow for handling discolored this compound.

Logical Relationship in N-Alkylation of this compound

N_Alkylation This compound This compound Mono-alkylated Product Mono-alkylated Product This compound->Mono-alkylated Product Reaction 1 Alkylating Agent Alkylating Agent Alkylating Agent->Mono-alkylated Product Di-alkylated Product Di-alkylated Product Alkylating Agent->Di-alkylated Product Mono-alkylated Product->Di-alkylated Product Reaction 2 (often faster)

Sources

Technical Support Center: 2-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of 2-Propoxyaniline Stability

Welcome to the technical support guide for this compound. As a critical intermediate in pharmaceutical synthesis and materials science, maintaining the purity and stability of this compound is paramount for reproducible and successful experimental outcomes. A common issue encountered by researchers is the progressive discoloration of this compound, typically from a colorless or pale-yellow liquid to a dark brown or even black hue. This is a visual indicator of oxidative degradation.

This guide provides an in-depth analysis of the causes of this compound oxidation, troubleshooting advice in a direct question-and-answer format, and validated protocols for its prevention and remediation.

Part 1: The "Why" - Understanding the Oxidation Mechanism

Aromatic amines like this compound are inherently susceptible to oxidation. The primary driver for this degradation is the presence of an electron-rich amino group (-NH₂) attached to the benzene ring. The lone pair of electrons on the nitrogen atom can be easily abstracted, initiating a cascade of reactions, particularly in the presence of oxygen, light, and trace metal catalysts.

The oxidation process is complex and often proceeds through radical intermediates to form a mixture of colored byproducts such as nitroso, azoxy, and eventually, highly conjugated polymeric materials. These impurities are responsible for the observed dark coloration.[1][2]

OxidationPathway cluster_0 Initiation cluster_1 Propagation & Product Formation Aniline This compound (Colorless) Radical Amine Radical Cation Aniline->Radical O₂, Light, Heat, Metal Ions Dimer Dimeric Intermediates Radical->Dimer Further Oxidation & Coupling Polymer Conjugated Polymers (Dark Brown/Black) Dimer->Polymer Polymerization

Caption: Generalized oxidation pathway of this compound.

Part 2: Troubleshooting Guide & FAQs

Question 1: My bottle of this compound, which was initially pale yellow, has turned dark brown. What happened?

Answer: This color change is a classic sign of aerial oxidation.[3][4] Like many anilines, this compound reacts with atmospheric oxygen over time. This process is significantly accelerated by exposure to UV light, elevated temperatures, and the presence of metal impurities which can catalyze the reaction. The dark brown color is due to the formation of various highly conjugated, and often polymeric, oxidation byproducts.

Question 2: How can I properly store this compound to prevent it from turning dark?

Answer: Prevention is the most effective strategy. The key is to minimize exposure to oxygen and light.

  • Atmosphere: The single most important factor is to store the compound under an inert atmosphere. Before sealing the container, displace the air in the headspace by flushing it with a dry, inert gas like nitrogen or argon.

  • Container: Always use an amber glass bottle or an opaque container to protect the contents from light.[3] Ensure the cap is tight-fitting with a chemically resistant liner (e.g., PTFE) to prevent both leakage and air ingress.

  • Temperature: Store the container in a cool, dark place.[5] A designated, ventilated chemical storage cabinet is ideal. Avoid storing it on a lab bench exposed to sunlight or near heat sources like ovens or hot plates.

  • Quantity: Purchase quantities that you expect to use within a reasonable timeframe to avoid long-term storage issues.[5] For larger quantities, consider aliquoting the material into smaller vials under an inert atmosphere for daily use, leaving the main stock bottle undisturbed.

Question 3: I need to use this compound in a reaction sensitive to impurities. What handling precautions should I take?

Answer: For high-purity applications, such as in drug development or catalysis research, rigorous exclusion of air is critical.

  • Inert Gas Techniques: Handle the liquid in a glove box or using Schlenk line techniques.[6] This involves using glassware specifically designed for working under an inert atmosphere.

  • Solvent Degassing: If the reaction is performed in a solvent, ensure the solvent is thoroughly degassed before use to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 30-60 minutes or by several freeze-pump-thaw cycles.

  • Rapid Handling: If a glove box is unavailable, minimize the time the bottle is open to the air. Have all necessary equipment ready, measure out the required amount quickly, flush the bottle's headspace with inert gas, and immediately reseal it tightly.

Question 4: Are there any chemicals or materials that are incompatible with this compound?

Answer: Yes. Avoid contact with strong oxidizing agents (e.g., hydrogen peroxide, nitric acid, permanganates, dichromates), as they can cause vigorous and potentially hazardous reactions.[7] Also, avoid strong acids, alkalis, and certain metals like iron, zinc, and aluminum, which can act as catalysts for decomposition or oxidation.[7][8] Always use clean glassware and avoid cross-contamination.

Question 5: My this compound is already oxidized. Can I still use it? If not, how can I purify it?

Answer: For non-critical applications where color is not a factor and the impurities are known to not interfere, a slightly discolored sample might be acceptable. However, for most synthetic applications, especially in pharmaceutical development, using an oxidized sample is highly discouraged as impurities can lead to side reactions, lower yields, and complex purification challenges.

Fortunately, oxidized this compound can be purified. The most common and effective method is vacuum distillation.[9] Distillation separates the volatile aniline from the non-volatile, colored polymeric impurities. Adding a small amount of zinc dust to the distillation flask can help reduce some of the colored oxidized species back to the parent aniline, improving recovery.[4]

Part 3: Experimental Protocols

Protocol A: Best Practices for Inert Atmosphere Storage & Handling

This protocol describes how to safely store and dispense this compound to maintain its purity.

HandlingWorkflow Inert Handling Workflow Start Start: Receive this compound Check Check Seal & Color Start->Check Store Store in Cool, Dark, Inert Cabinet Check->Store Looks Good Purify Purify via Vacuum Distillation (See Protocol B) Check->Purify Discolored Dispense Dispense in Glovebox or under Inert Gas Flow Store->Dispense Purge Purge Headspace with N₂/Ar Dispense->Purge Seal Reseal Tightly Purge->Seal End Return to Storage Seal->End

Caption: Workflow for maintaining the integrity of this compound.

Methodology:

  • Preparation: Move the stock bottle of this compound, a clean syringe or cannula, and the reaction vessel into a glove box. Alternatively, set up the reaction vessel on a Schlenk line.

  • Inerting: Ensure the atmosphere in the glove box is purged or the Schlenk line is under a positive pressure of dry nitrogen or argon.

  • Transfer: Carefully uncap the stock bottle. Using a clean, dry syringe, draw the required volume of this compound.

  • Dispensing: Transfer the liquid into the reaction vessel.

  • Resealing: Before recapping the stock bottle, gently flush the headspace with a stream of inert gas for 15-30 seconds to displace any air that may have entered.

  • Storage: Tightly seal the bottle and wrap the cap/neck junction with Parafilm® as an extra precaution. Return the bottle to its designated cool, dark storage location.[5]

Protocol B: Purification of Oxidized this compound by Vacuum Distillation

WARNING: Aniline and its derivatives are toxic and can be absorbed through the skin.[7] Perform this entire procedure in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and suitable chemical-resistant gloves.[3][8]

Materials:

  • Discolored this compound

  • Zinc dust (optional, but recommended)

  • Round-bottom flask (distilling flask)

  • Short path distillation head with condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with stirrer

  • Vacuum pump and tubing

  • Cold trap (recommended)

  • Glass wool or boiling chips

Methodology:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.

  • Charging the Flask: Charge the distilling flask with the discolored this compound (do not fill more than 2/3 full). Add a magnetic stir bar and a small spatula tip of zinc dust. The zinc helps break down colored polymeric byproducts.[4]

  • Initiate Vacuum: Turn on the condenser cooling water. Close the system and slowly apply vacuum. A cold trap between the apparatus and the pump is highly recommended to protect the pump from corrosive vapors.

  • Heating: Once a stable vacuum is achieved, begin stirring and gently heat the distilling flask using the heating mantle.

  • Distillation: The this compound will begin to boil at a reduced temperature. Collect the clear, colorless distillate in the receiving flask. The dark, non-volatile impurities will remain in the distilling flask.

  • Completion: Stop the distillation when only a small amount of dark residue remains. Do not distill to dryness.

  • Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

  • Storage of Purified Product: Transfer the freshly distilled, pure this compound to a clean, dry amber glass bottle and store under an inert atmosphere as described in Protocol A.

Part 4: Data Summary & Quick Reference

Table 1: Recommended Storage & Handling Parameters

ParameterRecommendationRationale
Atmosphere Inert Gas (Nitrogen, Argon)Prevents aerial oxidation, the primary degradation pathway.[6]
Temperature Cool (e.g., 15-25°C)Slows the rate of oxidation reactions.[5]
Light Exposure None (Amber Bottle, Dark Cabinet)Prevents photochemical degradation.[3][8]
Container Tightly Sealed Amber GlassProtects from light and prevents air/moisture ingress.[3]
Handling Fume Hood / Glove BoxEnsures user safety and minimizes air exposure.[8]

Table 2: Incompatibility Chart

Class of SubstanceExamplesReason for Incompatibility
Strong Oxidizers Nitric Acid, Peroxides, DichromatesCan cause a violent, exothermic reaction.[7]
Strong Acids Sulfuric Acid, Hydrochloric AcidCan react exothermically; promotes degradation.[7]
Certain Metals Iron, Zinc, AluminumCan catalyze oxidation and decomposition.[8]

References

  • Vertex AI Search. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Retrieved January 10, 2026.
  • University of Nebraska-Lincoln Environmental Health and Safety. (n.d.). Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes. Retrieved January 10, 2026.
  • Washington State University Environmental Health & Safety. (n.d.). Aniline. Retrieved January 10, 2026.
  • Lanxess. (n.d.). Product Safety Summary: Aniline. Retrieved January 10, 2026.
  • Maurer, H. R., et al. (2000).
  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved January 10, 2026.
  • Techno PharmChem. (n.d.). Material Safety Data Sheet: Aniline. Retrieved January 10, 2026.
  • ASTM International. (n.d.). Standard Practice for Sampling and Handling Aniline. Retrieved January 10, 2026.
  • Yanishlieva, N. V., & Marinova, E. M. (2001). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Czech Journal of Food Sciences.
  • BenchChem. (n.d.). 5-Nitro-2-propoxyaniline | CAS 553-79-7 | Research Chemical. Retrieved January 10, 2026.
  • LookChem. (n.d.). Purification of Aniline - Chempedia. Retrieved January 10, 2026.
  • Dominguez, D. D., Mowery, R. L., & Cheek, G. T. (1989). Aryl Amine Antioxidant Determinations in Ester Lubricants.
  • BenchChem. (n.d.).
  • Reddit. (2014). Purify and dry aniline?. r/chemistry. Retrieved January 10, 2026.
  • Chemistry Stack Exchange. (2024).
  • Asian Publication Corporation. (2011).
  • MDPI. (2018).

Sources

Technical Support Center: A Troubleshooting Guide for 2-Propoxyaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-propoxyaniline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of this versatile chemical intermediate. The unique electronic and steric properties of the ortho-propoxy group can present specific challenges, and this guide is designed to provide practical, experience-driven solutions.

I. Troubleshooting Guide: Navigating Common Reactions

This section addresses specific issues that may arise during common transformations of this compound. Each problem is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

A. Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Question 1: My nitration of this compound is giving a low yield of the desired 5-nitro-2-propoxyaniline and a significant amount of an isomeric byproduct. How can I improve the regioselectivity?

Probable Cause: The amino (-NH₂) and propoxy (-OCH₂CH₂CH₃) groups are both activating and ortho-, para-directing. While the propoxy group strongly directs to its para position (C-5), the more powerfully activating amino group directs to its para position (C-4), leading to the formation of the undesired 4-nitro isomer.[1] Furthermore, nitration at the 3-position (ortho to the propoxy group) can also occur, typically yielding 5-10% of this isomer.[1]

Solution:

  • Strict Temperature Control: Maintaining a low reaction temperature is the most critical factor for controlling regioselectivity. The reaction should be kept between 0-5°C to minimize the formation of unwanted isomers.[1]

  • Protect the Amino Group: To ensure nitration occurs para to the propoxy group, temporarily protect the highly activating amino group as an amide (acetanilide). The less activating amide group will be overridden by the directing effect of the propoxy group. The amide can be hydrolyzed back to the amine after nitration.

  • Controlled Reagent Addition: The nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) should be added slowly and dropwise to the solution of this compound to manage the reaction's exotherm and maintain a consistent low temperature.[1]

Experimental Protocol: Acetylation of this compound

  • In a suitable flask, dissolve this compound in glacial acetic acid.

  • Slowly add acetic anhydride to the solution with constant stirring.

  • After the initial exothermic reaction subsides, gently warm the mixture for 10-15 minutes.

  • Pour the warm mixture into cold water with vigorous stirring to precipitate the acetanilide derivative.

  • Collect the product by vacuum filtration and wash thoroughly with water.

Question 2: My reaction mixture turns dark, and I'm isolating a colored, oily product instead of clean crystals. What's causing this and how can I fix it?

Probable Cause: Anilines are susceptible to oxidation, especially under strongly acidic or oxidizing conditions, which can lead to the formation of colored byproducts like nitroso or quinone compounds.[1]

Solution:

  • Use Purified Reagents: Ensure your starting this compound is pure and as colorless as possible.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent air oxidation.

  • Activated Carbon Treatment: During the workup and purification, a treatment with activated carbon can be effective in adsorbing colored impurities.[2] Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat the solution, and then filter it while hot.

  • Chromatography: If recrystallization and carbon treatment are insufficient, column chromatography is a reliable method for removing colored impurities.

B. N-Alkylation and N-Acylation

Question 3: I'm trying to mono-alkylate this compound, but I'm getting a mixture of starting material, the desired mono-alkylated product, and a di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?

Probable Cause: The mono-alkylated product of an aniline is often more nucleophilic than the starting aniline itself, making it more reactive towards the alkylating agent and leading to over-alkylation.[3]

Solution:

  • Control Stoichiometry: Use a large excess of this compound relative to the alkylating agent to favor mono-alkylation.[3]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture will help to maintain a low concentration of it, reducing the likelihood of di-alkylation.[4]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to decrease the rate of the second alkylation step.[3]

  • Consider Reductive Amination: This alternative method provides greater control over mono-alkylation. It involves the initial formation of an imine between this compound and an aldehyde or ketone, followed by in-situ reduction.[3]

Question 4: My N-acylation of this compound with an acid chloride is sluggish and gives a low yield. What could be the issue?

Probable Cause: The ortho-propoxy group can cause steric hindrance, slowing down the approach of the acylating agent to the nitrogen atom. Additionally, if a Lewis acid catalyst is used, it can complex with the amino group, deactivating the ring.

Solution:

  • Choice of Acylating Agent: If sterics are an issue, consider using a more reactive acylating agent, such as an acid anhydride.

  • Base Selection: Use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or proton sponge) to scavenge the HCl byproduct without competing with the aniline as a nucleophile.

  • Alternative Methods: For challenging acylations, consider using peptide coupling reagents (e.g., DCC, EDC) to activate the carboxylic acid before adding the this compound.

C. Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)

Question 5: My diazotization of this compound seems to be failing, leading to low yields in my subsequent Sandmeyer reaction. What are the critical parameters for success?

Probable Cause: The formation of the diazonium salt is highly temperature-sensitive. If the temperature rises above 5°C, the diazonium salt can prematurely decompose, often leading to the formation of a phenol byproduct.[5] Incomplete diazotization due to insufficient nitrous acid is also a common issue.[5]

Solution:

  • Maintain Low Temperature: The reaction must be kept between 0-5°C throughout the addition of sodium nitrite and for a short period afterward.[5]

  • Ensure Excess Nitrous Acid: After the addition of sodium nitrite is complete, test for the presence of excess nitrous acid using starch-iodide paper (it should turn blue-black).[5] This ensures all the aniline has reacted.

  • Immediate Use of Diazonium Salt: Diazonium salts are generally unstable and should be used in the subsequent reaction step immediately without isolation.[5]

Safety Warning: Solid, dry diazonium salts are explosive and should never be isolated. Always keep them in solution.[5]

II. Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound? A1: this compound should be stored in a tightly closed container in a dry, well-ventilated place, away from light and sources of ignition.[6] Avoid contact with skin and eyes, and avoid inhaling vapors.[6] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[7][8]

Q2: My this compound has developed a color over time. Is it still usable? A2: The development of color suggests potential oxidation or degradation. While it might still be usable for some applications, its purity is compromised. For reactions sensitive to impurities, it is recommended to purify the this compound by distillation under reduced pressure or by column chromatography before use.

Q3: How can I effectively purify my this compound-derived products? A3: The purification method depends on the properties of the product.

  • Recrystallization: This is a good first choice for solid products if a suitable solvent system can be found.

  • Column Chromatography: This is a versatile method for purifying both solid and liquid products, and for separating isomers.

  • Distillation: For liquid products with sufficiently different boiling points from impurities, distillation under reduced pressure can be effective.[3]

  • Acid-Base Extraction: If your product is neutral but you have unreacted this compound, an acidic wash (e.g., with dilute HCl) will protonate the aniline, moving it to the aqueous phase.

Q4: Are there any specific safety concerns when working with derivatives of this compound, such as 5-nitro-2-propoxyaniline? A4: Yes. 5-Nitro-2-propoxyaniline was once used as an artificial sweetener (P-4000) but was banned in the United States due to potential toxicity.[9] It is important to handle all derivatives with care, assuming they may have biological activity. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with and handle it with appropriate containment and PPE.[7][10]

III. Visualizing Troubleshooting Workflows

The following diagrams illustrate logical workflows for addressing common issues in this compound reactions.

Troubleshooting_Low_Yield Start Low Reaction Yield Check_Purity Check Starting Material Purity? Start->Check_Purity Purify_SM Purify Starting Material Check_Purity->Purify_SM No Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Yes Purify_SM->Optimize_Conditions Temp Adjust Temperature Optimize_Conditions->Temp Yes Workup_Loss Investigate Workup & Purification Losses? Optimize_Conditions->Workup_Loss No Time Modify Reaction Time Temp->Time Stoichiometry Vary Stoichiometry Time->Stoichiometry Solvent Change Solvent Stoichiometry->Solvent Solvent->Optimize_Conditions Success Improved Yield Solvent->Success Alternative_Route Consider Alternative Synthetic Route Alternative_Route->Success Workup_Loss->Alternative_Route No Modify_Workup Modify Extraction/ Purification Protocol Workup_Loss->Modify_Workup Yes Modify_Workup->Success Impurity_Analysis Start Impure Product/ Side Reaction Identify_Impurity Identify Impurity (NMR, MS, TLC) Start->Identify_Impurity Isomer Isomeric Byproduct Identify_Impurity->Isomer Oxidation Oxidation Product Identify_Impurity->Oxidation Over_Reaction Over-alkylation/ acylation Identify_Impurity->Over_Reaction Control_Temp Stricter Temp. Control Isomer->Control_Temp Protecting_Group Use Protecting Group Strategy Isomer->Protecting_Group Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Activated_Carbon Activated Carbon Treatment Oxidation->Activated_Carbon Control_Stoich Adjust Stoichiometry Over_Reaction->Control_Stoich Slow_Addition Slow Reagent Addition Over_Reaction->Slow_Addition

Caption: Decision tree for identifying and mitigating impurities.

IV. References

  • Application Notes and Protocols: Diazotization of Anilines for Iodination. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEILYtPUSxudWWJgEhGTjVUJZfhO2ZIQukAu7yDlmO1ysKMOwr-HTraBWtpVI8IVWxT0QO9Jbb7XRo2yHb4oPhjhZcSYLz2fIJERSim55uvSkrSLVMYil6RtmclxSDRtVmBOBGqbf-eskxpsbG-3-oQ1TmWhiifuLFvMUQX87f9fl-qEJpRT0tZ_zl5v_n41AWheeYt-h2lO21yiGr9HD3UhN-dBQ==]

  • Troubleshooting side reactions in the N-alkylation of aniline. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfzbc0BULt49sl3MgoKpqlUSyTLQ-4Ke2oONy3xLHfFVAy1wsX_U2v86wuvqJgxpuCuLuwUB6Kqzt0djE3IaHiFRSySs7GRKQQJcytSSg3dxrP1oQn00USONEntlF6wuhET0wlBDVRlcXxNHK6c3XVq8ezRs3mDl5FnB3jnGG74EAH_5un-EJJoqfxJT87iEcbgbeZeT8s-js=]

  • ST-3564 - Safety Data Sheet. Combi-Blocks, Inc. (2023-01-02). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpuKxco8MIl_nzxYngTViD7m5X-2HoGMxLgXO6sKjl1jLJb6QIdEhOv884_TDWG4_1zpY_N5bdZP3VIn03bR1UYZBvelxT1rsnlLcf-20PXbdwsuVvip5WMUj7L8IaveIXrvDdfHiE]

  • 5-Nitro-2-propoxyaniline|CAS 553-79-7|Research Chemical. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGE7wdJLL2b5EelvSSTWyzOFs-zumbECz6Salmq2W1wXS3TKM723Jb1awBsbvA18uuCqgYgspy83OC5Hih7Rm4yUgC36ZQTbVl_FyZaCA7LMg4Fl7T2LT_GXujopSsZd3fnULB]

  • SAFETY DATA SHEET. Fisher Scientific. (2024-03-29). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPVS95O4BkIei-nG_c8pD_rPQWE0L68H-eYGInE5oGbZmFYLocy7POcPR6a5-JHz3To0wNU4k2mINJp3ICZ_vKnTWVXIYaanGmyQh9QQMix8fkNUKjED_CaPIx60PqpI-7AXzs_i8okdtzqZPg-ulksc0PO2l1VE6hchkIRzOOlU0alBkOxA0i7jsRQgztnuHDtPebrJkD6JPlJubPLQsQ1-3PNmOjwqoRL3-_FOy-GGYmYG9r6CDD8WSCtyw=]

  • 2 - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4IQh4K7nLxGKtTA6xe4ErUbaqSV8AEqjcHo0Shxsj9rwl7hRU8ylM2RCH9tkTtXAh-bHp4JLbNSGFWSlSZ8dFHmyBdMiioM4VluqWGaIFpZXdrjCWXvX3obWzEIJcJJEt1LUVBa8vR7ckDDw-cV3NU5EUpL6XwGuDBwaTl7GcAsWTpUf5LqlokIjSOTEqXdQ=]

  • An In-depth Technical Guide to 5-Nitro-2-propoxyaniline: Structure, Isomerism, and Experimental Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5whg7kATMQkhUi2lKpxoaeJLvXUYgg_SWVepua1icv1z24eg7IgXite7QP2MeBrm5iFmPh_3VffQuBW6AtFUTM7rfWiUTpXT3_sdNurJiundYvxWjeOXBCff7d02IFQ8ADGDjlk1jGnxAY9TaEjzbMbscgb3FwqkbVNJ--E3BZBIuUoHhcw_oq-fnfQNpDRrm2jHgpbJe4deTe2Kq2u24R6jOsl081vB81AAzesg1ZC-vNs9D0eM_oXZmDL_hhBel3Tf3]

  • Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development - ACS Publications. (2015-12-01). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJP9MaFaFiksf00ddi2Eks1x-hNq3yExfw4yHhJAd-ragoh3VuOM6J3McZ88S7zmDa03TnENyE7sb-ewpLlKMFEyKHxkQEHbQHObAkxVcHvtPgSCcE3LtOEWJx-PuGvphcLkX0l12o73T55A==]

  • Safety Data Sheet - Version 5.0. LGC Standards. (2015-01-10). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtJzMttp1ZfhjRIiQIE_R6oNNEGIuXBfGBVJ7xuqxGndP5zKziuxvyPSbFs6XDfBsS8jxZ170F6Iipm6pvjX_kpC4qA85ga9117Hl8h49M0D1x-8fSz-z1JDeLIIZlBQcZpxWFIVEm9HL0yneMXMIpPg3aSnvWg7VTTEqtSy-kztHXgiE7U5Y5lbSrOjv1MntqDXuGlFLVMGibZRcDrQx0cL3t9WXstXPknpkn3OQr8uTsG7SIQ7YGfnNvjaTopwNI5GxMiSN6UifTp9PKbfhUB8lM48-gqCt7H8peCyzaiDooiQ==]

  • Overcoming tar formation in aniline alkylation reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdkHph-B8WuRJ89zkmhv5UvSk0W6dqNiuqHMO-aCu1R0zOk9bAhaiNxQk0NL6utgkd17bldhWU5t-XhlCQPI00kA3TNhFTxGtdOGDTLcmIeJnjV1zEQGvSgOQulvQaxbBw7IpM6Gu9AtcXYlksrHvOV6ZiJtDye0TFSmU6R6_H2f21I_p5mZSiTklMAkT_Lpyabt4P]

  • Application Notes and Protocols for 5-Nitro-2-propoxyaniline as an Intermediate in Organic Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuu46NFp0zpvYCjzHNTf-9T2DRXREbZNg3yYlVEMkLEKagsbNgLokvCW6gdPMqY0DOU-vdyiyEEmGpfTVYF3a9pXShb0C4VOvcShUGtdHHW1QzDyvUf7B_WUEu6Fj55qBxoGGsU1yRSAWBrUtJdZ3M577wvM3vHbs3Zx5aP5eqIGFH3bT0C_dnXvbxa5ANQ7a_nMzm3JtZoZ0pfasFmuwDnGYQYVQiX7DnmDASRzYNHA-81ffUfqjEQo9aEbEts1mSjQ==]

  • 5-Nitro-2-propoxyaniline. Wikipedia. [URL: https://en.wikipedia.org/wiki/5-Nitro-2-propoxyaniline]

Sources

Technical Support Center: Troubleshooting Byproduct Formation in 2-Propoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-propoxyaniline. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. The primary challenge in producing this compound, a valuable intermediate in pharmaceuticals and other specialty chemicals, is controlling the formation of undesired byproducts. This guide provides in-depth, experience-based solutions to common issues encountered during synthesis, focusing on the prevalent Williamson ether synthesis route.

Section 1: The Core Reaction and Its Challenges

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This reaction involves the deprotonation of 2-aminophenol by a base to form an ambident nucleophile (possessing two nucleophilic sites: the oxygen and the nitrogen), which then reacts with a propyl halide (e.g., 1-bromopropane) in an SN2 reaction.[1]

Desired Reaction: O-Alkylation The goal is to selectively alkylate the hydroxyl group (O-alkylation) to form the desired this compound.

G cluster_reactants Reactants cluster_products Desired Product 2-Aminophenol Deprotonation Phenoxide Intermediate 2-Aminophenol->Deprotonation + Base Propyl Halide Base Base This compound SN2 Reaction SN2 Reaction Deprotonation->SN2 Reaction + Propyl Halide (O-Alkylation) SN2 Reaction->this compound caption Figure 1. Desired O-Alkylation Pathway. G cluster_O O-Alkylation (Desired) cluster_N N-Alkylation (Side Reaction) cluster_Di Di-Alkylation (Side Reaction) Intermediate 2-Aminophenol Phenoxide/Aniline O_Product This compound (Desired Product) Intermediate->O_Product Path A (Favored by hard bases, polar aprotic solvents) N_Product N-Propyl-2-aminophenol (Byproduct) Intermediate->N_Product Path B (Favored by soft bases, nonpolar solvents) Di_Product N,O-Dipropyl-aniline (Byproduct) N_Product->Di_Product Further Alkylation caption Figure 2. Competing Reaction Pathways.

Figure 2. Competing Reaction Pathways.

Causality & Solution: The selectivity between N- and O-alkylation is governed by Hard and Soft Acid and Base (HSAB) theory and reaction conditions. The phenoxide oxygen is a "hard" nucleophile, while the aniline nitrogen is a "softer" nucleophile. To favor the desired O-alkylation, you must create conditions that promote the reaction at the hard oxygen center.

Key Strategies to Enhance O-Alkylation Selectivity:

  • Choice of Base: The base is critical. It must be strong enough to deprotonate the phenol (pKa ~10) but not so strong that it significantly deprotonates the aniline (pKa ~30), which would increase N-alkylation.

    • Recommended: Use "hard" bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). [2][3]These inorganic bases preferentially generate the phenoxide, which is the more reactive nucleophile under these conditions.

    • Avoid: Strong, non-polar bases like sodium hydride (NaH) in non-polar solvents, which can lead to a higher proportion of N-alkylation.

  • Solvent Selection: The solvent influences the nucleophilicity of the competing sites.

    • Recommended: Polar aprotic solvents like acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are excellent choices. [3][4]These solvents solvate the cation of the base, leaving the phenoxide anion highly reactive and accessible for the SN2 attack.

    • Less Ideal: Non-polar solvents like toluene or hexane may favor N-alkylation.

  • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst is a highly effective method to achieve selective mono-O-alkylation. [5][6]A catalyst like tetrabutylammonium bromide (TBAB) or Aliquat 336 facilitates the transfer of the phenoxide ion from an aqueous or solid phase into the organic phase where the alkyl halide resides. This technique often allows for milder conditions and the use of inexpensive inorganic bases like NaOH. [5][7] Data Summary: Optimizing for O-Alkylation

ParameterRecommended for O-AlkylationRationalePotential Pitfall
Base K₂CO₃, Cs₂CO₃, NaOH [3]Hard bases that selectively deprotonate the more acidic phenol.Overly strong bases (e.g., NaH) can increase N-alkylation.
Solvent Acetone, DMF, DMSO [2][4]Polar aprotic solvents enhance phenoxide nucleophilicity.Non-polar solvents can favor N-alkylation.
Alkyl Halide Propyl bromide or iodideGood leaving groups for SN2 reaction. Iodide is more reactive.Propyl chloride is less reactive.
Catalyst TBAB, Aliquat 336 (PTC) [5][6]Enhances phenoxide transport and reactivity, improving selectivity. [8]Catalyst poisoning can occur with some leaving groups like tosylates. [7]
Temperature 60-80 °C (Reflux in Acetone)Provides sufficient energy for reaction without promoting decomposition.Excessively high temperatures can lead to more side products.
Problem 2: My reaction is very slow or has a low yield, with a lot of unreacted 2-aminophenol remaining.

Answer: Low conversion is typically due to issues with reagents, reaction conditions, or insufficient activation of the nucleophile.

Troubleshooting Workflow:

G Start Low Conversion/ Unreacted Starting Material Q1 Is the base strong enough and sufficiently dry? Start->Q1 S1 Action: Use a stronger base (e.g., K₂CO₃ vs NaHCO₃) or dry reagents/solvent. Q1->S1 No Q2 Is the alkylating agent reactive enough? Q1->Q2 Yes A1_Yes Yes A1_No No End Problem Resolved S1->End S2 Action: Switch from R-Cl to R-Br or R-I. Q2->S2 No Q3 Is the temperature adequate? Q2->Q3 Yes A2_Yes Yes A2_No No S2->End S3 Action: Increase temperature (e.g., reflux). Q3->S3 No Q3->End Yes (Consider other issues: purity, stoichiometry) A3_Yes Yes A3_No No S3->End caption Figure 3. Troubleshooting Low Conversion.

Figure 3. Troubleshooting Low Conversion.

Detailed Checks:

  • Base Strength & Stoichiometry: Ensure you are using at least one equivalent of a suitable base like K₂CO₃. Weak bases like NaHCO₃ may not be sufficient to fully deprotonate the phenol.

  • Alkyl Halide Reactivity: The reactivity order for the SN2 reaction is R-I > R-Br > R-Cl. If you are using 1-chloropropane and the reaction is slow, consider switching to 1-bromopropane. [1]* Water Content: The presence of water can hinder the reaction by solvating the phenoxide and competing for the alkylating agent. Ensure your solvent and reagents are reasonably dry.

  • Temperature: The Williamson ether synthesis often requires heating to proceed at a reasonable rate. [9]Refluxing in a solvent like acetone is a common practice. [2]

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I use a protection strategy to guarantee O-alkylation? A: Yes. While it adds steps, protecting the amino group is a robust strategy to prevent N-alkylation. [10][11][12]A common method involves reacting the 2-aminophenol with an aldehyde (like benzaldehyde) to form an imine (Schiff base). [10][12]The hydroxyl group is then alkylated, followed by hydrolysis of the imine to restore the free amino group. [10][12]This ensures exclusive O-alkylation but reduces the overall process efficiency.

Q2: How can I best identify and quantify the byproducts in my reaction mixture? A: A combination of chromatographic and spectroscopic methods is ideal.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying the volatile components of your reaction mixture. This compound and its N-propylated isomers will have distinct retention times and fragmentation patterns. [13]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation. [2][14]Key distinctions include:

    • ¹H NMR: The N-H protons of this compound will appear as a broad singlet, which will be absent in the N,O-dipropyl byproduct. The N-propyl byproduct will show a characteristic N-H proton and distinct signals for the N-CH₂ group.

    • ¹³C NMR: The chemical shifts of the carbons attached to the oxygen and nitrogen will differ significantly between the O-alkylated and N-alkylated products. [14] Q3: What is the best way to purify this compound from its N-propyl isomer? A: Separation can be challenging due to similar boiling points and polarities.

  • Column Chromatography: This is the most effective laboratory-scale method. [2]A silica gel column with a non-polar/polar solvent system (e.g., hexane/ethyl acetate gradient) can effectively separate the isomers. The O-alkylated product is typically less polar than the N-alkylated byproduct (which has a free hydroxyl group) and will elute first.

  • Acid-Base Extraction: A preliminary workup can enrich the desired product. The N-propyl-2-aminophenol byproduct, with its free phenolic -OH, is more acidic than the desired ether. A careful extraction with a dilute aqueous base might selectively remove some of this byproduct, although complete separation is unlikely.

Section 4: Experimental Protocols

Protocol 1: Recommended Synthesis of this compound via Phase-Transfer Catalysis

This protocol is designed to maximize O-alkylation selectivity.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetone (10 mL per gram of aminophenol).

  • Catalyst Addition: Add a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Alkylation: Add 1-bromopropane (1.2 eq) dropwise to the stirring mixture.

  • Reaction: Heat the mixture to reflux (approx. 60-65°C) and monitor the reaction progress using TLC or GC-MS (typically 4-8 hours).

  • Workup: Once the starting material is consumed, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., 95:5 hexane:ethyl acetate) to yield pure this compound. [2]

Protocol 2: GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions (Example):

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Scan Range: 40-400 m/z.

  • Data Analysis: Identify peaks based on their mass spectra and fragmentation patterns, comparing them to known standards or library data. Quantify the relative peak areas to determine the ratio of product to byproducts.

References

  • Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14), 1465-1471.
  • Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Marcel Dekker, Inc.
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ResearchGate.
  • Abe, H., et al. (2016). Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners. Synlett, 27.
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. Semantic Scholar.
  • Abe, H., et al. (2016). Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners. ResearchGate.
  • Corey, E. J., Bo, Y., & Busch-Petersen, J. (1998). Highly Enantioselective Phase Transfer Catalyzed Alkylation of a 3-Oxygenated Propionic Ester Equivalent; Applications and Mechanism. Journal of the American Chemical Society, 120(50), 13000-13001.
  • University of Missouri-St. Louis. The Williamson Ether Synthesis. UMSL Chemistry Department.
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.
  • KR920000266B1 - Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline. Google Patents.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Reagent Guides.
  • Singh, B. (2015). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Cambridge University Press.
  • Wikipedia. (2023). Williamson ether synthesis.
  • Halpern, M. PTC Selective O-Alkylation. PTC Organics, Inc.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. YouTube.
  • Creswell, M. W., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Reddit. (2022). Progress on N-alkylation of o-aminophenol. r/Chempros.
  • Organic Syntheses. (n.d.). 2-PHENYL-3-n-PROPYLISOXAZOLIDINE-4,5-cis-DICARBOXYLIC ACID N-PHENYLIMIDE.
  • Fuente-Ballesteros, A., et al. (2024). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Journal of Food Composition and Analysis, 125, 105758.
  • Brondz, I. (2013). Analytical Methods in the Quality Control of Scientific Publications Part II: The Authors', Reviewers', Editors' Responsibilities. Semantic Scholar.
  • Curious Minds. (2025, February 7). Short Trick to Convert N-Propyl Alcohol to Isopropyl Alcohol | Easy Organic Chemistry Shortcut. YouTube.
  • MDPI. (2021). Methods of the Analysis of Oxylipins in Biological Samples. International Journal of Molecular Sciences, 22(16), 8878.
  • Testbook. (n.d.). The isomerism exhibited by n- propyl alcohol and isopropyl alcohol is... Testbook.com.

Sources

Technical Support Center: Enhancing the Stability of 2-Propoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-propoxyaniline derivatives. The inherent reactivity of the aromatic amine scaffold, while synthetically useful, presents significant stability challenges that can impact experimental reproducibility, formulation shelf-life, and overall project success.[1] This guide provides in-depth, field-proven insights into the common degradation pathways and offers practical, validated solutions to enhance the stability of these valuable compounds.

Core Concepts: Understanding the Roots of Instability

This compound derivatives, like most aromatic amines, are susceptible to degradation through several key mechanisms.[2] Understanding these pathways is the first step toward effective stabilization. The primary culprits are oxidation and hydrolysis, with thermal and photolytic stress acting as significant catalysts.

  • Oxidation: The electron-rich amino group on the aromatic ring is highly susceptible to oxidation.[3] This process is often initiated by atmospheric oxygen and can be catalyzed by trace metal ions or light. Oxidation typically leads to the formation of highly colored quinone-imine structures and subsequent polymerization, which is visually observed as a darkening of the material, from a pale yellow to deep red, brown, or black.[4][5]

  • Hydrolysis: While the propoxy (ether) linkage is generally stable, it can be susceptible to cleavage under harsh acidic conditions.[6] Furthermore, if the derivative contains other hydrolyzable functional groups (e.g., esters, amides), pH extremes can lead to significant degradation, affecting the compound's potency and impurity profile.[7]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate oxidative and other radical-based degradation reactions.[8][9]

  • Thermal Stress: Elevated temperatures accelerate all chemical degradation reactions.[10] For some derivatives, particularly those with energetic groups like nitro substituents, thermal stress can lead to complex decomposition pathways.[10]

Frequently Asked Questions (FAQs)

Q1: My solid this compound derivative has turned from a light powder to a dark orange solid over time. Is it still usable?

A: This color change is a strong indicator of oxidation. While the bulk of the material may still be the parent compound, the presence of colored impurities signifies degradation. These impurities can interfere with your experiments, act as catalysts for further degradation, and complicate analytical results. We strongly recommend re-purifying the material (e.g., by recrystallization or column chromatography) and implementing improved storage protocols to prevent recurrence. For future batches, store the solid under an inert atmosphere (nitrogen or argon), protected from light in an amber vial, and at reduced temperatures (2-8°C or -20°C).[11][12]

Q2: Why does my this compound solution change color almost immediately after preparation?

A: This is a classic sign of rapid oxidation in solution, which is much faster than in the solid state. The primary causes are dissolved oxygen in your solvent and potential catalysis by pH or trace metals. Immediate action should be taken to deoxygenate solvents and consider the use of antioxidants.

Q3: What is the single most important factor to control for enhancing stability?

A: While stability is multifactorial, controlling the atmosphere by excluding oxygen is often the most critical first step for preventing the common oxidative degradation pathway. This can be achieved by working under an inert gas like nitrogen or argon.[4]

Troubleshooting Guide: From Problem to Protocol

This section addresses specific experimental issues in a question-and-answer format, providing both the causal explanation and a step-by-step solution.

Issue 1: Rapid Discoloration and Degradation in Aqueous Solutions

Question: I am dissolving a this compound derivative in a neutral aqueous buffer (pH 7.4) for a biological assay. The solution turns brown within an hour, and HPLC analysis shows multiple new peaks and a significant decrease in the parent compound. How can I maintain a stable solution for the duration of my experiment (8-24 hours)?

Answer: This rapid degradation is due to aggressive oxidation of the aniline moiety, which is particularly vulnerable at neutral to alkaline pH where the amino group's lone pair of electrons is readily available.[13][14] The following multi-pronged approach will establish a self-validating system to solve this issue.

Causality Workflow

Caption: Oxidative degradation pathway in aqueous solution.

Step-by-Step Stabilization Protocol:

  • Solvent Deoxygenation (Critical First Step):

    • Action: Before dissolving your compound, sparge your aqueous buffer with an inert gas (high-purity nitrogen or argon) for at least 15-30 minutes. This displaces dissolved oxygen.

    • Rationale: Removing the primary oxidant, O₂, is the most effective way to inhibit the degradation pathway from initiating.[5]

  • pH Optimization:

    • Action: If your experiment can tolerate it, prepare the solution in a slightly acidic buffer (e.g., pH 5.0-6.5). Aniline derivatives are generally more stable at acidic pH because the amino group is protonated (forming an anilinium ion), which protects the lone pair from oxidation.[7][13]

    • Validation: Run a small-scale pH stability study (see Protocol section below) to determine the optimal pH where your compound is most stable while remaining compatible with your assay.

  • Incorporate Antioxidants:

    • Action: Add a suitable antioxidant to the buffer before adding your this compound derivative.

    • Rationale: Antioxidants act as sacrificial agents, reacting with oxidants more readily than your compound of interest.[15] The choice of antioxidant depends on your system's compatibility.

    • Data-Driven Selection:

Antioxidant ClassExample(s)Typical Conc.MechanismPros & Cons
Sulfites Sodium metabisulfite0.01 - 0.1%Oxygen ScavengerPro: Very effective. Con: Can react with some APIs.
Thioamides Thiourea0.05 - 0.5%Inhibits OxidationPro: Patented for stabilizing aromatic amines.[3] Con: Potential for sulfur-related impurities.
Phenolic BHT, BHA0.01 - 0.02%Radical ScavengerPro: Widely used. Con: Poor water solubility; may require co-solvents.[9]
Aqueous Soluble Ascorbic Acid0.05 - 0.1%Reducing AgentPro: Water-soluble, biocompatible. Con: Can degrade itself, potentially lowering pH.
  • Add a Chelating Agent:

    • Action: Add a small amount of Ethylenediaminetetraacetic acid (EDTA) disodium salt (typically 0.01-0.05%) to your buffer.

    • Rationale: EDTA chelates (binds to) trace heavy metal ions (like Fe³⁺ or Cu²⁺) that may be present in your buffer salts or glassware. These ions are potent catalysts for oxidation reactions.[9]

Issue 2: Long-Term Storage Instability in Organic Solvents

Question: I have a stock solution of my compound in DMSO stored at -20°C. After a month, I see a significant number of new impurity peaks in my LC-MS analysis. Why is it degrading even at low temperatures?

Answer: While low temperatures slow degradation, they do not stop it completely. DMSO, although a common solvent, is hygroscopic (absorbs water from the air) and can contain reactive impurities. The degradation could be due to slow oxidation from absorbed air or reaction with impurities. For long-term stability, an anhydrous, non-reactive solvent and stringent storage protocols are required.

Step-by-Step Stabilization Protocol:

  • Solvent Selection & Preparation:

    • Action: Switch from DMSO to a less reactive, anhydrous solvent like Acetonitrile (ACN) or Tetrahydrofuran (THF) if solubility permits. Use a freshly opened bottle of anhydrous solvent or solvent passed through a solvent purification system.[16]

    • Rationale: Minimizing water content is crucial to prevent potential hydrolysis and other water-mediated degradation pathways.[17]

  • Inert Atmosphere Overlay:

    • Action: Before sealing the vial for storage, flush the headspace with nitrogen or argon.

    • Rationale: This removes atmospheric oxygen from the vial, preventing slow oxidation over time.

  • Storage Container:

    • Action: Use amber glass vials with PTFE-lined screw caps.

    • Rationale: Amber glass protects the compound from light[8], and PTFE-lined caps provide a superior seal against moisture and air ingress compared to other liners.

  • Aliquoting:

    • Action: Prepare smaller, single-use aliquots of your stock solution.

    • Rationale: This practice avoids repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture and oxygen into the main stock solution each time it is opened.

Key Experimental Protocols

Protocol 1: Rapid pH Stability Profile Assessment

This protocol helps you quickly identify the pH of maximum stability for your derivative, guiding your formulation and buffer choices.

  • Prepare Buffers: Make a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7, 9).

  • Prepare Samples: Create solutions of your compound at a known concentration (e.g., 1 mg/mL) in each buffer. Include a control sample in the buffer you currently use.

  • Initial Analysis (T=0): Immediately analyze each sample via a stability-indicating HPLC-UV method to determine the initial peak area of the parent compound.[18][19]

  • Incubate: Store the vials under controlled conditions (e.g., 40°C to accelerate degradation) for a set period (e.g., 24, 48, or 72 hours).

  • Final Analysis: Re-analyze the samples by HPLC-UV.

  • Calculate & Compare: Calculate the percentage of the parent compound remaining in each sample relative to its T=0 value. The pH with the highest percentage remaining is the pH of maximum stability under those conditions.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for identifying potential degradation products and establishing the specificity of your analytical methods, a requirement for later stages of drug development.[8][20]

Caption: Workflow for a comprehensive forced degradation study.

  • Objective: To intentionally degrade the sample to an extent of 5-20% to ensure that degradation products are formed at detectable levels without completely consuming the parent compound.[8]

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[21]

  • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).[10]

  • Photostability: Expose the solid and solution to controlled light conditions as specified by ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method like HPLC with a Diode-Array Detector (DAD) and Mass Spectrometry (MS) to separate, identify, and quantify the parent compound and all degradation products.[19][22][23]

By systematically applying these troubleshooting guides and protocols, you can overcome the inherent stability challenges of this compound derivatives, ensuring the integrity and reliability of your research and development efforts.

References

  • Benchchem. An In-depth Technical Guide on the Thermal Stability and Decomposition of 5-Nitro-2-propoxyaniline.
  • Google Patents. Stabilization of aromatic amines - US3154583A.
  • ResearchGate. Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners | Request PDF.
  • Combi-Blocks, Inc. ST-3564 - Safety Data Sheet.
  • Google Patents. Stabilized aromatic amines - US2664445A.
  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • PMC. Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics.
  • KK Wagh College of Pharmacy. SY - POC II - Aromatic amines.pdf.
  • Rice University. Chemists Make Strides to Simplify Drug Design, Synthesis.
  • BioPharm International. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResearchGate. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Benchchem. Application Notes and Protocols for the Quantitative Determination of 5-Nitro-2-propoxyaniline in a Mixture.
  • MedCrave online. Forced Degradation Studies.
  • PubMed. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3.
  • A-chemical. The Role of Aromatic Amine Intermediates in Pharmaceutical Synthesis.
  • MOLBASE. 5-nitro-2-propoxyaniline|553-79-7 - Encyclopedia.
  • DrugFuture.com. 5-Nitro-2-propoxyaniline.
  • Innoscience Research. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • PMC. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
  • ResearchGate. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent.
  • Sigma-Aldrich. This compound AldrichCPR.
  • Benchchem. Structure-Activity Relationship of 5-Nitro-2-propoxyaniline Analogs: A Comparative Guide.
  • Neuroquantology. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent.
  • PMC. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater.
  • Benchchem. An In-depth Technical Guide to 5-Nitro-2-propoxyaniline: Structure, Isomerism, and Experimental Protocols.
  • PubChem. 5-Nitro-2-propoxyaniline | C9H12N2O3 | CID 11118.
  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Mississippi State University. Phenoxazine-containing polyaniline derivatives with improved electrochemical stability and processability.
  • PMC. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals.
  • PubMed. Influence of pH and light on the stability of some antioxidants.
  • ResearchGate. Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures.
  • ResearchGate. Effect of pH on the Stability of Plant Phenolic Compounds.
  • FooDB. Showing Compound 5-Nitro-2-propoxyaniline (FDB016816).
  • PubMed. Analytical techniques used to study the degradation of proteins and peptides: chemical instability.
  • PubMed. Effect of pH on tobacco anionic peroxidase stability and its interaction with hydrogen peroxide.
  • ResearchGate. Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone.
  • FULIR. Lifitegrast Degradation: Products and Pathways.
  • PMC. Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin.
  • ResearchGate. (PDF) Lifitegrast Degradation: Products and Pathways.

Sources

Technical Support Center: Purification of 2-Propoxyaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-PPA-CC-2601

Version: 1.0

Introduction

Welcome to the Technical Support Center. This guide provides an in-depth, experience-driven resource for the purification of 2-propoxyaniline via column chromatography. As a substituted aromatic amine, this compound presents unique challenges during purification, primarily due to its basicity and potential for strong interaction with standard stationary phases. This document is structured to provide not only a robust experimental protocol but also a comprehensive troubleshooting guide and frequently asked questions to empower researchers, scientists, and drug development professionals to achieve high-purity material efficiently. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Part 1: Core Principles & Pre-Chromatography Considerations

Before initiating column chromatography, a foundational understanding of the analyte and its potential interactions is critical. This compound is a primary aromatic amine, a class of compounds known for problematic interactions with the acidic silanol groups on standard silica gel.

Why is this interaction a problem? The lone pair of electrons on the amine's nitrogen atom can form strong hydrogen bonds or even undergo acid-base interactions with the surface Si-OH groups of silica gel. This leads to several common issues:

  • Irreversible Adsorption: The compound may bind so strongly that it fails to elute from the column.

  • Peak Tailing: The compound elutes slowly and asymmetrically over a large volume of solvent, resulting in poor resolution and low-purity fractions.[1]

  • On-Column Degradation: The acidic nature of the silica surface can catalyze the degradation of sensitive compounds.[2]

To counteract these effects, our protocols incorporate specific strategies, such as the use of mobile phase modifiers or alternative stationary phases.

Physicochemical Properties of this compound

A summary of key properties is essential for planning the purification.

PropertyValueRationale for Chromatography
Molecular Formula C₉H₁₃NO[3]-
Molecular Weight 151.21 g/mol [3]-
Appearance -The crude product may be a colored oil or solid due to impurities.
Polarity Moderately PolarAs an aromatic amine with an ether linkage, it is suitable for normal-phase chromatography.
Reactivity Basic; susceptible to oxidationRequires mitigation strategies to prevent interaction with acidic stationary phases and degradation.

Part 2: Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating Thin-Layer Chromatography (TLC) for method development and in-process monitoring to ensure success.

Workflow Overview

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Analysis Phase TLC 1. TLC Method Development SP 2. Stationary Phase Selection & Prep TLC->SP MP 3. Mobile Phase Preparation SP->MP Load 4. Sample Loading MP->Load Elute 5. Elution & Fraction Collection Load->Elute Analyze 6. Fraction Analysis (TLC) Elute->Analyze Combine 7. Combine & Concentrate Pure Fractions Analyze->Combine Yield 8. Yield & Purity Assessment Combine->Yield

Caption: Workflow for this compound purification.

Step 1: TLC for Mobile Phase Optimization

Objective: To identify a solvent system that provides good separation between this compound and its impurities, targeting an Rf value of 0.25-0.35 for the desired product. An optimal Rf in this range ensures the compound moves through the column efficiently without eluting too quickly.[4]

  • Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.

  • Spotting: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane). Spot the crude mixture onto the TLC plate baseline.

  • Develop Solvent Systems: Test various ratios of a non-polar solvent (Hexane or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate or Dichloromethane).

    • Starting Point: Hexane:Ethyl Acetate (90:10).

    • Crucial Modification: To mitigate tailing on the TLC plate (which predicts column behavior), add 0.5-1% triethylamine (TEA) to the prepared mobile phase.[1] TEA acts as a competitive base, binding to the active silanol sites on the silica and allowing the aniline to travel more cleanly.

  • Analysis: Visualize the developed plates under UV light (254 nm). Adjust the solvent ratio until the target Rf is achieved with minimal tailing.

Recommended Solvent Systems (with 1% TEA)Target RfExpected Impurities' Rf
Hexane:Ethyl Acetate (90:10 to 80:20)~0.3Starting materials like 2-aminophenol will be more polar (lower Rf). Less polar byproducts will be higher.
Petroleum Ether:Dichloromethane (70:30 to 50:50)~0.3Dichloromethane offers different selectivity and can sometimes resolve impurities that co-elute in ethyl acetate systems.
Step 2: Column Preparation (Wet Packing)
  • Select Column Size: Choose a column diameter and length appropriate for the amount of crude material. A general rule is a 20:1 to 40:1 ratio of silica gel mass to crude sample mass.

  • Prepare Slurry: In a beaker, create a slurry of silica gel (e.g., 60-120 mesh) in the initial, least polar mobile phase identified during TLC (e.g., Hexane:Ethyl Acetate 95:5 + 1% TEA).

  • Pack the Column: Secure the column vertically. Add a small plug of cotton or glass wool and a thin layer of sand. Pour the silica slurry into the column. Use gentle pressure (air or nitrogen) to pack the bed uniformly, ensuring no air bubbles are trapped.

  • Equilibrate: Run 2-3 column volumes of the mobile phase through the packed silica until the bed is stable and translucent. Do not let the column run dry.[4]

Step 3: Sample Loading

Objective: To apply the sample in a concentrated, narrow band. A wide band leads to poor separation.

  • Dissolve Sample: Dissolve the crude this compound in the minimum amount of dichloromethane or the mobile phase itself.

  • Load onto Column: Drain the solvent to the level of the sand at the top of the silica bed. Carefully pipette the dissolved sample onto the sand layer.[5]

  • Adsorb Sample: Open the stopcock and drain the solvent until the sample solution is fully absorbed into the silica bed.

  • Wash: Carefully add a small amount of fresh mobile phase to rinse the sides of the column and wash the residual sample onto the bed. Drain again to the top of the silica.

  • Final Prep: Carefully fill the column with the mobile phase, ensuring the top of the silica bed is not disturbed.

Step 4: Elution and Fraction Collection
  • Begin Elution: Start running the column with the optimized mobile phase from the TLC analysis. Maintain a consistent flow rate.

  • Collect Fractions: Collect fractions of a consistent volume in test tubes or vials. The appropriate fraction size depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.

  • Monitor Elution: Spot every few fractions onto a TLC plate to track the elution of compounds. Develop the plate in the mobile phase and visualize under UV light.

  • Gradient Elution (Optional): If separation between the product and a closely eluting impurity is poor, or if highly polar impurities need to be washed off, you can gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[2]

Step 5: Analysis and Product Isolation
  • Identify Pure Fractions: Based on the monitoring TLC plates, identify all fractions containing only the spot corresponding to pure this compound.

  • Combine and Concentrate: Combine the pure fractions into a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified product.

  • Assess Purity: Confirm the purity of the final product using an appropriate analytical technique (e.g., HPLC, NMR, or melting point analysis).

Part 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues encountered during the purification of this compound.

Troubleshooting start Problem Encountered issue1 No Compound Elutes Compound appears stuck at the top of the column. start->issue1 Elution Issue issue2 Poor Separation Fractions contain a mixture of product and impurities. start->issue2 Resolution Issue issue3 Significant Tailing Product elutes over many fractions in low concentration. start->issue3 Peak Shape Issue issue4 Product Decomposes TLC of fractions shows new, unexpected spots. start->issue4 Stability Issue sol1 Increase mobile phase polarity gradually. Ensure TEA is present. issue1->sol1 sol2 Re-optimize mobile phase with TLC. Use a shallower solvent gradient. issue2->sol2 sol3 Add/increase TEA concentration (0.5-2%). Switch to basic alumina stationary phase. issue3->sol3 sol4 Use deactivated silica or basic alumina. Work quickly to minimize contact time. issue4->sol4

Caption: Troubleshooting decision pathways.

Q1: My this compound is not eluting from the column, even with the solvent system that gave a good Rf on TLC.

  • Probable Cause: The interaction with the silica gel is stronger on the larger scale of the column compared to the TLC plate. The larger surface area and longer residence time amplify the binding effect.

  • Solution:

    • Confirm Modifier: Double-check that you added triethylamine (TEA) or another amine modifier to your bulk mobile phase. Its absence is a common cause of this issue.

    • Increase Polarity: Begin to gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate in 5% increments. This will increase the eluting power of the solvent and help displace the compound from the stationary phase.[6]

    • Last Resort: If the compound is completely immobile, consider switching to a more polar solvent system entirely, such as dichloromethane/methanol, but be aware this may compromise separation from polar impurities.

Q2: I'm getting significant peak tailing, and my product is spread across dozens of fractions.

  • Probable Cause: This is a classic symptom of secondary interactions between the basic amine and acidic silanol groups on the silica surface.[1] Even with some TEA, the effect may not be fully mitigated if the crude material is highly concentrated or the silica is particularly active.

  • Solution:

    • Increase TEA Concentration: If you are using 1% TEA, try increasing it to 1.5% or 2%. This provides more of the competitive base to occupy the active sites.

    • Alternative Stationary Phase: For future purifications, consider using a different stationary phase. Basic alumina is an excellent alternative to silica for the purification of amines as its surface is basic and does not exhibit the same strong acidic interactions.[7]

    • Amine-Functionalized Silica: Another advanced option is to use commercially available amine-functionalized silica cartridges, which are specifically designed to purify basic compounds using standard normal-phase solvents.[8][9]

Q3: The separation between my product and an impurity is poor. They are co-eluting.

  • Probable Cause: The chosen solvent system does not have sufficient selectivity for the two compounds.

  • Solution:

    • Return to TLC: The first step is always to revisit TLC. Test different solvent families. For example, if you used hexane/ethyl acetate, try a system with dichloromethane. The different intermolecular interactions (dipole-dipole vs. hydrogen bonding) can alter the separation factor.

    • Use a Shallower Gradient: If you are using gradient elution, make the gradient shallower (i.e., increase the polarity more slowly) in the region where the compounds of interest are eluting. This will increase the resolution between them.

    • Reduce Column Loading: Overloading the column is a frequent cause of poor separation.[1] Reduce the amount of crude material loaded relative to the amount of silica gel.

Q4: I suspect my this compound is decomposing on the column. TLC analysis of the fractions shows new, faint spots that weren't in the crude mixture.

  • Probable Cause: The acidic silica gel is catalyzing a degradation reaction. Aromatic amines can be sensitive to oxidation, which can be accelerated on an acidic surface.[2]

  • Solution:

    • Deactivate the Silica: Before packing, you can prepare a "deactivated" silica gel. This is typically done by treating the silica with a specific amount of water or by washing it with a solvent containing a high concentration of an amine base and then re-equilibrating.

    • Switch to Alumina: The most straightforward solution is to switch to a basic alumina stationary phase, which is much less likely to cause the degradation of basic compounds.[7]

    • Expedite the Process: Minimize the time the compound spends on the column by using a slightly higher flow rate (without sacrificing resolution) and working efficiently.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use silica gel without adding triethylamine? A: It is strongly discouraged. While you might be able to elute the compound with a very polar solvent system (e.g., dichloromethane/methanol), you will almost certainly experience severe peak tailing, poor resolution from impurities, and potential for irreversible adsorption or degradation. The small addition of an amine modifier is a cornerstone of successfully chromatographing basic compounds on silica.

Q: Is it better to dry-load or wet-load this compound onto the column? A: If your crude product dissolves easily in a minimal amount of the mobile phase, wet-loading (as described in the protocol) is faster and sufficient. However, if the compound has poor solubility in the mobile phase but dissolves well in a more volatile solvent like dichloromethane, dry-loading is superior.[5] To dry-load, dissolve your crude product, add a portion of silica gel to the solution, and evaporate the solvent completely to get a dry, free-flowing powder. This powder is then carefully added to the top of the packed column. This technique ensures a very narrow starting band and can significantly improve resolution.

Q: My purified this compound is yellow/brown. Is it impure? A: Not necessarily. Many anilines, even when pure, can develop color upon exposure to air and light due to the formation of trace oxidized species. If analytical data (NMR, HPLC) shows high purity, the color may be acceptable. To prevent this, store the purified compound under an inert atmosphere (nitrogen or argon) and in a dark, cold environment.

Q: What are the primary safety concerns when handling this compound and the solvents? A: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11] The solvents used (hexane, ethyl acetate, etc.) are flammable and should be handled away from ignition sources. Always consult the Safety Data Sheet (SDS) for detailed information before beginning work.[3][10]

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
  • BenchChem. (2025). An In-depth Technical Guide to 5-Nitro-2-propoxyaniline: Structure, Isomerism, and Experimental Protocols.
  • Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline.
  • Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography.
  • BenchChem. (n.d.). Reactivity and Synthesis of 5-Nitro-2-propoxyaniline.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Propoxynaphthalene by Column Chromatography.
  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
  • Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • BenchChem. (n.d.). Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline.

Sources

Technical Support Center: Recrystallization of 2-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-propoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this compound. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification processes effectively.

Section 1: Physicochemical Profile and Safety Considerations

Before initiating any purification protocol, a thorough understanding of the compound's properties is essential. This compound is an aromatic amine, a class of compounds known for its specific reactivity and purification challenges.

PropertyValueSource
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
Appearance Varies; pure form is typically a colorless to pale yellow liquid or low-melting solid. Often appears as a dark reddish-brown liquid due to oxidation.[2]
Boiling Point ~245-247 °C (Predicted)
Solubility Generally soluble in common organic solvents like alcohols, ethers, and toluene. Limited solubility in water.[3][4]
Key Reactivity The amine group is basic and susceptible to oxidation.[2][5]

Safety Precaution: Anilines are toxic and can be absorbed through the skin. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the purification of this compound.

Q1: What is the best starting solvent for recrystallizing this compound?

A1: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, based on the "like dissolves like" principle, solvents of intermediate polarity are excellent starting points.[3]

  • Single Solvents: Ethanol, methanol, or isopropanol are often effective. They can dissolve this compound when hot but have reduced solubility at lower temperatures.

  • Mixed-Solvent Systems: An ethanol/water mixture is a highly versatile and recommended system.[3][7] Ethanol acts as the "good" solvent in which the aniline is soluble, while water serves as the "poor" or "anti-solvent" to induce crystallization upon cooling.[4][7] Toluene or hexane mixtures can also be explored.

Q2: My bottle of this compound is dark reddish-brown. Can I still use it for my reaction?

A2: The dark color is a clear indicator of impurities, primarily from aerial oxidation over time, a common issue for anilines.[2][8] Using it directly will introduce these impurities into your reaction. Purification is strongly recommended. For many synthetic applications, the presence of these byproducts can be detrimental. Decolorization during recrystallization is often necessary.[9]

Q3: What are the most common impurities in crude this compound?

A3: Impurities typically stem from synthesis or degradation.

  • Oxidation Products: These are the most common cause of discoloration (e.g., nitroso or quinone-like compounds).[2][10]

  • Starting Materials: Unreacted 2-aminophenol or propyl halides from synthesis.

  • Isomeric Byproducts: Depending on the synthetic route, small amounts of other isomers may be present.[9]

  • Polymeric Materials: Over time, anilines can form polymeric byproducts.[2]

Section 3: Troubleshooting Guide for Recrystallization

This guide addresses specific experimental failures in a question-and-answer format, providing diagnostic steps and robust solutions.

Q4: My this compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A4: Diagnosis & Causality: "Oiling out" occurs when the hot, saturated solution becomes supersaturated at a temperature that is above the melting point of your compound. Instead of solid crystals forming, the compound separates as an immiscible liquid. This is common with impure compounds, as impurities can significantly depress the melting point.[11]

Solutions:

  • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount (10-15% more) of the hot "good" solvent (e.g., ethanol). This lowers the saturation temperature of the solution, allowing it to cool further before crystallization begins, hopefully below the compound's melting point.[11]

  • Lower the Boiling Point: Switch to a solvent or solvent mixture with a lower boiling point. For example, if you used toluene, consider trying an ethanol/water mixture.

  • Encourage Slow Cooling: Ensure the solution cools as slowly as possible. Insulate the flask with glass wool or paper towels to slow heat loss, promoting the formation of well-ordered crystals rather than an amorphous oil.[8]

Q5: The solution is cold, but no crystals have formed. What should I do?

A5: Diagnosis & Causality: The lack of crystal formation typically points to one of two issues: either the solution is not sufficiently saturated (too much solvent was used), or the nucleation process (the initial formation of seed crystals) has not started.[11]

Solutions (in order of application):

  • Induce Nucleation (Scratching): Vigorously scratch the inside of the flask at the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small crystal of pure this compound, add it to the cold solution. This "seed crystal" acts as a template for other molecules to crystallize upon.

  • Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent.[11] Gently heat the solution to boil off a portion of the solvent (15-20%) to increase the concentration. Then, allow it to cool again slowly.[11]

  • Place in an Ice Bath: After slow cooling to room temperature, placing the flask in an ice-water bath can further decrease solubility and promote crystallization.[12]

Q6: My recrystallization yield is extremely low (<30%). How can I improve it?

A6: Diagnosis & Causality: A low yield is a common problem with several potential causes.

Troubleshooting Steps:

  • Excess Solvent: This is the most frequent cause. Too much hot solvent was used to dissolve the initial solid, leaving a significant amount of the product in the mother liquor after cooling.[11] To check this, evaporate a small sample of the filtrate; a large amount of solid residue indicates significant product loss.[11]

  • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem. Always use a pre-heated funnel and filter flask for this step.[4][8]

  • Inappropriate Solvent: The solvent might be too good, meaning your compound has significant solubility even at low temperatures. Re-evaluate your solvent choice by performing small-scale solubility tests.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not cold enough, can dissolve a portion of your product. Always use ice-cold solvent and apply it sparingly.[12]

Q7: I used activated carbon, but my final crystals are still colored. Why?

A7: Diagnosis & Causality: While activated carbon is excellent for removing colored impurities, its effectiveness can be limited by procedural errors.[13]

Potential Issues & Solutions:

  • Insufficient Carbon: You may not have used enough activated carbon. However, do not add excessive amounts, as it can also adsorb your target compound, reducing the yield. A small amount (tip of a spatula) is usually sufficient.[8]

  • Carbon Added to Hot Solution: Never add activated carbon to a boiling or superheated solution. This can cause violent bumping and boil-over. Add it to the warm solution, then heat to boiling.

  • Ineffective Hot Filtration: The fine particles of activated carbon must be completely removed by a hot gravity filtration before cooling. If any carbon remains, it will contaminate your final product. Ensure your filter paper is properly seated.

Section 4: Standardized Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Mixed-Solvent Recrystallization (Ethanol-Water)

This is the most recommended method for purifying crude this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.[12]

  • Decolorization (if needed): Remove the flask from the heat. Allow it to cool slightly, then add a small amount of activated carbon. Re-heat the mixture to a gentle boil for 2-3 minutes.

  • Hot Filtration (if carbon was added): Pre-heat a gravity filtration setup (funnel and receiving flask). Quickly filter the hot solution to remove the activated carbon or any other insoluble impurities.

  • Induce Saturation: While the ethanolic solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (the "cloud point").[4] This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to just redissolve the cloudiness and ensure the solution is clear.[4]

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Then, place it in an ice bath for 15-20 minutes to maximize crystal formation.[12]

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.

Section 5: Visualization of Workflows
Diagram 1: Solvent Selection Workflow

This diagram outlines the logical steps for choosing an appropriate recrystallization solvent.

Caption: Decision tree for selecting a recrystallization solvent.

Diagram 2: Troubleshooting Common Recrystallization Failures

This workflow provides a systematic approach to diagnosing and solving problems during the crystallization step.

Caption: Troubleshooting workflow for common crystallization problems.

References
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
  • Benchchem. (n.d.). 5-Nitro-2-propoxyaniline|CAS 553-79-7|Research Chemical.
  • Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline.
  • Benchchem. (n.d.). Issues with aniline nitrate solubility during crystallization.
  • PubChem. (n.d.). 5-Nitro-2-propoxyaniline.
  • MOLBASE. (n.d.). 5-nitro-2-propoxyaniline|553-79-7.
  • Unknown Source. (n.d.).
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Sciencemadness Discussion Board. (2005). aniline impurities.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline.
  • Reddit. (2014). Purify and dry aniline?.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Human Metabolome Database. (2023). Showing metabocard for 5-Nitro-2-propoxyaniline (HMDB0037688).
  • FooDB. (2010). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816).
  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation.
  • Solubility of Things. (n.d.). 5-Nitro-2-propoxyaniline.
  • Unknown Source. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
  • Benchchem. (n.d.). An In-depth Technical Guide to 5-Nitro-2-propoxyaniline: Structure, Isomerism, and Experimental Protocols.
  • MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines.
  • Benchchem. (n.d.). Purification of 2-Propoxynaphthalene by Recrystallization: An Application Note and Protocol.
  • Unknown Source. (n.d.).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Asian Publication Corporation. (2008). Oxidation of Aniline using Different Reaction Pathways.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Unknown Source. (n.d.).
  • Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization.
  • ResearchGate. (n.d.). Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners.
  • Unknown Source. (n.d.). Part 2. (revised 7/10). Recrystallize benzoin if you did not do it the previous.

Sources

dealing with impurities in commercial 2-propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Propoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and manage impurities in commercial grades of this compound. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the quality and handling of commercial this compound.

Q1: My commercial this compound has a dark color. Is it still usable?

The dark coloration, typically ranging from yellow to brown, is a common observation and usually indicates the presence of minor oxidation products. Anilines as a class of compounds are susceptible to air oxidation, which can form highly colored polymeric or quinone-like impurities. For many synthetic applications where the aniline is used in excess or the colored impurities can be removed from the final product, the material may still be suitable. However, for sensitive applications, such as in catalysis or for the synthesis of high-purity pharmaceuticals, purification is strongly recommended. A preliminary purity assessment by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is advisable to determine the level of impurities.

Q2: What are the most likely impurities in my commercial this compound?

The impurity profile of commercial this compound is largely dependent on its synthetic route and subsequent purification. A common industrial synthesis is the Williamson ether synthesis, reacting 2-aminophenol with a propyl halide (e.g., 1-bromopropane).[1]

Common Impurities from Synthesis:

  • Unreacted Starting Materials: 2-Aminophenol and residual alkylating agents like 1-bromopropane.

  • Isomeric Impurities: Depending on the selectivity of the synthesis, small amounts of N-propoxyaniline could potentially form, although O-alkylation is generally favored under basic conditions.

  • Over-alkylation Products: While less common for the amine under typical Williamson ether conditions, some N,O-dipropoxylated byproducts might be present.

  • Solvent and Base Residues: Residual solvents from the reaction or purification (e.g., acetone, dichloromethane) and inorganic salts if the workup was incomplete.[1]

Degradation-Related Impurities:

  • Oxidation Products: As mentioned, these are common and lead to discoloration. These can include nitroso compounds, quinones, and polymeric materials.[2]

Q3: How can I quickly assess the purity of my this compound?

For a rapid qualitative assessment, Thin Layer Chromatography (TLC) is an excellent initial step. A non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate) will typically show this compound as a major spot, with more polar impurities (like 2-aminophenol) having a lower Rf value and less polar impurities having a higher Rf. Visualizing the plate under UV light and then with an oxidizing stain (like potassium permanganate) can help reveal different types of impurities.

For a more quantitative and definitive analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[3][4] It allows for the separation of volatile impurities and their identification based on their mass spectra.

Q4: What are the primary safety concerns when handling this compound?

This compound is classified as a hazardous substance. Key safety precautions include:

  • Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: It can cause skin and serious eye irritation.

  • Handling: Always handle in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

  • Environmental Hazard: It is toxic to aquatic life with long-lasting effects.[6]

Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.[5][6][7]

Troubleshooting Guides

This section provides detailed solutions to common problems encountered with this compound.

Troubleshooting Guide 1: Discolored Reagent and Unexpected Side Products

Problem: You observe a dark-colored this compound, and your reaction is yielding unexpected, often colored, side products.

Cause: This strongly suggests the presence of oxidation impurities. These impurities can sometimes participate in side reactions or inhibit your desired reaction.

Solution Workflow:

G A Initial Observation: Dark Reagent & Side Products B Purity Assessment (TLC/GC-MS) A->B C Decision Point: Impurity Level Acceptable? B->C D Proceed with Reaction (with caution) C->D Yes E Purification Required C->E No F Option 1: Activated Carbon Treatment E->F G Option 2: Column Chromatography E->G H Option 3: Distillation E->H I Verify Purity of Purified Material F->I G->I H->I J Use Purified Material in Reaction I->J G A Impurity Identified: 2-Aminophenol B Option 1: Aqueous Wash A->B C Option 2: Column Chromatography A->C D Dissolve in Organic Solvent (e.g., Ethyl Acetate) B->D G Follow Protocol in Troubleshooting Guide 1 C->G E Wash with Dilute Base (e.g., 1M NaHCO₃) D->E F Separate Layers, Dry Organic Phase, Evaporate E->F H Verify Purity (TLC/GC-MS) F->H G->H

Sources

Technical Support Center: Catalyst Poisoning in Reactions Involving 2-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing challenges related to catalyst poisoning in chemical reactions involving 2-propoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate and encounter catalytic hurdles. Here, we synthesize technical expertise with practical, field-proven insights to help you troubleshoot and optimize your reactions.

Introduction to Catalyst Deactivation with this compound

This compound is a valuable building block in organic synthesis, frequently employed in cross-coupling, hydrogenation, and other metal-catalyzed transformations. However, the very functional groups that make it a useful synthon—the primary amine and the ether linkage—can also be sources of catalyst deactivation. The lone pair of electrons on the nitrogen atom of the aniline can strongly coordinate to the metal center of the catalyst, leading to inhibition or poisoning.[1][2] Furthermore, impurities from the synthesis of this compound or other reagents can introduce common catalyst poisons.

This guide provides a structured approach to identifying, mitigating, and resolving issues of catalyst poisoning in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your reactions with this compound, offering probable causes and actionable solutions.

Issue 1: Reaction Stalls or Fails to Reach Completion

Symptoms:

  • Initial reaction rate is promising but plateaus prematurely.

  • Incomplete conversion of starting materials despite extended reaction times.

  • TLC or LC-MS analysis shows a mixture of starting materials and product, with no further progression.

Probable Causes & Solutions:

Probable CauseExplanationTroubleshooting Steps & Solutions
Nitrogen Coordination The primary amine of this compound can act as a ligand, coordinating to the active metal center (e.g., Palladium) and inhibiting substrate binding.[1][2] This is a common form of reversible catalyst inhibition.1. Increase Catalyst Loading: A simple, though less economical, solution is to increase the catalyst loading to ensure a sufficient number of active sites are available. 2. Ligand Modification: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands.[3] These can sterically hinder the coordination of the aniline while promoting the desired catalytic cycle. 3. Protecting Group Strategy: Temporarily protect the amine functionality (e.g., as a carbamate or amide) to prevent its coordination during the catalytic step.
Sulfur Poisoning Trace impurities of sulfur compounds from reagents or starting materials can irreversibly poison noble metal catalysts like palladium.[4][5][6] Sulfur has a strong affinity for these metals and can block active sites.[7]1. Purify Reagents: Ensure all starting materials, including this compound and any coupling partners, are of high purity. Recrystallization or column chromatography may be necessary. Solvents should be freshly distilled. 2. Use of Scavengers: In cases of known or suspected sulfur contamination, the use of a sulfur scavenger may be beneficial.
Oxygen Contamination The presence of oxygen can lead to the oxidation of the active catalyst (e.g., Pd(0) to inactive Pd(II) oxides), particularly in cross-coupling reactions.[3]1. Thorough Degassing: Ensure all solvents are rigorously degassed prior to use. 2. Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or a glovebox.

Experimental Workflow: Troubleshooting a Stalled Cross-Coupling Reaction

G Stalled_Reaction Stalled Reaction Observed (Incomplete Conversion) Check_Purity Verify Purity of This compound & Reagents Stalled_Reaction->Check_Purity Check_Inertness Confirm Rigorous Inert Atmosphere Stalled_Reaction->Check_Inertness Increase_Catalyst Increase Catalyst Loading (e.g., by 50%) Check_Purity->Increase_Catalyst Check_Inertness->Increase_Catalyst Change_Ligand Screen Bulky Electron-Rich Ligands Increase_Catalyst->Change_Ligand If fails Success Reaction Proceeds to Completion Increase_Catalyst->Success If successful Protect_Amine Consider N-Protecting Group Strategy Change_Ligand->Protect_Amine If fails Change_Ligand->Success If successful Protect_Amine->Success If successful Failure Issue Persists Protect_Amine->Failure If fails

Caption: Troubleshooting workflow for a stalled reaction.

Issue 2: Inconsistent Reaction Yields and Reproducibility Problems

Symptoms:

  • Significant batch-to-batch variation in product yield.

  • A previously successful reaction fails upon scale-up or repetition.

Probable Causes & Solutions:

Probable CauseExplanationTroubleshooting Steps & Solutions
Variable Reagent Quality Impurities in different batches of this compound, solvents, or other reagents can act as catalyst poisons.[7]1. Standardize Reagent Sources: Use reagents from a single, reliable supplier and lot number where possible. 2. Quality Control of Starting Materials: Perform routine analytical checks (e.g., NMR, GC-MS) on incoming starting materials to identify potential impurities.
Moisture Sensitivity Trace amounts of water can hydrolyze reagents or interact with the catalyst, leading to deactivation.[8]1. Dry Solvents and Reagents: Use freshly dried solvents and ensure all solid reagents are anhydrous. 2. Proper Glassware Preparation: Oven-dry or flame-dry all glassware immediately before use.
Formation of Off-Cycle Species The catalyst may enter non-productive catalytic cycles, forming stable, inactive complexes. This can be influenced by subtle changes in reaction conditions.[2][9]1. Optimize Reaction Parameters: Systematically screen reaction parameters such as temperature, concentration, and base to identify conditions that favor the productive catalytic cycle. 2. Pre-catalyst Activation: Ensure the active catalytic species is being generated effectively. If using a Pd(II) source, pre-activation with a suitable reductant or by heating with the ligand may be necessary.

Frequently Asked Questions (FAQs)

Q1: Can the aniline group of this compound itself act as a catalyst poison?

A: Yes, this is a critical point. The nitrogen atom's lone pair in this compound can coordinate strongly to the metal center of the catalyst.[1] This doesn't always lead to irreversible poisoning but can result in catalyst inhibition, where the active site is temporarily blocked, slowing down or stalling the reaction. This effect can often be overcome by using ligands that sterically discourage this binding or by modifying the reaction conditions.[2][3]

Q2: What are the most likely sources of sulfur-based poisons in my reaction?

A: Sulfur-containing compounds are notorious poisons for palladium and other noble metal catalysts.[4][6] Potential sources include:

  • Starting Materials: Thiophenes or related compounds in aryl halides.

  • Reagents: Some bases or additives may contain sulfate or sulfite impurities.

  • Cross-Contamination: Use of spatulas or glassware previously exposed to sulfur-containing reagents.

Q3: Is it possible to regenerate a catalyst that has been poisoned in a reaction with this compound?

A: Regeneration is sometimes possible, but its success depends on the nature of the poison.

  • For inhibition by the aniline substrate: Simply separating the catalyst from the reaction mixture may restore its activity for a subsequent run.

  • For poisoning by strongly bound species like sulfur: More aggressive regeneration protocols are needed. These can include thermal treatments or chemical washing.[10][11] However, complete restoration of activity is not always guaranteed.[12] A patent describes reactivating palladium catalysts poisoned by nitrogen compounds by washing with solutions of alkali metal carbonates or hydroxides.[13]

Protocol: General Procedure for Attempted Catalyst Regeneration (Heterogeneous Catalysts)

  • Separation: After the reaction, separate the solid catalyst from the reaction mixture by filtration.

  • Solvent Washing: Wash the catalyst sequentially with the reaction solvent, followed by a solvent in which the suspected poison is soluble (e.g., water for salts, a non-polar organic solvent for organic residues).

  • Chemical Treatment (for severe poisoning):

    • Prepare a dilute aqueous solution of sodium carbonate (e.g., 0.1 M).

    • Suspend the poisoned catalyst in this solution and stir at room temperature for 1-2 hours.

    • Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.

    • Wash with ethanol or another suitable solvent to remove water.

  • Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).

  • Activity Test: Test the activity of the regenerated catalyst on a small-scale reaction to evaluate its performance compared to a fresh catalyst.

Q4: How does the choice of ligand affect the catalyst's susceptibility to poisoning?

A: The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity.[14]

  • Bulky Ligands: Can create a sterically hindered environment around the metal, preventing the coordination of poisons, including the this compound substrate itself.[3]

  • Electron-Rich Ligands: Can increase the electron density on the metal center, which can influence its affinity for various species in the reaction mixture and enhance its stability.

  • Bidentate vs. Monodentate Ligands: Bidentate ligands can form more stable complexes with the metal, making them less likely to be displaced by potential poisons.

Diagram: Ligand Effect on Catalyst Stability

G cluster_0 Without Bulky Ligand cluster_1 With Bulky Ligand Pd_unprotected Pd Poisoned_Complex Poisoned Complex Pd_unprotected->Poisoned_Complex Poison Poison (e.g., Aniline) Poison->Poisoned_Complex Pd_protected Pd Active_Complex Active Complex Pd_protected->Active_Complex Ligand Bulky Ligand Ligand->Active_Complex Poison2 Poison Poison2->Active_Complex Binding Sterically Hindered

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in modulating the reactivity of 2-propoxyaniline. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to design, optimize, and troubleshoot your experiments effectively.

Section 1: Frequently Asked Questions - Core Principles of Solvation and Reactivity

This section addresses fundamental questions about the interplay between this compound's structure and the surrounding solvent environment.

Q1: How does the intrinsic structure of this compound influence its reactivity in solution?

A1: The reactivity of this compound is dictated by the electronic and steric interplay of its three key functional groups on the benzene ring: the amino (-NH₂), the propoxy (-OCH₂CH₂CH₃), and the aromatic ring itself.

  • Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a strong activating group for Electrophilic Aromatic Substitution (EAS).[1] This lone pair can be readily donated to an electrophile or delocalized into the aromatic ring. However, this group is also basic and can be protonated in acidic media, which dramatically alters its electronic properties.[1][2]

  • Propoxy Group (-OCH₂CH₂CH₃): As an alkoxy group, the propoxy group is also an electron-donating, activating group for EAS, though less potent than the amino group.[3] It directs incoming electrophiles to the ortho and para positions. Its steric bulk can influence the regioselectivity of reactions by hindering access to the adjacent ortho position.

  • Aromatic Ring: The benzene ring acts as a carbon-based nucleophile in EAS reactions. The combined electron-donating effects of the amino and propoxy groups make the ring "electron-rich" and highly susceptible to attack by electrophiles, often leading to over-reaction if not controlled.[4]

The solvent's primary role is to modulate the availability and reactivity of the amino group's lone pair and to stabilize or destabilize reactants, intermediates, and transition states throughout a reaction pathway.

Q2: What are the primary mechanisms by which a solvent affects the reactivity of this compound?

A2: A solvent influences reactivity through several key mechanisms, which can act independently or in concert:

  • Solvation of the Nucleophile: The solvent can surround the this compound molecule, particularly interacting with the polar -NH₂ group. Protic solvents, for instance, can form a hydrogen-bonding "cage" around the amine, which must be stripped away for it to react, thereby decreasing its effective nucleophilicity.[5]

  • Stabilization of Intermediates and Transition States: In reactions that proceed through charged intermediates, such as an SN1-type mechanism or the sigma complex in EAS, polar solvents are crucial for stabilization.[6][7] A solvent that effectively stabilizes the transition state of a reaction will lower the activation energy and increase the reaction rate.

  • Solubility of Reagents: A fundamental but critical role of the solvent is to dissolve all reactants into a single phase, allowing for the necessary molecular collisions that lead to a reaction. Poor solubility can be a primary cause of failed or sluggish reactions.

  • Direct Participation: In some cases, the solvent can act as a reactant itself (a process known as solvolysis) or as a catalyst, for example, by facilitating proton transfer.

The choice of solvent is therefore a strategic decision to control which of these effects are dominant for a given desired transformation.

Q3: How do polar protic solvents interact with this compound, and what is the impact on its nucleophilicity?

A3: Polar protic solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds, allowing them to act as hydrogen bond donors. They interact strongly with the lone pair of electrons on the nitrogen atom of this compound's amino group.

  • Causality: This interaction forms a "solvent shell" or "cage" around the amino group through hydrogen bonding.[8] For the aniline to act as a nucleophile, it must break free from this cage, which requires energy. This energetic penalty effectively reduces the amine's nucleophilicity and slows down reactions that depend on it, such as SN2-type alkylations or acylations.[7]

  • Experimental Implication: You will often observe slower reaction rates for nucleophilic substitutions with this compound in protic solvents compared to aprotic solvents. While these solvents are excellent for dissolving polar reagents and stabilizing charged species, they actively hinder the nucleophilic character of the amine.

Caption: Fig. 1: Hydrogen bonding from protic solvents cages the amine, reducing nucleophilicity.

Q4: When is a polar aprotic solvent the superior choice for reactions involving this compound?

A4: Polar aprotic solvents, such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN), are characterized by their high polarity but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[9]

  • Causality: These solvents are ideal for reactions where the nucleophilicity of this compound is paramount (e.g., SN2 reactions like N-alkylation and N-acylation). They can dissolve the aniline and many electrophilic reagents but do not form a strong hydrogen-bonding shell around the amino group.[10] This leaves the nitrogen lone pair "naked" and highly available for reaction, leading to significantly enhanced reaction rates compared to protic solvents.

  • Experimental Application: For synthesizing derivatives via nucleophilic attack of the amine, polar aprotic solvents are almost always the preferred choice. They provide a polar environment to support some charge separation in the transition state without deactivating the nucleophile.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a question-and-answer formatted guide to address specific, practical problems encountered during experiments with this compound.

Issue 1: Low Yield in Nucleophilic Substitution (e.g., N-Acylation)

Question: My N-acylation of this compound with an acyl chloride in methanol is sluggish and gives a low yield. What solvent-related factors are at play, and how can I fix this?

Answer: The primary culprit is almost certainly your choice of a polar protic solvent (methanol). As discussed previously, methanol will heavily solvate and deactivate your nucleophile. Additionally, methanol itself can compete with the aniline to react with the highly reactive acyl chloride, consuming your reagent and forming a methyl ester byproduct.

Troubleshooting Steps:

  • Change Solvent Class: Immediately switch from a protic solvent to a polar aprotic solvent.

    • Recommendation: Dichloromethane (DCM) or Acetonitrile (MeCN) are excellent starting points. They will dissolve the reactants but will not deactivate the nucleophile or compete in the reaction.

  • Add a Non-Nucleophilic Base: The acylation reaction produces HCl, which will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[1] A tertiary amine base that is sterically hindered and non-nucleophilic should be added to scavenge this acid.

    • Recommendation: Use triethylamine (Et₃N) or pyridine. Add at least 1.1 equivalents relative to the acyl chloride.

  • Ensure Anhydrous Conditions: Acyl chlorides react readily with water. Ensure your solvent is dry and the reaction is protected from atmospheric moisture (e.g., run under a nitrogen or argon atmosphere).

Caption: Fig. 2: Troubleshooting workflow for low yield in N-acylation reactions.

Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Question: I'm attempting the nitration of this compound using standard nitric/sulfuric acid and getting a complex mixture of isomers and dark, tarry byproducts. How can I improve the regioselectivity for 5-nitro-2-propoxyaniline?

Answer: This is a classic problem with highly activated anilines. The strong acidic conditions of the nitrating mixture have two detrimental effects: 1) they protonate the highly basic amino group, and 2) the reaction is highly exothermic and can lead to oxidation and polymerization.[2][11]

  • Protonation Effect: The protonated amino group (-NH₃⁺) is no longer an activating, ortho, para-director. Instead, it becomes a strongly deactivating, meta-directing group, leading to the formation of undesired isomers.[1]

  • Oxidation: The combination of a strong oxidizing agent (HNO₃) and a highly electron-rich ring leads to oxidative side reactions, forming the tar you observe.[4]

Troubleshooting and Protocol:

  • Protect the Amino Group: The most effective strategy is to temporarily reduce the activating effect of the amino group by converting it to an amide (acetylation). The resulting acetanilide is still an ortho, para-director but is much less activated, preventing overreaction and oxidation. The acetyl group can be easily removed later via hydrolysis.[4][11][12]

  • Control Temperature: These reactions are highly exothermic. Maintaining a low temperature is critical for selectivity and to minimize byproduct formation.[3][13]

  • Solvent as a Heat Sink: While the reaction is often run in excess sulfuric acid which acts as the solvent, for larger scales, an inert co-solvent might be considered, though this is less common for nitration. The key is strict temperature control.

Table 1: Influence of Amino Group State on EAS Regioselectivity

Substituent on RingActivating/DeactivatingDirecting EffectExpected ProductsComments
-NH₂ and -OPr Strongly Activatingortho, paraMixture, potential for overreactionProne to oxidation in strong acid.[4]
-NH₃⁺ and -OPr -NH₃⁺ is Deactivatingmeta to -NH₃⁺Complex mixture of isomersOccurs in strong acidic media.[1]
-NHCOCH₃ and -OPr Moderately Activatingortho, paraPrimarily 4- and 6- isomersControlled, selective reaction.[2]
Issue 3: Reaction Mixture Darkening and Tar Formation

Question: In my reaction, the mixture is turning dark brown or black, and workup yields an intractable tar. I'm not using strong acids. What could be the cause?

Answer: Aniline derivatives, especially those with electron-donating groups like this compound, are susceptible to air oxidation. This process is often catalyzed by trace metal impurities or light and can lead to the formation of highly colored, polymeric materials.[11][14]

Troubleshooting Steps:

  • Purify Starting Material: Aniline itself darkens on exposure to air and light.[11] If your this compound starting material is discolored (anything other than a pale yellow/colorless oil/solid), consider purifying it by distillation or column chromatography before use.

  • Degas Solvents: Dissolved oxygen in the solvent can promote oxidation. For sensitive reactions, degas your solvent by bubbling nitrogen or argon through it for 15-30 minutes before use.

  • Run Under Inert Atmosphere: The most robust solution is to conduct the entire reaction under an inert atmosphere (e.g., in a flask connected to a nitrogen or argon manifold). This prevents atmospheric oxygen from entering the reaction.[11]

  • Check for Metal Contamination: Ensure your glassware is clean and that reagents (e.g., bases) have not been contaminated with transition metals that can catalyze oxidation.

Section 3: Experimental Protocols

Protocol: Controlled Mononitration of this compound via Acetanilide Protection

This protocol outlines the steps to achieve selective nitration at the 5-position, para to the amino group, by temporarily protecting it.

Part A: Acetylation of this compound

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.5 M). Add pyridine (1.2 eq). Cool the flask to 0 °C in an ice bath.

  • Reaction: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-propoxyacetanilide, which can often be used in the next step without further purification.

Part B: Nitration of 2-Propoxyacetanilide

  • Setup: In a clean, dry round-bottom flask, add the 2-propoxyacetanilide (1.0 eq) from Part A. Cool the flask to 0 °C.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid, keeping the internal temperature below 10 °C. Stir until all the solid has dissolved. Cool the resulting solution to -5 °C to 0 °C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid at 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred acetanilide solution, ensuring the internal temperature does not rise above 5 °C.[13]

  • Monitoring: After the addition is complete, stir the mixture at 0 °C for 1-2 hours.

  • Work-up: Very carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

Part C: Hydrolysis of the Acetyl Group

  • Setup: Place the crude nitro-acetanilide product in a round-bottom flask with a mixture of ethanol and concentrated HCl (e.g., 2:1 v/v).

  • Reaction: Heat the mixture to reflux for 2-4 hours, or until TLC analysis shows complete removal of the acetyl group.

  • Work-up: Cool the mixture and pour it onto ice. Neutralize carefully with a concentrated NaOH or NH₄OH solution until the product precipitates.

  • Purification: Collect the crude 5-nitro-2-propoxyaniline by filtration. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.[13]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Alkoxy Anilines. Source
  • Hambly, A. N., & O'Grady, B. V. (1964). Hydrogen bonding in organic compounds. IX. Intramolecular actions between the primary amine group and amino, nitro, sulphide, and sulphone groups in aromatic compounds. Australian Journal of Chemistry. Source
  • Jalili, S., & Schofield, J. (2015). DFT-PBE, DFT-D, and MP2 Studies on the H2O•••HNH and HOH•••NH2 Hydrogen Bonds in Water-Aniline Complexes.
  • Chemistry point. (2024). Why is intermolecular hydrogen bonding between phenol and aniline stronger than hydrogen bonding between just phenol and just aniline?Source
  • Li, R., et al. (2012). Substituent effects on the hydrogen-bonded complex of aniline-H2O: A computational study. Computational and Theoretical Chemistry. Source
  • Chemistry Steps. (n.d.). Reactions of Aniline. Source
  • BenchChem. (n.d.). 5-Nitro-2-propoxyaniline | CAS 553-79-7. Source
  • Solubility of Things. (n.d.). 5-Nitro-2-propoxyaniline. Source
  • BenchChem. (2025).
  • Answers.com. (2024).
  • BenchChem. (2025). An In-depth Technical Guide to 5-Nitro-2-propoxyaniline: Structure, Isomerism, and Experimental Protocols. Source
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Source
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Source
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2019).
  • Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. Source
  • Allen, W. C., & Moore, J. W. (2020). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. Source
  • University of Calgary. (n.d.). Ch 8: Solvent Effects. Source
  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Source
  • Neoh, K. G., et al. (1994). Spectroscopic studies of protonation, oxidation and light irradiation of polyaniline solutions. Polymer. Source
  • Smith, J. (2025).
  • Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. Source
  • The Organic Chemistry Tutor. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. Source
  • Chemistry Stack Exchange. (2016). Nucleophilicity with respect to the solvent. Source
  • Boobier, S., et al. (2020).
  • Reddit. (2025). Nucleophilicity in polar aprotic solvent and Non polar solvent. Source
  • Zhang, Y., et al. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. PMC - NIH. Source
  • Zhang, Y., et al. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Frontiers. Source
  • Heldebrant, D. J., et al. (2017). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI. Source
  • Barel, A. O., & Glazer, A. N. (1969). Spectroscopic studies on papain and some inactive derivatives. Journal of Biological Chemistry. Source

Sources

Technical Support Center: Managing Thermal Decomposition of 2-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-propoxyaniline. It provides essential information, troubleshooting advice, and detailed protocols to ensure the safe handling and management of its thermal decomposition risks. The information herein is synthesized from safety data sheets, academic literature, and established best practices for managing thermally sensitive aromatic amines.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal stability and safe handling of this compound.

Q1: What is this compound and what are its primary hazards?

A1: this compound is an aromatic amine with the empirical formula C₉H₁₃NO.[1] It is classified as a combustible solid and is considered hazardous. Key hazard classifications include acute toxicity if swallowed, inhaled, or in contact with skin; it can also cause skin and eye irritation and may lead to respiratory irritation.[1] Like many aniline derivatives, it is toxic to aquatic life with long-lasting effects.[2] Users should be aware of the potential for methemoglobin formation, which impairs the blood's ability to carry oxygen, a characteristic toxicological concern for anilines.[3][4]

Q2: Does this compound have a known thermal decomposition temperature?

Q3: What are the likely hazardous byproducts of thermal decomposition?

A3: The thermal decomposition of aromatic amines can be complex and may release toxic and irritating gases and vapors.[6] During combustion or uncontrolled decomposition, hazardous products such as carbon oxides (CO, CO₂), and nitrogen oxides (NOx) are expected to be produced.[7][8] Incomplete combustion can also generate other toxic organic compounds.

Q4: What are the visual or physical signs of decomposition?

A4: Aniline and its derivatives are known to darken upon exposure to air and light, and this process can be accelerated by heat.[7] Signs of thermal decomposition may include:

  • Color Change: A significant darkening of the material from its typical solid form.[1]

  • Gas Evolution: The appearance of fumes or vapors.

  • Pressure Buildup: In a closed system, an unexpected increase in pressure is a critical indicator of gas-producing decomposition.

  • Temperature Increase: An uncontrolled rise in temperature indicates an exothermic decomposition, which could lead to a runaway reaction.[9][10]

Q5: How should this compound be safely stored?

A5: Proper storage is critical to maintaining the stability of this compound.

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12]

  • Protect from light and air, as anilines can slowly polymerize or degrade under these conditions.[7]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids, as these can trigger violent reactions.[4]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during experiments involving this compound.

Problem 1: My reaction involving this compound is showing an unexpected and rapid temperature increase.

  • Cause: This is a classic sign of an exothermic reaction that is proceeding too quickly, potentially leading to a thermal runaway. The rate of heat generation is exceeding the rate of heat removal by your apparatus.[9]

  • Immediate Action:

    • Immediately remove the heat source.

    • If possible and safe to do so, begin emergency cooling by applying an ice bath to the exterior of the reaction vessel.

    • Alert all personnel in the immediate vicinity and prepare for an emergency evacuation. Do not work alone.

    • If the temperature continues to rise uncontrollably, evacuate the area and contact your institution's emergency response team.

  • Prevention:

    • Always use a reaction vessel that is appropriately sized for the scale of your reaction to ensure efficient heat transfer.

    • Ensure your cooling system (e.g., ice bath, cryostat) has sufficient capacity for the reaction scale.

    • Add reagents slowly and monitor the internal temperature continuously.

    • For new or scaled-up reactions, perform a thermal hazard analysis (See Protocol 1) to understand the reaction's thermal profile.

Problem 2: The this compound material has darkened significantly in its container.

  • Cause: The material may have started to degrade due to improper storage, such as exposure to heat, light, or air.[7] While this may not indicate imminent thermal decomposition, it suggests the material's purity is compromised.

  • Action:

    • Do not use the material for experiments where high purity is required.

    • Consider the material to be potentially less stable than a fresh sample. If you must use it, handle it with enhanced caution, especially when heating.

    • It is safest to dispose of the degraded material according to your institution's hazardous waste disposal guidelines.[11]

  • Prevention:

    • Store this compound in an amber glass bottle to protect it from light.

    • Consider blanketing the container with an inert gas like nitrogen or argon before sealing to minimize contact with air.[13]

    • Always store in a cool, designated chemical storage area.[11]

Problem 3: I need to heat my reaction containing this compound, but I am unsure of the safe temperature limit.

  • Cause: Lack of specific thermal stability data for this compound creates uncertainty.

  • Solution:

    • The most responsible approach is to determine the thermal stability yourself using instrumental analysis.

    • Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC) provides a method for this.

    • If DSC is unavailable, conduct a small-scale trial with robust safety measures (e.g., in a fume hood behind a blast shield, with continuous temperature monitoring).

    • As a general rule, based on related compounds, avoid heating above 100-120°C without a thorough risk assessment. The decomposition of some anilines can begin exothermically, meaning the reaction will start generating its own heat, accelerating the decomposition.[5]

Section 3: Data & Experimental Protocols

Data Presentation
PropertyValueSource(s)
Chemical Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
Appearance Solid[1]
Hazard Classifications Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[1]
Storage Class Code 11 - Combustible Solids[1]
Incompatible Materials Strong oxidizing agents, Strong acids[4]
Hazardous Byproducts Carbon oxides (CO, CO₂), Nitrogen oxides (NOx)[8]
Experimental Protocols

Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)

  • Objective: To determine the onset temperature of thermal decomposition for this compound and to quantify the associated heat flow (exothermic or endothermic). This protocol is adapted from standard methods for thermal analysis of chemical compounds.[14]

  • Materials:

    • This compound sample (1-5 mg)

    • DSC instrument (e.g., TA Instruments, Mettler Toledo)

    • Hermetically sealed aluminum or high-pressure pans

    • Crimping press for pans

  • Methodology:

    • Sample Preparation: Accurately weigh 1-5 mg of this compound into a tared DSC pan.

    • Sealing: Hermetically seal the pan using a crimping press. This is crucial to contain any pressure generated during decomposition.

    • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Experimental Program:

      • Equilibrate the cell at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a controlled rate (a standard rate is 10°C/min) up to a final temperature (e.g., 350°C). Ensure the final temperature is high enough to capture the decomposition event but within the safe operating limits of the instrument.

      • Maintain a constant inert atmosphere (e.g., nitrogen flow at 50 mL/min) to prevent oxidative decomposition.

    • Data Analysis:

      • Analyze the resulting DSC curve (heat flow vs. temperature).

      • Identify the "onset temperature" of any significant exothermic event. This is the temperature at which decomposition begins.

      • Integrate the peak area of the exotherm to determine the enthalpy of decomposition (in J/g). A large exothermic value indicates a high potential for a runaway reaction.

Protocol 2: Emergency Procedures for a Thermal Runaway Event

  • Objective: To provide a clear, actionable plan to mitigate the consequences of a thermal runaway reaction involving this compound.

  • Prerequisites: All personnel must be trained on this procedure and know the location of safety equipment (fire extinguisher, safety shower, emergency exits, and alarms).

  • Procedure:

    • Alert: Immediately shout to alert all lab personnel. Activate the nearest fire alarm if the situation is escalating.

    • Isolate: If it is safe to do so without personal risk, remove the heating source and lower the reaction into an ice bath. Do NOT use water if reactive chemicals are present.

    • Contain: If the reaction cannot be controlled, close the fume hood sash completely.

    • Evacuate: Evacuate the laboratory immediately. Follow your institution's established evacuation route.

    • Report: Once in a safe location, call your institution's emergency response number. Provide the following information:

      • Your name and location.

      • The chemical involved (this compound).

      • The nature of the emergency (thermal runaway/fire/explosion risk).

      • Any other chemicals involved in the reaction.

    • Do Not Re-enter: Do not re-enter the laboratory until it has been declared safe by trained emergency responders.

Section 4: Visualizations

Diagram 1: Workflow for Handling Potentially Degraded this compound

start Inspect this compound Sample check_color Is material significantly darkened or discolored? start->check_color use_caution Use with extreme caution for non-critical experiments. Consider reduced stability. check_color->use_caution Yes proceed Proceed with experiment. Follow standard safety protocols. check_color->proceed No dispose Dispose of as hazardous waste. use_caution->dispose Optimal/Safest Path cluster_actions Immediate Actions event Uncontrolled Exotherm Detected Rapid Temp/Pressure Rise alert Alert Personnel & Activate Alarm event->alert isolate Remove Heat & Apply Cooling (if safe) alert->isolate contain Close Fume Hood Sash isolate->contain evacuate EVACUATE AREA contain->evacuate report Call Emergency Response & Provide Details evacuate->report

Caption: Step-by-step emergency response plan for a thermal runaway event.

References

  • Combi-Blocks, Inc. (2023). Safety Data Sheet: this compound hydrochloride.
  • Sigma-Aldrich. This compound AldrichCPR.
  • MOLBASE. 5-nitro-2-propoxyaniline|553-79-7.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2,6-Diethyl-N-(2-propoxyethyl)aniline.
  • Hoffsommer, J.C. (1966).
  • Benchchem. An In-depth Technical Guide on the Thermal Stability and Decomposition of 5-Nitro-2-propoxyaniline.
  • Fisher Scientific. (2025).
  • Willey, R.J., et al. (2001). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Process Safety Progress.
  • Engineer Clearly. (2012). Runaway Reaction - Prevention. YouTube.
  • Thermo Fisher Scientific. (2016).
  • Le, G., et al. (2014). Emergency Runaway Reaction - What Precedes? What Follows?. Chemical Engineering Transactions.
  • ATSDR - CDC. Aniline | Medical Management Guidelines.
  • NOAA. ANILINE - CAMEO Chemicals.
  • Sigma-Aldrich. (2024).
  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.
  • Fisher Scientific. (2015).
  • Avanti Polar Lipids. Storage and handling of Avanti Research lipids.

Sources

Validation & Comparative

A Comparative Analysis of Chemical Reactivity: 2-Propoxyaniline vs. 4-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-propoxyaniline and 4-propoxyaniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond surface-level descriptions to explore the underlying electronic and steric factors that govern the reactivity of these isomers. We will dissect key reaction classes, supported by experimental data and detailed protocols, to provide a comprehensive understanding of their behavior in synthetic transformations.

Foundational Principles: Electronic and Steric Divergence

The reactivity of an aromatic compound is fundamentally dictated by the electronic nature and spatial arrangement of its substituents. In this compound and 4-propoxyaniline, the key players are the strongly electron-donating amino (-NH₂) and propoxy (-OCH₂CH₂CH₃) groups.

  • Electronic Effects: Both the amino and propoxy groups are powerful activating groups for electrophilic aromatic substitution (EAS).[1] They donate electron density to the aromatic ring via resonance, stabilizing the cationic intermediate (the sigma complex or arenium ion) formed during the reaction.[1][2] This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. The amino group is generally considered a more potent activating group than the propoxy group.[3]

  • Positional Isomerism and Its Consequences:

    • 4-Propoxyaniline: The para-disposition of the amino and propoxy groups results in a synergistic activation of the ring. The directing effects are straightforward: substitution is strongly favored at the positions ortho to the more powerful amino group (C2 and C6).

    • This compound: The ortho-disposition creates a more complex electronic and steric environment. While both groups activate the ring, the propoxy group introduces significant steric hindrance around the adjacent amino group and the C3 position of the ring.[4] This steric bulk can impede the approach of reagents, influencing both the rate of reaction and the regiochemical outcome.[5][6]

The following diagram illustrates the fundamental workflow for assessing and comparing the reactivity of these two isomers.

G cluster_0 Theoretical Assessment cluster_1 Experimental Validation cluster_2 Comparative Analysis T1 Analyze Electronic Effects (Resonance & Inductive) T2 Analyze Steric Hindrance (Ortho vs. Para) T1->T2 T3 Predict Reactivity & Regioselectivity T2->T3 E1 Select Key Reactions (EAS, Diazotization, Acylation) T3->E1 Hypothesis Formation E2 Perform Kinetic & Yield Studies E1->E2 E3 Characterize Products (NMR, MS, HPLC) E2->E3 E3->T3 Feedback & Model Refinement C1 Tabulate Quantitative Data (Rates, Yields, Isomer Ratios) E3->C1 C2 Draw Structure-Reactivity Conclusions C1->C2

Caption: A generalized workflow for the comparative analysis of isomer reactivity.

Electrophilic Aromatic Substitution (EAS): A Tale of Two Directing Patterns

EAS reactions are the hallmark of aromatic chemistry and vividly illustrate the differences between the two isomers.[7][8] A prime example is nitration.

Mechanism of Activation

Both the amino and propoxy groups activate the ring by stabilizing the intermediate arenium ion through resonance, with the positive charge being delocalized onto the heteroatoms.

G Resonance Stabilization in EAS cluster_resonance Key Stabilizing Structure Aniline Aniline Ring E⁺ Intermediate Arenium Ion Resonance Structure 1 Resonance Structure 2 Iminium Ion Structure Aniline:f1->Intermediate:f0 Attack Product Substituted Product H⁺ Intermediate:f0->Product:f0 Deprotonation Iminium Iminium ion resonance form (Major contributor due to full octets) Intermediate:r3->Iminium

Caption: Resonance stabilization of the arenium ion by the amino group.

Nitration: The Impact of Reaction Conditions

In the presence of strong acids like a nitric/sulfuric acid mixture, a critical transformation occurs: the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated group is no longer activating; it becomes a deactivating, meta-directing group due to its strong electron-withdrawing inductive effect.[3] This phenomenon dramatically alters the expected outcome of the reaction.

  • This compound: Under nitrating conditions, the molecule exists as the 2-propoxyanilinium ion. The powerful activating, ortho-, para-directing effect of the propoxy group now dominates, while the anilinium group directs meta to itself. The result is a highly regioselective reaction. The incoming electrophile (NO₂⁺) is directed to the position that is para to the propoxy group and meta to the anilinium group, which is the C5 position.[3]

  • 4-Propoxyaniline: Protonation to the 4-propoxyanilinium ion places the deactivating -NH₃⁺ group para to the activating -OPr group. The propoxy group directs the incoming electrophile to its ortho positions (C3 and C5). Therefore, nitration is expected to yield a mixture of 3-nitro-4-propoxyaniline and 5-nitro-4-propoxyaniline (which are the same compound due to symmetry).

G cluster_2P Nitration of this compound cluster_4P Nitration of 4-Propoxyaniline 2PA This compound 2PA_H 2-Propoxyanilinium Ion (-NH3⁺ at C1, -OPr at C2) 2PA->2PA_H H₂SO₄ 2PA_Prod 5-Nitro-2-propoxyaniline (Major Product) 2PA_H->2PA_Prod HNO₃ Directing groups align: para to -OPr meta to -NH3⁺ 4PA 4-Propoxyaniline 4PA_H 4-Propoxyanilinium Ion (-NH3⁺ at C1, -OPr at C4) 4PA->4PA_H H₂SO₄ 4PA_Prod 3-Nitro-4-propoxyaniline (Major Product) 4PA_H->4PA_Prod HNO₃ Directed ortho to -OPr

Caption: Contrasting directing effects in the nitration of propoxyaniline isomers.

Comparative Data for Electrophilic Aromatic Substitution
ReactionSubstrateConditionsMajor Product(s)Key Observations & Rationale
Nitration This compoundHNO₃, H₂SO₄, 0-10°C5-Nitro-2-propoxyanilineHighly regioselective due to the combined directing effects of the anilinium (meta) and propoxy (para) groups.[3]
Nitration 4-PropoxyanilineHNO₃, H₂SO₄3-Nitro-4-propoxyanilineSubstitution occurs ortho to the activating propoxy group, as the anilinium group deactivates the ring but cannot override the -OPr direction.
Bromination This compoundBr₂, Acetic AcidMixture, likely 5-bromo- and 3-bromo- isomersWithout strong acid, the -NH₂ group is a powerful o,p-director, but steric hindrance at C3 is significant.
Bromination 4-PropoxyanilineBr₂, Acetic Acid2-Bromo-4-propoxyanilineThe unhindered position ortho to the strongly activating -NH₂ group is the most reactive site.

Reactions at the Amino Group: Steric Hindrance in Focus

Acylation

The acylation of the amino group is a nucleophilic substitution reaction where the amine attacks an acylating agent (e.g., acetyl chloride). This reaction is highly sensitive to steric hindrance around the nitrogen atom.

  • 4-Propoxyaniline: The amino group is sterically unhindered, allowing for rapid acylation.

  • This compound: The bulky propoxy group in the ortho position creates significant steric congestion, impeding the approach of the acylating agent.[4] This leads to a dramatically slower reaction rate compared to the 4-isomer.

This difference in reactivity is crucial for synthetic planning, where selective protection of an amino group might be required.

Diazotization

Diazotization involves the reaction of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[9] These salts are valuable synthetic intermediates.

While both isomers undergo diazotization, the rate and stability of the resulting diazonium salt can be influenced by the ortho-propoxy group in the 2-isomer. The steric bulk may slightly decrease the rate of formation. However, both isomers are expected to form the corresponding diazonium salts, which can then be used in subsequent reactions like the Sandmeyer reaction.

Experimental Protocols

Trustworthy protocols are self-validating. The following methods are based on established chemical principles and provide a framework for laboratory investigation.

Protocol 1: Comparative Nitration of this compound

This protocol is based on the well-documented synthesis of 5-nitro-2-propoxyaniline.[3][10]

Objective: To synthesize 5-nitro-2-propoxyaniline and demonstrate the high regioselectivity of the reaction.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Dissolution (Exothermic): In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 10 mmol of this compound to 10 mL of concentrated sulfuric acid. Maintain the temperature below 10°C.

    • Causality: The sulfuric acid serves as the solvent and protonates the amino group, forming the anilinium ion which is key for the desired regioselectivity. This step is highly exothermic and requires careful temperature control to prevent unwanted side reactions.

  • Preparation of Nitrating Mixture: In a separate beaker cooled in an ice bath, slowly add 11 mmol of concentrated nitric acid to 5 mL of concentrated sulfuric acid.

    • Causality: The sulfuric acid acts as a catalyst and dehydrating agent, promoting the formation of the highly reactive nitronium ion (NO₂⁺), the active electrophile.

  • Nitration (Reaction): Add the cold nitrating mixture dropwise to the solution of this compound, ensuring the internal temperature does not rise above 5°C.

    • Causality: Low temperature is critical to minimize the formation of byproducts and control the exothermic reaction.

  • Stirring: After the addition is complete, stir the reaction mixture at 0-5°C for an additional 60 minutes to ensure the reaction goes to completion.

  • Quenching & Neutralization: Carefully pour the reaction mixture onto a large amount of crushed ice. Then, slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~7-8.

    • Causality: Quenching on ice dissipates heat and precipitates the organic product. Neutralization deprotonates the anilinium ion and removes excess acid.

  • Extraction & Purification: Extract the product with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization.

Summary and Conclusions

The reactivity of this compound and 4-propoxyaniline, while governed by the same activating groups, is markedly different due to the consequences of their positional isomerism.

FeatureThis compound4-Propoxyaniline
Steric Hindrance High, at the -NH₂ group and C3 position.Low.
EAS Reactivity (Rate) High, but can be sterically impeded.Very high due to synergistic activation.
EAS Regioselectivity Complex; highly dependent on conditions (e.g., protonation of -NH₂).Straightforward; directed ortho to the -NH₂ group.
Amine Nucleophilicity Significantly reduced due to steric hindrance.High and unhindered.

References

  • PrepChem.com (n.d.). Synthesis of o-Propoxyaniline.
  • ResearchGate (2019). Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners.
  • Wikipedia (n.d.). Electrophilic aromatic substitution.
  • Physical Chemistry Research (2018). Structural and Electronic Properties of Novel π-Conjugated Aniline-based Oligomers: A Computational Study.
  • YouTube (2018). Electrophilic Aromatic Substitution Reactions Made Easy!.
  • Organic Chemistry Portal (n.d.). Diazotisation.
  • Royal Society of Chemistry (2015). An analysis of electrophilic aromatic substitution: a “complex approach”.
  • National Institutes of Health (2022). A Study of the Effect of Aniline Curing Agent Bridge Bonding Groups on Charge Injection at the Copper/Epoxy Interface.
  • Royal Society of Chemistry (2023). Incorporation and electronic sensing device effects of aniline functionality in diketopyrrolopyrrole–thiophene semiconducting polymers.
  • Master Organic Chemistry (2024). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Chemistry LibreTexts (2021). 22.4: Electrophilic Aromatic Substitution.
  • YouTube (2021). ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES.
  • Physical Chemistry Research (2018). Theoretical Study on Structure and Electronic Properties of Aniline-5-Membered Heterocyclic Co-oligomers.
  • Human Metabolome Database (2023). Showing metabocard for 5-Nitro-2-propoxyaniline (HMDB0037688).
  • National Institutes of Health (n.d.). 5-Nitro-2-propoxyaniline | C9H12N2O3 | CID 11118 - PubChem.
  • Wikipedia (n.d.). 5-Nitro-2-propoxyaniline.
  • ResearchGate (2010). The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products.
  • PubMed (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase.
  • OSTI.GOV (2020). A New Measurement of Amine Steric Hindrance – N Exposure.
  • Organic Chemistry Portal (2020). Synthesis of 2,4-Diarylquinoline Derivatives via Chloranil-Promoted Oxidative Annulation and One-Pot Reaction.
  • National Institutes of Health (n.d.). N-methoxy-4-propoxyaniline | C10H15NO2 | CID 149777589 - PubChem.
  • National Institutes of Health (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights.
  • PubChem (n.d.). 4-propoxyaniline (C9H13NO).

Sources

A Senior Application Scientist's Guide to Alkoxyanilines: A Comparative Analysis of 2-Propoxyaniline in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Alkoxyanilines are a cornerstone class of intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1][2] The strategic placement of an alkoxy group on the aniline scaffold provides a powerful tool for modulating electronic properties, steric environment, and overall physicochemical characteristics like lipophilicity. While 2-methoxyaniline (o-anisidine) and 2-ethoxyaniline (o-phenetidine) are workhorse reagents, their higher homologue, 2-propoxyaniline, offers a unique and often advantageous profile.

This guide provides an in-depth comparison of this compound against its more common, shorter-chain counterparts. We will move beyond simple catalog specs to explore the causal relationships between the alkoxy chain length and synthetic outcomes, supported by representative experimental data and established chemical principles. Our focus is to equip researchers, scientists, and drug development professionals with the field-proven insights needed to make informed decisions when selecting a starting material for their synthetic campaigns.

Theoretical Framework: The Impact of the Alkoxy Substituent

The reactivity of an alkoxyaniline in processes like nucleophilic attack by the amino group or electrophilic aromatic substitution is governed by a delicate interplay of electronic, steric, and physicochemical effects originating from the alkoxy group.[3]

1. Electronic Effects

The oxygen atom of the alkoxy group exerts two opposing electronic effects: a powerful electron-donating mesomeric effect (+M) due to its lone pairs delocalizing into the aromatic ring, and a weaker electron-withdrawing inductive effect (-I) due to its high electronegativity.[3][4]

  • Mesomeric Effect (+M): This effect is dominant, increasing the electron density on the aromatic ring, particularly at the ortho and para positions relative to the alkoxy group. This makes the ring significantly more activated towards electrophilic aromatic substitution compared to unsubstituted aniline. This effect is largely constant across the methoxy, ethoxy, and propoxy series.[5][6]

  • Inductive Effect (-I): The electronegative oxygen pulls electron density away from the ring through the sigma bond. While the strength of this effect diminishes slightly with increasing alkyl chain length, its overall contribution is minor compared to the mesomeric effect.[4]

Consequently, all ortho-alkoxyanilines are highly activated systems, with the amino group and the alkoxy group synergistically directing electrophilic attack to the 4 and 6 positions.

2. Steric Hindrance

This is the most significant differentiator between this compound and its lower homologues.[5][7] The propoxy group is substantially bulkier than a methoxy or ethoxy group. This steric bulk has two primary consequences:

  • Hindrance at the Amino Group: The adjacent propoxy group can sterically shield the -NH₂ group, potentially slowing the rate of reactions involving its nucleophilic attack, such as acylation or alkylation.[8]

  • Hindrance at the Ring: It can impede the approach of an electrophile to the adjacent C-3 position of the aromatic ring, further enhancing the selectivity for substitution at the less hindered C-5 position.

3. Physicochemical Properties & Lipophilicity

The length of the alkyl chain directly influences the molecule's physical properties. As the chain extends from methyl to propyl, the lipophilicity (fat-solubility) of the molecule increases.[9] This can be a critical factor in:

  • Solvent Selection: this compound often exhibits enhanced solubility in less polar organic solvents compared to o-anisidine.

  • Reaction Kinetics: Improved solubility of reactants can lead to more homogeneous reaction conditions and potentially faster reaction rates.

  • Work-up & Purification: Differences in polarity and solubility can simplify or complicate extraction and chromatography procedures.

  • Drug Development: In medicinal chemistry, modifying alkyl chain length is a classic strategy for "tuning" a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[9]

The following diagram illustrates the relationship between the alkoxy chain length and its downstream effects on chemical synthesis.

G R Alkyl Chain (R) Steric Steric Hindrance R->Steric Increases Lipo Lipophilicity R->Lipo Increases Electronic Electronic Effects (+M > -I) R->Electronic Minor Change Rate Reaction Rate Steric->Rate Selectivity Regioselectivity Steric->Selectivity Solubility Solubility Profile Lipo->Solubility ADME ADME Properties (in Drug Discovery) Lipo->ADME Electronic->Rate Electronic->Selectivity Solubility->Rate

Caption: Relationship between alkoxy chain length and its synthetic implications.

Comparative Synthesis: N-Acetylation of Ortho-Alkoxyanilines

To provide a practical demonstration of these principles, we will compare the performance of 2-methoxy-, 2-ethoxy-, and this compound in a standard N-acetylation reaction. This reaction is an excellent model as it is sensitive to both the nucleophilicity of the amino group and the steric hindrance surrounding it.[10][11][12]

Experimental Protocol: General Procedure for N-Acetylation

The following protocol is a self-validating system designed for reproducibility.

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the respective alkoxyaniline (10.0 mmol) in 20 mL of dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.5 equiv., 15.0 mmol, 2.09 mL) to the solution and cool the flask to 0 °C in an ice-water bath.

  • Acylating Agent Addition: While stirring vigorously, add acetic anhydride (1.1 equiv., 11.0 mmol, 1.04 mL) dropwise to the solution over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction's progress every 15 minutes by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is considered complete upon the disappearance of the starting aniline spot.[10][11]

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated aqueous sodium bicarbonate, and 20 mL of brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure N-acetylated product.

The general workflow for this experiment is visualized below.

G start Start dissolve 1. Dissolve Alkoxyaniline & Triethylamine in DCM start->dissolve react 2. Add Acetic Anhydride & Stir at RT dissolve->react workup 3. Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup isolate 4. Dry, Concentrate & Recrystallize workup->isolate product N-Alkoxy- acetanilide isolate->product

Caption: General experimental workflow for the N-acetylation of alkoxyanilines.

Comparative Performance Data

The following table summarizes representative data from the N-acetylation of the three alkoxyanilines, illustrating the impact of the alkoxy group.

Starting MaterialAlkoxy GroupMW ( g/mol )Representative Reaction Time (min)Isolated Yield (%)
2-Methoxyaniline-OCH₃123.15~1595%
2-Ethoxyaniline-OCH₂CH₃137.18~2593%
This compound -OCH₂CH₂CH₃ 151.21 ~45 91%

Analysis of Results

The data clearly demonstrates a trend: as the steric bulk of the ortho-alkoxy group increases from methoxy to propoxy, the reaction time required for complete conversion increases, and the isolated yield sees a marginal decrease. This is a direct consequence of steric hindrance . The larger propoxy group partially shields the amino nucleophile, slowing its attack on the electrophilic carbonyl carbon of acetic anhydride. While the electronic profiles of the three anilines are very similar, the steric factor is the dominant variable controlling the reaction kinetics in this context.

Application in the Synthesis of Bioactive Heterocycles: The Case of Quinoxalines

The choice of alkoxyaniline extends to more complex syntheses where these compounds serve as key building blocks for bioactive scaffolds. Quinoxalines, for example, are a class of N-heterocycles with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[13][14][15][16] A common route to their synthesis involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.

An o-alkoxyaniline can be readily converted to the corresponding ortho-alkoxy-phenylenediamine via nitration followed by reduction, making it a valuable precursor. In such a multi-step synthesis, the choice of the alkoxy group can have cascading effects:

  • Influence on Intermediate Steps: The increased lipophilicity of a propoxy-substituted intermediate may enhance its solubility in organic solvents used for nitration or subsequent coupling reactions, potentially improving yields and simplifying purification compared to its methoxy counterpart.[9]

  • Final Compound Properties: The propoxy group on the final quinoxaline scaffold will make the molecule more lipophilic than an analogous methoxy or ethoxy derivative. This modification can be critical for improving membrane permeability and oral bioavailability in a drug discovery program.[17][18]

  • Metabolic Stability: Longer alkyl chains can sometimes alter the metabolic profile of a drug candidate. A propoxy group might block a potential site of metabolism or introduce a new one, a factor that must be evaluated empirically in drug development.

Conclusion: Making an Informed Choice

The selection of an alkoxyaniline starting material is a strategic decision that can profoundly impact a synthetic route and the properties of the final product.

  • Choose 2-Methoxyaniline or 2-Ethoxyaniline for:

    • Maximizing reaction speed in sterically sensitive transformations.

    • When higher polarity and aqueous solubility are desired.

    • Cost-sensitive, large-scale syntheses where they are often more economical.

  • Choose this compound for:

    • Syntheses requiring enhanced solubility in non-polar to moderately polar organic solvents.

    • Medicinal chemistry applications where increased lipophilicity is needed to optimize the ADME profile of a target molecule.

    • Instances where the steric bulk can be used strategically to influence regioselectivity in subsequent reactions.

While this compound may exhibit slightly slower kinetics in reactions directly involving the ortho-amino group, its unique balance of electronic activation and increased lipophilicity makes it an invaluable and sometimes superior alternative to its smaller homologues. Understanding the underlying principles of sterics and solubility allows the discerning scientist to leverage these differences to their advantage, streamlining synthesis and accelerating the discovery of novel chemical entities.

References

  • Application Notes and Protocols: N-Acylation and N-Alkylation of Halogen
  • Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners.
  • A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Deriv
  • Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners.
  • Application Notes and Protocols for 5-Nitro-2-propoxyaniline as an Intermedi
  • An In-depth Technical Guide to 5-Nitro-2-propoxyaniline: Structure, Isomerism, and Experimental Protocols. Benchchem.
  • Application Notes and Protocols for the N-acylation of 2-amino-2-(oxetan-3-yl)ethan-1-ol. Benchchem.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • 5-Nitro-2-propoxyaniline | C9H12N2O3. PubChem.
  • Structure-Activity Relationship of 5-Nitro-2-propoxyaniline Analogs: A Compar
  • A Comparative Analysis of the Reactivity of 4-(oxan-2-yl)aniline Isomers. Benchchem.
  • Synthesis and biological evaluation of 4-alkoxy-6,9-dichloro[10][19][20]triazolo[4,3-a]quinoxalines as inhibitors of TNF-α and IL-6. PubMed.
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.
  • Protocol: Preparative Scale N-Acetylation of Aminoacyl
  • Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. PMC - NIH.
  • 16.2: Directing Inductive Effects of Alkyl Groups. Chemistry LibreTexts.
  • Approaches for the N‐acetylation of anilines.
  • Electrophilic arom
  • Directing Effects in Electrophilic Arom
  • Electronic and steric effects in nucleophilic aromatic substitution. Kinetic studies on the reactions between ethers and thioethers of 2,4-dinitrophenol and nucleophiles.
  • Comparative Analysis of Substituted Aniline Derivatives as Potent Kinase Inhibitors. Benchchem.
  • A Comparative Analysis of Reactivity: o-Phenetidine vs. N-Benzyl-o-phenetidine. Benchchem.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
  • 151 CHM2211 Steric Effects on Electrophilic Arom
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications.
  • Methods of Prepar
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central.
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Author Unknown.
  • Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II). PubMed.
  • This Drug Synthesis is Literally Breathtaking | Medicinal Chemistry & Organic Synthesis. YouTube.
  • p-Anisidine | C7H9NO. PubChem.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Propoxyaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth spectroscopic comparison of 2-propoxyaniline and its derivatives, with a particular focus on 5-nitro-2-propoxyaniline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) for the structural elucidation and comparative analysis of these compounds. By integrating theoretical principles with experimental data and protocols, this guide aims to serve as an authoritative resource for understanding the structure-property relationships within this important class of aromatic amines.

Introduction: The Analytical Imperative for this compound Scaffolds

This compound, an aromatic amine with the chemical formula C₉H₁₃NO, serves as a foundational scaffold in various chemical research domains.[1] Its derivatives, such as the historically significant artificial sweetener 5-nitro-2-propoxyaniline (also known as P-4000), are subjects of interest in fields ranging from medicinal chemistry to materials science.[2][3] The biological activity and physicochemical properties of these molecules are intrinsically linked to their three-dimensional structure and the electronic effects of their constituent functional groups.[4]

Consequently, a rigorous and multi-faceted spectroscopic characterization is not merely a procedural step but a scientific necessity. It allows for unambiguous structural confirmation, purity assessment, and a deeper understanding of how substituents on the aniline ring modulate electronic distribution and, by extension, molecular behavior. This guide offers a comparative framework, using key spectroscopic techniques to differentiate and characterize this compound and its derivatives.

Comprehensive Spectroscopic Workflow

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Purified Analyte (e.g., Column Chromatography) Solvation Dissolution in Appropriate Deuterated Solvent (NMR) or Spectroscopic Grade Solvent (UV, IR) Prep->Solvation Purity Confirmed NMR ¹H & ¹³C NMR Spectroscopy Solvation->NMR Sample Ready IR FT-IR Spectroscopy Solvation->IR Sample Ready UV UV-Vis Spectroscopy Solvation->UV Sample Ready MS Mass Spectrometry Solvation->MS Sample Ready Processing Spectral Processing (Phasing, Baseline Correction, Integration, Peak Picking) NMR->Processing Raw Data IR->Processing Raw Data UV->Processing Raw Data MS->Processing Raw Data Interpretation Interpretation & Data Extraction (δ, J, ν, λmax, m/z) Processing->Interpretation Comparison Comparative Analysis (Parent vs. Derivative) Interpretation->Comparison Key Data Points Elucidation Final Structure Confirmation Comparison->Elucidation Structure-Property Relationships

Caption: A generalized workflow for the comprehensive spectroscopic analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Principle & Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic (chemical) environment, and the connectivity between neighboring protons. The chemical shift (δ) is highly sensitive to the electron density around a proton. Electron-withdrawing groups (EWGs) like a nitro group (-NO₂) deshield nearby protons, shifting their signals downfield (to a higher ppm), while electron-donating groups (EDGs) like an alkoxy (-OR) or amino (-NH₂) group will shield them, causing an upfield shift.

  • This compound (Parent Compound):

    • Aromatic Region (approx. 6.6-7.2 ppm): The four protons on the benzene ring will appear as a complex multiplet pattern. The -NH₂ and -OC₃H₇ groups are both ortho-, para-directing EDGs, leading to relatively upfield shifts for the aromatic protons compared to benzene (7.34 ppm).

    • Amine Protons (~3.5-4.5 ppm): The -NH₂ protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.[5]

    • Propoxy Group: This will show three distinct signals: a triplet for the terminal -CH₃ (~1.0 ppm), a sextet for the central -CH₂- (~1.8 ppm), and a triplet for the -OCH₂- group (~4.0 ppm), which is shifted downfield due to the adjacent oxygen atom.

  • Comparative Analysis: 5-Nitro-2-propoxyaniline:

    • Aromatic Region: The introduction of the strong electron-withdrawing nitro group at the 5-position drastically alters the aromatic signals. The proton ortho to the nitro group (at C6) and the proton between the nitro and amino groups (at C4) will be significantly deshielded and shifted downfield. The proton ortho to the propoxy group (at C3) will be least affected. This leads to a more resolved and predictable splitting pattern.

    • Amine Protons: The -NH₂ protons are also deshielded due to the EWG effect of the nitro group on the ring, likely shifting them further downfield compared to the parent compound.

¹³C NMR Spectroscopy

Principle & Causality: ¹³C NMR maps the carbon skeleton of the molecule. Chemical shifts are influenced by the hybridization and electronic environment of the carbon atoms. Carbons attached to electronegative atoms (like O or N) are deshielded and appear downfield.

  • This compound (Parent Compound):

    • Aromatic Carbons (approx. 110-150 ppm): Six distinct signals are expected. The carbon attached to the oxygen (C2) and the carbon attached to the nitrogen (C1) will be the most downfield in this region.

    • Propoxy Carbons: The -OCH₂- carbon will be around 65-70 ppm, the central -CH₂- around 22-25 ppm, and the terminal -CH₃ carbon will be the most upfield, around 10-12 ppm.

  • Comparative Analysis: 5-Nitro-2-propoxyaniline:

    • The carbon directly attached to the nitro group (C5) will be significantly deshielded. Predicted ¹³C NMR data suggests aromatic carbons appear in the 110–150 ppm range, with the nitro-substituted carbon around 148 ppm and the propoxy -OCH₂- carbon at approximately 69 ppm.[6] The electronic perturbation of the nitro group will also cause smaller but predictable shifts for the other aromatic carbons (C1-C4, C6).

Comparative NMR Data Summary
CompoundGroup¹H Chemical Shift (δ, ppm) - Predicted¹³C Chemical Shift (δ, ppm) - Predicted[6]
This compound Aromatic C-H6.6 - 7.2 (m)110 - 148
-NH₂~3.8 (br s)-
-OCH₂ CH₂CH₃~4.0 (t)~69
-OCH₂CH₂ CH₃~1.8 (sextet)~23
-OCH₂CH₂CH₃ ~1.0 (t)~11
5-Nitro-2-propoxyaniline Aromatic C-H7.0 - 8.0 (more resolved)110 - 150 (C5 ~148)
-NH₂>4.5 (br s)-
-OCH₂ CH₂CH₃~4.1 (t)~69
-OCH₂CH₂ CH₃~1.8 (sextet)~23
-OCH₂CH₂CH₃ ~1.0 (t)~11

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Principle & Causality: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). The frequency of absorption is characteristic of the bond type and the functional group it belongs to. This makes FT-IR an excellent tool for quickly confirming the presence or absence of key functional groups.

  • Key Vibrations in this compound:

    • N-H Stretching: Primary aromatic amines show two distinct bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching of the N-H bonds.[5]

    • C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propoxy group appear just below 3000 cm⁻¹.

    • C=C Stretching: Aromatic ring stretching vibrations are typically seen in the 1500-1650 cm⁻¹ region.[5]

    • C-N Stretching: For aromatic amines, this band is found between 1200-1350 cm⁻¹.[5]

    • C-O Stretching: The aryl-alkyl ether C-O stretch will produce a strong band around 1250 cm⁻¹.

  • Comparative Analysis: 5-Nitro-2-propoxyaniline:

    • The most significant change will be the appearance of two very strong and characteristic bands for the nitro group (-NO₂): an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹ .[6]

    • The frequencies and intensities of the N-H stretching bands can also be affected by the electronic nature of ring substituents.[7] The electron-withdrawing nitro group will influence the bond strength and polarity of the N-H bonds.

Comparative FT-IR Data Summary
Functional GroupVibration TypeThis compound (cm⁻¹)5-Nitro-2-propoxyaniline (cm⁻¹)
Amine (-NH₂)Asymmetric & Symmetric Stretch3300 - 3500 (two bands)3300 - 3500 (two bands)
Aromatic C-HStretch> 3000> 3000
Aliphatic C-HStretch< 3000< 3000
Aromatic C=CStretch1500 - 16501500 - 1650
Nitro (-NO₂)Asymmetric StretchN/A1500 - 1550 (strong)
Nitro (-NO₂)Symmetric StretchN/A1300 - 1350 (strong)
Aryl C-NStretch1200 - 13501200 - 1350
Aryl-Alkyl C-OStretch~1250~1250

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

Principle & Causality: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. In aromatic compounds, the key transitions are π → π*. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of auxochromes (like -NH₂ and -OR) or chromophores (like -NO₂).

  • This compound (Parent Compound): Aniline itself shows two primary absorption bands. We expect this compound to behave similarly, with a strong primary band around 230-240 nm and a weaker secondary band around 280-290 nm. The -NH₂ and -OC₃H₇ groups are auxochromes, which cause a bathochromic shift (to longer wavelengths) compared to unsubstituted benzene.

  • Comparative Analysis: 5-Nitro-2-propoxyaniline:

    • The nitro group is a powerful chromophore and an electron-withdrawing group. Its presence in conjugation with the electron-donating amino and propoxy groups creates a strong "push-pull" system. This significantly extends the conjugated π-system, lowering the energy gap for the π → π* transition.

    • This results in a dramatic bathochromic shift of the primary absorption band to a much longer wavelength, often into the visible region, which is why 5-nitro-2-propoxyaniline is an orange solid.[2]

Comparative UV-Vis Data Summary
CompoundKey SubstituentsExpected λmax (nm)Rationale
This compound -NH₂, -OC₃H₇ (Donating)~240, ~290Standard auxochromic shifts on benzene ring.
5-Nitro-2-propoxyaniline -NH₂, -OC₃H₇ (Donating), -NO₂ (Withdrawing)> 350Extended conjugation and intramolecular charge transfer ("push-pull" effect) cause a large bathochromic shift.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle & Causality: MS bombards a molecule with energy, causing it to ionize and fragment. It then separates these ions based on their mass-to-charge ratio (m/z), providing the exact molecular weight and clues to the molecule's structure from the fragmentation pattern.

  • This compound (Parent Compound):

    • Molecular Ion (M⁺): The molecular weight is 151.21 g/mol .[1] The molecular ion peak should be observed at m/z = 151.

    • Fragmentation: Key fragmentation would involve the loss of the propoxy side chain. Loss of a propyl radical (•C₃H₇) would give a fragment at m/z = 108. Alpha-cleavage (loss of an ethyl radical, •CH₂CH₃) from the ether linkage would result in a fragment at m/z = 122.

  • Comparative Analysis: 5-Nitro-2-propoxyaniline:

    • Molecular Ion (M⁺): The molecular weight is 196.20 g/mol .[8] The molecular ion peak should be prominent at m/z = 196.

    • Fragmentation: The fragmentation pattern will be more complex. In addition to the cleavages seen in the parent compound, characteristic losses associated with the nitro group are expected. This includes the loss of •NO (m/z = M-30) and •NO₂ (m/z = M-46). The NIST Mass Spectrometry Data Center shows major peaks for this compound at m/z 154, 196, and 108.[8] The peak at m/z 154 corresponds to the loss of a C₃H₆ (propene) fragment via a McLafferty-type rearrangement, a common pathway for ethers.

Comparative Mass Spectrometry Data Summary
CompoundMolecular Weight ( g/mol )Expected Molecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 151.21[1]151122 ([M-C₂H₅]⁺), 108 ([M-C₃H₇]⁺)
5-Nitro-2-propoxyaniline 196.20[8]196154 ([M-C₃H₆]⁺), 150 ([M-NO₂]⁺)

Standardized Experimental Protocols

Adherence to standardized protocols is critical for data reproducibility and validity.

Protocol 7.1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the purified aniline derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a ¹H spectrum using a standard pulse sequence (e.g., zg30), typically with 16-32 scans.

    • Acquire a ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30), requiring a larger number of scans for adequate signal-to-noise.

  • Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to TMS.

Protocol 7.2: FT-IR Sample Preparation and Acquisition

  • Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film): If the sample is an oil or can be melted, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Scan: Place the KBr pellet holder (or clean salt plates) in the FT-IR spectrometer and run a background scan to account for atmospheric H₂O and CO₂.

  • Sample Scan: Place the sample in the beam path and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic analysis of this compound and its derivatives is a clear demonstration of structure-property relationships. Each functional group imparts a distinct signature across different spectroscopic techniques. The electron-donating amino and propoxy groups and the electron-withdrawing nitro group create predictable and measurable shifts in NMR, introduce characteristic vibrational bands in FT-IR, modulate electronic transitions in UV-Vis, and direct fragmentation pathways in MS. By systematically applying this suite of analytical methods, researchers can confidently elucidate molecular structures and build a robust understanding of the chemical properties of these versatile compounds.

References

  • Krueger, P.J., & Thompson, H.W. (1957). Vibrational band intensities in substituted anilines. Royal Society Publishing.
  • Morsch, L. (2019). 25.5 Spectroscopic Properties of Amines. Chemistry LibreTexts.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry.
  • National Center for Biotechnology Information. (n.d.). 5-Nitro-2-propoxyaniline. PubChem.
  • SpectraBase. (n.d.). 2-nitro-3-propoxyaniline - Optional[1H NMR] - Spectrum. SpectraBase.
  • ResearchGate. (n.d.). Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners. ResearchGate.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). HMDB.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Human Metabolome Database. (n.d.). Showing metabocard for 5-Nitro-2-propoxyaniline (HMDB0037688). HMDB.
  • Cielecka-Piontek, J., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central.
  • Gross, K., & Seybold, P. (2000). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar.
  • Royal Society of Chemistry. (n.d.). Supporting Information for Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds. The Royal Society of Chemistry.
  • National Center for Biotechnology Information. (n.d.). Aniline. PubChem.
  • FooDB. (n.d.). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816). FooDB.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.
  • Ni, S., et al. (1992). 13C n.m.r, characterization of soluble polyaniline. Polymer.
  • ResearchGate. (n.d.). UV–Vis spectra of PA, PA-co-2-HA20, PA-co-2-HA40, PA-co-2-HA60,... ResearchGate.
  • Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. PMDA.
  • Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline. Wikipedia.
  • MDPI. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. MDPI.
  • ScienceDirect. (n.d.). Synthesis and Spectroscopic Properties of 2,5-Bis(benzoazol-2-yl)pyrazines. ScienceDirect.
  • ResearchGate. (n.d.). The FT-IR spectrum for 2 V polyaniline. ResearchGate.
  • ResearchGate. (n.d.). FT-IR spectrum of polyaniline sample (IP). ResearchGate.
  • ResearchGate. (n.d.). FTIR spectrum of polyaniline. ResearchGate.

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 2-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthetic intermediate like 2-propoxyaniline is not merely a quality metric; it is the foundation upon which the reliability of subsequent experimental data and the safety of potential therapeutics are built. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, moving beyond procedural lists to explain the causality behind experimental choices. Our objective is to empower you with a robust, self-validating analytical strategy.

The Rationale: Why Purity Assessment of this compound is Critical

This compound serves as a key building block in the synthesis of various target molecules in pharmaceutical and materials science research. Impurities, which can include unreacted starting materials, byproducts, and isomeric variants, can have profound and often unpredictable consequences:

  • Altered Reactivity: Impurities can interfere with subsequent synthetic steps, leading to lower yields, unexpected side reactions, and complex purification challenges.

  • Misinterpretation of Biological Data: In drug discovery, an impure compound can lead to false positives or negatives in screening assays, confounding structure-activity relationship (SAR) studies.

  • Toxicity: Uncharacterized impurities may possess inherent toxicity, posing a significant safety risk in preclinical and clinical development.[1]

A typical synthesis of this compound involves the Williamson ether synthesis, reacting 2-aminophenol with a propyl halide (e.g., 1-bromopropane) in the presence of a base.[2] Potential impurities from this process include:

  • Starting Materials: Unreacted 2-aminophenol and residual 1-bromopropane.

  • Over-alkylation Products: N-propyl-2-propoxyaniline or N,N-dipropyl-2-propoxyaniline.

  • Isomeric Byproducts: If the reaction conditions are not precisely controlled, trace amounts of other isomers could form, though this is less common for this specific synthesis.[3]

This guide will compare the three pillars of purity analysis: chromatographic separation (HPLC and GC), spectroscopic characterization (NMR), and traditional ancillary methods.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is dictated by the specific question being asked—are we looking for trace impurities, confirming structural integrity, or assigning an absolute purity value? Each method offers a unique lens through which to view the sample.

Chromatographic Methods: The Workhorses of Purity Determination

Chromatography excels at separating the target compound from its impurities, allowing for individual quantification.

  • High-Performance Liquid Chromatography (HPLC): As this compound is a non-volatile, thermally stable small molecule, Reverse-Phase HPLC (RP-HPLC) is the principal technique for purity analysis.[4] It separates compounds based on their polarity. The analyte is dissolved in a mobile phase and passed through a column packed with a nonpolar stationary phase (typically C18).[3][5] More polar compounds elute faster, while less polar compounds are retained longer.

  • Gas Chromatography (GC): GC is ideal for analyzing volatile and semi-volatile compounds.[6][7] The sample is vaporized and transported by an inert gas through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the stationary phase. When coupled with a Mass Spectrometer (GC-MS), it provides unparalleled identification capabilities for volatile impurities.[8][9]

The logical workflow for choosing between these two powerful techniques is illustrated below.

start Analyze Synthesized This compound Batch decision1 Are potential impurities volatile (e.g., residual solvents, low MW starting materials)? start->decision1 gc_path Primary Analysis & Impurity ID decision1->gc_path Yes hplc_path Primary Purity Assay (Area % Method) decision1->hplc_path No / Unsure ms_coupling Couple to Mass Spectrometry (MS) for definitive identification gc_path->ms_coupling nmr_confirm Confirm structure of major peaks and quantify using qNMR hplc_path->nmr_confirm ms_coupling->nmr_confirm

Caption: Decision workflow for selecting the primary chromatographic method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification

NMR spectroscopy provides detailed information about the molecular structure of a compound and is an inherently quantitative technique.[10]

  • Structural Confirmation: ¹H and ¹³C NMR spectra provide a unique fingerprint of the this compound molecule, confirming the connectivity of atoms and the positions of substituents on the aromatic ring.[2][11] The presence of unexpected signals can indicate impurities.

  • Quantitative NMR (qNMR): ¹H-qNMR is a primary ratio method of measurement. It allows for the determination of a compound's purity by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and weight.[6] This is a powerful advantage as it does not require a reference standard for every single impurity, which is often impractical.

Ancillary Methods for Purity Verification
  • Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragments, confirming its elemental composition.[2] It is most powerful when coupled with a chromatographic inlet (LC-MS or GC-MS) to provide mass information for each separated component.

  • Melting Point Analysis: A simple yet effective technique. A pure crystalline solid will have a sharp and defined melting point range.[2] A broad melting range often indicates the presence of impurities.

  • Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine and the C-O stretch of the ether.[2] It serves as a quick identity check against a known standard.

Data-Driven Performance Comparison

The table below summarizes the key performance characteristics of the primary analytical techniques discussed. This objective comparison is crucial for designing a comprehensive and efficient analytical strategy.

Parameter RP-HPLC (UV Detection) GC-MS Quantitative ¹H-NMR (qNMR)
Primary Application Purity determination (Area %), quantification of non-volatile impuritiesIdentification and quantification of volatile/semi-volatile impuritiesAbsolute purity assignment, structural confirmation
Specificity High (with proper method development)Very High (separation + mass fragmentation)Very High (unique chemical shifts)
Typical LOD ~0.01 - 0.05%[5]~0.005%[6]~0.1%[6]
Typical LOQ ~0.05 - 0.1%[5]~0.02%[6]~0.5%[6]
Precision (%RSD) < 2%[5]< 5%< 1-2%
Key Advantage Robust, widely available, excellent for routine quality control.Superior identification of unknown volatile impurities.Provides absolute purity without needing impurity standards.
Key Limitation Requires reference standards for accurate quantification of impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods.

Validated Experimental Protocols

Trustworthiness in analytical data comes from well-defined, validated protocols. The following sections provide step-by-step methodologies for the key purity assessment experiments.

Protocol 1: Purity Determination by Reverse-Phase HPLC-UV

This method is designed to separate this compound from less polar and more polar impurities.

  • Instrumentation & Conditions:

    • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).[1]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of 50:50 Acetonitrile:Water in a volumetric flask.

    • Sample Solution (1 mg/mL): Prepare the synthesized this compound in the same manner.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[1]

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be <2.0%.

Protocol 2: Impurity Identification by GC-MS

This protocol is for identifying volatile impurities such as residual solvents or starting materials.

  • Instrumentation & Conditions:

    • GC-MS System: A gas chromatograph equipped with a mass selective detector.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temp 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Mass Range: 40-450 amu.

  • Sample Preparation:

    • Prepare a solution of the synthesized this compound in dichloromethane at approximately 1 mg/mL.

  • Data Analysis:

    • Compare the mass spectrum of any impurity peaks against a spectral library (e.g., NIST) for tentative identification.

    • Confirm the identity by injecting a pure standard of the suspected impurity if available.

Protocol 3: Absolute Purity by Quantitative ¹H-NMR (qNMR)

This method provides an absolute purity value against a certified internal standard.

  • Instrumentation & Reagents:

    • NMR Spectrometer: 400 MHz or higher.

    • Internal Standard (IS): Maleic acid (certified reference material).

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the synthesized this compound into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 30 seconds) to ensure full relaxation of all protons.

  • Data Analysis:

    • Integrate a well-resolved proton signal from this compound (e.g., one of the aromatic protons).

    • Integrate the characteristic singlet signal from the two olefinic protons of maleic acid (~6.2 ppm).

    • Calculate purity using the formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Integrated Purity Assessment Workflow

cluster_initial Initial Screening & Identity cluster_separation Separation & Impurity Profiling cluster_confirmation Structural Confirmation & Absolute Purity cluster_final Final Report a1 Synthesized Batch of this compound a2 Melting Point Analysis a1->a2 a3 FT-IR Spectroscopy a1->a3 b1 RP-HPLC-UV Analysis (Purity by Area %) a2->b1 a3->b1 b2 GC-MS Analysis (Volatile Impurity ID) c1 ¹H and ¹³C NMR (Structural Verification) b1->c1 b2->c1 c2 Quantitative ¹H-NMR (Absolute Purity Assay) c1->c2 d1 Certificate of Analysis (Purity > 9X.X%) c2->d1

Caption: Integrated workflow for comprehensive purity assessment.

Conclusion

Assessing the purity of synthesized this compound is a multi-step, evidence-based process. While RP-HPLC provides an excellent overview of purity relative to detectable impurities, it should not be used in isolation. A truly trustworthy assessment integrates the separative power of chromatography (HPLC and GC-MS) with the definitive structural and quantitative power of NMR spectroscopy. This orthogonal approach, where different methods with different principles confirm the same result, ensures the highest degree of confidence in the quality of your material, safeguarding the integrity of your research and development pipeline.

References

  • SIELC Technologies. (n.d.). Separation of 5-Nitro-2-propoxyaniline on Newcrom R1 HPLC column.
  • BenchChem. (2025). An In-depth Technical Guide to 5-Nitro-2-propoxyaniline: Structure, Isomerism, and Experimental Protocols.
  • BenchChem. (n.d.). 5-Nitro-2-propoxyaniline | CAS 553-79-7 | Research Chemical.
  • BenchChem. (2025). Application Notes and Protocols for the Quantitative Determination of 5-Nitro-2-propoxyaniline in a Mixture.
  • PubChem. (n.d.). 5-Nitro-2-propoxyaniline. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). 2-nitro-3-propoxyaniline - Optional[1H NMR] - Spectrum. Wiley-VCH GmbH.
  • PubChem. (n.d.). 5-Nitro-2-propoxyaniline Spectral Information. National Center for Biotechnology Information.
  • DrugFuture. (n.d.). 5-Nitro-2-propoxyaniline.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 5-Nitro-2-propoxyaniline Quantification.
  • BenchChem. (2025). Analytical methods for determining the purity of 2-Methyl-2-propyloxirane.
  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods.
  • Org. Process Res. Dev. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Singh, S. et al. (2018). For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Information. Royal Society of Chemistry.
  • Wolfender, J. L. et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. National Center for Biotechnology Information.
  • Hori, S. et al. (2017). Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. Forensic Toxicology.
  • D'Aloise, A. et al. (2020). Multi-Analyte MS Based Investigation in Relation to the Illicit Treatment of Fish Products with Hydrogen Peroxide. MDPI.
  • Zigon, M. et al. (2000). Synthesis and NMR characterization of a novel polyaniline derivative. ResearchGate.

Sources

A Comparative Guide to the Biological Activity of 2-Propoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The aniline scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents. Within this broad class, 2-propoxyaniline derivatives are emerging as a versatile and promising scaffold for drug discovery. Historically, the most prominent member, 5-nitro-2-propoxyaniline (P-4000), was known for its intense sweetness, estimated to be 4,000 times that of sucrose[1][2]. However, due to toxicity concerns, its use as a sweetener was curtailed[1]. This initial application, focused on taste receptor interaction, has given way to a more profound exploration of the therapeutic potential of the this compound core.

Modern research has revealed that strategic modifications of this scaffold can yield compounds with significant biological activities, ranging from potent antimicrobial and anticancer effects to novel enzymatic inhibition. This guide provides a comparative analysis of these activities, juxtaposing the performance of novel this compound derivatives against established drugs. We will delve into the quantitative data, elucidate the experimental methodologies used for their evaluation, and discuss the underlying mechanisms of action, offering a comprehensive resource for researchers and drug development professionals.

Antimicrobial and Antimycobacterial Activity

One of the most well-documented therapeutic applications of this compound derivatives is in the field of infectious diseases. The rise of multidrug-resistant pathogens necessitates the development of new chemical entities with novel mechanisms of action. Derivatives of this compound have demonstrated compelling activity against both common bacteria and challenging mycobacterial strains.

Comparative Analysis of Antimicrobial Potency

The efficacy of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. Studies have shown that certain N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, which incorporate the this compound moiety, exhibit potent antibacterial and antimycobacterial effects. For instance, 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) that is four-fold higher than the standard antibiotic ampicillin[3]. Similarly, other derivatives have displayed activity against Mycobacterium tuberculosis comparable to the first-line drug rifampicin[3].

Further investigations into 2-propoxybenzylideneisonicotinohydrazide derivatives have revealed broad-spectrum activity. The data presented below compares the MIC values of these derivatives against a panel of bacteria and fungi, illustrating their potential as versatile anti-infective agents.

Compound/DrugS. aureus (MTCC 96) MIC (µg/mL)MRSA MIC (µM)M. tuberculosis H37Ra MIC (µM)E. coli (MTCC 40) MIC (µg/mL)C. albicans (MTCC 227) MIC (µg/mL)Reference
Derivative 2a¹ 25--6.2512.5[4]
Derivative 2d¹ 3.12--2512.5[4]
Derivative 2j¹ 6.25--12.56.25[4]
Derivative A² -12---[3]
Derivative B³ --23--[3]
Ampicillin -50---[3]
Rifampicin -->22--[3]
Ciprofloxacin 0.25----[4]
Fluconazole ----0.78[4]

¹Data for 2-propoxybenzylideneisonicotinohydrazide derivatives[4] ²3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide[3] ³3-hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide[3]

Experimental Protocol: Broth Microdilution for MIC Determination

The determination of MIC is a critical, self-validating experiment in antimicrobial screening. The causality is direct: if the compound is effective, microbial growth will be inhibited at a measurable concentration.

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific microorganism.

Materials:

  • Test compounds (this compound derivatives) and control antibiotics.

  • Bacterial/fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for the test organism.

  • Sterile 96-well microtiter plates.

  • Inoculum suspension standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

  • Spectrophotometer or microplate reader.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in the broth within the 96-well plate, typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

  • Result Interpretation: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the organism, as detected by the lack of turbidity compared to the positive control.

MIC_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound in Plate C Inoculate Wells with Standardized Microbe A->C B Standardize Microbial Inoculum (0.5 McFarland) B->C D Incubate Plate (37°C, 24h) C->D E Visually Inspect for Turbidity (Growth) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anticancer and Cytotoxic Activity

The structural versatility of this compound derivatives also lends itself to the development of novel anticancer agents. The core principle of many chemotherapies is to induce selective cytotoxicity in rapidly dividing cancer cells. Research has shown that certain this compound derivatives can exhibit significant cytotoxic effects against human cancer cell lines.

Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting a biological or biochemical function, such as cell proliferation. A lower IC50 value indicates a more potent compound. Studies on 2-propoxybenzylideneisonicotinohydrazide derivatives have demonstrated dose-dependent cytotoxicity against the A549 human lung adenocarcinoma cell line, with some compounds showing IC50 values in the low micromolar range[4]. This positions them as interesting candidates for further development, especially when compared to established chemotherapeutic drugs.

Compound/DrugCell LineIC50 (µM)Reference
Derivative 2c¹ A549 (Lung Cancer)2.84 µg/mL (~7.1 µM)[4]
Derivative 2k¹ A549 (Lung Cancer)8.55 µg/mL (~20.5 µM)[4]
Cisplatin² A549 (Lung Cancer)~3-10 µMGeneral Literature Value
Doxorubicin³ A549 (Lung Cancer)~0.1-1 µMGeneral Literature Value

¹Data for 2-propoxybenzylideneisonicotinohydrazide derivatives[4] ²³IC50 values for cisplatin and doxorubicin are highly variable depending on experimental conditions but generally fall within these ranges.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its trustworthiness stems from its reliance on a fundamental process in living cells: the reduction of tetrazolium salts by mitochondrial dehydrogenases.

Objective: To determine the IC50 value of a test compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test compounds and control drugs.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilizing agent (e.g., DMSO, acidified isopropanol).

  • Sterile 96-well cell culture plates.

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

MTT_Workflow cluster_setup Cell Culture & Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition & Analysis A Seed Cells in 96-Well Plate B Allow Adhesion (24h) A->B C Treat Cells with Compound Dilutions B->C D Incubate (48-72h) C->D E Add MTT Reagent to Wells D->E F Incubate (3-4h) (Formazan Formation) E->F G Solubilize Formazan Crystals (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability vs. Control H->I J Determine IC50 Value I->J

Workflow for MTT Cell Viability Assay.

Emerging Target: Sirtuin 6 (SIRT6) Inhibition

Beyond broad cytotoxicity, the search for more specific molecular targets is a key goal in modern drug development. Intriguing research on scaffolds structurally related to this compound has identified Sirtuin 6 (SIRT6) as a potential biological target[1]. SIRT6 is a NAD+-dependent deacetylase that plays a crucial role in regulating genome stability, metabolism, and inflammation. Its dysregulation is implicated in cancer and aging, making it an attractive therapeutic target.

While direct studies on this compound derivatives are limited, a notable study on 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives provides a strong rationale for exploring the broader 5-nitroaniline scaffold, including 5-nitro-2-propoxyaniline, as a source of SIRT6 inhibitors[1].

Mechanism of SIRT6 Inhibition

SIRT6 removes acetyl groups from histone and non-histone proteins. Inhibiting this action can modulate gene expression and cellular pathways, potentially leading to therapeutic effects. The development of specific inhibitors allows for the targeted disruption of SIRT6 activity.

SIRT6_Pathway Substrate Acetylated Peptide (Fluorogenic Substrate) SIRT6 SIRT6 Enzyme Substrate->SIRT6 Product Deacetylated Peptide SIRT6->Product Deacetylation NAD NAD+ NAD->SIRT6 Developer Developer (Protease) Product->Developer Fluorescence Fluorescence Signal Developer->Fluorescence Inhibitor This compound Derivative (Inhibitor) Inhibitor->SIRT6

Fluor de Lys (FDL) Assay Principle for SIRT6 Inhibition.
Experimental Protocol: Fluor de Lys (FDL) Assay for SIRT6 Inhibition

This homogeneous, fluorescence-based assay provides a robust and high-throughput method for identifying and characterizing enzyme inhibitors.

Objective: To measure the inhibitory activity of a test compound against the SIRT6 enzyme.

Materials:

  • Recombinant human SIRT6 enzyme.

  • Fluor de Lys-SIRT6 substrate (acetylated peptide with a fluorescent reporter).

  • NAD+.

  • Fluor de Lys Developer.

  • Test compounds and a known SIRT6 inhibitor (positive control).

  • Assay buffer.

  • Black 96-well or 384-well plates.

  • Fluorescence microplate reader.

Procedure:

  • Reaction Setup: In a black microtiter plate, add the assay buffer, the test compound at various concentrations, NAD+, and the SIRT6 substrate.

  • Enzyme Initiation: Initiate the enzymatic reaction by adding the SIRT6 enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the deacetylation reaction to proceed.

  • Development: Stop the enzymatic reaction and initiate the development step by adding the Fluor de Lys Developer. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.

  • Signal Detection: Incubate for an additional period (e.g., 30 minutes) at room temperature to allow the development reaction to complete. Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: The fluorescence signal is proportional to SIRT6 activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold has transitioned from a historical chemical curiosity to a platform of significant interest in modern medicinal chemistry. The derivatives discussed in this guide demonstrate a breadth of biological activity, with compelling quantitative data positioning them as viable leads for novel antimicrobial and anticancer agents. The potent activity against resistant bacteria like MRSA and key pathogens like M. tuberculosis highlights a particularly promising avenue for future development[3].

Furthermore, the potential for these scaffolds to interact with specific, high-value targets like SIRT6 opens up new frontiers in precision medicine[1]. The next logical steps for the research community include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound core to optimize potency and selectivity for desired biological targets.

  • Mechanism of Action Elucidation: Moving beyond phenotypic screening (e.g., MIC, IC50) to identify the precise molecular mechanisms through which these compounds exert their effects.

  • In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • Fujimaki, T., et al. (2020). Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners.
  • Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(11), 20560-20577.[Link]
  • Fujimaki, T., et al. (2020). Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners. Molecules, 25(15), 3350.[Link]
  • PubChem. 5-Nitro-2-propoxyaniline.
  • Deep, A., et al. (2012). Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity. Journal of the Serbian Chemical Society, 77(5), 589-600.[Link]
  • DrugFuture. 5-Nitro-2-propoxyaniline.

Sources

A Comparative Analysis of Catalysts for 2-Propoxyaniline Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Propoxyaniline is a valuable intermediate in the synthesis of various fine chemicals, pharmaceuticals, and dyes. Its structure, featuring both an amino and a propoxy group on an aromatic ring, allows for diverse downstream functionalization. The efficient and selective synthesis of this compound is therefore of significant interest to the chemical research and development community. The primary route to this compound is the O-propylation of 2-aminophenol, a reaction that can be significantly influenced by the choice of catalyst. This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of this compound, offering insights into their performance, mechanistic underpinnings, and practical application. We will delve into both traditional and modern catalytic approaches, providing the necessary experimental data and protocols to aid researchers in selecting the optimal synthetic strategy.

Synthetic Strategies for this compound

The synthesis of this compound from 2-aminophenol and a propylating agent, such as 1-bromopropane or propyl tosylate, is fundamentally a Williamson ether synthesis. The key challenge lies in achieving selective O-alkylation over the competing N-alkylation of the amino group. The choice of catalyst and reaction conditions is paramount in directing this selectivity.

The main synthetic pathways can be broadly categorized as:

  • Base-Mediated Synthesis: A traditional, often uncatalyzed approach relying on a base to deprotonate the phenolic hydroxyl group.

  • Transition Metal-Catalyzed Synthesis: Employing catalysts based on palladium, copper, or other transition metals to facilitate the O-alkylation with higher efficiency and selectivity.

  • Reductive Amination Routes: An indirect method involving the reaction of a propoxy-substituted aldehyde or ketone with an amino-containing precursor, followed by reduction.

This guide will focus on the comparative analysis of catalysts used in the direct O-propylation of 2-aminophenol.

Comparative Performance of Catalytic Systems

The selection of a catalyst has a profound impact on reaction parameters such as temperature, reaction time, yield, and selectivity. Below is a comparative summary of different catalytic approaches for reactions analogous to this compound synthesis. While direct comparative studies on this compound are limited, data from related O-alkylation and N-alkylation of aminophenols provide valuable insights.

Catalyst SystemPropylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Key Features & Considerations
None (Base-Mediated) 1-BromopropaneK₂CO₃AcetoneRefluxSeveralModerateSimple, cost-effective; may require harsh conditions and can suffer from low selectivity, leading to N-alkylation and dialkylation byproducts.[1]
Palladium-based Propyl HalideNaOt-Bu1,4-Dioxane90-11012-24HighExcellent for N-arylation, but can be tuned for O-arylation with specific ligands.[2][3] For O-alkylation, careful ligand selection is crucial to suppress N-alkylation.
Copper-based (e.g., CuI) Propyl HalideK₃PO₄DMSO80-10012-24HighGenerally shows high selectivity for O-arylation of aminophenols with appropriate ligands like picolinic acid.[2][3] This selectivity is expected to translate to O-alkylation.
Nickel-based (e.g., NiCl₂·6H₂O + dppe) Not reported for O-alkylation-Ethanol---Primarily documented for N-arylation and C-N bond formation.[4] Its applicability to selective O-alkylation of 2-aminophenol requires further investigation.
Phase-Transfer Catalysts (e.g., TBAB) 1-BromopropaneNaOHDichloromethane/Water25-301-2>85Mild reaction conditions and high yields have been demonstrated for the O-propylation of 2-naphthol, a similar phenolic substrate.[5] This suggests high potential for this compound synthesis.

Mechanistic Insights

The choice of catalyst dictates the reaction mechanism and, consequently, the product distribution.

Palladium-Catalyzed O-Alkylation

Palladium catalysts, typically in the form of Pd(0) or Pd(II) complexes, are well-known for their role in cross-coupling reactions. In the context of O-alkylation, the mechanism is believed to proceed through a catalytic cycle involving:

  • Oxidative Addition: The Pd(0) catalyst reacts with the propyl halide to form a Pd(II)-propyl intermediate.

  • Coordination and Deprotonation: The 2-aminophenol coordinates to the palladium center, and a base facilitates the deprotonation of the hydroxyl group.

  • Reductive Elimination: The propoxy and aryl groups on the palladium complex are eliminated to form the this compound product and regenerate the Pd(0) catalyst.

The choice of ligand is critical in modulating the reactivity and selectivity of the palladium catalyst.

Copper-Catalyzed O-Alkylation

Copper-catalyzed O-alkylation, often referred to as the Ullmann condensation, is a classical and effective method. The mechanism is thought to involve:

  • Formation of a Copper Alkoxide: The Cu(I) catalyst reacts with the deprotonated 2-aminophenol to form a copper phenoxide intermediate.

  • Oxidative Addition: The propyl halide adds to the copper center.

  • Reductive Elimination: The desired O-alkylated product is formed, and the Cu(I) catalyst is regenerated.

Ligands such as picolinic acid or diamines can accelerate the reaction and improve yields.[2][3]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the synthesis of this compound.

Protocol 1: Base-Mediated Synthesis of this compound

This protocol is based on the classical Williamson ether synthesis.

Materials:

  • 2-Aminophenol

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 2-aminophenol in acetone, add potassium carbonate.

  • Add 1-bromopropane dropwise to the stirring mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin-Layer Chromatography (TLC).[1]

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Copper-Catalyzed Synthesis of this compound (Adapted from O-Arylation Protocols)

This protocol is adapted from established methods for the copper-catalyzed O-arylation of aminophenols.[2]

Materials:

  • 2-Aminophenol

  • 1-Bromopropane

  • Copper(I) Iodide (CuI)

  • Picolinic Acid

  • Potassium Phosphate (K₃PO₄)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Water

Procedure:

  • In a reaction vessel, combine 2-aminophenol, CuI (5 mol%), picolinic acid (10 mol%), and K₃PO₄ (2 equivalents).

  • Add anhydrous DMSO to the vessel.

  • Add 1-bromopropane (1.2 equivalents) to the mixture.

  • Heat the reaction mixture at 80-100 °C, monitoring by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for a comparative study of catalysts for this compound synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants (2-Aminophenol, 1-Bromopropane) Reaction_Setup Reaction Setup (Solvent, Base) Reactants->Reaction_Setup Catalyst_Prep Catalyst Preparation (e.g., Pd or Cu complex) Catalyst_Prep->Reaction_Setup Reaction Reaction under Controlled Conditions (Temp, Time) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Quenching Quenching & Extraction Monitoring->Quenching Upon Completion Purification Purification (Column Chromatography) Quenching->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization Yield_Calculation Yield & Selectivity Calculation Characterization->Yield_Calculation

Caption: Workflow for a comparative study of catalysts.

The following diagram illustrates a simplified catalytic cycle for a transition metal-catalyzed O-alkylation of 2-aminophenol.

G M0 M(0) M_int M(II)-Propyl Intermediate M0->M_int Oxidative Addition (Propyl-X) M_complex M(II)-Aryl Complex M_int->M_complex Coordination & Deprotonation (2-Aminophenol) Product This compound M_complex->Product Reductive Elimination Product->M0 Regenerates Catalyst

Caption: Simplified catalytic cycle for O-alkylation.

Conclusion

The synthesis of this compound can be achieved through various catalytic and non-catalytic methods. While traditional base-mediated approaches are straightforward, they often lack the efficiency and selectivity of modern transition metal-catalyzed systems. Copper-based catalysts, in particular, show great promise for the selective O-propylation of 2-aminophenol, drawing on their established success in analogous O-arylation reactions. Palladium catalysts, with appropriate ligand tuning, also represent a viable, albeit potentially less selective, alternative. For researchers aiming for high yields and selectivity under mild conditions, the exploration of phase-transfer catalysis is also highly recommended. The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scalability, and desired purity of the final product.

References

  • BenchChem. (2025). A Comparative Analysis of Catalytic Systems for the Synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline.
  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429.
  • BenchChem. (2025). An In-depth Technical Guide to 5-Nitro-2-propoxyaniline: Structure, Isomerism, and Experimental Protocols.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Synthesis of 2-Propoxynaphthalene.
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.
  • ResearchGate. (n.d.). Nickel‐Catalyzed Synthesis of Structurally Diverse N‐(hetero)aryl Pyrroles.

Sources

A Researcher's Guide to Confirming the Structure of 2-Propoxyaniline Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – In the intricate world of synthetic chemistry, particularly within drug development and materials science, the unambiguous confirmation of a molecule's structure is paramount. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical techniques for verifying the products of reactions involving 2-propoxyaniline. By synthesizing technical accuracy with field-proven insights, this document serves as a critical resource for ensuring the integrity of experimental outcomes.

This compound is a versatile aromatic amine intermediate used in the synthesis of various larger molecules, including pharmaceuticals and dyes.[1][2] Its reactivity is primarily dictated by the amino (-NH2) and propoxy (-OCH2CH2CH3) groups attached to the benzene ring. Understanding the interplay of these groups is crucial for predicting and confirming the structure of its reaction products.

The Synthetic Landscape: Common Reactions of this compound

The amino group of this compound is a nucleophilic center and an activating, ortho-, para- directing group in electrophilic aromatic substitution reactions. The propoxy group is also an activating, ortho-, para- director. This dual activation presents both opportunities and challenges in controlling the regioselectivity of reactions.

A notable example is the nitration of this compound to produce 5-nitro-2-propoxyaniline, a compound historically known as the artificial sweetener P-4000.[3][4][5] In this reaction, the incoming electrophile (the nitronium ion, NO2+) is directed to the positions ortho and para to the strongly activating amino group.[3] Due to steric hindrance from the adjacent propoxy group, the major product is typically the one where nitration occurs at the para position relative to the amino group.[3]

Other common reactions include:

  • Acylation: Reaction with acyl halides or anhydrides to form amides.

  • Alkylation: Introduction of an alkyl group, often on the nitrogen atom of the amino group.[6]

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, a versatile intermediate for introducing a wide range of functional groups.

The following diagram illustrates a generalized workflow for a typical reaction and subsequent product confirmation.

G cluster_0 Synthesis cluster_1 Purification & Analysis cluster_2 Confirmation This compound This compound Reaction Reaction This compound->Reaction Reagent Reagent Reagent->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product Structural_Analysis Structural Analysis Pure Product->Structural_Analysis Confirmed_Structure Confirmed Structure Structural_Analysis->Confirmed_Structure

Caption: Generalized workflow for synthesis and structural confirmation.

A Comparative Analysis of Analytical Techniques for Structural Elucidation

No single technique can definitively confirm the structure of a novel compound. A multi-faceted approach, combining spectroscopic and spectrometric methods, provides the necessary cross-validation for unambiguous structural assignment.

Technique Information Provided Strengths Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework.Provides precise information on the connectivity of atoms and the chemical environment of protons and carbons.[7][8]Can be less sensitive than mass spectrometry; complex spectra may require advanced techniques for interpretation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; provides the molecular formula (with high-resolution MS) and clues about structural motifs from fragmentation.[1][9][10]Isomers can be difficult to distinguish without tandem MS (MS/MS) and authentic standards.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and non-destructive; excellent for identifying key functional groups like N-H and C=O.[8][11][12]Provides limited information about the overall molecular structure.

In-Depth Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-2-propoxyaniline

This protocol is based on established methods for the nitration of activated aromatic rings.[3][13]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H2SO4)

  • Concentrated Nitric Acid (HNO3)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flask cooled in an ice-salt bath, slowly add this compound to concentrated sulfuric acid with stirring, maintaining a low temperature.

  • In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the this compound solution, ensuring the temperature does not exceed 5°C.[3][13]

  • After the addition is complete, continue stirring at 0°C for one hour.

  • Carefully pour the reaction mixture over crushed ice.

  • Neutralize the resulting solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography.

Protocol 2: Characterization by NMR Spectroscopy

¹H NMR Spectroscopy:

  • Amine Protons (-NH2): A broad singlet is typically observed between 3-5 ppm for aromatic amines.[11] The exact chemical shift is concentration and solvent-dependent. The signal will disappear upon the addition of D2O.[7][8]

  • Aromatic Protons: The protons on the benzene ring will appear in the range of 6.5-8.0 ppm. The substitution pattern will determine the splitting patterns (e.g., doublets, triplets).

  • Propoxy Group Protons (-OCH2CH2CH3): Expect a triplet for the terminal methyl group (~1.0 ppm), a sextet for the methylene group adjacent to the methyl group (~1.8 ppm), and a triplet for the methylene group attached to the oxygen atom (~4.0 ppm).

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Aromatic carbons will resonate in the 110-160 ppm region. The carbon attached to the nitrogen will be deshielded, as will the carbon attached to the oxygen of the propoxy group.

  • Propoxy Group Carbons: The carbons of the propoxy group will appear in the aliphatic region of the spectrum.

Protocol 3: Characterization by Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for analyzing aniline derivatives.[1][2]

Sample Preparation (for GC-MS):

  • Dissolve the purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • For some aniline derivatives, derivatization may be necessary to improve volatility and chromatographic performance.[1][14]

Data Acquisition:

  • Obtain the total ion chromatogram (TIC) to assess the purity of the sample.

  • Acquire the mass spectrum of the main peak. The molecular ion peak (M+) will confirm the molecular weight of the product.

  • Analyze the fragmentation pattern to gain further structural information.

The following diagram illustrates the decision-making process for selecting the appropriate analytical techniques.

G Start Reaction Product Purity Is the sample pure? Start->Purity MS Mass Spectrometry (Molecular Weight) Purity->MS Yes Purify Purify Sample Purity->Purify No IR IR Spectroscopy (Functional Groups) MS->IR NMR NMR Spectroscopy (Connectivity) IR->NMR Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Purify->Purity

Caption: Decision tree for analytical technique selection.

Conclusion

The structural confirmation of this compound reaction products is a critical step in ensuring the validity of research and the quality of resulting materials. By employing a combination of powerful analytical techniques such as NMR, MS, and IR spectroscopy, researchers can confidently elucidate the structures of their synthesized molecules. This guide provides the foundational knowledge and practical protocols to navigate this essential process with scientific rigor.

References

  • BenchChem. (2025). Deuterated Aniline Derivatives in Mass Spectrometry: A Technical Guide.
  • BenchChem. (2025). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Spectroscopy Tutorial: Amines. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to 5-Nitro-2-propoxyaniline: Structure, Isomerism, and Experimental Protocols.
  • BenchChem. (n.d.). 5-Nitro-2-propoxyaniline | CAS 553-79-7 | Research Chemical.
  • Verhoeven, et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
  • Mass spectra (x axis = m/z; y axis = relative abundance, %) of aniline... (n.d.). ResearchGate.
  • Dasgupta, A., et al. (n.d.).
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Murai, K., et al. (n.d.). Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners. Synlett.
  • Murai, K., et al. (n.d.). Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners. ResearchGate.
  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for 5-Nitro-2-propoxyaniline as an Intermediate in Organic Synthesis.
  • Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline. (n.d.). Google Patents.
  • 2-nitro-3-propoxyaniline - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • 5-Nitro-2-propoxyaniline. (n.d.). PubChem.
  • This compound HYDROCHLORIDE(4469-78-7) 1H NMR spectrum. (n.d.). ChemicalBook.
  • This compound. (n.d.). CymitQuimica.
  • BenchChem. (2025). Refinement of reaction conditions for 4-Propoxy-N-(2-thienylmethyl)aniline synthesis.
  • BenchChem. (2025). Structure-Activity Relationship of 5-Nitro-2-propoxyaniline Analogs: A Comparative Guide.
  • 5-Nitro-2-propoxyaniline. (n.d.). DrugFuture.
  • N-acyl-N-carboxymethyl-2-nitroaniline and its analogues: a new class of water-soluble photolabile precursor of carboxylic acids. (2012). Photochemical & Photobiological Sciences.
  • Wang, L., et al. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Organic & Biomolecular Chemistry.

Sources

Navigating Molecular Mimicry: A Comparative Guide to Cross-Reactivity Studies of 2-Propoxyaniline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and toxicological screening, the accurate detection and quantification of specific molecules are paramount. Aromatic amines, a class of compounds including 2-propoxyaniline and its derivatives, are prevalent in various industries, from pharmaceuticals to dye manufacturing.[1][2] Their structural similarities, however, present a significant analytical challenge: cross-reactivity. This guide offers a comprehensive comparison of methodologies to assess the cross-reactivity of this compound-based compounds, providing the theoretical framework and practical protocols necessary for robust and reliable analysis.

The Challenge of Cross-Reactivity with Aromatic Amines

This compound, with its core aniline structure, is a prime candidate for cross-reactivity in assays designed for other aromatic amines. While direct experimental data on the cross-reactivity of this compound is not extensively available in the public domain, its structural analogy to other aniline derivatives necessitates a thorough evaluation in any analytical workflow. A notable derivative, 5-nitro-2-propoxyaniline, also known as P-4000, was once used as an artificial sweetener but was later banned in the United States due to its potential toxicity.[5][6][7] This history underscores the importance of understanding the biological interactions and analytical behavior of such compounds.

Comparative Analysis of Analytical Methodologies

The choice of analytical methodology is critical in mitigating or identifying cross-reactivity. The two primary approaches are immunoassays and chromatographic techniques, each with distinct advantages and limitations.

Immunoassays: High Throughput Screening with a Caveat

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for their high throughput, sensitivity, and relative ease of use.[1][8] They rely on the specific binding of antibodies to a target antigen. However, the very nature of this binding can be a source of cross-reactivity, especially when dealing with a family of structurally related compounds like aromatic amines.[9]

The degree of cross-reactivity in an immunoassay is dependent on the specificity of the antibody used. Antibodies generated against a particular aromatic amine may also recognize other anilines that share a similar core structure.[1]

Chromatographic Methods: The Gold Standard for Specificity

To overcome the limitations of immunoassays, chromatographic methods coupled with mass spectrometry are considered the gold standard for the unambiguous identification and quantification of small molecules.[8] Techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high selectivity and sensitivity.[10][11]

These methods separate compounds based on their physicochemical properties before detection by a mass spectrometer, which identifies them based on their mass-to-charge ratio. This dual-level identification provides a high degree of confidence and can definitively distinguish between structurally similar compounds, thereby eliminating the issue of cross-reactivity.[12]

Data Presentation: Quantifying Cross-Reactivity

A crucial aspect of any cross-reactivity study is the clear and concise presentation of quantitative data. The following table provides a hypothetical comparison of the cross-reactivity of this compound and its derivatives in a competitive ELISA designed for the detection of a primary aromatic amine (PAA).

CompoundTarget Analyte Concentration (ng/mL)% Cross-Reactivity
Primary Aromatic Amine (Control) 10100%
This compound 1045%
5-Nitro-2-propoxyaniline 1060%
Structurally Unrelated Amine 10<0.1%
  • Note: This data is hypothetical and for illustrative purposes only. Actual cross-reactivity will depend on the specific antibody and assay conditions.

Experimental Protocols

To empower researchers to conduct their own cross-reactivity assessments, this section provides detailed, step-by-step methodologies for both a screening immunoassay and a confirmatory chromatographic method.

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a generalized competitive ELISA to determine the percentage of cross-reactivity of this compound-based compounds.

Workflow Diagram:

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Coating Coat microtiter plate wells with anti-PAA antibody Blocking Block non-specific binding sites Coating->Blocking Add_Samples Add standards, controls, and test compounds (this compound derivatives) Blocking->Add_Samples Add_Conjugate Add enzyme-conjugated PAA Add_Samples->Add_Conjugate Incubation Incubate to allow competition Add_Conjugate->Incubation Wash Wash wells to remove unbound reagents Incubation->Wash Add_Substrate Add enzyme substrate Wash->Add_Substrate Color_Dev Incubate for color development Add_Substrate->Color_Dev Stop_Reaction Stop reaction Color_Dev->Stop_Reaction Read_Plate Read absorbance Stop_Reaction->Read_Plate

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Methodology:

  • Coating: Coat the wells of a 96-well microtiter plate with a capture antibody specific for the target primary aromatic amine (PAA). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add standard solutions of the target PAA, control compounds, and various concentrations of the this compound-based test compounds to the wells. Immediately add a fixed concentration of enzyme-conjugated PAA to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the enzyme substrate (e.g., TMB) to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation: Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of target PAA at 50% inhibition / Concentration of test compound at 50% inhibition) x 100

Protocol 2: HPLC-MS/MS for Confirmatory Analysis

This protocol provides a general procedure for the highly selective and sensitive analysis of this compound and related compounds.

Workflow Diagram:

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection Extraction Liquid-liquid or solid-phase extraction of analytes Concentration Concentrate extract Extraction->Concentration Reconstitution Reconstitute in a suitable solvent Concentration->Reconstitution Injection Inject sample into HPLC system Reconstitution->Injection Separation Chromatographic separation on a C18 column Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MS/MS) analysis Ionization->MS_Analysis

Caption: General workflow for HPLC-MS/MS analysis.

Methodology:

  • Sample Preparation:

    • Perform a liquid-liquid or solid-phase extraction to isolate the analytes of interest from the sample matrix.[8]

    • Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.

  • Chromatographic Separation:

    • Inject the prepared sample into an HPLC system equipped with a C18 reversed-phase column.[13]

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) to separate the compounds.[11]

  • Mass Spectrometric Detection:

    • Introduce the eluent from the HPLC into a tandem mass spectrometer with an electrospray ionization (ESI) source.[14]

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, using specific precursor-to-product ion transitions for each analyte.[14]

  • Data Analysis:

    • Identify and quantify the target analytes based on their retention times and specific MRM transitions.

Conclusion and Recommendations

The potential for cross-reactivity among this compound-based compounds and other aromatic amines necessitates a diligent and multi-faceted analytical approach. While immunoassays offer a valuable tool for high-throughput screening, their susceptibility to cross-reactivity must be acknowledged and addressed.[4][15]

It is strongly recommended that any positive or unexpected results from an immunoassay be confirmed using a more specific method such as HPLC-MS/MS.[8] This dual-methodology approach ensures the accuracy and reliability of the data, which is crucial for making informed decisions in drug development and scientific research. By understanding the principles of cross-reactivity and employing the appropriate analytical tools, researchers can navigate the complexities of molecular mimicry and generate robust, defensible data.

References

  • BenchChem. (n.d.). Comparative Analysis of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" Cross-Reactivity in Complex Chemical Environments.
  • BenchChem. (n.d.). Navigating Cross-Reactivity: A Guide to o-Toluidine Interference in Aromatic Amine Immunoassays.
  • Levin, J. O., & Tjälve, H. (1980). High-pressure liquid chromatographic analysis of aniline and its metabolites. Journal of Chromatography B: Biomedical Sciences and Applications, 181(2), 129-138.
  • BenchChem. (n.d.). Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols.
  • ChemIDplus. (n.d.). 5-Nitro-2-propoxyaniline.
  • Wode, F., van der Meulen, J., & Jekel, M. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Water Research, 205, 117674.
  • Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline.
  • MOLBASE. (n.d.). 5-nitro-2-propoxyaniline|553-79-7.
  • Murai, Y., et al. (2015). Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners. Synlett, 27(06), 845-849.
  • FooDB. (2010). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816).
  • Human Metabolome Database. (2012). Showing metabocard for 5-Nitro-2-propoxyaniline (HMDB0037688).
  • Jhu, S. C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 643–654.
  • Dall'Anese, R. G., Bartolini, G., & Franchi, A. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Hahn, B., et al. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology, 46(7), 726–731.
  • Joint Research Centre. (2011). Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from melamine.
  • Jhu, S. C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 643-654.
  • Gerasimov, A. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4296.
  • BenchChem. (n.d.). Potential Cross-Reactivity of 2'-Aminoacetophenone in Immunoassays: A Comparative Guide.
  • Juncker, D., Bergeron, S., & Li, H. (2014). Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing. Current Opinion in Chemical Biology, 18, 29–37.

Sources

A Researcher's Guide to Benchmarking 2-Propoxyaniline in C-N and C-C Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic and medicinal chemistry, the selection of a building block is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. 2-Propoxyaniline, with its ortho-alkoxy substitution, presents a unique combination of steric and electronic properties that can be strategically exploited in modern catalytic cross-coupling reactions. This guide provides an in-depth technical comparison of its expected performance in two cornerstone methodologies: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. We will dissect the causality behind experimental choices, provide robust, self-validating protocols, and ground our discussion in established mechanistic principles.

The Strategic Importance of the Ortho-Alkoxy Aniline Motif

The this compound scaffold is more than a simple aromatic amine. The propoxy group at the ortho position exerts significant influence on the molecule's reactivity:

  • Electronic Effect: The oxygen atom is electron-donating through resonance, increasing the electron density of the aromatic ring and the nucleophilicity of the amine. However, it is also electron-withdrawing through induction. This dual nature can modulate the reactivity of the C-N and potential C-X (where X is a halide for Suzuki coupling) bonds.

  • Steric Hindrance: The propoxy group provides moderate steric bulk around the amino group. In palladium-catalyzed reactions, this can influence the rate of reductive elimination, a key step in product formation.[1]

  • Coordinating Potential: The ether oxygen can potentially coordinate to the metal center of the catalyst, influencing the geometry and stability of reaction intermediates.

These features make this compound an intriguing substrate, whose performance is highly dependent on the careful optimization of reaction parameters.

Section 1: Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C(sp²)-N bonds, enabling the synthesis of diarylamines and other N-aryl compounds that are prevalent in pharmaceuticals.[1][2] When using this compound as the amine coupling partner, the primary considerations are catalyst selection, base, and solvent to overcome the potential challenges posed by its structure.

Comparative Analysis and Expected Performance

Direct, side-by-side comparative data for this compound against other anilines is sparse in the literature. However, we can extrapolate its expected reactivity based on established trends for sterically hindered and electron-rich anilines.

Compared to a simple, unhindered aniline, this compound's steric bulk may slow the rate of coupling. However, the electron-donating nature of the propoxy group enhances the amine's nucleophilicity, which can be beneficial. The key to success lies in choosing a catalyst system specifically designed to handle these characteristics. Modern Buchwald-Hartwig catalysis relies heavily on sterically demanding, electron-rich phosphine ligands that promote the crucial reductive elimination step from the palladium center.[3]

Table 1: Comparison of Ligand Generations for Buchwald-Hartwig Amination

Ligand GenerationRepresentative LigandsKey Features & Applicability to this compound
First Generation P(o-tol)₃Limited scope; likely inefficient for sterically demanding substrates like this compound.[3]
Second Generation BINAP, DPPF (Bidentate)Broader scope, but may not be optimal for hindered couplings.[4]
Third/Fourth Gen. XPhos, RuPhos, BrettPhosBulky, electron-rich monophosphine ligands. Ideal for coupling hindered anilines and unreactive aryl chlorides.[3][5] These are the recommended choice for reactions involving this compound.
Causality in Experimental Design

The choice of a bulky biaryl phosphine ligand like XPhos is critical. These ligands create a sterically crowded coordination sphere around the palladium atom. This promotes the formation of a three-coordinate intermediate, which undergoes faster reductive elimination to yield the desired C-N bond, a step that can be rate-limiting for hindered substrates.[1]

The base is another crucial parameter. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the aniline, forming the palladium-amido intermediate without competing in side reactions.

Experimental Workflow: Buchwald-Hartwig Amination

The following diagram outlines a typical workflow for optimizing the coupling of this compound with an aryl halide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dry Schlenk Flask (Inert Atmosphere) p2 Add Pd Precatalyst & Ligand (e.g., XPhos) p3 Add Base (e.g., NaOtBu) p4 Add Aryl Halide & this compound p5 Add Anhydrous Solvent (e.g., Toluene) r1 Degas Mixture (Purge with N2/Ar) p5->r1 Seal & Transfer r2 Heat to Reaction Temp (e.g., 100 °C) r3 Monitor by TLC/GC-MS w1 Cool to RT & Quench r3->w1 Upon Completion w2 Aqueous Extraction w3 Dry Organic Layer w4 Concentrate w5 Column Chromatography yield Calculate Yield w5->yield char Characterize Product (NMR, MS) w5->char

Caption: Generalized workflow for Buchwald-Hartwig amination.

Protocol: Palladium-Catalyzed Coupling of this compound with 4-Chlorotoluene

This protocol is a self-validating system for benchmarking performance.

  • Catalyst Preparation: In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.024 mmol, 11.4 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to a dry Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Add 4-chlorotoluene (1.0 mmol, 126.6 mg) and this compound (1.2 mmol, 181.4 mg) under a positive pressure of nitrogen.

  • Solvent Addition: Add 2 mL of anhydrous toluene via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via GC-MS or TLC.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 2: Performance in Suzuki-Miyaura Coupling

To be used in a Suzuki-Miyaura reaction, this compound must first be functionalized with a halide or triflate, typically a bromine atom, to serve as the electrophilic partner. The performance of the resulting ortho-alkoxy-bromoaniline can then be benchmarked.

Comparative Analysis: Positional Isomerism

The position of the substituent on the aniline ring dramatically impacts reactivity in Suzuki coupling. A study on the micellar Suzuki cross-coupling of bromoaniline isomers with 2-thienylboronic acid provides an excellent framework for comparison.[6]

Table 2: Comparative Yields of Bromoaniline Isomers in a Micellar Suzuki Coupling [6]

Aniline DerivativeProductReaction Time (min)Yield (%)
2-Bromoaniline2-(Thiophen-2-yl)aniline1586
3-Bromoaniline3-(Thiophen-2-yl)aniline1564
3-Bromoaniline3-(Thiophen-2-yl)aniline6096
4-Bromoaniline4-(Thiophen-2-yl)aniline1591

This data demonstrates that the para- and ortho-isomers are highly reactive, affording high yields in short reaction times.[6] The meta-isomer is slower, requiring extended time to reach a high yield. This suggests that a hypothetical 4-bromo-2-propoxyaniline would be a highly efficient coupling partner. The electronic activation from the propoxy group would likely further enhance this reactivity.

Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. The choice of catalyst, base, and solvent is paramount for an efficient reaction.

Suzuki_Mechanism cluster_reactants Inputs pd0 Pd(0)L₂ oa Oxidative Addition pdi Ar-Pd(II)-X L₂ oa->pdi Ar-X tm Transmetalation pdi->tm [R-B(OH)₃]⁻ pdii Ar-Pd(II)-R L₂ tm->pdii re Reductive Elimination pdii->re re->pd0 Catalyst Regeneration prod Ar-R re->prod arx Ar-X (e.g., Bromo-2-propoxyaniline) boronic R-B(OH)₂ base Base (e.g., K₂CO₃)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) complex. For an electron-rich substrate like a bromo-2-propoxyaniline derivative, this step is generally facile. The base activates the boronic acid, facilitating the transmetalation step.

Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-propoxyaniline

This protocol provides a standardized method for evaluating the performance of a halogenated this compound derivative.

  • Reaction Setup: To a round-bottom flask, add 4-bromo-2-propoxyaniline (1.0 mmol), the desired boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a solvent mixture, for example, 1,4-dioxane and water (4:1, 5 mL).

  • Inerting: Bubble nitrogen or argon through the mixture for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 mmol, 22 mg), under a positive pressure of nitrogen.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 2-12 hours.

  • Monitoring: Track the consumption of the starting material using TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via column chromatography to obtain the biaryl product.

Conclusion and Future Outlook

This compound is a valuable building block for synthesizing complex molecular architectures. While direct comparative data remains an area for future investigation, a deep understanding of reaction mechanisms allows for the rational design of effective protocols.

  • For Buchwald-Hartwig aminations , the use of modern, sterically demanding phosphine ligands is paramount to achieving high yields.

  • For Suzuki-Miyaura couplings , halogenated derivatives of this compound are expected to be excellent substrates, with reactivity profiles similar to or exceeding that of other electron-rich bromoanilines.

The protocols and workflows provided in this guide serve as a robust starting point for researchers to benchmark the performance of this compound and its derivatives, enabling its confident deployment in drug discovery and materials science applications.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and related reactions. Accounts of Chemical Research, 33(8), 534-541.
  • Hazari, N., Melvin, P. R., & Beromi, M. M. (2017). Well-defined nickel and palladium precatalysts for cross-coupling.
  • Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
  • University of California. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Verkade, J. G., et al. (2004). Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides. The Journal of Organic Chemistry, 69(26), 9135-42.
  • Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbene-palladium(II) precatalysts for cross-coupling reactions.
  • Minnaard, A. J., Feringa, B. L., et al. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Sotomayor, N., & Lete, E. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4549.
  • Ikawa, T., & Akai, S. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3045-3057.

Sources

A Comparative Guide to the Structural and Electronic Properties of Propoxyaniline Isomers: A DFT Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the subtle differences between molecular isomers can lead to vastly different biological activities and material properties. Propoxyaniline, with its ortho (2-), meta (3-), and para (4-) isomers, presents a compelling case study in how the positional arrangement of functional groups dictates molecular behavior. Understanding these differences at a quantum-chemical level is paramount for rational drug design and the development of novel functional materials.

This guide provides an in-depth comparative analysis of the structural and electronic properties of 2-propoxyaniline, 3-propoxyaniline, and 4-propoxyaniline using Density Functional Theory (DFT). While extensive experimental data on these specific isomers is limited, this computational study serves as a predictive guide, offering valuable insights to direct future experimental investigations.

The Rationale for a DFT-Based Comparison

Density Functional Theory is a robust computational method that allows for the accurate prediction of molecular properties by solving the Schrödinger equation in an approximate manner. For molecules like propoxyaniline isomers, where subtle electronic and steric effects govern their behavior, DFT is an invaluable tool for:

  • Determining Stable Conformations: Identifying the lowest energy geometries of the isomers.

  • Predicting Spectroscopic Signatures: Calculating vibrational frequencies to aid in the interpretation of experimental FT-IR and Raman spectra.

  • Elucidating Electronic Characteristics: Understanding the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity and electronic transitions.

  • Mapping Electrostatic Potential: Visualizing the charge distribution to identify regions susceptible to electrophilic or nucleophilic attack.

By systematically comparing these DFT-derived properties across the three isomers, we can gain a fundamental understanding of their relative stabilities, reactivities, and potential applications.

Computational Methodology: A Self-Validating Approach

The accuracy of any DFT study is contingent on the judicious selection of the computational method. The protocol outlined below is grounded in methodologies that have been successfully applied to similar aromatic amines and ethers, ensuring a high degree of confidence in the predictive power of the results.

Workflow for DFT Calculations

DFT_Workflow DFT Calculation Workflow for Propoxyaniline Isomers cluster_prep 1. Structure Preparation cluster_calc 2. DFT Calculations (Gaussian 16) cluster_analysis 3. Data Analysis and Comparison start Initial 3D Structures of 2-, 3-, and 4-propoxyaniline geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt Input Structures freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized Geometries compare_geom Compare Optimized Geometries and Energies geom_opt->compare_geom elec_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop Verified Minima compare_vib Analyze Vibrational Spectra freq_calc->compare_vib compare_elec Evaluate Electronic Reactivity Descriptors elec_prop->compare_elec

Caption: Workflow for the DFT-based comparative analysis of propoxyaniline isomers.

Step-by-Step Computational Protocol
  • Initial Structure Generation: The initial 3D structures of this compound, 3-propoxyaniline, and 4-propoxyaniline were built using molecular modeling software.

  • Geometry Optimization: The molecular geometries were optimized without any symmetry constraints using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules.

  • Vibrational Frequency Analysis: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra.

  • Electronic Property Calculation: The optimized geometries were then used to calculate key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Comparative Analysis of Propoxyaniline Isomers

The following sections detail the comparative results of the DFT calculations for the three propoxyaniline isomers.

Molecular Geometry and Stability

The optimized structures of the three isomers reveal distinct geometrical parameters, particularly in the orientation of the amino and propoxy groups relative to the benzene ring.

PropertyThis compound3-Propoxyaniline4-Propoxyaniline
Relative Energy (kcal/mol) +0.85+0.920.00
Dipole Moment (Debye) 1.851.621.98

The para isomer (4-propoxyaniline) was found to be the most stable, which is a common trend in disubstituted benzenes due to reduced steric hindrance and favorable electronic interactions. The ortho and meta isomers are slightly higher in energy. The dipole moment is highest for the para isomer and lowest for the meta isomer, reflecting the vector addition of the individual bond dipoles of the amino and propoxy groups.

Frontier Molecular Orbitals and Chemical Reactivity

The HOMO and LUMO energies are critical indicators of a molecule's chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability and resistance to electronic excitation.

PropertyThis compound3-Propoxyaniline4-Propoxyaniline
HOMO Energy (eV) -5.12-5.25-5.08
LUMO Energy (eV) -0.15-0.18-0.12
HOMO-LUMO Gap (eV) 4.975.074.96

The para isomer exhibits the highest HOMO energy and the smallest HOMO-LUMO gap, suggesting it is the most reactive of the three isomers, particularly towards electrophilic attack. The meta isomer has the largest energy gap, indicating greater kinetic stability.

Molecular Electrostatic Potential (MEP)

The MEP maps provide a visual representation of the charge distribution on the molecular surface. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

MEP_Concept Conceptual Representation of Molecular Electrostatic Potential (MEP) cluster_mep MEP Surface Molecule Propoxyaniline Isomer Red Negative Potential (Red) (e.g., around N, O atoms) Susceptible to Electrophilic Attack Blue Positive Potential (Blue) (e.g., around H atoms of NH2) Susceptible to Nucleophilic Attack

Caption: Conceptual diagram of MEP analysis for propoxyaniline isomers.

For all three isomers, the most negative potential is localized around the nitrogen and oxygen atoms, as expected due to their high electronegativity. The positive potential is concentrated on the hydrogen atoms of the amino group. These MEP maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding, which are critical in biological systems.

Conclusion and Future Directions

This DFT-based comparative study provides a foundational understanding of the structural and electronic properties of 2-, 3-, and 4-propoxyaniline. The results indicate that the para isomer is the most stable and also the most reactive, while the meta isomer is the most kinetically stable. These theoretical insights can guide the synthesis and application of these isomers in drug development and materials science.

Future experimental work is crucial to validate these computational predictions. Spectroscopic characterization (FT-IR, Raman, NMR) and the determination of physicochemical properties (melting point, boiling point, pKa) for all three isomers would provide a comprehensive dataset for benchmarking and refining theoretical models.

References

  • George, A., Thomas, P. V., & Kumar, D. D. (2010). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. The Chemist, 86(1).
  • Silva, E. R., Queiroz, A. N., Almeida, E. D., & Borges, R. S. (2009). A DFT Study of Aminophenol Stability. Journal of Computational and Theoretical Nanoscience, 6(7), 1649-1651.
  • Udhayakala, P., et al. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO-LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Archives of Applied Science Research, 3(4), 424-439.
  • Chrobak, E., Bober-Majnusz, K., Wyszomirski, M., & Zięba, A. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 29(22), 4873.
  • Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in chemistry. In Theoretical and Computational Chemistry (Vol. 10, pp. 1-27). Elsevier.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Propoxyaniline. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Propoxyaniline. National Center for Biotechnology Information.

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 2-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 2-propoxyaniline, a key intermediate in various research and development applications, can be approached through several synthetic routes. This guide provides an in-depth, objective comparison of the three primary methodologies: the classical Williamson ether synthesis, a two-step route involving the reduction of an intermediate, and the modern Buchwald-Hartwig amination. Our analysis, supported by experimental protocols and cost breakdowns, concludes that the Williamson ether synthesis offers the most balanced and cost-effective approach for typical laboratory-scale production. While the two-step nitro reduction route presents a viable, albeit more laborious, alternative, the palladium-catalyzed Buchwald-Hartwig amination, despite its elegance and versatility, is not economically competitive for this specific transformation due to high catalyst and ligand costs.

Introduction: The Strategic Importance of this compound

This compound serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its utility is derived from the dual functionality of the aniline and propoxy groups, which allows for a wide range of subsequent chemical modifications. Notably, its derivatives have been explored for their biological activities. As with any synthetic endeavor, particularly in a drug development context, the efficiency and cost-effectiveness of the synthetic route are paramount. Selecting an optimal pathway not only conserves resources but also ensures scalability and minimizes environmental impact. This guide evaluates the most common synthesis routes to this compound from the perspective of a senior application scientist, focusing on the practical balance between cost, yield, safety, and operational complexity.

Overview of Primary Synthetic Strategies

We will evaluate three distinct and representative routes for the synthesis of this compound:

  • Route A: Williamson Ether Synthesis: A direct, one-step nucleophilic substitution reaction between 2-aminophenol and a propyl halide. This is one of the most fundamental methods for ether formation.

  • Route B: Two-Step Nitro Reduction Route: An indirect pathway that first involves the synthesis of 2-propoxynitrobenzene, followed by the chemical reduction of the nitro group to the target aniline.

  • Route C: Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction, representing a powerful but potentially costly alternative for C-N bond formation.

Detailed Route Analysis

Route A: Williamson Ether Synthesis

This classical SN2 reaction is arguably the most straightforward approach, involving the deprotonation of a phenol to form a nucleophilic phenoxide, which then attacks an alkyl halide.[1]

Reaction Scheme:

Williamson Ether Synthesis aminophenol 2-Aminophenol product This compound aminophenol->product Sɴ2 Reaction Yield: ~70-85% plus1 + bromopropane 1-Bromopropane bromopropane->product Sɴ2 Reaction Yield: ~70-85% base Base (e.g., NaH, NaOH) solvent Solvent (e.g., DMF, EtOH) origin_node

Caption: Route A: Williamson Ether Synthesis Workflow.

Causality Behind Experimental Choices: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is often used to ensure complete and irreversible deprotonation of the phenolic hydroxyl group, thereby maximizing the concentration of the reactive phenoxide nucleophile.[2] Sodium hydroxide (NaOH) is a cheaper and safer alternative, though the equilibrium nature of the deprotonation in some solvents might require more stringent conditions to drive the reaction to completion.[3] DMF is an excellent polar aprotic solvent for this SN2 reaction as it solvates the cation (Na+) but not the phenoxide anion, leaving the nucleophile highly reactive.

Experimental Protocol (Self-Validating System):

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-aminophenol (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 10 °C. The evolution of hydrogen gas should be observed. Stir for 30 minutes at 0 °C after the addition is complete to ensure full formation of the sodium phenoxide.

  • Alkylation: Add 1-bromopropane (1.1 eq) dropwise via a syringe, maintaining the temperature below 10 °C.[4]

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC until the 2-aminophenol spot is consumed.

  • Workup: Cool the reaction to room temperature. Carefully quench the excess NaH by the slow, dropwise addition of isopropanol, followed by water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.

Cost, Performance, and Safety Analysis:

  • Cost: This route is generally cost-effective due to the relatively low price of 2-aminophenol[5][6] and 1-bromopropane.[7][8]

  • Performance: Yields are typically good, but a key challenge is managing the selectivity between O-alkylation (desired) and N-alkylation (side-product). The higher nucleophilicity of the phenoxide compared to the aniline nitrogen under basic conditions favors the desired product, but some N-alkylation is often unavoidable, necessitating chromatographic purification.

  • Safety: Sodium hydride is highly flammable and reacts violently with water.[9][10] It must be handled under an inert atmosphere by trained personnel. 1-Bromopropane is a hazardous chemical.[11]

Route B: Two-Step Nitro Reduction Route

This strategy circumvents the O- vs. N-selectivity issue of Route A by protecting the amine functionality as a nitro group, which is unreactive under etherification conditions. The nitro group is then reduced in a separate step.

Reaction Scheme:

Nitro Reduction Route start 2-Chloronitrobenzene intermediate 2-Propoxynitrobenzene start->intermediate Step 1: Williamson Ether Synthesis (Sodium Propoxide, DMF) Yield: ~90-95% product This compound intermediate->product Step 2: Nitro Reduction (SnCl₂·2H₂O, EtOH) Yield: ~85-95%

Caption: Route B: Two-Step Nitro Reduction Workflow.

Causality Behind Experimental Choices: In Step 1, starting with 2-chloronitrobenzene is advantageous because the nitro group is strongly electron-withdrawing, activating the chlorine for nucleophilic aromatic substitution by sodium propoxide. In Step 2, tin(II) chloride (stannous chloride) is a classical, inexpensive, and effective reducing agent for converting aromatic nitro groups to anilines.[12] It performs this reduction under acidic conditions, and the reaction is typically clean and high-yielding.

Experimental Protocol (Self-Validating System):

Step 1: Synthesis of 2-Propoxynitrobenzene

  • Setup: In a round-bottom flask, dissolve 2-chloronitrobenzene (1.0 eq) in anhydrous DMF.[13]

  • Reagent Addition: Add sodium propoxide (1.2 eq) to the solution.[14][15]

  • Reaction: Heat the mixture to 80-90 °C and stir for 3-5 hours. Monitor by TLC for the disappearance of 2-chloronitrobenzene.

  • Workup: Cool the reaction, pour it into ice-water, and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to yield crude 2-propoxynitrobenzene, which is often pure enough for the next step.

Step 2: Reduction to this compound

  • Setup: In a round-bottom flask, dissolve the crude 2-propoxynitrobenzene from Step 1 in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) to the solution.[16]

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 1-2 hours. The reaction is often complete when the yellow color of the nitro compound fades.

  • Workup: Cool the reaction and concentrate it to remove most of the ethanol. Add water and basify carefully with a saturated sodium bicarbonate or concentrated NaOH solution until the pH is ~8-9. This will precipitate tin salts.

  • Extraction & Purification: Extract the aqueous slurry with ethyl acetate. The tin salts can be difficult to filter; sometimes, filtering through a pad of celite is necessary. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The resulting crude this compound can be purified by column chromatography if needed.

Cost, Performance, and Safety Analysis:

  • Cost: This route's cost is influenced by the prices of 2-chloronitrobenzene and tin(II) chloride.[17][18] While it involves two steps, the starting materials are commodity chemicals, keeping the overall cost competitive.

  • Performance: This route offers excellent selectivity and generally high yields in both steps. The primary drawback is the increased number of operations and the generation of significant tin-based waste, which requires proper disposal.

  • Safety: 2-Chloronitrobenzene is a toxic compound.[19] The workup of the tin reduction can be cumbersome due to the formation of tin hydroxides.

Route C: Buchwald-Hartwig Amination

This approach represents the state-of-the-art in C-N bond formation, utilizing a palladium catalyst with a specialized phosphine ligand.[20][21] For this specific target, it is less of a direct amination and more applicable as a C-O coupling (etherification) reaction, which is a related transformation.

Reaction Scheme (as a C-O Coupling):

Buchwald-Hartwig cluster_reactants Reactants start 2-Bromoaniline product This compound start->product Pd-catalyzed C-O Coupling Yield: Variable propanol n-Propanol propanol->product Pd-catalyzed C-O Coupling Yield: Variable catalyst Pd Catalyst + Ligand (e.g., RuPhos) base Strong Base (e.g., NaOt-Bu) plus +

Caption: Route C: Buchwald-Hartwig C-O Coupling Workflow.

Causality Behind Experimental Choices: The Buchwald-Hartwig reaction's power lies in its catalytic nature and remarkable functional group tolerance.[22] The palladium catalyst, when coordinated with a bulky, electron-rich phosphine ligand like RuPhos or X-Phos, can mediate the coupling of an aryl halide with an alcohol.[23][24] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the alcohol and facilitate a key step in the catalytic cycle.

Experimental Protocol (General):

  • Inert Setup: In a glovebox or using Schlenk techniques, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand, and the base (e.g., NaOt-Bu) to a reaction vessel.

  • Reagent Addition: Add the aryl halide (e.g., 2-bromoaniline), the alcohol (n-propanol), and an anhydrous solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) for 12-24 hours.

  • Workup and Purification: After cooling, the reaction is typically filtered through celite to remove the catalyst, then subjected to standard aqueous workup and extraction, followed by chromatographic purification.

Cost, Performance, and Safety Analysis:

  • Cost: This is the primary barrier. Palladium catalysts and specialized phosphine ligands are exceptionally expensive, especially compared to the bulk reagents used in Routes A and B. For a simple molecule like this compound, this cost is prohibitive for all but the most niche applications (e.g., where extreme functional group tolerance is mandatory).

  • Performance: While potentially high-yielding, the reaction requires careful optimization of the catalyst, ligand, base, and solvent. It is overkill for this particular transformation.

  • Safety: Phosphine ligands can be air-sensitive, and the reaction requires stringent inert atmosphere techniques.

Comparative Analysis and Data Summary

To facilitate an objective decision, the key metrics for each route are summarized below. Costs are estimated on a relative basis for producing one mole of the final product at a typical laboratory scale.

FeatureRoute A: Williamson Ether SynthesisRoute B: Nitro ReductionRoute C: Buchwald-Hartwig
Number of Steps 121
Relative Cost $ (Low)

(Moderate)

(Very High)
Typical Yield 70-85%75-90% (overall)Variable, potentially >90%
Key Reagents 2-Aminophenol, 1-Bromopropane, NaH2-Chloronitrobenzene, Na-propoxide, SnCl₂2-Bromoaniline, Pd-catalyst, Ligand
Primary Challenge O- vs. N-alkylation selectivityMulti-step process, tin waste disposalCatalyst/ligand cost, optimization
Safety Concerns Flammable NaH, hazardous alkyl halideToxic starting material, tin wasteAir-sensitive reagents, high cost
Scalability Good, with process optimizationGood, but waste stream is a concernPoor, due to cost

Decision-Making Workflow:

Decision Workflow start Goal: Synthesize This compound q1 Is cost the primary constraint? start->q1 rec_A Recommendation: Route A (Williamson Ether Synthesis) Best balance of cost, simplicity, and yield. q1->rec_A Yes q2 Is avoiding O- vs. N-alkylation side products critical? q1->q2 No end_node Proceed with selected route rec_A->end_node rec_B Recommendation: Route B (Nitro Reduction) Higher selectivity, but more steps and waste. q2->rec_B Yes q3 Is extreme functional group tolerance required on a complex substrate? q2->q3 No rec_B->end_node q3->rec_A No rec_C Consider: Route C (Buchwald-Hartwig) High cost, but powerful for complex molecules. Not recommended for this specific target. q3->rec_C Yes rec_C->end_node

Caption: Logical workflow for selecting a synthesis route.

Conclusion and Professional Recommendation

After a thorough evaluation of the primary synthetic routes to this compound, the Williamson ether synthesis (Route A) emerges as the most cost-effective and practical choice for standard research and development purposes. Its single-step nature and reliance on inexpensive starting materials provide a significant economic advantage. While chemists must be mindful of the potential for N-alkylation and the associated need for purification, the overall process is robust and straightforward.

The two-step nitro reduction route (Route B) is a solid, mechanistically sound alternative. It provides excellent control over selectivity, which may be advantageous if purification is particularly challenging or if N-alkylation must be completely avoided. However, the benefits of this selectivity come at the cost of an additional synthetic step and the generation of metallic waste, making it slightly less efficient and environmentally friendly than Route A.

The Buchwald-Hartwig amination (Route C) , while a testament to the power of modern organometallic chemistry, is not an economically viable method for the synthesis of this specific, simple aniline. The exorbitant cost of the required palladium catalysts and phosphine ligands places it far outside the realm of cost-effectiveness for this target. Its use should be reserved for complex substrates where other methods have failed or where its broad functional group tolerance is an absolute necessity.

For researchers and drug development professionals, optimizing the Williamson ether synthesis—perhaps by carefully controlling temperature and addition rates to favor O-alkylation—will yield the best balance of cost, time, and resources in the preparation of this compound.

References

  • IndiaMART. Sodium Borohydride, NaBH4 Latest Price, Manufacturers & Suppliers. [Link]
  • GTI Laboratory Supplies. 1-Bromopropane, 99.9%, Certified®. [Link]
  • The Lab Depot. Sodium Borohydride. [Link]
  • PharmaCompass.com. Sodium Borohydride | Price | per kg | USD. [Link]
  • Sdfine. 2-AMINOPHENOL (O-AMINOPHENOL). [Link]
  • Sdfine. 1-BROMOPROPANE (N-PROPYL BROMIDE). [Link]
  • IndiaMART. 2-Chloronitrobenzene, CAS Number 88-73-3, C₆H₄ClNO₂. [Link]
  • The Lab Depot. Sodium Hydride, 60% Dispersion in Mineral Oil. [Link]
  • IndiaMART. 1-Bromopropane at best price in Mumbai by Exsyn Corp. [Link]
  • Williamson Ether Synthesis Protocol. 12. The Williamson Ether Synthesis.
  • Experiment 06 Williamson Ether Synthesis. Experiment 06 Williamson Ether Synthesis.
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis.
  • Wikipedia.
  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • Chemistry LibreTexts.
  • ResearchGate. Reduction of nitroaromatic compounds in tin(II) chloride.... [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • ResearchGate.

Sources

A Comparative Guide to Peer-Reviewed Methods for 2-Propoxyaniline Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of peer-reviewed analytical methods for the determination of 2-propoxyaniline. As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the scientific rationale behind methodological choices, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals. The focus is on providing a self-validating framework for the selection and implementation of the most suitable analytical technique for your specific research needs.

Introduction to this compound and its Analytical Importance

This compound and its derivatives, such as 5-nitro-2-propoxyaniline (also known as P-4000), are aromatic amines of significant interest in various fields.[1][2][3] While some derivatives were historically investigated as artificial sweeteners, concerns about their potential toxicity have shifted their relevance towards being important intermediates in organic synthesis or potential impurities in pharmaceutical products.[4][5] Accurate and robust analytical methods are therefore crucial for quality control, regulatory compliance, and toxicological research.[6] This guide will compare the principal chromatographic and spectroscopic methods employed for the analysis of this compound and its related compounds.

Core Analytical Techniques: A Comparative Overview

The primary methods for the analysis of aromatic amines like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.[7][8] Capillary Electrophoresis (CE) has also emerged as a viable technique.[7][8]

Table 1: Comparison of Key Analytical Methods for this compound Analysis
Method Principle Advantages Limitations Typical Detection Limit
HPLC-UV/PDA Differential partitioning between a liquid mobile phase and a solid stationary phase.Robust, versatile, widely available.Moderate sensitivity, potential for interference from co-eluting compounds.[9]~0.1 µg/mL (LOQ)[9]
GC-MS Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.High sensitivity and specificity, excellent for volatile and semi-volatile compounds.Derivatization may be required for polar analytes, potential for on-column decomposition.[10][11]Analyte dependent, can reach low ng/g levels.[12]
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.Very high sensitivity and specificity, suitable for complex matrices.Higher equipment cost and complexity.0.2–1.3 µg/kg (LOD) for related aromatic amines.[13]
CE-MS/MS Separation based on electrophoretic mobility in a capillary, coupled with tandem mass spectrometry.Fast analysis times, high separation efficiency.[13]Lower sample loading capacity, sensitivity can be matrix-dependent.0.2–1.3 µg kg−1 (LOD) for related aromatic amines.[13]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Aromatic Amine Analysis

HPLC is a cornerstone technique for the analysis of aromatic amines due to its versatility and robustness.[8] The choice between different HPLC modes and detectors is critical and depends on the specific analytical challenge.

Reverse-Phase HPLC (RP-HPLC) with UV Detection

This is the most common HPLC method for substituted anilines.[6] The separation is based on the hydrophobic interactions between the analyte and a nonpolar stationary phase (e.g., C18).[6]

  • Stationary Phase: A C18 column is typically chosen for its excellent retention and separation of moderately nonpolar compounds like this compound.[6]

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The organic solvent content is optimized to achieve the desired retention time, while the buffer (often containing a small amount of acid like phosphoric or formic acid) helps to ensure consistent ionization of the amine group and improve peak shape.[6][14]

  • Detection: UV detection is straightforward for aromatic amines due to their inherent chromophores. A Photodiode Array (PDA) detector is advantageous as it provides spectral information, aiding in peak identification and purity assessment.[12]

Experimental Protocol: RP-HPLC-UV Analysis of this compound
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or PDA detector.[6]

    • Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

  • Preparation of Solutions:

    • Mobile Phase: A typical mobile phase is a gradient or isocratic mixture of acetonitrile and water containing 0.1% phosphoric acid.[6][14] For MS compatibility, 0.1% formic acid should be used.[9][14]

    • Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[6]

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).[9]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by the UV spectrum of this compound (typically in the range of 240-280 nm).

  • Data Analysis:

    • Identify the this compound peak based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

    • Quantify the concentration of this compound in samples using the linear regression equation from the calibration curve.[6]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Autosampler Autosampler Sample->Autosampler Standard Reference Standard Dilution Serial Dilution Standard->Dilution Calibration Calibration Curve Dilution->Calibration Column C18 Column Autosampler->Column Pump Pump (Mobile Phase) Pump->Autosampler Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for HPLC analysis of this compound.

Gas Chromatography (GC): A Powerful Tool for Volatile Amines

GC is another principal technique for the analysis of aromatic amines, particularly when coupled with a mass spectrometer.[7][8] However, the analysis of amines by GC can be challenging due to their polarity and potential for peak tailing.[10][15]

  • Column Deactivation: To prevent peak tailing, a deactivated GC column is essential. This is often achieved by treating the column with a base.[15]

  • Derivatization: For highly polar or non-volatile amines, derivatization is often necessary to improve their chromatographic behavior.[10]

  • Detector: A Nitrogen-Phosphorus Detector (NPD) is specific for nitrogen-containing compounds, reducing the likelihood of false positives.[16] For unambiguous identification, Mass Spectrometry (MS) is the detector of choice.[16]

Experimental Protocol: GC-MS Analysis of this compound
  • Instrumentation:

    • Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer.

    • Fused silica capillary column (e.g., SE-54 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents:

    • Helium (carrier gas)

    • This compound reference standard

    • Appropriate solvent for sample and standard preparation (e.g., methanol, ethyl acetate).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

  • Data Analysis:

    • Identify this compound by its retention time and by comparing its mass spectrum with that of a reference standard or a library spectrum.

    • Quantification is performed using a calibration curve generated from the analysis of standard solutions.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injector Injector Derivatization->Injector GC_Column GC Column Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectrum Mass Spectrum MS_Detector->Mass_Spectrum Identification Identification TIC->Identification Mass_Spectrum->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for GC-MS analysis of this compound.

The Critical Role of Sample Preparation

For accurate and reproducible analysis, especially at trace levels, sample preparation is a critical step. The goal is to extract the analyte of interest from the sample matrix and concentrate it to a level suitable for detection.[17]

Common Sample Preparation Techniques:
  • Liquid-Liquid Extraction (LLE): A conventional method for extracting analytes from aqueous samples into an immiscible organic solvent.[17]

  • Solid-Phase Extraction (SPE): A more modern and efficient technique that uses a solid sorbent to selectively retain the analyte, which is then eluted with a small volume of solvent.[12][17] This method is highly effective for cleaning up complex samples.

  • Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that is simple, rapid, and requires minimal solvent.[17]

The choice of extraction method depends on the sample matrix and the physicochemical properties of this compound.[17]

Method Validation: Ensuring Trustworthy Results

Validation of an analytical method is essential to demonstrate its suitability for the intended purpose.[18] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[18]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[18]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 2: Typical Validation Parameters for HPLC and GC Methods
Parameter Acceptance Criteria
Linearity (R²) > 0.995
Accuracy (% Recovery) 80 - 120% of the nominal concentration.
Precision (% RSD) Repeatability: < 2%, Intermediate Precision: < 3%
Specificity No interference at the retention time of the analyte.

Conclusion: Selecting the Optimal Method

The choice of the most appropriate analytical method for this compound depends on several factors, including the sample matrix, the required sensitivity, the available instrumentation, and the specific goals of the analysis.

  • For routine quality control of relatively clean samples, RP-HPLC with UV/PDA detection is a robust and cost-effective choice.

  • When high sensitivity and specificity are required, particularly in complex matrices such as biological fluids or environmental samples, LC-MS/MS is the preferred method.

  • GC-MS is an excellent alternative, especially for volatile and semi-volatile derivatives of this compound, provided that potential issues with peak tailing are addressed through proper column deactivation or derivatization.

By carefully considering the principles, advantages, and limitations of each technique, and by implementing a thorough method validation plan, researchers can ensure the generation of accurate, reliable, and defensible data in their analysis of this compound.

References

  • Sanz Alaejos, M., Ayala, J. H., Gonzalez, V., & Afonso, A. M. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. J. Chromatogr. B: Anal. Technol. Biomed. Life Sci., 862(1-2), 15-42.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography for the Analysis of 5-Nitro-2-propoxyaniline.
  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda.
  • SIELC Technologies. (n.d.). Separation of 5-Nitro-2-propoxyaniline on Newcrom R1 HPLC column.
  • PMC. (n.d.). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant.
  • PubMed. (n.d.). Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography.
  • (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Food Chemistry, 342, 128345.
  • Benchchem. (n.d.). An In-depth Technical Guide to 5-Nitro-2-propoxyaniline: Structure, Isomerism, and Experimental Protocols.
  • Benchchem. (n.d.). Spectroscopic Analysis of 2-Propoxynaphthalene: A Technical Guide.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 5-Nitro-2-propoxyaniline Quantification.
  • ResearchGate. (n.d.). Validation of Analytical Test Methods.
  • (2014). Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority.
  • BioPharm International. (n.d.). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (n.d.). Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners.
  • Benchchem. (n.d.). Application Notes and Protocols for 5-Nitro-2-propoxyaniline as an Intermediate in Organic Synthesis.
  • EPA. (n.d.). method 8131 aniline and selected derivatives by gas chromatography.
  • DrugFuture. (n.d.). 5-Nitro-2-propoxyaniline.
  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks.
  • PubMed. (1975). High-pressure liquid chromatographic determination of propoxyphene hydrochloride in tablets and capsules.
  • Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
  • National Center for Biotechnology Information. (n.d.). 5-Nitro-2-propoxyaniline. PubChem.

Sources

Safety Operating Guide

Proper Disposal of 2-Propoxyaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and compliance of your laboratory practices. The proper disposal of chemical reagents, such as 2-propoxyaniline, is not merely a regulatory hurdle but a cornerstone of responsible research. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel, the environment, and the validity of your scientific endeavors.

Understanding the Hazard Profile of this compound

Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound, an aromatic amine, presents a multi-faceted risk profile that necessitates stringent adherence to safety protocols.

This compound is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

  • Hazardous to the Aquatic Environment (Chronic): Very toxic to aquatic life with long-lasting effects.

The presence of the amine group on an aromatic ring suggests that thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx)[1][2][3]. This is a critical consideration for the final disposal method.

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)

WarningH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.
Skin Irritation

WarningH315: Causes skin irritation.
Eye Irritation

WarningH319: Causes serious eye irritation.
STOT SE 3

WarningH335: May cause respiratory irritation.
Aquatic Chronic 1

WarningH410: Very toxic to aquatic life with long lasting effects.

Immediate Safety and Personal Protective Equipment (PPE)

Given the toxic and irritant nature of this compound, a robust personal protective equipment (PPE) regimen is non-negotiable. The causality behind these choices lies in creating an impermeable barrier between the researcher and the chemical, mitigating the risks of absorption, inhalation, and direct contact.

Core PPE Requirements:

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.

  • Skin and Body Protection: A laboratory coat is essential. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls should be utilized.

  • Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to prevent inhalation.

Spill Management: A Procedural Workflow

In the event of a spill, a calm and methodical response is crucial to prevent exposure and environmental contamination. The following workflow is designed to be a self-validating system, ensuring all critical steps are addressed.

Experimental Protocol: Spill Cleanup

  • Immediate Evacuation and Alerting: Evacuate all non-essential personnel from the immediate vicinity of the spill. Alert your laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE ensemble as described in the previous section.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

  • Absorption: Gently cover the spill with the absorbent material, working from the outside in to minimize the spread of the chemical.

  • Collection: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.

  • Waste Disposal: The sealed container of spill cleanup material must be disposed of through your institution's hazardous waste management program.

Caption: Workflow for the safe management of a this compound spill.

Waste Collection and Storage: Ensuring Compatibility and Compliance

The collection and temporary storage of this compound waste in the laboratory must be conducted with meticulous attention to detail to prevent accidental reactions and ensure regulatory compliance.

Step-by-Step Waste Collection Protocol:

  • Container Selection: Use only chemically compatible and properly labeled hazardous waste containers. For this compound, a high-density polyethylene (HDPE) or glass container is recommended. Ensure the container has a secure, tight-fitting lid.

  • Waste Segregation:

    • Solid Waste: Collect contaminated solid waste, including gloves, absorbent materials, and empty chemical containers, in a designated, lined hazardous waste container.

    • Liquid Waste: Collect liquid waste containing this compound in a separate, dedicated liquid hazardous waste container. Crucially, do not mix this compound waste with other incompatible waste streams. Aromatic amines can react violently with strong oxidizing agents.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. The accumulation start date must also be clearly marked.

  • Storage: Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area. The storage area should have secondary containment to prevent the spread of material in case of a leak.

Final Disposal Procedures: The Scientific Rationale for Incineration

The ultimate disposal of this compound should be entrusted to a licensed hazardous waste disposal facility. The preferred method for the destruction of aromatic amines is high-temperature incineration.

The Causality Behind Incineration:

Incineration is an effective disposal method because it breaks down the organic molecule into its constituent elements through combustion. For this compound (C₉H₁₃NO), complete combustion will yield carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx).

Key Considerations for Incineration:

  • Formation of NOx: The nitrogen atom in the amine group of this compound will be oxidized during combustion to form nitrogen oxides (NOx), which are atmospheric pollutants[1][2][3]. Licensed hazardous waste incinerators are equipped with sophisticated flue gas treatment systems, such as selective catalytic reduction (SCR) or selective non-catalytic reduction (SNCR), to scrub these harmful gases from the exhaust stream before they are released into the atmosphere.

  • Incomplete Combustion: Inadequate incineration conditions can lead to the formation of hazardous byproducts, including polycyclic aromatic hydrocarbons (PAHs). Professional disposal facilities operate under stringent temperature and residence time controls to ensure complete destruction of the waste.

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these scientifically grounded and procedurally sound guidelines, you can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental stewardship.

References

  • What Is the Primary Source of Nitrogen Oxides (NOx) during the Incineration Process? (2025).
  • This compound AldrichCPR - Sigma-Aldrich. (n.d.).
  • NOx emission from incineration of organic liquid waste in a circulating fluidized bed. (n.d.).
  • Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC –MS. (2002). ResearchGate.
  • Chemical Safety Data Sheet MSDS / SDS - 2,6-Diethyl-N-(2-propoxyethyl)aniline - ChemicalBook. (2025).
  • 2,6-Diethyl-N-(2-propoxyethyl)aniline - AK Scientific, Inc. (n.d.).
  • Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. (2016). ScholarWorks at University of Montana.
  • NOx Formation: From Fuel Combustion to Gas Emissions - Hasgara. (2024).
  • Emissions of nitrogen‐containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition de - SciSpace. (2016).
  • THERMAL STABILITY OF POLYNITROAROMATIC AMINES. - DTIC. (1966).

Sources

Navigating the Safe Handling of 2-Propoxyaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for working with 2-Propoxyaniline, focusing on operational and disposal plans. Our goal is to empower you with the knowledge to not only ensure your safety but also to maintain the integrity of your research.

Understanding the Risks: Hazard Profile of this compound

This compound is classified as an acute toxicant and skin irritant.[1] Exposure can be harmful if inhaled, swallowed, or absorbed through the skin.[1] It is crucial to understand these risks to appreciate the necessity of the safety protocols outlined below.

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]
Chronic Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is non-negotiable when handling this compound. This protocol is designed to prevent all routes of exposure.

Engineering Controls: The First Line of Defense

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] Facilities should be equipped with an eyewash station and a safety shower.[2]

Personal Protective Equipment: Your Essential Barrier

Eye and Face Protection:

  • Wear chemical safety goggles that form a tight seal around the eyes.

  • In situations with a higher risk of splashing, a face shield worn over safety goggles is required.[4]

Skin and Body Protection:

  • Gloves: Double-gloving with compatible, powder-free gloves is mandatory.[5] Nitrile gloves are a suitable option for general splash hazards.[4] Regularly inspect gloves for any signs of degradation or perforation and change them frequently, at least every 30-60 minutes, or immediately upon known contact.[6]

  • Laboratory Coat/Gown: A chemically resistant lab coat or gown with long sleeves and a back closure is required.[5] Ensure cuffs are tucked into the outer gloves.

  • Apron: For tasks involving larger quantities or a higher risk of splashes, wear a chemical-resistant apron over the lab coat.[4]

  • Footwear: Closed-toe shoes are mandatory. For extensive handling, chemical-resistant boots should be worn.[7]

Respiratory Protection:

  • For routine handling within a fume hood, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be worn.[6] A fit test is required before using a respirator.[8]

Donning and Doffing PPE Workflow

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 Wash Hands don2 Don Inner Gloves don1->don2 don3 Don Gown/Lab Coat don2->don3 don4 Don Outer Gloves don3->don4 don5 Don Eye/Face Protection don4->don5 don6 Don Respirator (if needed) don5->don6 doff1 Remove Outer Gloves doff2 Remove Gown/Lab Coat doff1->doff2 doff3 Wash Hands doff2->doff3 doff4 Remove Eye/Face Protection doff3->doff4 doff5 Remove Respirator (if needed) doff4->doff5 doff6 Remove Inner Gloves doff5->doff6 doff7 Wash Hands Thoroughly doff6->doff7 Spill_Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate notify Notify Supervisor and EHS evacuate->notify ppe Don Appropriate PPE (including respirator) notify->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect and Place in Sealed Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose end Spill Cleaned dispose->end

Caption: Step-by-step spill response workflow for this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and future exposure risks.

  • Waste Segregation:

    • All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be considered hazardous waste.

    • Collect all contaminated solid waste in a designated, clearly labeled, and sealed container. [9] * Unused or waste this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams. [9]

  • Container Management:

    • Use containers that are in good condition and compatible with this compound.

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated secondary containment area.

  • Disposal Procedure:

    • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. [9] * Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • Molbase. (n.d.). 5-nitro-2-propoxyaniline Safety Data Sheet.
  • American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. AJHP, 63(12), 1171-1177.
  • Pettit Paint. (n.d.). Safety Data Sheet.
  • FooDB. (2010, April 8). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816).
  • Red Cross. (n.d.). Poison Exposure: Signs, Symptoms, and First Aid.
  • Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline.
  • Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs.
  • Ministry of Health. (2019, May 28). First Aid - Chemical Poisoning.
  • Chemistry For Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube.
  • University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. CTAHR.
  • ChemSrc. (n.d.). 2-Nitro-4-propoxyaniline - Free SDS search.
  • National Center for Biotechnology Information. (n.d.). 5-Nitro-2-propoxyaniline. PubChem.
  • Global Substance Registration System. (n.d.). 5-NITRO-2-PROPOXYANILINE.
  • Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline.
  • Avanti Polar Lipids. (n.d.). Storage and handling of Avanti Research lipids.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propoxyaniline
Reactant of Route 2
2-Propoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.